molecular formula C9H6N2O4 B095508 5-Nitroindole-2-carboxylic acid CAS No. 16730-20-4

5-Nitroindole-2-carboxylic acid

Cat. No.: B095508
CAS No.: 16730-20-4
M. Wt: 206.15 g/mol
InChI Key: LHFOJSCXLFKDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitroindole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFOJSCXLFKDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325861
Record name 5-Nitroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16730-20-4
Record name 16730-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITROINDOLE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure Elucidation of 5-Nitro-1H-indole-2-carboxylic acid: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 5-Nitro-1H-indole-2-carboxylic acid (C₉H₆N₂O₄). Moving beyond a simple recitation of data, we explore the strategic application of modern spectroscopic techniques, emphasizing the causal logic that dictates the experimental sequence. We will demonstrate how data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are synergistically integrated to build a conclusive structural assignment. This document serves as a practical reference for researchers, detailing not only the interpretation of spectral data but also the underlying principles and standardized protocols for their acquisition.

The Analytical Challenge: From Elemental Composition to 3D Structure

The starting point for any structure elucidation is an unknown sample. Our objective is to systematically deconstruct the molecular puzzle presented by 5-Nitro-1H-indole-2-carboxylic acid. The analytical workflow is designed to be a self-validating process, where each subsequent experiment confirms and refines the hypothesis generated by the previous one.

The logical flow of this investigation is paramount. We begin by determining the elemental formula, then identify the functional groups present, and finally, assemble the molecular skeleton by piecing together the connectivity of individual atoms.

G cluster_0 cluster_1 cluster_2 cluster_3 A Initial Sample B High-Resolution Mass Spectrometry (HRMS) A->B C Determine Molecular Formula (e.g., C₉H₆N₂O₄) B->C D FT-IR Spectroscopy C->D E Identify Key Functional Groups (-COOH, -NO₂, Ar-H, N-H) D->E F 1D NMR Spectroscopy (¹H, ¹³C, DEPT-135) E->F G Define H & C Environments (Proton count, chemical shifts, C-H multiplicity) F->G H 2D NMR Spectroscopy (COSY, HSQC, HMBC) G->H I Establish Atom Connectivity (H-H, C-H, and long-range C-H correlations) H->I J Final Structure Confirmation I->J

Figure 1: A generalized workflow for spectroscopic structure elucidation.

Step I: Determining the Molecular Formula with High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before attempting to build a structure, we must know the constituent parts. HRMS is the definitive technique for establishing the elemental composition of a molecule. Unlike unit-resolution mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula.

Trustworthiness: The choice of ionization method is critical. For a molecule like 5-Nitro-1H-indole-2-carboxylic acid, which possesses acidic (carboxylic acid) and polar (nitro group) functionalities, Electrospray Ionization (ESI) is an ideal choice. It is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. We will analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to ensure a comprehensive result. The isotopic pattern of the molecular ion cluster further validates the proposed formula.

Expected HRMS Data
ParameterExpected ValueRationale
Molecular Formula C₉H₆N₂O₄Derived from synthesis and confirmed by HRMS.[1][2]
Monoisotopic Mass 206.0328 DaThe exact mass calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
[M+H]⁺ (Positive Mode) 207.0400 m/zCalculated for [C₉H₇N₂O₄]⁺.
[M-H]⁻ (Negative Mode) 205.0255 m/zCalculated for [C₉H₅N₂O₄]⁻. This is often a stronger signal due to the acidic proton.[3]
Key Fragments [M-H₂O]⁻, [M-NO₂]⁻, [M-COOH]⁻Potential fragmentation patterns include the loss of water, the nitro group, or the carboxylic acid group.[4][5][6]
Experimental Protocol: HRMS via ESI-TOF
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be fully dissolved.

  • Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization (Negative Mode):

    • Set the capillary voltage to approximately -3.5 kV.

    • Set the nebulizer gas (N₂) pressure to ~30 psi and the drying gas flow to ~8 L/min at a temperature of 300 °C.

    • Optimize fragmentor voltage to minimize in-source fragmentation and maximize the [M-H]⁻ signal.

  • Data Acquisition: Acquire data over a mass range of 50-500 m/z. The instrument should be pre-calibrated with a known standard to ensure high mass accuracy.

  • Analysis: Use the instrument's software to calculate the elemental composition from the accurately measured m/z of the [M-H]⁻ ion.

Step II: Identifying Functional Groups with FT-IR Spectroscopy

Expertise & Experience: With the molecular formula established, FT-IR spectroscopy is employed to rapidly identify the functional groups present. This is achieved by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The presence of the carboxylic acid, nitro, and indole N-H groups will produce highly characteristic absorption bands.

Trustworthiness: The FT-IR spectrum provides a molecular "fingerprint." For carboxylic acids, the O-H stretch is exceptionally broad and distinctive, often spanning from 2500-3300 cm⁻¹.[7] This broadness is a direct result of extensive hydrogen bonding, a phenomenon that validates the presence of the dimer-forming -COOH group.[8] The sharp, strong absorptions corresponding to the nitro group are also unambiguous identifiers.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350 cm⁻¹N-H StretchIndole N-HConfirms the presence of the indole ring nitrogen.
2500-3300 cm⁻¹ (broad)O-H StretchCarboxylic Acid O-HA hallmark feature of a hydrogen-bonded carboxylic acid.[7]
~1710 cm⁻¹C=O StretchCarboxylic Acid C=OIndicates the carbonyl of the acid, typically shifted to lower frequency due to dimerization.[7]
1500-1560 cm⁻¹Asymmetric N-O StretchAromatic Nitro GroupStrong, characteristic absorption confirming the -NO₂ group.
1300-1370 cm⁻¹Symmetric N-O StretchAromatic Nitro GroupComplements the asymmetric stretch for definitive -NO₂ identification.
~3100 cm⁻¹C-H StretchAromatic C-HIndicates the presence of the aromatic rings.
Experimental Protocol: FT-IR via ATR
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No KBr pellet is required.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: With the ATR crystal clean and uncovered, run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands by their position, intensity, and shape.

Step III & IV: Assembling the Molecular Framework with NMR Spectroscopy

Expertise & Experience: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. We will use a suite of experiments to first identify the unique proton (¹H) and carbon (¹³C) environments and then piece them together.

Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating network of correlations. A structural proposal is only considered correct if it is consistent with all observed NMR data, including chemical shifts, coupling constants, and 2D cross-peaks.

Molecular Structure and Atom Numbering

Figure 2: Structure of 5-Nitro-1H-indole-2-carboxylic acid with standard numbering.

1D NMR (¹H, ¹³C, DEPT-135)
  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling). The electron-withdrawing nitro and carboxylic acid groups will cause significant downfield shifts for nearby protons.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • DEPT-135: A spectral editing technique that helps distinguish between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C2, C3a, C5, C7a, and the carboxyl C) are absent.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)DEPT-135
COOH ~13.0, br s~161Absent
N1-H ~12.6, br s--
C2 -~131Absent
C3 ~7.4, s~110Positive (CH)
C3a -~130Absent
C4 ~8.7, d, J≈2.0~120Positive (CH)
C5 -~141Absent
C6 ~8.1, dd, J≈9.0, 2.0~120Positive (CH)
C7 ~7.6, d, J≈9.0~113Positive (CH)
C7a -~140Absent

Note: The predicted chemical shifts are based on typical values for indole derivatives and the known electronic effects of the substituents. Actual experimental values may vary slightly.[9][10][11]

2D NMR (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see a correlation between H6 and H7, and a weaker one between H6 and H4.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C3, C4, C6, C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2-4 bonds away. These "long-range" correlations connect the molecular fragments.

Figure 3: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for Verification:

  • H3 to C2 and C3a: Confirms the position of H3 on the pyrrole ring.

  • H4 to C5 and C7a: Links the H4 proton to the nitro-substituted carbon and the bridgehead carbon.

  • H7 to C5 and C3a: Links the other side of the benzene ring to the key junction carbons.

  • H3 to Carboxyl Carbon: A crucial correlation that definitively places the carboxylic acid group at the C2 position.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid exchange of the acidic N-H and O-H protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D ¹H Acquisition: Acquire the proton spectrum with a sufficient number of scans. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • 1D ¹³C & DEPT-135 Acquisition: Acquire the carbon and DEPT-135 spectra. Reference the carbon spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

  • 2D Acquisition (COSY, HSQC, HMBC): Use standard, pre-optimized pulse programs for each 2D experiment. Acquisition times may vary from 30 minutes (COSY, HSQC) to several hours (HMBC) depending on the sample concentration and desired resolution.

  • Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify shifts and multiplicities, then use the 2D spectra to build the connectivity map and confirm the final structure.

Conclusion: A Unified Structural Hypothesis

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (n.d.). Analytical Chemistry - ACS Publications.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Earth and Space Chemistry.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). PMC - NIH.
  • Mass spectral studies of nitroindole compounds. (2010). TSI Journals.
  • 13C NMR spectra of some indole derivatives. (n.d.). Semantic Scholar.
  • Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate.
  • (PDF) Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ResearchGate.
  • The preparation method of 5-nitroindole-2-carboxylic acid. (n.d.). Google Patents.
  • 5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS#:16730-20-4. Chemsrc.
  • Method for preparing nitro indole-2-carboxylic acid. (2005). Semantic Scholar.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (n.d.). ACS Publications.
  • This compound (C9H6N2O4). PubChemLite.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI.
  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube.

Sources

An In-depth Technical Guide to the Synthesis of 5-Nitroindole-2-carboxylic Acid: Pathways, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitroindole-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a versatile precursor for a multitude of pharmacologically active agents, including anti-inflammatory, antimicrobial, and antiviral compounds.[1] Its strategic functionalization, featuring a nitro group for further chemical elaboration and a carboxylic acid moiety for amide coupling and other transformations, renders it an invaluable scaffold in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis. We will dissect the core methodologies, including the classical Fischer and Reissert indole syntheses, as well as modern approaches involving the strategic nitration of indole and indoline precursors. The causality behind experimental choices, self-validating protocols, and a comparative analysis of the different routes are presented to equip the reader with a comprehensive understanding of this critical synthetic target.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 5-position and a carboxylic acid at the 2-position of the indole ring significantly enhances the synthetic utility of the molecule. The electron-withdrawing nature of the nitro group influences the reactivity of the indole ring, while also serving as a precursor to the corresponding amine, which opens up a plethora of derivatization possibilities. The carboxylic acid at the 2-position is a key functional handle for amide bond formation, esterification, and other coupling reactions, crucial for building molecular complexity and modulating pharmacokinetic properties.[1][2]

This guide will navigate through the most established and scientifically robust methods for the synthesis of this compound, providing both theoretical understanding and practical, actionable protocols.

Key Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main strategies:

  • Constructing the indole ring with the nitro group already in place.

  • Introducing the nitro group onto a pre-formed indole or indoline-2-carboxylic acid scaffold.

Each approach presents its own set of advantages and challenges, which will be discussed in detail.

The Fischer Indole Synthesis: A Classic and Reliable Route

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole core.[3] This pathway involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3] For the synthesis of this compound, the logical starting materials are p-nitrophenylhydrazine and pyruvic acid or its ester.

Mechanism and Rationale:

The reaction commences with the formation of the p-nitrophenylhydrazone of ethyl pyruvate.[4][5] This intermediate, upon treatment with an acid catalyst such as polyphosphoric acid (PPA), undergoes a[5][5]-sigmatropic rearrangement, followed by the loss of ammonia and subsequent aromatization to yield the indole ring.[3] The use of an ester of pyruvic acid is strategic as it directly installs the desired carboxylic acid precursor at the 2-position. The final step involves the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Fischer Indole Synthesis of this compound

Step 1: Formation of Ethyl 2-((4-nitrophenyl)hydrazono)propanoate

  • Dissolve p-nitrophenylhydrazine hydrochloride in a suitable solvent system, such as an aqueous solution.

  • In a separate vessel, prepare a solution of ethyl pyruvate in ethanol.

  • Add the ethyl pyruvate solution to the p-nitrophenylhydrazine hydrochloride solution with stirring. The reaction is typically carried out at a temperature between 20°C and 60°C for 20-60 minutes.[5]

  • The resulting hydrazone precipitates from the solution and can be collected by filtration, washed with water, and dried.

Step 2: Cyclization to Ethyl 5-nitroindole-2-carboxylate

  • The dried hydrazone is added to a suitable solvent such as benzene or toluene.

  • Polyphosphoric acid (PPA) is used as the acid catalyst for the cyclization. The reaction mixture is heated to between 85°C and 115°C for 20-60 minutes.[5]

  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and can be purified by recrystallization. This route has been reported to yield the cyclized product in over 70% yield.[5]

Step 3: Hydrolysis to this compound

  • The ethyl 5-nitroindole-2-carboxylate is suspended in a solution of a base, such as sodium hydroxide in a mixture of water and ethanol.

  • The mixture is stirred at a temperature between 20-30°C for 5-8 hours to effect hydrolysis of the ester.[5]

  • After the hydrolysis is complete, the solution is cooled and acidified with a mineral acid like hydrochloric acid to precipitate the this compound.

  • The final product is collected by filtration, washed with water, and dried. This method is known for its high purity and good overall yield.[4][5]

Diagram: Fischer Indole Synthesis

Fischer_Indole_Synthesis p_nitrophenylhydrazine p-Nitrophenylhydrazine hydrazone Ethyl 2-((4-nitrophenyl)hydrazono)propanoate p_nitrophenylhydrazine->hydrazone Condensation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone ethyl_5_nitroindole Ethyl 5-nitroindole-2-carboxylate hydrazone->ethyl_5_nitroindole Cyclization (PPA) final_product This compound ethyl_5_nitroindole->final_product Hydrolysis

Caption: Fischer Indole Synthesis Pathway.

The Reissert Indole Synthesis: An Alternative Construction

The Reissert indole synthesis provides another classical route to indole-2-carboxylic acids.[6][7] This method starts with an o-nitrotoluene derivative, which undergoes condensation with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate ester.[6][7] Subsequent reductive cyclization of this intermediate yields the indole-2-carboxylic acid.

Mechanism and Rationale:

The key steps involve the formation of a carbanion at the methyl group of the o-nitrotoluene, which then acts as a nucleophile, attacking the diethyl oxalate. The resulting o-nitrophenylpyruvate is then subjected to reduction, typically using zinc in acetic acid or iron powder in acetic acid/ethanol.[6][8] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and dehydration to form the indole ring.

Diagram: Reissert Indole Synthesis

Reissert_Indole_Synthesis o_nitrotoluene 2,4-Dinitrotoluene pyruvate_intermediate Ethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate o_nitrotoluene->pyruvate_intermediate Condensation (Base) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->pyruvate_intermediate indole_acid This compound pyruvate_intermediate->indole_acid Reductive Cyclization (e.g., Zn/AcOH)

Caption: Reissert Indole Synthesis Pathway.

Synthesis via Nitration of Indoline-2-carboxylic Acid Derivatives

An alternative to building the indole ring from scratch is to introduce the nitro group onto a pre-existing indoline-2-carboxylic acid scaffold, followed by dehydrogenation to the indole. This approach can offer good regioselectivity depending on the directing effects of the substituents on the indoline ring.

Mechanism and Rationale:

The nitration of 1-acetylindoline produces 1-acetyl-5-nitroindoline because the N-acetyl group is a para-directing group.[9] In contrast, the nitration of protonated indoline leads to 6-nitroindoline due to the meta-directing effect of the protonated nitrogen.[9] Therefore, to achieve 5-nitro substitution, protection of the indoline nitrogen with an acetyl group is crucial. Following nitration, the acetyl group can be removed, and the resulting 5-nitroindoline-2-carboxylic acid can be dehydrogenated to the desired this compound.

Experimental Protocol: Nitration of 1-Acetylindoline-2-carboxylic Acid Methyl Ester

Step 1: Acetylation of Indoline-2-carboxylic Acid

  • Indoline-2-carboxylic acid is treated with acetic anhydride to protect the nitrogen atom.

Step 2: Esterification

  • The N-acetylated product is then esterified, for example, by reacting with methanol in the presence of an acid catalyst to yield methyl 1-acetylindoline-2-carboxylate.

Step 3: Nitration

  • The methyl 1-acetylindoline-2-carboxylate is carefully nitrated using a nitrating agent such as nitric acid in sulfuric acid at low temperatures to introduce the nitro group at the 5-position.

Step 4: Dehydrogenation

  • The resulting methyl 1-acetyl-5-nitroindoline-2-carboxylate is then dehydrogenated to the corresponding indole. A common reagent for this step is manganese dioxide (MnO2) in a solvent like toluene, heated at reflux.[9][10] This approach has been reported to yield methyl 5-nitroindole-2-carboxylate in a 40% total yield from methyl 1-acetylindoline-2-carboxylate.[9][10]

Step 5: Hydrolysis

  • The final step is the hydrolysis of the methyl ester to the carboxylic acid, as described in the Fischer indole synthesis protocol.

Diagram: Synthesis via Nitration of Indoline

Nitration_Pathway indoline_acid Indoline-2-carboxylic Acid acetylated_indoline 1-Acetylindoline-2-carboxylic Acid indoline_acid->acetylated_indoline Acetylation nitrated_indoline 1-Acetyl-5-nitroindoline-2-carboxylic Acid acetylated_indoline->nitrated_indoline Nitration dehydrogenated_indole Methyl 5-nitroindole-2-carboxylate nitrated_indoline->dehydrogenated_indole Dehydrogenation (MnO2) & Esterification final_product This compound dehydrogenated_indole->final_product Hydrolysis

Caption: Synthesis via Nitration of Indoline.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Fischer Indole Synthesis p-Nitrophenylhydrazine, Ethyl pyruvatePolyphosphoric acid>70% (cyclization step)[5]High yield, reliable, well-established.Requires handling of hydrazine derivatives.
Reissert Indole Synthesis 2,4-Dinitrotoluene, Diethyl oxalateStrong base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH)ModerateUtilizes readily available starting materials.Can have lower yields compared to Fischer synthesis.
Nitration of Indoline Indoline-2-carboxylic acidAcetic anhydride, Nitrating agent, MnO2~40% (overall)[9][10]Avoids hydrazine, good control of regioselectivity.Multi-step process, moderate overall yield.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established field with several reliable methods at the disposal of the synthetic chemist. The Fischer indole synthesis remains a popular and high-yielding choice, while the nitration of indoline derivatives offers a valuable alternative with good control over regioselectivity. The choice of a specific pathway will often depend on the availability of starting materials, scalability, and the specific requirements of the research project.

Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, such as those employing catalytic systems that avoid stoichiometric, harsh reagents. Furthermore, the exploration of novel indole synthesis methodologies, such as the Larock indole synthesis, for the direct and efficient production of this compound and its derivatives could open up new avenues for the synthesis of complex, biologically active molecules.[11][12][13][14]

References

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (URL not available)
  • Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar. [Link]
  • CN100491350C - The preparation method of this compound - Google P
  • Reissert indole synthesis - Wikipedia. [Link]
  • Reissert Indole Synthesis. (URL not available)
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchG
  • Synthesis and Chemistry of Indole. (URL not available)
  • Reissert indole synthesis - chemeurope.com. [Link]
  • Hemetsberger-Knittel Indole Synthesis - SynArchive. [Link]
  • (PDF)
  • Larock indole synthesis - Grokipedia. [Link]
  • Hemetsberger indole synthesis - Wikipedia. [Link]
  • Larock indole synthesis - Wikipedia. [Link]
  • Reissert Indole Synthesis - YouTube. [Link]
  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz;,3-Dinitroindoles1 - ElectronicsAndBooks. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. [Link]
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1 - ACS Public
  • β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. [Link]
  • Fischer indole synthesis - Wikipedia. [Link]
  • Larock Indole Synthesis - SynArchive. [Link]
  • SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS - Insubria.
  • Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]
  • Sandmeyer Reaction - J&K Scientific LLC. [Link]
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing). [Link]

Sources

Spectroscopic Data for 5-Nitroindole-2-Carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-nitroindole-2-carboxylic acid, a key intermediate in various synthetic and pharmaceutical applications. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document is structured to provide not only the anticipated spectral data but also the scientific rationale behind the expected observations, grounded in established principles of spectroscopic analysis. The data herein is a synthesis of theoretical knowledge and comparative analysis with structurally related compounds, offering a robust framework for the characterization of this compound.

Molecular Structure and Key Features

This compound possesses a rigid bicyclic indole core, functionalized with a carboxylic acid group at the 2-position and a nitro group at the 5-position. These functional groups are the primary determinants of the molecule's chemical and spectroscopic properties. The electron-withdrawing nature of both the nitro group and the carboxylic acid significantly influences the electron density distribution within the aromatic system, leading to characteristic shifts in nuclear magnetic resonance (NMR) spectra and distinct vibrational modes in infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the anticipated ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data

The expected proton NMR data is presented in Table 1. The interpretation is based on the analysis of indole-2-carboxylic acid and 5-nitroindole to predict the chemical shifts and coupling patterns for the target molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~12.5br s-
H3~7.5s-
H4~8.1ddJ = 9.0, 2.2
H6~7.8dJ = 9.0
H7~8.6dJ = 2.2
COOH~13.5br s-

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The choice of DMSO-d₆ as a solvent is crucial for observing the acidic protons of the carboxylic acid and the N-H of the indole ring, which would otherwise undergo rapid exchange in protic solvents.

  • Downfield Protons (H4, H6, H7): The protons on the benzene ring are significantly deshielded due to the strong electron-withdrawing effect of the nitro group at the 5-position. H7 is expected to be the most downfield proton due to its ortho position to the nitro group. The ortho coupling (J ≈ 9.0 Hz) between H6 and H7 and the meta coupling (J ≈ 2.2 Hz) between H4 and H6 will result in a doublet of doublets for H4, a doublet for H6, and a doublet for H7.

  • Pyrrole Ring Proton (H3): The H3 proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing carboxylic acid group at the 2-position.

  • Acidic Protons (H1 and COOH): The N-H proton of the indole (H1) and the carboxylic acid proton are both expected to be broad singlets at very downfield chemical shifts, characteristic of acidic protons in DMSO-d₆. The spectrum of the parent indole-2-carboxylic acid in DMSO-d₆ shows the N-H proton at approximately 11.8 ppm and the carboxylic acid proton around 13.0 ppm[1]. The presence of the electron-withdrawing nitro group is expected to shift these even further downfield.

Expected ¹³C NMR Spectral Data

The predicted carbon NMR data is summarized in Table 2. The chemical shifts are estimated based on the known effects of nitro and carboxylic acid substituents on the indole ring system.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon LabelChemical Shift (δ, ppm)
C2~138
C3~110
C3a~128
C4~118
C5~142
C6~115
C7~120
C7a~139
COOH~163

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically appearing in the 160-185 ppm region for aromatic carboxylic acids[2].

  • Carbons Attached to Heteroatoms: C2, bonded to the nitrogen and the carboxylic acid, and C7a, the bridgehead carbon adjacent to the nitrogen, are expected to be significantly downfield.

  • Effect of the Nitro Group: C5, directly attached to the nitro group, will be deshielded and appear at a high chemical shift. The other carbons on the benzene ring (C4, C6, and C7) will also have their chemical shifts influenced by the nitro group's strong electron-withdrawing and resonance effects. The parent 5-nitroindole shows carbon signals in the aromatic region that can be used as a reference[3].

  • Pyrrole Ring Carbons: C3 is expected to be the most upfield of the aromatic carbons.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is provided below. Instrument-specific parameters may require optimization.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 B Filter into an NMR tube A->B C Acquire 1H NMR spectrum B->C D Acquire 13C NMR spectrum C->D E Process and phase spectra D->E F Reference to TMS (0 ppm) E->F G Integrate 1H peaks and assign multiplicities F->G H Assign 1H and 13C signals G->H

Caption: Generalized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] Ensure the sample is fully dissolved.

  • Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and performing baseline correction.

  • Data Analysis: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals and determine their multiplicities. Assign the peaks to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The expected IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted FT-IR Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300-2500Broad
N-H stretch (Indole)~3300Medium
C-H stretch (Aromatic)~3100Medium
C=O stretch (Carboxylic acid)1725-1700Strong
N-O stretch (Asymmetric)1550-1500Strong
N-O stretch (Symmetric)1350-1300Strong
C-O stretch (Carboxylic acid)1320-1210Medium
O-H bend (Carboxylic acid)1440-1395Medium

Expertise & Experience: Interpreting the FT-IR Spectrum

  • Carboxylic Acid Vibrations: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is due to strong hydrogen bonding.[1][5][6] The sharp and intense C=O stretching absorption is expected between 1725-1700 cm⁻¹.[6] The C-O stretch and O-H bend also provide confirmatory evidence for the carboxylic acid group.[1]

  • Nitro Group Vibrations: The presence of the nitro group will be confirmed by two strong absorptions corresponding to the asymmetric and symmetric N-O stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • Indole N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is expected for the N-H stretch of the indole ring. This may sometimes be obscured by the broad O-H band of the carboxylic acid.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often the most convenient.

Workflow for FT-IR Analysis (ATR)

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Processing A Clean the ATR crystal B Collect a background spectrum A->B C Place a small amount of solid sample on the crystal B->C D Apply pressure with the anvil C->D E Collect the sample spectrum D->E F Clean the ATR crystal E->F G Label significant peaks F->G

Caption: Generalized workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the ATR accessory is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the press arm to apply firm and even pressure to the sample.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal and the press arm tip thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

  • Data Analysis: Identify and label the characteristic absorption peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M-H]⁻205.0255
[M+H]⁺207.0400
[M+Na]⁺229.0220

Expertise & Experience: Interpreting the Mass Spectrum

  • Molecular Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of approximately 205.03. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 207.04 and the sodium adduct [M+Na]⁺ at m/z 229.02 are likely to be observed.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the elemental formula by providing a highly accurate mass measurement, which can be compared to the theoretical mass of C₉H₆N₂O₄.

Experimental Protocol for ESI-MS

The following is a general protocol for ESI-MS analysis.

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) B Add a small amount of formic acid (positive mode) or ammonium hydroxide (negative mode) if needed A->B C Infuse the sample into the ESI source via a syringe pump or LC system B->C D Acquire the mass spectrum in both positive and negative ion modes C->D E Identify the molecular ion peaks ([M+H]+, [M-H]-, [M+Na]+) D->E F Compare experimental m/z with theoretical values E->F

Caption: Generalized workflow for ESI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7] For positive ion mode, a small amount of formic acid can be added to aid protonation. For negative ion mode, a trace of ammonium hydroxide can be used to facilitate deprotonation.

  • Instrumentation: The sample solution is introduced into the mass spectrometer's electrospray source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Conclusion

This guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By leveraging ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, researchers can confidently confirm the structure and purity of this important chemical entity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Blair, S. L., MacMillan, S. N., Drozd, G. T., Goldstein, A. H., & DeCaluwe, S. C. (2014). Method for Characterization of Low Molecular Weight Organic Acids in Atmospheric Aerosols Using Ion Chromatography Mass Spectrometry. Analytical Chemistry, 86(14), 7049–7056. [Link]
  • University of California, Irvine. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem. [Link]
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
  • Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • University of Bristol. (n.d.).
  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]
  • Waters. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
  • Chemistry LibreTexts. (2022, September 5). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Agilent Technologies. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]
  • Balci, M. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • YouTube. (2025, February 22).
  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

Sources

5-Nitroindole-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitroindole-2-carboxylic Acid: Properties, Synthesis, and Applications in Modern Research

Introduction

This compound is a versatile heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its indole scaffold, functionalized with both a nitro group and a carboxylic acid, provides a unique combination of reactivity and structural rigidity, making it an ideal starting material for the development of complex, biologically active molecules.[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, synthesis methodologies, key chemical transformations, and significant applications, with a focus on the causal reasoning behind experimental choices.

Physicochemical and Structural Properties

This compound typically appears as a light yellow powder or crystalline solid.[1][2][3] The presence of the electron-withdrawing nitro group and the acidic carboxylic acid moiety significantly influences its chemical behavior and solubility, making it sparingly soluble in water but soluble in common organic solvents.[2] These functional groups are the primary sites for chemical modification, rendering the molecule a valuable intermediate.

A summary of its core properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₆N₂O₄[1][4][5][6]
Molecular Weight 206.16 g/mol [1][4][6]
CAS Number 16730-20-4[1][4]
IUPAC Name 5-nitro-1H-indole-2-carboxylic acid[5]
Synonyms 5-Nitro-1H-indole-2-carboxylic acid, 5-Nitro-2-indolecarboxylic acid[1][6]
Appearance Light yellow powder / crystalline solid[1][2][3]
Purity (Typical) ≥98%[1]
Predicted pKa 4.09 ± 0.30[7]
Storage Conditions Store at 0-8 °C, in a cool, dry place[1][7]

Synthesis Methodologies

The synthesis of this compound is most reliably achieved through the Fischer indole synthesis, a classic and robust method for forming the indole ring system. An alternative approach involves the direct nitration of an indoline precursor followed by dehydrogenation.

Primary Route: Fischer Indole Synthesis

This method involves the acid-catalyzed cyclization of a phenylhydrazone. For this compound, the synthesis starts with p-nitrophenylhydrazine and ethyl pyruvate.[8][9] The process is advantageous due to its high purity and good overall yield.[8][9]

The workflow for this synthesis is depicted below.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Acidification p_nitrophenylhydrazine p-Nitrophenylhydrazine Hydrochloride hydrazone Ethyl Pyruvate-4-nitro- phenylhydrazone p_nitrophenylhydrazine->hydrazone Condensation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone ester_intermediate 5-Nitroindole-2-ethyl carboxylate hydrazone->ester_intermediate Fischer Indole Cyclization final_product This compound ester_intermediate->final_product 1. Alkaline Hydrolysis 2. Acidification (HCl) PPA Polyphosphoric Acid (Catalyst) PPA->ester_intermediate

Caption: Fischer Indole Synthesis workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis [8][9]

  • Part 1: Hydrazone Formation

    • Prepare an aqueous solution of p-nitrophenylhydrazine hydrochloride.

    • Separately, prepare an ethanolic solution of ethyl pyruvate.

    • Combine the two solutions and stir at a controlled temperature (e.g., 20-60°C) for 20-60 minutes.

    • Collect the resulting precipitate, which is the intermediate ethyl pyruvate-4-nitrophenylhydrazone, via filtration.

    • Causality Note: This condensation reaction is a standard method for forming hydrazones. The choice of aqueous and ethanolic solutions facilitates the reaction between the water-soluble hydrochloride salt and the alcohol-soluble pyruvate.

  • Part 2: Cyclization

    • Suspend the dried hydrazone intermediate in a suitable solvent such as toluene or xylene.[9]

    • Add polyphosphoric acid (PPA) as the catalyst.

    • Heat the mixture to 85-115°C and maintain for 20-60 minutes. PPA serves as both a strong acid catalyst and a dehydrating agent, which is essential for the intramolecular electrophilic substitution and subsequent aromatization that forms the indole ring.

    • Upon completion, the reaction yields 5-nitroindole-2-ethyl carboxylate.

  • Part 3: Hydrolysis and Acidification

    • Subject the ethyl ester intermediate to alkaline hydrolysis (e.g., using NaOH or KOH) at 20-30°C for 5-8 hours to saponify the ester to a carboxylate salt.

    • After hydrolysis, acidify the reaction mixture with hydrochloric acid (HCl).

    • The final product, this compound, will precipitate out of the aqueous solution.

    • Collect the solid crude product by filtration, wash with water to remove inorganic salts, and dry. The resulting product typically has a purity of >98% (HPLC).[9]

Alternative Route: Nitration of Indoline-2-carboxylic Acid

An alternative strategy involves the protection and subsequent nitration of an indoline precursor. For instance, methyl 1-acetylindoline-2-carboxylate can be nitrated to introduce the nitro group at the 5-position. This is followed by deprotection and dehydrogenation (oxidation) using a reagent like manganese dioxide (MnO₂) to aromatize the indoline ring to the indole system, yielding the desired product.[10] This method is particularly useful when specific substitution patterns are required.

Key Chemical Transformations

The dual functionality of this compound allows for a wide range of subsequent reactions, making it a versatile scaffold. The carboxylic acid can undergo esterification or amidation, while the nitro group can be reduced to an amine, which can then be further functionalized.

Transformations cluster_reactions Derivative Synthesis Pathways start 5-Nitroindole- 2-carboxylic acid ester Ester Derivative (e.g., Methyl Ester) start->ester Esterification (e.g., SOCl₂/MeOH) amine 5-Aminoindole Derivative start->amine Nitro Reduction (e.g., Pd/C, H₂ or (NH₄)HCO₂) formyl 3-Formyl-5-nitroindole Derivative ester->formyl Vilsmeier-Haack Reaction

Caption: Key chemical transformations of this compound.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes the reduction of the ethyl ester of this compound to its corresponding 5-amino derivative, a crucial step for creating diverse compound libraries.[11]

  • Dissolve Ethyl 5-nitroindole-2-carboxylate (1 equivalent) in ethanol (EtOH).

  • Add ammonium formate (NH₄COOH, 4 equivalents) as a solid. Ammonium formate serves as an efficient in-situ hydrogen donor in catalytic transfer hydrogenation.

  • Under an inert nitrogen (N₂) atmosphere, add 5% Palladium on carbon (Pd/C) catalyst (10% by weight).

  • Heat the resulting mixture to reflux for approximately 30 minutes, monitoring the reaction by TLC.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional EtOH to ensure complete recovery of the product.

  • Remove the solvent from the combined filtrate in vacuo to yield the product, 5-amino-1H-indole-2-carboxylic acid ethyl ester.

Applications in Drug Discovery and Development

This compound is not merely a synthetic intermediate but a foundational scaffold for pharmacologically active agents. Its derivatives have demonstrated significant potential in several therapeutic areas.

Precursor for DNA-Interactive Antibiotics

The corresponding aminoindole carboxylic acids, derived from this compound, are key building blocks for synthesizing analogs of potent, sequence-selective DNA-interactive antibiotics such as CC-1065.[10][12] The indole structure plays a crucial role in fitting within the minor groove of DNA, enabling the molecule to exert its biological effect.

Development of Novel HIV-1 Integrase Inhibitors

Recent research has identified indole-2-carboxylic acid derivatives as a promising scaffold for novel HIV-1 integrase strand transfer inhibitors (INSTIs).[13] The mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus, which is critical for inhibiting the viral DNA integration process.[13]

The this compound framework is used strategically in this context. The C5 position is a key site for modification to enhance binding affinity and explore structure-activity relationships (SAR). For example, the nitro group can be used as a handle for further derivatization or can be reduced to an amine to introduce new functionalities.

HIV_Inhibitor_Concept cluster_logic Drug Design & Synthesis Logic cluster_target Biological Target Interaction scaffold This compound (Starting Scaffold) modification Modification at C5 (via Nitro Group) scaffold->modification pharmacophore Pharmacophore Assembly (Chelating Core + Side Chains) modification->pharmacophore inhibitor Final Inhibitor Candidate pharmacophore->inhibitor binding Chelation & Binding inhibitor->binding enzyme HIV-1 Integrase Active Site (with Mg²⁺ ions) enzyme->binding inhibition Inhibition of Strand Transfer binding->inhibition

Caption: Conceptual workflow for developing HIV-1 integrase inhibitors from the scaffold.

Other Research Applications

The compound is also explored for its potential in creating anti-inflammatory, analgesic, and antimicrobial agents.[1] Furthermore, its unique electronic properties make it a candidate for investigation in the development of novel agrochemicals, such as herbicides or fungicides.[1]

Conclusion

This compound is a high-value chemical entity whose strategic importance is well-established in pharmaceutical and chemical research. Its accessible synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. As demonstrated by its application in the development of next-generation therapeutics like HIV-1 integrase inhibitors, this compound will continue to be a cornerstone for innovation in drug discovery and organic synthesis.

References

  • Moody, C. J., & Swann, E. (1993). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 1993(11), 1115-1116.
  • Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar.
  • Shi, X. (2009). The preparation method of this compound. (CN100491350C). Google Patents.
  • ChemBK. (n.d.). 5-NITROINDOLE-2-CARBOXYLICAICD.
  • Chemsrc. (n.d.). 5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID.
  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 192, 112185.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

Sources

A Comprehensive Technical Guide to the Biological Activities of Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a wide array of biological receptors.[1][2][3][4] When functionalized with a nitro (NO₂) group, the resulting nitroindole derivatives exhibit profoundly altered electronic properties and a distinct profile of biological activities. The strong electron-withdrawing nature of the nitro group modulates the reactivity and binding interactions of the indole ring system, making these compounds a fertile ground for the discovery of novel therapeutics.[5][6][7] This guide provides an in-depth exploration of the multifaceted biological activities of nitroindole derivatives, focusing on the underlying mechanisms of action, supported by field-proven experimental insights and protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Engines of Malignancy

Nitroindole derivatives have emerged as potent anticancer agents, acting through diverse and sophisticated mechanisms that interfere with the core processes of tumor growth and survival.[8][9]

Mechanism I: Transcriptional Repression via G-Quadruplex DNA Stabilization

A primary strategy employed by cancer cells is the rampant overexpression of oncogenes, such as c-Myc. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a non-canonical four-stranded DNA structure known as a G-quadruplex (G4). The formation of this structure acts as a silencer, impeding transcriptional machinery.

Certain 5- and 7-nitroindole derivatives have been specifically designed to act as G4 ligands.[5][10][11] Their planar aromatic core allows them to stack onto the terminal G-tetrads of the G4 structure, effectively locking it into its transcriptionally silent conformation.[10][12] This binding event prevents the recruitment of transcription factors, leading to a significant downregulation of c-Myc protein expression and a subsequent suppression of tumor cell proliferation.[5][11] The causality here is direct: stabilizing the "off" switch of a critical oncogene leads to cell cycle arrest and apoptosis.[10][11]

cluster_0 Mechanism of c-Myc Inhibition DNA c-Myc Promoter DNA G4 G-Quadruplex Formation DNA->G4 Folding Transcription Transcription Machinery DNA->Transcription Allows Access G4->DNA Unfolding Stabilization G4-Ligand Complex (Stabilized) G4->Stabilization Forms G4->Transcription Blocks Access Nitroindole Nitroindole Derivative Nitroindole->G4 Binds Nitroindole->Stabilization Stabilization->Transcription Prevents Binding (Enhanced Block) Repression Transcriptional Repression Stabilization->Repression Leads to Downregulation c-Myc Protein Downregulation Repression->Downregulation Apoptosis Tumor Suppression & Apoptosis Downregulation->Apoptosis

Caption: G-Quadruplex stabilization by a nitroindole derivative.

Mechanism II: Disruption of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR signaling cascade is a critical pathway for cell survival, proliferation, and metabolism that is frequently hyperactivated in cancer. Indole derivatives, including those bearing a nitro group, have been shown to modulate this pathway.[5] By inhibiting key kinases within this cascade, nitroindole compounds can halt the downstream signals that promote cell growth, leading to cell cycle arrest and apoptosis.[5][8]

cluster_1 PI3K/Akt/mTOR Signaling Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Nitroindole Nitroindole Derivative Nitroindole->PI3K Inhibits Nitroindole->Akt Inhibits Nitroindole->Apoptosis Induces

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway.

Quantitative Data: Anticancer Activity of Nitroindole Derivatives

The in vitro cytotoxic activity of nitroindole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit the growth of a cancer cell line by 50%.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical Cancer)5.08c-Myc G-quadruplex binder[5][10]
Substituted 7-nitroindole-2-carboxylic acidVariousVariesFructose-1,6-bisphosphatase inhibitor[5]
Indole-sulfonamide conjugateVarious (e.g., HeLa)0.24 - 0.59Tubulin polymerization inhibitor[13]
4-NO₂ Indole ConjugateMCF-7 (Breast Cancer)14.5Apoptosis Induction[9]
4-NO₂ Indole ConjugateHepG2 (Liver Cancer)18.3Apoptosis Induction[9]
Experimental Protocol: c-Myc G-Quadruplex Fluorescence Intercalator Displacement (FID) Assay

This protocol provides a self-validating system to identify and characterize compounds that bind to the c-Myc G4 structure. The rationale is that a fluorescent probe, Thiazole Orange (TO), fluoresces strongly when bound to the G4 DNA. A successful G4-binding compound will displace TO, causing a measurable decrease in fluorescence.

Methodology:

  • Preparation of G4 DNA: A solution of the c-Myc promoter G4-forming oligonucleotide sequence is prepared in an appropriate assay buffer (e.g., 25 mM KPi, 70 mM KCl, pH 7.0). To ensure proper folding, the solution is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature.[14]

  • Assay Setup: In a 96-well microplate, the annealed G4 DNA and the fluorescent dye TO are added to the assay buffer.[10]

  • Compound Addition: The test nitroindole derivatives are serially diluted and added to the wells. A control well containing DNA and TO without any test compound is included.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 15 minutes), protected from light, to allow binding equilibrium to be reached.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for TO (e.g., λex=501 nm, λem=539 nm).[10]

  • Data Analysis: The decrease in fluorescence intensity is plotted against the compound concentration. The concentration of the compound that displaces 50% of the fluorescent probe (DC₅₀) is calculated, which serves as a measure of the compound's G4 binding affinity.

Antimicrobial Activity: A Multi-Pronged Attack

The nitro group is a well-established pharmacophore in antimicrobial drug design.[6][7] Nitroindoles leverage this functionality to exert potent activity against a broad spectrum of bacteria and fungi.

Mechanism: Reductive Activation and Cellular Havoc

The primary mechanism of action for many nitroaromatic compounds is reductive activation.[6][7] This process is particularly effective in anaerobic or microaerophilic environments, such as those found within certain bacteria or biofilms.

  • Entry & Reduction: The nitroindole derivative enters the microbial cell.

  • Radical Formation: Intracellular reductases reduce the nitro group (NO₂) to highly reactive intermediates, such as nitroso (NO) and superoxide radicals.[6][7][15]

  • Macromolecular Damage: These toxic radicals are non-specific and wreak havoc within the cell, covalently binding to and damaging critical macromolecules like DNA, leading to strand breaks, nuclear damage, and ultimately, cell death.[6][7]

A key advantage of this mechanism is that it is difficult for microbes to develop resistance against such a widespread and non-specific assault.

Dual Mode of Action: Topoisomerase Inhibition

Recent studies on indolin-2-one nitroimidazole derivatives have revealed an unexpected and sophisticated dual mode of action against aerobic bacteria like Staphylococcus aureus.[15] In addition to the classic reductive activation, these compounds directly inhibit Topoisomerase IV, an essential enzyme responsible for decatenating replicated DNA during cell division.[15] This dual attack—damaging existing DNA through radicals while simultaneously preventing the segregation of newly synthesized DNA—creates a powerful synergistic effect that impairs resistance development.[15]

cluster_2 Antimicrobial Workflow: Dual Mode of Action Nitroindole Nitroindole Derivative Cell Bacterial Cell Nitroindole->Cell Enters Reductase Nitroreductase Nitroindole->Reductase Pathway 1: Reductive Activation TopoIV Topoisomerase IV Nitroindole->TopoIV Pathway 2: Direct Inhibition Radicals Reactive Nitroso & Superoxide Radicals Reductase->Radicals Reduces to DNA_Damage DNA Damage Radicals->DNA_Damage Causes Death Cell Death DNA_Damage->Death Replication DNA Replication Block TopoIV->Replication Inhibition leads to Replication->Death

Caption: Dual antimicrobial mechanism of certain nitroindoles.

Quantitative Data: Antimicrobial Spectrum

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivativeStaphylococcus aureus6.25[16]
Indole-triazole derivativeStaphylococcus aureus6.25[16]
Indole-triazole derivativeCandida krusei3.125 - 6.25[16]
Halogenated nitro derivativesStaphylococcus aureus15.6 - 62.5[7]
Halogenated nitro derivativesCandida sp.15.0 - 62.5[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound. The protocol is designed for reproducibility and standardization.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test nitroindole compound in the growth medium.[14][16]

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.

  • Controls: Include a positive control (microorganism and medium, no compound) to ensure microbial viability and a negative control (medium only) to check for sterility.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.

Anti-inflammatory and Antiviral Activities

Anti-inflammatory Effects

Nitroindole derivatives have demonstrated significant potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key enzymes and signaling pathways that propagate inflammation.

  • Cyclooxygenase (COX) Inhibition: Some indole derivatives function as COX inhibitors, blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[17]

  • Cytokine and Mediator Suppression: In cellular models, certain derivatives significantly reduce the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in macrophages stimulated by lipopolysaccharide (LPS).[2][18] This effect is often linked to the downregulation of the NF-κB signaling pathway.[18]

Antiviral Potential

The indole scaffold is present in numerous approved antiviral drugs, and nitro-substituted derivatives are being actively investigated.[4][19] Their mechanisms target various stages of the viral life cycle.

  • Entry and Fusion Inhibition: Derivatives of Arbidol, an indole-containing antiviral, have shown strong anti-HCV effects by preventing the virus from entering and fusing with host cells.[19]

  • Enzyme Inhibition: Other indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs used to treat HIV-1 by blocking the conversion of viral RNA to DNA.[19][20][21]

Conclusion and Future Perspectives

The nitroindole scaffold is a remarkably versatile and powerful platform in medicinal chemistry. The introduction of the nitro group confers unique electronic properties that enable these derivatives to engage with a diverse range of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The mechanisms are often sophisticated, ranging from the stabilization of non-canonical DNA structures and inhibition of key signaling pathways to reductive bioactivation and dual-target inhibition.

While the therapeutic potential is clear, the journey from a promising lead compound to a clinical drug requires careful navigation of challenges such as selectivity and potential toxicity associated with the nitro group.[6] Future research should focus on optimizing structure-activity relationships to enhance target specificity while minimizing off-target effects. The development of prodrug strategies, where the nitro group is masked until it reaches the target tissue, could also mitigate systemic toxicity. The continued exploration of this privileged scaffold promises to yield a new generation of therapeutics to combat some of the most pressing diseases of our time.

References

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Nimbarte, V., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). National Institutes of Health.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Royal Society of Chemistry.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub.
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate.
  • Indolin-2-one Nitroimidazoles Exhibit an Unexpected Dual Mode of Action. (2022). National Institutes of Health.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). National Institutes of Health.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. (2020). National Institutes of Health.
  • Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. (1975). PubMed.
  • A review on recent developments of indole-containing antiviral agents. (2015). National Institutes of Health.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2019). National Institutes of Health.
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (n.d.). PubMed.
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (2018). Royal Society of Chemistry.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2020). MDPI.
  • Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2017). ResearchGate.
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). National Institutes of Health.
  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. (2022). Semantic Scholar.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). National Institutes of Health.
  • The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. (2020). MDPI.
  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed.
  • Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2025). Semantic Scholar.

Sources

An In-depth Technical Guide to the Mechanism of Action of 5-Nitroindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5-nitroindole scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Compounds derived from this core have emerged as potent agents against a spectrum of challenging diseases, including cancer, microbial infections, and parasitic infestations. Their efficacy stems from a diverse array of mechanisms of action, which are often contingent on the specific molecular context of the target cell or organism. This technical guide provides a comprehensive exploration of the primary mechanisms through which 5-nitroindole compounds exert their therapeutic effects. We will delve into their role as anticancer agents targeting DNA G-quadruplexes and microtubule dynamics, their function as bioreductively activated antimicrobial and antiparasitic prodrugs, and the key experimental methodologies employed to elucidate these complex pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile and promising class of therapeutic agents.

Part 1: The Anticancer Mechanisms of 5-Nitroindoles: A Multi-pronged Assault

The anticancer activity of 5-nitroindole derivatives is a testament to their chemical versatility, enabling them to interact with multiple, distinct cellular targets crucial for cancer cell proliferation and survival. Two of the most well-documented mechanisms are the stabilization of G-quadruplex DNA structures and the inhibition of tubulin polymerization.

Targeting Oncogene Promoters: Stabilization of c-Myc G-Quadruplex DNA

A sophisticated strategy for controlling cancer growth is to regulate the expression of key oncogenes. The promoter region of the c-Myc oncogene, which is overexpressed in a vast number of human cancers, can form a non-canonical DNA structure known as a G-quadruplex (G4). The formation and stabilization of this G4 structure can act as a silencer, repressing c-Myc transcription. Certain substituted 5-nitroindole scaffolds have been identified as potent G4-binding ligands.[1][2][3]

The mechanism proceeds as follows:

  • Binding and Stabilization: The planar aromatic core of the 5-nitroindole derivative stacks onto the terminal G-quartets of the c-Myc G4 structure.[2] This interaction is further enhanced by substituted side chains that can fit into the grooves of the quadruplex.

  • Transcriptional Repression: By stabilizing the G4 conformation, the 5-nitroindole compound prevents the transcriptional machinery from accessing the promoter, leading to a significant downregulation of c-Myc mRNA and protein expression.[3][4]

  • Induction of Apoptosis and Cell Cycle Arrest: The suppression of c-Myc, a master regulator of cell proliferation, triggers a cascade of downstream effects. These include cell cycle arrest, typically in the G1 or sub-G1 phase, and the induction of apoptosis.[2][3]

  • Oxidative Stress: A notable consequence of treating cancer cells with these compounds is a marked increase in intracellular Reactive Oxygen Species (ROS).[2][3] This surge in oxidative stress further contributes to cellular damage and programmed cell death.

The binding affinity and selectivity of these compounds for G4 DNA over canonical duplex DNA are critical parameters for their therapeutic potential, which are often quantified using biophysical techniques.[3]

G4_Mechanism cluster_0 Cancer Cell cluster_1 Downstream Effects Compound 5-Nitroindole Derivative G4_DNA c-Myc G-Quadruplex (Folded Structure) Compound->G4_DNA Binds & Stabilizes cMyc_Promoter c-Myc Promoter (G-Rich Sequence) cMyc_Promoter->G4_DNA Forms Transcription Transcription Machinery G4_DNA->Transcription Blocks Access Repression c-Myc Repression G4_DNA->Repression Leads to cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Produces cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translates to Proliferation Uncontrolled Cell Proliferation cMyc_Protein->Proliferation Drives CellCycleArrest Cell Cycle Arrest (G1/sub-G1) Repression->CellCycleArrest ROS Increased ROS Repression->ROS Apoptosis Apoptosis Repression->Apoptosis

Caption: Mechanism of c-Myc repression by 5-nitroindole G4 binders.
Disrupting the Cytoskeleton: Inhibition of Tubulin Polymerization

The microtubule network is a highly dynamic component of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell shape. Its dynamic instability is a prime target for anticancer drugs. A significant number of indole-containing compounds, and by extension 5-nitroindole derivatives, function as potent inhibitors of tubulin polymerization.[5][6][7][8][9]

These agents typically act by binding to the colchicine-binding site on β-tubulin.[6][8][10] This interaction disrupts the formation of microtubules through the following steps:

  • Binding to Tubulin: The inhibitor binds to soluble αβ-tubulin dimers.

  • Prevention of Polymerization: The inhibitor-tubulin complex is incapable of polymerizing into microtubules. This shifts the equilibrium away from the polymerized state, leading to the net depolymerization of existing microtubules.

  • Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, prevents the proper segregation of chromosomes during mitosis. This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5][8]

  • Apoptosis Induction: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to the death of the cancer cell.[5][8]

The potency of these inhibitors is often evaluated by their ability to inhibit tubulin assembly in vitro and by their effects on the cell cycle and microtubule morphology in cancer cell lines.[5][6]

Compound Class Target Key Effects Example IC50 Values
Pyrrolidine-substituted 5-nitroindolesc-Myc G-Quadruplexc-Myc downregulation, G1 cell cycle arrest, ROS induction5.08 µM (Compound 5 vs. HeLa cells)[3]
Indole-based analoguesβ-Tubulin (Colchicine site)Inhibition of tubulin polymerization, G2/M cell cycle arrest, Apoptosis1-10 µM (Typical range for tubulin polymerization inhibition)[6][10]

Part 2: Bioreductive Activation: The Core Mechanism in Microbes and Parasites

In stark contrast to their anticancer mechanisms, the efficacy of 5-nitroindoles against certain bacteria and protozoan parasites relies on a prodrug strategy. The inert 5-nitroindole molecule is metabolically activated within the target organism into a cytotoxic agent. This activation is contingent on the unique, low-redox-potential environment characteristic of these pathogens.

Antimicrobial Action, Especially Against Mycobacterium tuberculosis

The mechanism of action for 5-nitroaromatic compounds against Mycobacterium tuberculosis (Mtb) is analogous to that of the nitroimidazole drug PA-824 (Pretomanid).[11][12] The key is the reductive activation of the nitro group.

  • Prodrug Activation: Mtb possesses a specific F420-dependent nitroreductase enzyme (Ddn).[11][12] This enzyme utilizes the deazaflavin cofactor F420 to reduce the 5-nitro group of the indole scaffold.

  • Generation of Reactive Species: This reduction is a multi-step process that generates reactive nitrogen species, most notably nitric oxide (NO).[11][12]

  • Non-specific Cytotoxicity: Nitric oxide is a potent and indiscriminate cytotoxic agent. It damages a wide array of biological macromolecules, including DNA, lipids, and proteins, through nitrosative stress, leading to rapid bacterial cell death.[11]

A crucial piece of evidence supporting this mechanism is the development of cross-resistance. Mtb mutants that are resistant to 5-nitrothiophenes or 5-nitroimidazoles often have mutations in the genes responsible for F420 biosynthesis and are also resistant to 5-nitro-phenanthroline compounds.[11][13] This shared resistance pattern strongly implicates the F420-dependent activation pathway as the common mechanism of action.

Mtb_Mechanism cluster_0 Mycobacterium tuberculosis Cell Compound 5-Nitroindole (Prodrug) ReactiveSpecies Reactive Nitrogen Species (e.g., Nitric Oxide) Compound->ReactiveSpecies Reductive Activation Enzyme F420-Dependent Nitroreductase (Ddn) Enzyme->ReactiveSpecies Cofactor Reduced Cofactor (F420H2) Cofactor->Enzyme Donates e- Targets DNA, Proteins, Lipids ReactiveSpecies->Targets Damages Death Bacterial Cell Death Targets->Death Leads to

Caption: Bioreductive activation of 5-nitroindoles in M. tuberculosis.
Antiparasitic Activity

The mechanism of action for 5-nitroindoles against anaerobic protozoa like Leishmania, Giardia, Entamoeba, and Trichomonas mirrors the general mechanism established for 5-nitroimidazole drugs such as metronidazole.[14][15][16][17]

  • Entry and Reduction: The small, lipophilic 5-nitroindole compound readily diffuses into the parasite. The low redox potential inside these anaerobic or microaerophilic organisms, maintained by proteins like ferredoxin, is key.

  • Reductive Activation: Electron transfer from proteins like pyruvate:ferredoxin oxidoreductase (PFOR) reduces the nitro group of the 5-nitroindole.

  • Cytotoxic Radical Formation: This reduction creates a short-lived, highly reactive nitroso or other radical species.[18]

  • Macromolecular Damage: These reactive intermediates avidly attack host macromolecules, particularly DNA, causing strand breaks and loss of helical structure, which ultimately leads to parasite death.

The selectivity of this mechanism is a major advantage; the high redox potential in mammalian host cells prevents the significant reduction of the nitro group, thus sparing them from the drug's cytotoxic effects.

Part 3: Key Experimental Protocols for Mechanistic Elucidation

Validating the mechanisms described above requires a suite of specialized biophysical and cell-based assays. The following protocols provide a framework for investigating the interaction of 5-nitroindole compounds with their primary targets.

Protocol 3.1: Tubulin Polymerization Inhibition Assay (In Vitro)

Rationale: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is the definitive in vitro method for identifying agents that target this process. The turbidity of the solution, measured by absorbance, is directly proportional to the mass of polymerized microtubules.

Methodology:

  • Reagent Preparation:

    • Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 10 mg/mL. Snap-freeze aliquots in liquid nitrogen and store at -80°C.

    • Compound Stock: Prepare a 10 mM stock solution of the 5-nitroindole test compound in 100% DMSO.

  • Assay Setup:

    • On ice, prepare reaction mixtures in a 96-well plate. For each well, add 90 µL of a tubulin solution (diluted to 3 mg/mL in G-PEM buffer).

    • Add 10 µL of the test compound diluted in G-PEM buffer to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤1%.

    • Controls:

      • Negative Control: Vehicle (1% DMSO in G-PEM buffer).

      • Positive Control: Colchicine or Nocodazole (known inhibitors) at a concentration known to inhibit polymerization (e.g., 10 µM).

  • Data Acquisition:

    • Immediately place the 96-well plate into a temperature-controlled spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance (A340) versus time for each concentration.

    • Determine the rate of polymerization (Vmax) from the linear phase of the polymerization curve for the vehicle control.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot percentage inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

Rationale: Since inhibitors of tubulin polymerization and c-Myc expression are known to cause cell cycle arrest, this protocol is used to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound. A significant accumulation of cells in a specific phase is indicative of a mechanism that interferes with cell cycle progression at that point.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates at a density that allows for logarithmic growth for 48 hours (e.g., 2 x 10⁵ cells/well).

    • Allow cells to adhere overnight.

    • Treat cells with the 5-nitroindole compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated (DMSO) control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution of 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated samples to the vehicle control.

Conclusion

The 5-nitroindole scaffold is a rich source of pharmacologically active molecules with diverse and potent mechanisms of action. In oncology, they function through targeted interactions with higher-order DNA structures and critical cytoskeletal proteins. In infectious disease, they serve as elegant examples of prodrugs that exploit the unique metabolic machinery of pathogens for selective activation. The continued exploration of this chemical space, guided by a deep understanding of these mechanisms, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.

References

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link][1][4]
  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link][2]
  • Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link][3]
  • American Chemical Society. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link]
  • National Institutes of Health. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PMC. [Link]
  • PubMed. (1984). Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases. PubMed. [Link]
  • National Institutes of Health. (2018).
  • National Institutes of Health. (2024).
  • National Institutes of Health. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. PMC. [Link]
  • PubMed. (1990). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. PubMed. [Link][14]
  • PubMed. (1996).
  • PubMed. (2014). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. PubMed. [Link][12]
  • ResearchGate. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis.
  • National Institutes of Health. (2015). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PMC. [Link][15]
  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
  • PubMed. (1996). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. PubMed. [Link]
  • ResearchGate. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
  • PubMed. (2017). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. PubMed. [Link][13]
  • MDPI. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
  • PubMed. (2016).
  • Longdom Publishing. (2023). Significance and Mechanism of Action of Antiparasitic Drugs.
  • BioWorld. (2024). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld. [Link][8]
  • National Institutes of Health. (2015). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. PMC. [Link]
  • YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]
  • ResearchGate. (2017). The dual mechanism of action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis.
  • American Chemical Society. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry. [Link][9]
  • MDPI. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link][10]
  • Royal Society of Chemistry. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]
  • National Institutes of Health. (1987). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. PubMed. [Link][18]

Sources

Discovery and history of indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid and its derivatives constitute a cornerstone of heterocyclic chemistry, possessing a privileged scaffold that is central to numerous applications in pharmacology and materials science. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this important class of molecules. We trace the journey from the initial, foundational synthetic routes, such as the Reissert and Fischer syntheses, to the advent of modern, more sophisticated methodologies. The narrative emphasizes the causality behind experimental choices and the self-validating nature of established protocols. Key applications in drug discovery are detailed, highlighting the scaffold's role in the development of antiviral, anticancer, and neuroprotective agents. This guide is structured to provide field-proven insights, supported by detailed experimental workflows, data summaries, and mechanistic diagrams to offer a robust resource for professionals in the field.

The Genesis: From Indigo to Indole-2-Carboxylic Acid

The history of indole-2-carboxylic acids is inextricably linked to the discovery of the parent indole ring. In the 19th century, the intense study of the dye indigo led Adolf von Baeyer to its chemical degradation, culminating in the isolation and characterization of indole in 1866. This discovery unlocked a new frontier in heterocyclic chemistry. However, it was the ability to controllably introduce functional groups onto this nucleus that transformed indole from a chemical curiosity into a versatile synthetic platform. The installation of a carboxylic acid group at the 2-position proved to be a critical step, providing a synthetic handle for further elaboration and a key pharmacophoric element for biological interactions.

The Reissert Synthesis: A Foundational Pillar

One of the earliest and most enduring methods for the direct synthesis of the indole-2-carboxylic acid core is the Reissert indole synthesis, first reported by Arnold Reissert in 1897.[1] This reaction provided a logical and robust pathway from simple, readily available starting materials.

The classical Reissert synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate.[1] This Claisen condensation, typically promoted by a strong base like sodium ethoxide, forms an ethyl o-nitrophenylpyruvate intermediate. The genius of the method lies in the subsequent step: a reductive cyclization.[1][2][3] The nitro group is reduced to an amine (e.g., using zinc in acetic acid or ferrous sulfate), which then spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[1][2] The final product after this sequence is the stable indole-2-carboxylic acid.[2][3]

Experimental Protocol: The Reissert Indole Synthesis

  • Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add o-nitrotoluene followed by the dropwise addition of diethyl oxalate while maintaining a controlled temperature. The reaction is stirred until the formation of the ethyl o-nitrophenylpyruvate is complete.

  • Isolation of Intermediate: The reaction mixture is poured onto ice, and the intermediate is precipitated by acidification with a dilute acid (e.g., acetic acid or sulfuric acid). The resulting solid is filtered and dried.

  • Reductive Cyclization: The ethyl o-nitrophenylpyruvate is suspended in a solvent such as acetic acid or ethanol. A reducing agent, classically zinc dust or iron powder, is added portion-wise.[1][2] The reaction is heated to facilitate both the reduction of the nitro group and the subsequent cyclization.

  • Hydrolysis and Isolation: The reaction mixture is filtered to remove the metal salts. The resulting solution contains the indole-2-carboxylic acid, which can be isolated by concentration and purification, often through recrystallization. If the ester is formed, a final hydrolysis step is required.

The causality behind this protocol is clear: it leverages the electron-withdrawing nature of the ortho-nitro group to activate the methyl protons for the initial condensation, and then ingeniously uses that same nitro group as a precursor for the amine needed for the ring-closing reaction.

G A o-Nitrotoluene C Base-Catalyzed Condensation (e.g., NaOEt) A->C B Diethyl Oxalate B->C D Ethyl o-Nitrophenylpyruvate C->D C-C bond formation E Reductive Cyclization (e.g., Zn/AcOH) D->E NO₂ → NH₂ + Intramolecular Condensation F Indole-2-carboxylic Acid E->F

Caption: Workflow of the Reissert Indole Synthesis.

The Evolution of Synthetic Strategy

While the Reissert synthesis was a landmark achievement, the drive for milder conditions, greater substrate scope, and different substitution patterns led to the development of alternative and complementary synthetic routes.

The Fischer Indole Synthesis: A Versatile Alternative

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[4][5] While not a direct route in all cases, it can be readily adapted for the synthesis of indole-2-carboxylic acids.[6] The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is itself formed from an arylhydrazine and a suitable aldehyde or ketone.[4][7]

To produce an indole-2-carboxylic acid, one simply chooses pyruvic acid or one of its esters as the carbonyl partner.[6][7] The resulting phenylhydrazone of pyruvic acid, when heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride), undergoes a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to furnish the indole-2-carboxylic acid product.[4][9]

G cluster_0 Step 1: Formation cluster_1 Step 2: Rearrangement & Cyclization A Arylhydrazine C Arylhydrazone Intermediate A->C B Pyruvic Acid B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst, Heat E Cyclization & Aromatization (-NH₃) D->E F Indole-2-carboxylic Acid E->F

Caption: Mechanistic overview of the Fischer Indole Synthesis for Indole-2-carboxylic Acids.

Modern Methodologies: Precision and Efficiency

The late 20th and early 21st centuries saw the rise of transition-metal-catalyzed reactions, which revolutionized indole synthesis. These methods offer unparalleled efficiency, mild reaction conditions, and exceptional tolerance for a wide array of functional groups. Palladium-catalyzed strategies, in particular, have become powerful tools for constructing the indole-2-carboxylic acid scaffold. For example, intramolecular cyclizations of appropriately substituted anilines provide a direct and elegant route. Microwave-assisted synthesis in ionic liquids has also been developed as a green and efficient alternative for producing indole-2-carboxylic acid esters.[10]

A Privileged Scaffold in Drug Discovery

The indole-2-carboxylic acid moiety is a recurring motif in biologically active molecules and is considered a "privileged scaffold." Its rigid structure, combined with the hydrogen-bond donating N-H group and the hydrogen-bond accepting/metal-chelating carboxylic acid, allows for potent and specific interactions with a variety of biological targets.

Antiviral Applications: HIV and HCV

A significant breakthrough in the application of this scaffold was the discovery of indole-2-carboxylic acid derivatives as potent inhibitors of viral enzymes. In the context of HIV, these compounds have been developed as HIV-1 integrase strand transfer inhibitors (INSTIs).[8][11] The mechanism involves the indole core and the C2 carboxyl group chelating the two essential Mg²⁺ ions within the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.[8][11][12]

Similarly, derivatives have been identified as non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.

Anticancer and Other Therapeutic Roles

The versatility of the indole-2-carboxylic acid core extends to numerous other therapeutic areas.[13] Its derivatives have been investigated for a wide range of biological activities.

Table 1: Therapeutic Applications of Indole-2-Carboxylic Acid Derivatives

Therapeutic AreaBiological Target/MechanismExample ApplicationReferences
Antiviral (HIV) HIV-1 Integrase Strand Transfer Inhibition (metal chelation)Development of novel INSTIs[8][11][12][14][15]
Anticancer Apoptosis Induction, Tubulin Polymerization InhibitionPotent inducers of apoptosis in cancer cell lines[16][17][18]
Neuroprotection NMDA Receptor Antagonism (at the glycine site)Treatment of CNS disorders, neurotoxic damage[18][19]
Anti-inflammatory COX-2 Enzyme InhibitionDevelopment of selective anti-inflammatory drugs[18]
Tuberculosis Inhibition of Mycobacterium tuberculosis growthNovel anti-TB agents[20]

Conclusion and Future Outlook

The journey of indole-2-carboxylic acid, from its conceptual origins in the study of natural dyes to its current status as a pillar of medicinal chemistry, is a testament to the power of synthetic innovation. The early, robust methods of Reissert and Fischer provided the foundational access to this scaffold, enabling initial biological exploration. The subsequent development of modern, high-precision synthetic tools has dramatically expanded the accessible chemical space, allowing for the fine-tuning of derivatives for specific biological targets.

Today, the indole-2-carboxylic acid scaffold remains a focal point of research. Its proven track record in targeting challenging enzymes like viral integrases and polymerases ensures its continued relevance in the fight against infectious diseases. Furthermore, its demonstrated potential in oncology, neuropharmacology, and anti-inflammatory research suggests that many more therapeutic applications are yet to be discovered. The ongoing exploration of this "privileged scaffold" will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
  • Wikipedia. (n.d.). Reissert indole synthesis. [Link]
  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed, 28(24), 8020. [Link]
  • Zhu, L., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, 12(13), 3649-55. [Link]
  • Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5, 201-206. [Link]
  • Gribble, G. (2016). Reissert-Indole-Synthesis.pdf.
  • Gribble, G. (n.d.). (PDF) Reissert Indole Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview. [Link]
  • Zhang, Q., et al. (2019). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 24(18), 3247. [Link]
  • Organic Synthesis. (n.d.). Reissert Indole Synthesis. [Link]
  • Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 8320-8328. [Link]
  • Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2770. [Link]
  • Kamal, A., & Reddy, K. S. (2010). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
  • Wikipedia. (n.d.). Indole. [Link]
  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]
  • Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Khan, I., et al. (2023). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 14(3), 263-272. [Link]
  • Wang, Z., & Cheng, Z. (2007).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]
  • Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 961-969. [Link]
  • Al-Hiari, Y. M., et al. (2018).
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54050-54081. [Link]
  • YouTube. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. [Link]
  • The Journal of Organic Chemistry. (1978). Synthesis of indole-2-carboxylic esters. [Link]
  • Journal of the American Chemical Society. (1949). Derivatives of Indole-2-carboxylic Acid. [Link]

Sources

Solubility and stability of 5-nitroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Nitroindole-2-Carboxylic Acid

Introduction

This compound is a pivotal intermediate in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel bioactive molecules, including those with anti-inflammatory and antimicrobial properties.[1] Its chemical structure, featuring an indole core, a carboxylic acid functional group, and an electron-withdrawing nitro group, confers unique reactivity.[1] However, these same functional groups present significant challenges for researchers, particularly concerning the compound's limited aqueous solubility and potential for chemical instability.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility and stability profiles of this compound. By elucidating the underlying physicochemical principles and providing actionable experimental protocols, this document aims to empower scientists to effectively handle, formulate, and utilize this compound, thereby mitigating risks of experimental variability and accelerating the drug discovery and development timeline.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings. These properties are the primary determinants of its solubility and stability characteristics.

PropertyValueSource
Synonyms 5-Nitro-1H-indole-2-carboxylic Acid[1]
CAS Number 16730-20-4[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Appearance Light yellow to pale brown powder/crystal[1][2]
Melting Point 326 °C (decomposes)
Predicted pKa ~4.0 (inferred from structurally similar nitroindole carboxylic acids)[3]
Storage Conditions Store at 0-8 °C, protected from light[1]

Solubility Profile

The poor aqueous solubility of many indole derivatives is a well-documented challenge in drug development.[4] this compound is no exception, exhibiting solubility characteristics that are highly dependent on the chosen solvent system and its pH.

Qualitative Solubility

The compound is sparingly soluble in water but shows moderate solubility in polar organic solvents.[5] Commonly used solvents for creating stock solutions include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6][7] It is also soluble in alcohols such as methanol and ethanol.[6]

Factors Influencing Solubility

pH: The single most critical factor governing the aqueous solubility of this compound is pH. The carboxylic acid moiety is weakly acidic, with an estimated pKa around 4.0.[3]

  • Below its pKa (pH < 4): The compound exists predominantly in its neutral, protonated form, which is significantly less soluble in aqueous media.[8]

  • Above its pKa (pH > 4): The carboxylic acid is deprotonated to form the more soluble carboxylate salt.[8]

This relationship is fundamental to designing appropriate buffers and formulation strategies.

cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 8) low_ph_label COOH (Protonated Form) low_solubility Low Aqueous Solubility low_ph_label->low_solubility high_ph_label COO⁻ (Deprotonated Salt Form) low_ph_label->high_ph_label Increase pH > pKa high_solubility High Aqueous Solubility high_ph_label->high_solubility

Caption: Relationship between pH and the ionization state/solubility of this compound.

Co-solvents: For many applications, the use of water-miscible organic solvents, or co-solvents, is necessary to achieve the desired concentration.[4][6] Solvents like ethanol or polyethylene glycols (PEGs) can be incorporated into aqueous buffers to increase the solubility of hydrophobic compounds.[4] When preparing dilutions from a DMSO stock, it is crucial to keep the final DMSO concentration low (typically <0.5% - 1%) to avoid precipitation and potential toxicity in biological assays.[4]

Strategies for Solubility Enhancement

When faced with solubility challenges, several formulation strategies can be employed:

  • pH Adjustment: The most straightforward method is to dissolve the compound in a slightly alkaline buffer (e.g., pH 7.4-8.0) to ensure the formation of the soluble carboxylate salt.[8]

  • Co-Solvent Systems: Employing binary solvent mixtures, such as ethanol/water or PEG/water, can significantly improve solubility.[4][9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their lipophilic inner cavity, forming an inclusion complex with a hydrophilic exterior.[4][9] This complex dramatically increases the apparent aqueous solubility of the guest molecule.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[4][9]

  • Use of Surfactants: Non-ionic surfactants like Tween 80 (Polysorbate 80) can be added to formulations.[4][9] Surfactants form micelles that can solubilize hydrophobic compounds, increasing their concentration in aqueous solutions.[9]

Stability Profile

The chemical stability of this compound is a critical parameter for ensuring the integrity of experimental results and the shelf-life of stock solutions and formulations. The indoline/indole ring and the nitroaromatic system are susceptible to several degradation pathways.[7][8]

Factors Affecting Stability
  • Light: Nitroaromatic systems are often photosensitive. Exposure to light, particularly UV radiation, can induce photodegradation, potentially leading to the formation of nitrosoindole and other byproducts.[7][8] A color change in the solid or solution (e.g., darkening or turning brownish) is often an indicator of degradation.[7]

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including thermal decomposition and oxidation.[7][8] Repeated freeze-thaw cycles of solutions should also be avoided.[8]

  • pH: Extreme pH values can catalyze the hydrolysis of the molecule.[7][8] While solubility is increased at higher pH, excessively basic conditions can promote degradation of the indole ring.

  • Oxygen/Oxidizing Agents: The indole/indoline ring is susceptible to oxidation.[7][8] Contact with atmospheric oxygen or strong oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of oxidized species.[8]

  • Reducing Agents: The nitro group is readily reduced to an amino group or other reduced species.[8] Contact with reducing agents should be avoided unless this transformation is the intended reaction.[8]

Recommended Storage and Handling

To maintain the integrity of this compound, the following practices are strongly recommended:

  • Solid Compound: Store the solid in a tightly sealed, opaque container (e.g., amber vial) in a refrigerator at 2-8°C.[8] For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is ideal.[8]

  • Solutions: Stock solutions should be prepared fresh whenever possible.[8] If storage is necessary, use a dry, aprotic solvent like DMSO, store in amber vials at low temperatures (2-8°C or -20°C), and minimize exposure to ambient light.[8] When using aqueous buffers, ensure they have been de-gassed to remove dissolved oxygen.[8]

Experimental Protocols

The following protocols provide standardized methodologies for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound in a specific solvent system.[3]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.[10]

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[10]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor, expressing the result in units such as µg/mL or mM.

A 1. Add Excess Solid to Solvent B 2. Agitate to Equilibrium (24-48h) A->B C 3. Centrifuge to Separate Phases B->C D 4. Sample Clear Supernatant C->D E 5. Dilute & Quantify (HPLC) D->E F 6. Calculate Solubility E->F

Caption: Workflow for the Shake-Flask method to determine equilibrium solubility.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is designed to identify potential degradation pathways and the intrinsic stability of the molecule under various stress conditions.[8]

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).[11]

  • Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions, including a control sample stored at 2-8°C in the dark:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[8]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[8]

    • Thermal Degradation: Incubate a solution at 60°C in the dark for 24 hours.[8]

    • Photodegradation: Expose a solution in a transparent vial to a light source compliant with ICH Q1B guidelines.[8] A parallel sample should be wrapped in aluminum foil to serve as a dark control.[8]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all stressed samples and the control by a stability-indicating HPLC method (see Section 5).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. This data helps to identify conditions to avoid during handling and storage.

cluster_stress Stress Conditions Acid Acidic (HCl, 60°C) Analysis Analyze All Samples by HPLC-UV Acid->Analysis Base Basic (NaOH, 60°C) Base->Analysis Oxidative Oxidative (H₂O₂, RT) Oxidative->Analysis Thermal Thermal (60°C, Dark) Thermal->Analysis Photo Photolytic (ICH Light) Photo->Analysis Stock Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study to assess chemical stability.

Analytical Methods for Quantification

Accurate quantification is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for analyzing this compound, owing to its chromophoric nitro-indole structure.[11]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of Acetonitrile and water containing an acidic modifier like 0.1% Trifluoroacetic acid (TFA) is effective.[11] The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~348 nm).[11]

  • Quantification: Concentration is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the compound.

Conclusion

This compound is a valuable chemical entity whose effective use hinges on a thorough understanding of its solubility and stability. Its solubility is dominated by its acidic nature, making pH control the most powerful tool for manipulation in aqueous systems. Strategies such as co-solvents and cyclodextrin complexation offer further avenues for formulation. The compound's stability is challenged by exposure to light, heat, and oxidative conditions, necessitating careful storage and handling protocols. By implementing the standardized experimental and analytical methods detailed in this guide, researchers can generate reliable and reproducible data, ensuring the successful application of this compound in their research and development endeavors.

References

  • This compound 16730-20-4 wiki - Guidechem. (URL: )
  • Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole deriv
  • Technical Support Center: Overcoming Poor Solubility of Indole Intermedi
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (URL: )
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: )
  • improving the stability of 6-Nitroindoline-2-carboxylic acid - Benchchem. (URL: )
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (URL: )
  • This compound - Chem-Impex. (URL: )
  • A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid - Benchchem. (URL: )
  • Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid - Benchchem. (URL: )
  • Technical Support Center: 6-Nitroindoline-2-carboxylic Acid - Benchchem. (URL: )
  • The preparation method of this compound - Google P
  • Comparative Stability Analysis of 6-Nitroindoline-2-carboxylic Acid Analogs Under Forced Degrad
  • 5-Nitro-1H-indole-2-carboxylic Acid | 16730-20-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
  • Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid - Benchchem. (URL: _)
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchG
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (URL: )
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (URL: )
  • This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals. (URL: )

Sources

Unlocking the Therapeutic Potential of 5-Nitroindole-2-Carboxylic Acid: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a nitro group and a carboxylic acid moiety, as seen in 5-nitroindole-2-carboxylic acid, bestows unique electronic and structural properties that can be exploited for targeted drug design. While this compound is often employed as a versatile synthetic intermediate, the broader family of nitroindole-2-carboxylic acid derivatives has demonstrated significant and diverse biological activities. This in-depth technical guide provides an exploration of the potential therapeutic targets of this scaffold, moving beyond its role as a building block to consider its inherent therapeutic possibilities. We will delve into the mechanistic rationale for several key target classes, supported by evidence from structurally related compounds, and provide detailed experimental workflows for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigating this compound

This compound is a heterocyclic organic compound characterized by an indole core, a C2-carboxylic acid, and a C5-nitro group. The electron-withdrawing nature of the nitro group significantly influences the electron density of the indole ring system, potentially modulating its interactions with biological macromolecules. This compound serves as a valuable precursor in the synthesis of a variety of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The indole-2-carboxylic acid framework itself is a recurring motif in the design of various enzyme inhibitors.[2] This guide will explore the latent therapeutic potential of the this compound scaffold by examining the established biological activities of its derivatives and related structures.

Potential Therapeutic Target Classes

Based on the activities of structurally analogous compounds, we can hypothesize several key protein classes and molecular pathways as potential targets for this compound and its derivatives.

Viral Enzymes: A Focus on HIV-1 Integrase

Derivatives of this compound have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2][3] The proposed mechanism of action involves the chelation of two Mg²⁺ ions within the active site of the integrase by the indole nucleus.[2][3] This interaction is critical for the strand transfer process, and its disruption effectively halts viral integration into the host genome. One potent derivative exhibited an IC50 value of 3.11 μM.[2][3]

HIV1_Integrase_Assay cluster_prep Compound & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Dissolve 5-nitroindole-2-carboxylic acid derivative in DMSO Serial_Dilution Perform serial dilutions to desired concentrations Compound->Serial_Dilution Mix Combine integrase, substrate DNA, and test compound in microplate Serial_Dilution->Mix Incubate Incubate at 37°C Mix->Incubate Detect Quantify strand transfer product (e.g., fluorescence, ELISA) Incubate->Detect IC50 Calculate IC50 value Detect->IC50

Caption: Workflow for HIV-1 Integrase Inhibition Assay.

  • Compound Preparation: Dissolve the this compound derivative in DMSO to create a stock solution. Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Mixture: In a 96-well plate, combine recombinant HIV-1 integrase, a donor DNA substrate, and a target DNA substrate in a reaction buffer containing Mg²⁺.

  • Initiation: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow the strand transfer reaction to occur.

  • Detection: Quantify the amount of strand transfer product. This can be achieved through various methods, such as ELISA-based assays that detect the integrated DNA or fluorescence-based methods using labeled DNA substrates.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Oncogenic Transcription Factors: Targeting the c-Myc G-Quadruplex

The promoter region of the c-Myc oncogene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element. Small molecules that can bind to and stabilize this G4 structure can downregulate c-Myc expression, leading to antiproliferative effects in cancer cells. Pyrrolidine-substituted 5-nitroindole derivatives have been synthesized and shown to be effective c-Myc G-quadruplex binders.[4][5] These compounds were found to downregulate c-Myc at both the transcriptional and translational levels, induce cell cycle arrest, and increase intracellular reactive oxygen species.[5]

cMyc_G4_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cMyc_Promoter c-Myc Promoter G4 G-Quadruplex Formation cMyc_Promoter->G4 Forms cMyc_mRNA c-Myc mRNA cMyc_Promoter->cMyc_mRNA Transcription G4->cMyc_Promoter Unfolds Transcription_Factors Transcription Factors G4->Transcription_Factors Blocks Binding Transcription_Factors->cMyc_Promoter Binds & Activates Ribosome Ribosome cMyc_mRNA->Ribosome Translation Compound 5-Nitroindole Derivative Compound->G4 Binds & Stabilizes cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Proliferation Cell Proliferation cMyc_Protein->Proliferation Drives

Caption: c-Myc G-Quadruplex Stabilization Pathway.

  • Oligonucleotide Preparation: Synthesize a DNA oligonucleotide corresponding to the c-Myc promoter G-quadruplex-forming sequence, labeled with a FRET pair (e.g., FAM and TAMRA) at the 5' and 3' ends, respectively.

  • G-Quadruplex Formation: Anneal the oligonucleotide in a potassium-containing buffer to facilitate the formation of the G-quadruplex structure.

  • Assay Setup: In a 96-well plate, add the folded G-quadruplex DNA to a buffer containing the 5-nitroindole derivative at various concentrations.

  • Melting Curve Analysis: Use a real-time PCR machine or a dedicated fluorometer to monitor the fluorescence of the FAM donor as the temperature is gradually increased. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded.

  • Data Analysis: An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.

Metabolic Enzymes: Fructose-1,6-bisphosphatase (FBPase) Inhibition

FBPase is a key regulatory enzyme in gluconeogenesis. Its inhibition is a potential therapeutic strategy for type 2 diabetes. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of FBPase, with one potent inhibitor demonstrating an IC50 of 0.99 μM.[2] While the nitro group is at a different position, this highlights the potential of the nitroindole-2-carboxylic acid scaffold to target metabolic enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified FBPase and its substrate, fructose-1,6-bisphosphate.

  • Reaction Mixture: In a microplate, combine FBPase, the test compound (this compound derivative), and auxiliary enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) in a suitable buffer.

  • Reaction Initiation: Add fructose-1,6-bisphosphate and NADP⁺ to start the reaction.

  • Detection: Monitor the rate of NADPH formation, which is proportional to FBPase activity, by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rates at different compound concentrations and determine the IC50 value.

Neurological Targets: NMDA Receptor Antagonism

Indole-2-carboxylic acid derivatives have been identified as potent and specific antagonists of excitatory amino acids at the NMDA receptor complex.[6] These compounds have shown affinity for the strychnine-insensitive glycine binding site on the NMDA receptor.[6] Antagonism of the NMDA receptor is a therapeutic strategy for a variety of neurological and psychiatric disorders.

  • Membrane Preparation: Prepare synaptic membrane fractions from rat forebrains.

  • Binding Reaction: In a reaction tube, incubate the membrane preparation with a radiolabeled ligand for the glycine site (e.g., [³H]glycine or [³H]DCKA) and the this compound derivative at various concentrations.

  • Incubation and Termination: Allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki value for the test compound by competitive binding analysis.

Summary of Potential Targets and Reported Activities

Target ClassSpecific TargetCompound ClassReported Activity
Viral Enzymes HIV-1 IntegraseThis compound derivativeIC50 = 3.11 μM[2][3]
Oncogenic Transcription c-Myc G-QuadruplexPyrrolidine-substituted 5-nitroindoleBinds and downregulates c-Myc[4][5]
Metabolic Enzymes Fructose-1,6-bisphosphatase7-Nitro-1H-indole-2-carboxylic acidIC50 = 0.99 μM[2]
Neurological Receptors NMDA Receptor (Glycine Site)Indole-2-carboxylic acid derivativesPotent antagonists[6]
Cancer-Related Enzymes Lysine-Specific Demethylase 1 (LSD1)Indole derivativesIC50 = 0.050 μM[7]
Cytoskeletal Proteins TubulinIndole-chalcone derivativesIC50 = 0.81 µM (polymerization inhibition)[7]
Redox Enzymes Thioredoxin Reductase (TrxR)Indole-chalcone derivativesIC50 = 3.728 µM[7]
Protein Kinases EGFR and CDK-2Pyrazolyl-s-triazine with indole motifIC50 = 34.1 nM (EGFR)[7]
Anti-inflammatory 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH)Indoline-based derivativeDual inhibition[8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a diverse range of biological pathways. The evidence presented in this guide, drawn from the activities of its close structural analogs, strongly suggests that this chemical framework is a versatile platform for designing inhibitors of viral enzymes, modulators of oncogenic transcription, and agents targeting metabolic and neurological disorders. The provided experimental workflows offer a roadmap for researchers to validate these potential interactions and elucidate the mechanisms of action. Future research should focus on synthesizing and screening libraries of this compound derivatives against these and other potential targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of new and effective therapies.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
  • WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google P
  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. [Link]
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities - ResearchG
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry - ACS Public

Sources

5-Nitroindole-2-carboxylic Acid: A Cornerstone Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroindole-2-carboxylic acid (C₉H₆N₂O₄) has emerged as a pivotal molecular scaffold in the landscape of medicinal chemistry and organic synthesis.[1][2] Its intrinsic chemical architecture, featuring a reactive carboxylic acid handle, an electron-deficient indole core, and a versatile nitro group, provides a strategic platform for the construction of complex, biologically active molecules.[1] This guide offers a field-proven perspective on the synthesis, reactivity, and application of this intermediate, moving beyond simple protocols to explain the causal factors behind methodological choices. We will explore its role as a precursor to vital pharmacophores, including analogs of DNA-interactive antibiotics, and provide validated experimental workflows for its synthesis and key transformations.[3][4]

Strategic Importance in Synthesis

The utility of this compound stems from its trifunctional nature. The indole nucleus is a privileged scaffold in countless pharmaceuticals. The carboxylic acid at the C2 position provides a robust site for amide couplings, esterifications, and other conjugations.[1] Critically, the nitro group at the C5 position serves two primary purposes:

  • Electronic Modulation: As a potent electron-withdrawing group, it significantly influences the reactivity of the indole ring and the acidity of the N-H proton.[5]

  • Synthetic Handle: It is readily reduced to the corresponding 5-aminoindole, a crucial building block for constructing compounds like analogs of the antibiotics CC-1065, distamycin, and netropsin, which are known for their sequence-selective DNA interaction.[3]

This combination makes it an ideal starting material for developing novel therapeutics, particularly in the realms of anti-inflammatory and antimicrobial agents.[1]

Synthesis of the Core Intermediate

The preparation of this compound is primarily achieved through two reliable and scalable routes. The choice between them often depends on the availability of starting materials and desired purity profile.

The Fischer Indole Synthesis Route

This classic and robust method builds the indole ring from acyclic precursors. It involves the acid-catalyzed cyclization of a phenylhydrazone. For this specific target, the synthesis begins with p-nitrophenylhydrazine.[6][7]

The overall workflow is a three-step process:

  • Hydrazone Formation: Condensation of p-nitrophenylhydrazine with ethyl pyruvate.[6][7]

  • Fischer Cyclization: The resulting hydrazone is cyclized, typically using polyphosphoric acid (PPA), to yield ethyl 5-nitroindole-2-carboxylate.[6][7][8] This step has been reported to achieve yields in the 50-60% range.[3]

  • Hydrolysis: Saponification of the ethyl ester followed by acidic workup provides the target carboxylic acid.[6][7]

G cluster_0 Fischer Indole Synthesis Workflow A p-Nitrophenylhydrazine + Ethyl Pyruvate B Step 1: Condensation (Aqueous/Ethanolic Solution) A->B C Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate (Hydrazone Intermediate) B->C D Step 2: Fischer Cyclization (Polyphosphoric Acid, 85-115°C) C->D E Ethyl 5-nitroindole-2-carboxylate D->E F Step 3: Alkaline Hydrolysis + Acidification E->F G This compound (Final Product) F->G G cluster_1 Indoline Nitration-Dehydrogenation Workflow A Methyl 1-acetylindoline- 2-carboxylate B Step 1: Nitration A->B C Methyl 1-acetyl-5-nitroindoline- 2-carboxylate B->C D Step 2: Deacetylation (Acid Hydrolysis) C->D E Methyl 5-nitroindoline- 2-carboxylate D->E F Step 3: Dehydrogenation (MnO₂, Toluene, Reflux) E->F G Methyl 5-nitroindole-2-carboxylate F->G H Step 4: Hydrolysis G->H I This compound H->I

Caption: Workflow for the synthesis via nitration of an indoline precursor.

Field Protocol: Dehydrogenation of Methyl 5-nitroindoline-2-carboxylate [3]

  • Prerequisite: The starting material, methyl 5-nitroindoline-2-carboxylate, is obtained via the nitration and subsequent deprotection of methyl 1-acetylindoline-2-carboxylate.

  • Procedure:

    • Dissolve methyl 5-nitroindoline-2-carboxylate (1 equivalent) in anhydrous toluene.

    • Add freshly prepared manganese dioxide (MnO₂, a significant excess by weight, e.g., 20x).

    • Heat the suspension to reflux for approximately 1 hour, monitoring the reaction by TLC.

    • After completion, cool the mixture and filter it through a pad of Celite to remove the MnO₂.

    • Wash the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude methyl 5-nitroindole-2-carboxylate, which can then be hydrolyzed as described previously.

Key Transformations and Synthetic Utility

The value of this compound is fully realized in its subsequent transformations, which unlock a diverse range of molecular architectures.

Reduction of the Nitro Group

The conversion of the 5-nitro moiety to a 5-amino group is arguably the most critical transformation of this intermediate. This reaction opens the door to a vast array of derivatizations, including further amide couplings, sulfonamide formations, and diazotizations.

A highly efficient and clean method for this reduction is catalytic transfer hydrogenation.

G cluster_0 Nitro Group Reduction reactant Ethyl 5-nitroindole-2-carboxylate product Ethyl 5-aminoindole-2-carboxylate reactant->product  NH₄COOH, 5% Pd/C  Ethanol, Reflux, 30 min  

Caption: A common pathway for the reduction of the 5-nitro group.

Field Protocol: Reduction of Ethyl 5-nitroindole-2-carboxylate [9]

  • Setup:

    • Dissolve ethyl 5-nitroindole-2-carboxylate (1 equivalent) in ethanol (approx. 6 volumes).

    • Add solid ammonium formate (4 equivalents) to the solution.

    • Under an inert nitrogen atmosphere, carefully add 5% Palladium on carbon (10% by weight of the starting material).

  • Reaction:

    • Heat the resulting suspension to reflux under nitrogen for 30 minutes. Monitor completion by TLC.

  • Workup:

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad thoroughly with additional ethanol (approx. 20 volumes).

    • Combine the filtrate and washings and remove the solvent in vacuo to yield the product, ethyl 5-aminoindole-2-carboxylate, often in quantitative yield. [9]

Amide Bond Formation

The carboxylic acid functionality is a prime site for coupling with various amines to build complex molecular extensions. However, a critical consideration is the reduced reactivity of the carboxylate due to the electron-withdrawing effect of the nitro group. [5]Standard coupling conditions (e.g., EDC/HOBt) often result in low yields.

Causality: The nitro group decreases the nucleophilicity of the activated carboxylate intermediate, making it less susceptible to attack by the amine. Therefore, more potent coupling agents are required to drive the reaction to completion.

ParameterStandard Conditions (Low Yield)Optimized Conditions (High Yield)Rationale
Coupling Agent EDC, HOBtHATU, HBTUMore potent activators are needed to overcome the deactivating effect of the nitro group. [5]
Base DIPEA or Et₃N (2-3 equiv.)DIPEA or 2,4,6-Collidine (3-4 equiv.)A sufficient excess of a non-nucleophilic base is crucial to neutralize acids and drive the equilibrium. [5]
Solvent DCM, THFDMF, NMPHigher polarity solvents can improve the solubility of reactants and intermediates. [5]

Field Protocol: HATU-Mediated Amide Coupling [5]

  • Reaction: Coupling of this compound with a primary amine (e.g., Benzylamine).

  • Setup:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

    • Add the amine (1.1 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

  • Reaction:

    • Add DIPEA (3.0 equivalents) dropwise to the cold solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate that provides an efficient and versatile entry point into complex nitrogen-containing heterocyclic systems. Its robust synthesis and the distinct, predictable reactivity of its functional groups allow for controlled, stepwise construction of sophisticated molecular targets. Understanding the causality behind reaction conditions—such as the need for potent coupling agents to overcome electronic deactivation—is paramount for leveraging its full synthetic potential. For research teams in drug discovery, this intermediate will undoubtedly remain a cornerstone for building the next generation of indole-based therapeutics.

References

  • Pomeisl, K., et al. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synlett, 2002(10), 1645-1648.
  • Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar.
  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate.
  • Shi, X. (2009). The preparation method of this compound. Google Patents.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg Repository.

Sources

Methodological & Application

Synthesis of 5-Nitroindole-2-Carboxylic Acid from p-Nitrophenylhydrazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-nitroindole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science.[1] The described protocol utilizes the classical Fischer indole synthesis, a robust and widely applicable method for constructing the indole nucleus.[2][3][4] Starting from readily available p-nitrophenylhydrazine and pyruvic acid (or its ethyl ester), this guide details a three-step process: formation of the p-nitrophenylhydrazone intermediate, acid-catalyzed cyclization to the corresponding ethyl 5-nitroindole-2-carboxylate, and subsequent hydrolysis to yield the target carboxylic acid. We delve into the mechanistic underpinnings of the Fischer indole synthesis, provide a detailed, step-by-step experimental protocol, and address critical safety considerations for handling the involved reagents. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 5-position of the indole ring, as in this compound, provides a key functional handle for further chemical modifications, making it a crucial intermediate in the synthesis of diverse bioactive molecules.[1]

The core of this synthetic route is the Fischer indole synthesis, a venerable yet powerful reaction discovered by Emil Fischer in 1883.[2][5] This acid-catalyzed reaction transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[2][3][4] The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted indoles by simply varying the starting hydrazine and carbonyl partner.

The synthesis of this compound from p-nitrophenylhydrazine proceeds through the following key transformations:

  • Hydrazone Formation: The initial step involves the condensation of p-nitrophenylhydrazine with a pyruvate source, typically ethyl pyruvate, to form the corresponding p-nitrophenylhydrazone.[6][7] This reaction is a standard condensation between a primary amine derivative and a ketone.

  • Fischer Indolization (Cyclization): The formed hydrazone undergoes an acid-catalyzed intramolecular cyclization.[2][3][4] This step is the hallmark of the Fischer indole synthesis and involves a[3][3]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone.[2][3] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[2][3][4] Polyphosphoric acid (PPA) is a commonly employed and effective catalyst for this transformation.[6][8]

  • Hydrolysis: The resulting ethyl 5-nitroindole-2-carboxylate is then hydrolyzed, typically under basic conditions followed by acidic workup, to afford the final product, this compound.[6][7]

This application note will provide a detailed protocol for each of these steps, along with insights into the critical parameters that ensure a successful and high-yielding synthesis.

Reaction Mechanism and Workflow

Overall Synthetic Scheme

The synthesis of this compound from p-nitrophenylhydrazine and ethyl pyruvate can be summarized by the following three-step sequence:

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Indolization cluster_step3 Step 3: Hydrolysis p_nitrophenylhydrazine p-Nitrophenylhydrazine hydrazone Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate (Hydrazone Intermediate) p_nitrophenylhydrazine->hydrazone + Ethyl Pyruvate (Condensation) ethyl_pyruvate Ethyl Pyruvate indole_ester Ethyl 5-nitroindole-2-carboxylate hydrazone->indole_ester Polyphosphoric Acid (PPA) (Cyclization) final_product This compound indole_ester->final_product 1. NaOH (aq) 2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insight: The Fischer Indole Synthesis

The core cyclization step is a classic example of the Fischer indole synthesis. The mechanism, while complex, is well-established and proceeds through several key intermediates.

Fischer_Indole_Mechanism Hydrazone p-Nitrophenylhydrazone Protonated_Hydrazone Protonated Hydrazone Hydrazone->Protonated_Hydrazone H+ Enamine Enamine Tautomer Protonated_Hydrazone->Enamine Tautomerization Rearrangement_Intermediate Diimine Intermediate (after [3,3]-Sigmatropic Rearrangement) Enamine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Aminal Rearrangement_Intermediate->Cyclized_Intermediate Cyclization Indole_Ester Ethyl 5-nitroindole-2-carboxylate Cyclized_Intermediate->Indole_Ester -NH3, -H+ (Aromatization)

Caption: Simplified mechanism of the Fischer indole synthesis cyclization step.

Materials and Methods

Reagents and Equipment
ReagentFormulaCAS No.SupplierPurity
p-NitrophenylhydrazineC₆H₇N₃O₂100-16-3Major Chemical Supplier≥98%
Ethyl pyruvateC₅H₈O₃617-35-6Major Chemical Supplier≥97%
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)8017-16-1Major Chemical Supplier115% H₃PO₄ basis
Sodium Hydroxide (NaOH)NaOH1310-73-2Major Chemical Supplier≥97%
Hydrochloric Acid (HCl)HCl7647-01-0Major Chemical Supplier37% in H₂O
Ethanol (EtOH)C₂H₅OH64-17-5Major Chemical Supplier95% or Absolute
Benzene or TolueneC₆H₆ / C₇H₈71-43-2 / 108-88-3Major Chemical SupplierAnhydrous
Ethyl AcetateC₄H₈O₂141-78-6Major Chemical SupplierACS Grade
HexanesC₆H₁₄110-54-3Major Chemical SupplierACS Grade

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

p-Nitrophenylhydrazine: This compound is flammable, harmful if swallowed or in contact with skin, and may cause skin irritation and sensitization.[9][10] It is also explosive when dry and should be handled with care, avoiding heat, sparks, and open flames.[11][12]

Polyphosphoric Acid (PPA): PPA is a corrosive substance that can cause severe skin burns and eye damage.[13][14][15] Handle in a well-ventilated fume hood and avoid inhalation of vapors.[13] It reacts exothermically with water.

Organic Solvents: Benzene and toluene are flammable and have associated health risks. Handle in a fume hood.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate
  • In a 250 mL round-bottom flask, dissolve p-nitrophenylhydrazine (e.g., 10.0 g, 65.3 mmol) in ethanol (e.g., 100 mL).

  • To this solution, add ethyl pyruvate (e.g., 7.58 g, 65.3 mmol) dropwise with stirring at room temperature.

  • A precipitate, the hydrazone, should begin to form. Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete reaction.[7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the hydrazone as a solid. The product can be used in the next step without further purification if the reaction is clean.

Step 2: Synthesis of Ethyl 5-nitroindole-2-carboxylate
  • In a fume hood, place polyphosphoric acid (e.g., 50 g) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the PPA to approximately 80-90 °C with stirring.

  • Carefully add the dried hydrazone from Step 1 (e.g., 10.0 g, 39.8 mmol) portion-wise to the hot PPA. The addition should be controlled to manage any effervescence.

  • After the addition is complete, continue to heat the reaction mixture at 90-100 °C for 30-60 minutes.[7] The color of the reaction mixture will likely change.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled, viscous mixture onto crushed ice (e.g., 200 g) in a large beaker with vigorous stirring. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexanes mixture.

Step 3: Synthesis of this compound (Hydrolysis)
  • In a round-bottom flask, suspend the ethyl 5-nitroindole-2-carboxylate from Step 2 (e.g., 5.0 g, 21.3 mmol) in a mixture of ethanol (e.g., 50 mL) and a 10% aqueous solution of sodium hydroxide (e.g., 50 mL).

  • Heat the mixture to reflux with stirring for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (e.g., 100 mL) and filter to remove any insoluble impurities.

  • Cool the clear filtrate in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid with stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization and Expected Results

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoateC₁₁H₁₃N₃O₄251.24Yellow to orange solid85-95
Ethyl 5-nitroindole-2-carboxylateC₁₁H₁₀N₂O₄234.21Pale yellow solid60-75
This compoundC₉H₆N₂O₄206.16Light yellow powder80-90

Characterization Data for this compound:

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR: Expected signals for the aromatic protons on the indole ring and the carboxylic acid proton.

  • ¹³C NMR: Expected signals for the carbons of the indole ring, the nitro-substituted carbon, and the carboxyl carbon.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch of the indole, C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in hydrazone formationIncomplete reaction; impurities in starting materials.Increase reaction time; ensure purity of p-nitrophenylhydrazine and ethyl pyruvate.
Low yield in cyclization stepInsufficient heating; decomposition of product.Ensure the reaction temperature is maintained; avoid prolonged heating at high temperatures.
Difficulty in product precipitation after cyclizationProduct is partially soluble in the acidic aqueous solution.Ensure the mixture is sufficiently cold; add more ice; stir vigorously.
Incomplete hydrolysisInsufficient reaction time or base concentration.Increase reflux time; use a higher concentration of NaOH solution.

Conclusion

The Fischer indole synthesis provides an efficient and reliable method for the preparation of this compound from p-nitrophenylhydrazine. The protocol outlined in this application note is robust and can be adapted for various scales of synthesis. The resulting product is a key intermediate for the development of novel compounds in the pharmaceutical and materials science fields. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthesis.

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. CN100491350C.
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
  • Sdfine.
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • Tokyo Chemical Industry Co., Ltd. Polyphosphoric acid - Safety Data Sheet.
  • Carl ROTH.
  • Cole-Parmer.
  • Google Patents. CN100491350C - The preparation method of this compound.
  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. [Link]
  • SciSpace. Modified method for the determination of pyruvic acid with dinitrophenylhydrazine in the assessment of onion pungency. [Link]
  • ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. [Link]
  • Alpha Chemika.
  • PubChem. (4-Nitrophenyl)hydrazine. [Link]
  • MDPI. β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. [Link]
  • PubChemLite. This compound (C9H6N2O4). [Link]
  • ChemBK. 5-NITROINDOLE-2-CARBOXYLICAICD. [Link]
  • PubMed.
  • Semantic Scholar. The determination of pyruvic acid by 2,4-dinitrophenylhydrazine method. [Link]
  • PubMed. The determination of pyruvic acid by 2,4-dinitrophenylhydrazine method. [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Fischer Indole Synthesis of 5-Nitroindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-nitroindole-2-carboxylic acid, a valuable building block in medicinal chemistry, via the classic Fischer indole synthesis. Moving beyond a simple recitation of steps, this note elucidates the underlying mechanistic principles, explains the rationale behind procedural choices, and offers field-proven insights to ensure reproducibility and success.

Theoretical Framework: The Enduring Power of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] The reaction facilitates the creation of this critical heterocycle, which is a core scaffold in a vast array of pharmaceuticals and biologically active natural products.[2] The overall transformation involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by a complex rearrangement and cyclization to yield the indole.[4]

The synthesis of this compound specifically requires the reaction of (4-nitrophenyl)hydrazine with pyruvic acid or an ester thereof. The electron-withdrawing nature of the nitro group presents unique considerations for the reaction conditions, which will be addressed in the protocol.

Reaction Mechanism

The synthesis proceeds through a series of well-established steps, each critical for the final ring formation. The accepted mechanism involves the initial formation of a hydrazone, which then undergoes an acid-catalyzed cascade of intramolecular reactions.[1][3][5]

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound (in this case, an ethyl pyruvate precursor) to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to the more reactive enamine intermediate ('ene-hydrazine').[1][3]

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond, resulting in a di-imine intermediate.[4][5] This step is often rate-limiting.

  • Cyclization & Aromatization: The di-imine undergoes an intramolecular attack to form a five-membered ring. Subsequent elimination of ammonia under acidic catalysis leads to the formation of the highly stable aromatic indole ring.[2][3]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis Start p-Nitrophenylhydrazine + Ethyl Pyruvate Hydrazone Ethyl Pyruvate-4-nitrophenylhydrazone Start->Hydrazone Condensation (-H2O) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Ene-hydrazine Enamine->ProtonatedEnamine H+ Rearrangement_TS [3,3]-Sigmatropic Rearrangement ProtonatedEnamine->Rearrangement_TS Diimine Di-imine Intermediate Rearrangement_TS->Diimine Aminal Cyclized Aminal Diimine->Aminal Intramolecular Cyclization IndoleEster Ethyl 5-Nitroindole-2-carboxylate (Aromatization via NH3 loss) Aminal->IndoleEster -NH3, -H+

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Experimental Design and Protocols

The synthesis is most reliably performed in a three-step sequence: (A) preparation and isolation of the hydrazone intermediate, (B) acid-catalyzed cyclization to the indole ester, and (C) hydrolysis to the final carboxylic acid.[6][7] This staged approach, as opposed to a one-pot reaction, generally provides a cleaner product and higher overall yield by optimizing the conditions for each distinct transformation.[8]

Workflow Figure 2: Overall Synthetic Workflow stepA Step A: Hydrazone Synthesis (p-Nitrophenylhydrazine HCl + Ethyl Pyruvate) productA Intermediate: Ethyl Pyruvate-4-nitrophenylhydrazone stepA->productA Isolate & Purify stepB Step B: Indole Cyclization (Polyphosphoric Acid Catalyst) productA->stepB productB Product: Ethyl 5-Nitroindole-2-carboxylate stepB->productB Isolate & Purify stepC Step C: Saponification (Alkaline Hydrolysis) productB->stepC productC Final Product: This compound stepC->productC Acidify & Isolate

Caption: Figure 2: Overall Synthetic Workflow.

Part A: Synthesis of Ethyl Pyruvate-4-nitrophenylhydrazone

Rationale: This initial condensation reaction forms the key hydrazone intermediate. Isolating this solid product allows for its purification before the more demanding cyclization step, preventing side reactions from the initial starting materials.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Molar Ratio
p-Nitrophenylhydrazine Hydrochloride189.6018.961001.0
Ethyl Pyruvate116.1212.771101.1
Ethanol (95%)-150 mL--
Water-150 mL--

Protocol:

  • In a 500 mL round-bottom flask, suspend p-nitrophenylhydrazine hydrochloride in 150 mL of water.

  • In a separate beaker, dissolve ethyl pyruvate in 150 mL of 95% ethanol.

  • Add the ethanolic solution of ethyl pyruvate to the aqueous suspension of the hydrazine salt with vigorous stirring at room temperature (20-25 °C).

  • A yellow precipitate of the hydrazone should form almost immediately.

  • Continue stirring the mixture for 30-60 minutes to ensure complete reaction.[7]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with a 1:1 ethanol/water solution (2 x 50 mL) to remove unreacted starting materials and salts.

  • Dry the resulting bright yellow solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically of sufficient purity for the next step.

Part B: Cyclization to Ethyl 5-Nitroindole-2-carboxylate

Rationale: This is the core Fischer indolization step. Polyphosphoric acid (PPA) is an excellent choice of catalyst as it is a strong Brønsted acid and a powerful dehydrating agent, driving the reaction towards the cyclized product.[6][9] The use of a non-polar solvent like toluene allows for heating to the required temperature for cyclization.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)
Ethyl Pyruvate-4-nitrophenylhydrazone251.2325.12100
Polyphosphoric Acid (PPA)-~125 g-
Toluene-250 mL-

Protocol:

  • To a 500 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add the dried ethyl pyruvate-4-nitrophenylhydrazone and toluene.

  • Carefully add the polyphosphoric acid to the stirred suspension. The PPA is highly viscous; warming it slightly can aid in its transfer.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.[7]

  • Maintain the reflux for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • After the reaction is complete, cool the mixture to approximately 60-70 °C.

  • Carefully pour the warm reaction mixture onto crushed ice (~500 g) in a large beaker with stirring. Caution: This quenching step is exothermic.

  • The crude product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation and to break down the PPA.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude solid from ethanol or isopropanol to yield the purified ethyl 5-nitroindole-2-carboxylate.

Part C: Hydrolysis to this compound

Rationale: The final step is a standard saponification (alkaline hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate from the aqueous solution.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)
Ethyl 5-Nitroindole-2-carboxylate234.2123.42100
Sodium Hydroxide (NaOH)40.008.0200
Ethanol-150 mL-
Water-150 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-

Protocol:

  • In a 500 mL round-bottom flask, dissolve the ethyl 5-nitroindole-2-carboxylate in ethanol.

  • In a separate beaker, dissolve sodium hydroxide in water and allow the solution to cool.

  • Add the aqueous NaOH solution to the ethanolic solution of the ester.

  • Heat the mixture to reflux for 5-8 hours.[7] Monitor the reaction by TLC until the starting ester spot has disappeared.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with ~200 mL of water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly acidify by adding concentrated HCl dropwise with stirring until the pH is approximately 2-3.

  • The this compound will precipitate as a pale yellow or off-white solid.

  • Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum.

Key Parameters and Troubleshooting

ParameterStep A: Hydrazone FormationStep B: CyclizationStep C: HydrolysisRationale & Troubleshooting Notes
Temperature 20-25 °C110-115 °C (Reflux)80-90 °C (Reflux)The cyclization step is energy-intensive, especially with the deactivating nitro group, and requires high temperatures.[10] Incomplete cyclization may occur at lower temperatures.
Catalyst None (spontaneous)Polyphosphoric Acid (PPA)NaOH (Reagent)PPA is highly effective but can be difficult to handle. Other acids like sulfuric acid or zinc chloride can be used, but PPA often gives cleaner reactions for this substrate.[2][5] Ensure PPA is fresh for best results.
Reaction Time 30-60 min30-60 min5-8 hoursOver-extending the cyclization time at high temperatures can lead to decomposition and lower yields. Monitor closely by TLC. The hydrolysis step is slower and requires extended heating to go to completion.
Purification Washing with EtOH/H₂ORecrystallization from EthanolWashing with cold waterThe final acid product should be sparingly soluble in cold water, allowing for effective purification by simple washing. If impurities persist, recrystallization from an ethanol/water mixture may be necessary.

Conclusion

The Fischer indole synthesis provides a robust and scalable pathway to this compound. By adopting a staged approach involving the isolation of the hydrazone intermediate and utilizing a strong acid catalyst like polyphosphoric acid for the cyclization, researchers can achieve high purity and good overall yields. The detailed protocols and scientific rationale provided in this application note serve as a reliable guide for professionals in drug discovery and chemical synthesis, enabling the consistent production of this important molecular building block.

References

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Taber, D. F., & Stranberg, P. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2505-2511.
  • J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Organic Letters, 13(8), 1872-1875.
  • Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. CN1683401A.
  • Millson, M. F., & Robinson, R. (1955). Thermal Indolization of Arylhydrazones. Canadian Journal of Chemistry, 33(5), 881-887.
  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Request PDF.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
  • Shi, X. (2009). The preparation method of this compound. CN100491350C.

Sources

Application Note & Protocol: Regioselective Nitration of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitroindole-2-Carboxylic Acids

Nitro-substituted indole-2-carboxylic acids are pivotal intermediates in medicinal chemistry and materials science. They serve as versatile building blocks for synthesizing a wide range of biologically active molecules, including analogs of DNA-interactive antibiotics like CC-1065, distamycin, and netropsin.[1] The nitro group's utility lies in its capacity to be reduced to an amino group, providing a chemical handle for further functionalization, and its influence on the electronic properties of the indole scaffold.[2][3]

However, the direct nitration of the indole nucleus is notoriously challenging. The indole ring is highly electron-rich and exquisitely sensitive to the strongly acidic conditions typical of nitration reactions (e.g., HNO₃/H₂SO₄), which often leads to acid-catalyzed polymerization and the formation of intractable tars.[4][5] Furthermore, controlling the position of nitration (regioselectivity) is a significant hurdle. This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols for the controlled synthesis of 5- and 6-nitroindole-2-carboxylic acid, prioritizing safety, reproducibility, and purity.

Mechanistic Insights: Overcoming the Challenges of Regioselectivity

The primary challenge in indole nitration stems from the high nucleophilicity of the C-3 position of the pyrrole ring.[4] Under non-acidic conditions, electrophilic attack occurs preferentially at C-3.[6] Under strongly acidic conditions, the situation is complicated by the protonation of the indole ring at C-3. This deactivates the pyrrole portion of the molecule towards further electrophilic attack, leading to nitration on the less reactive benzene ring, typically at the C-5 position.[4][5]

To circumvent these issues of low yield, polymerization, and poor regioselectivity, a superior strategy involves a temporary reduction of the indole ring to the more stable indoline scaffold. The indoline system is less prone to acid-catalyzed degradation and allows for predictable control over the nitration position based on the state of the indoline nitrogen.

  • Protonated Indoline (meta-Director) : In a strong acid medium (e.g., H₂SO₄), the indoline nitrogen is protonated, forming an ammonium ion (-NH₂⁺-). This group acts as a powerful electron-withdrawing meta-director, guiding the incoming electrophile (NO₂⁺) primarily to the C-6 position.[1]

  • N-Acylated Indoline (ortho, para-Director) : If the indoline nitrogen is protected with an acetyl group (-NHAc), it becomes an activating, ortho, para-directing group. Due to steric hindrance at the ortho-position (C-4), nitration occurs almost exclusively at the para-position (C-5).[1][7]

This "indoline-indole" approach, followed by a final dehydrogenation step to restore the indole ring, provides a reliable pathway to specific nitro-isomers.

Diagram: Controlling Regioselectivity in Indoline Nitration

G cluster_0 Indoline-2-COOH Precursor cluster_1 Nitration Pathways cluster_2 Primary Products Indoline Indoline-2-carboxylic Acid Protonated Protonated Indoline (-NH2+) Indoline->Protonated HNO3 / H2SO4 Acylated N-Acetyl Indoline (-NHAc) Indoline->Acylated 1. Ac2O 2. HNO3 / H2SO4 Prod6 6-Nitro Isomer (meta-product) Protonated->Prod6 meta-Directing Effect Prod5 5-Nitro Isomer (para-product) Acylated->Prod5 para-Directing Effect

Caption: Directing effects on the nitration of the indoline scaffold.

Critical Safety Precautions for Nitration Reactions

Nitration reactions are highly exothermic and involve the use of strong, corrosive, and oxidizing acids. Strict adherence to safety protocols is mandatory.[8][9]

  • Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[10]

  • Fume Hood : All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors (NOx).[11]

  • Temperature Control : The reaction must be cooled in an ice or ice-salt bath to maintain the recommended temperature. A runaway reaction can lead to rapid temperature and pressure increases, posing an explosion risk.[9] Use a thermometer to monitor the internal reaction temperature continuously.

  • Slow Addition : The nitrating agent must be added slowly (dropwise) to the substrate solution to control the rate of heat generation.[9]

  • Quenching : The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture, as the heat of dilution is significant and can cause dangerous splashing.[9]

  • Incompatible Materials : Keep nitric acid and nitrating mixtures away from combustible materials, organic solvents (especially acetone), metals, and bases.[11][12]

  • Waste Disposal : Nitric acid waste must be segregated and disposed of according to institutional and local environmental regulations. Never mix nitric acid waste with organic solvent waste.[12]

Experimental Protocols

The following protocols describe the synthesis of 6-nitro and 5-nitroindole-2-carboxylic acid. The initial reduction of indole-2-carboxylic acid to indoline-2-carboxylic acid is a common first step for both procedures and can be achieved via catalytic hydrogenation or other established reduction methods.

Workflow: Synthesis of Nitroindole-2-Carboxylic Acids

G cluster_A Protocol A: 6-Nitro Isomer cluster_B Protocol B: 5-Nitro Isomer start Indoline-2-carboxylic Acid A1 Nitration (HNO3 / H2SO4) start->A1 B1 N-Acetylation (Acetic Anhydride) start->B1 A2 6-Nitroindoline-2-COOH A1->A2 A3 Dehydrogenation (e.g., DDQ, MnO2) A2->A3 A4 6-Nitroindole-2-COOH A3->A4 B2 1-Acetylindoline-2-COOH B1->B2 B3 Nitration (HNO3 / H2SO4) B2->B3 B4 1-Acetyl-5-nitroindoline-2-COOH B3->B4 B5 De-acetylation & Dehydrogenation B4->B5 B6 5-Nitroindole-2-COOH B5->B6

Caption: General experimental workflows for Protocols A and B.

Protocol A: Synthesis of 6-Nitroindole-2-carboxylic Acid

This protocol focuses on the direct nitration of indoline-2-carboxylic acid, where the protonated nitrogen directs nitration to the 6-position.[1]

Materials and Reagents:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized water and crushed ice

  • Ethyl Acetate (EtOAc)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂)

  • Toluene or Dioxane

Procedure:

  • Reaction Setup : In a flask equipped with a magnetic stirrer and a thermometer, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir until a clear solution is obtained.

  • Nitration : Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the indoline solution, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring : After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of the crude nitroindoline-2-carboxylic acids will form. Adjust the pH of the aqueous phase to 4.5–5.0. The 6-nitro isomer is less soluble and can often be selectively isolated by filtration.[1] Further purification of isomers can be achieved by extraction and column chromatography.[1][13]

  • Dehydrogenation : Dissolve the purified 6-nitroindoline-2-carboxylic acid (or its methyl ester) in a suitable solvent like toluene. Add DDQ (1.2 eq) and reflux for several hours until the starting material is consumed (monitor by TLC).[1]

  • Purification : After cooling, filter the reaction mixture to remove the byproduct (DDQ-H₂). Evaporate the solvent and purify the resulting solid by recrystallization to obtain 6-nitroindole-2-carboxylic acid.

Protocol B: Synthesis of this compound

This protocol utilizes an N-acetyl protecting group to direct nitration to the 5-position.[1][7]

Materials and Reagents:

  • Indoline-2-carboxylic acid

  • Acetic Anhydride

  • Reagents for nitration and workup as in Protocol A

  • 1 N Hydrochloric Acid (HCl)

  • Methanol (MeOH) and Thionyl Chloride (SOCl₂) for esterification (optional but recommended)

  • Manganese Dioxide (MnO₂) and Toluene

Procedure:

  • N-Acetylation : Suspend indoline-2-carboxylic acid (1.0 eq) in acetic anhydride and stir at room temperature. The acetylation can be slow; gentle heating may be required.

  • Nitration : Dissolve the resulting 1-acetylindoline-2-carboxylic acid in concentrated sulfuric acid at 0 °C.

  • Perform the nitration as described in Protocol A, steps 2-4, to yield 1-acetyl-5-nitroindoline-2-carboxylic acid.

  • Workup : Quench the reaction on ice as previously described. The product can be isolated by filtration or extraction.

  • Hydrolysis and Esterification (optional step for improved handling) : The crude 1-acetyl-5-nitroindoline-2-carboxylate can be hydrolyzed by refluxing in 1 N HCl.[1] The resulting amino acid can then be esterified (e.g., using SOCl₂ in MeOH) to give methyl 5-nitroindoline-2-carboxylate for easier purification and subsequent dehydrogenation.[1]

  • Dehydrogenation : Reflux the 5-nitroindoline-2-carboxylate intermediate with freshly prepared activated MnO₂ (a large excess by weight) in toluene for 1-2 hours.[1][7]

  • Purification : Filter the hot solution through Celite® to remove MnO₂. Evaporate the solvent and purify the resulting ester by recrystallization.

  • Final Hydrolysis : If the ester was prepared, hydrolyze it back to the carboxylic acid using standard alkaline hydrolysis conditions (e.g., NaOH in MeOH/H₂O) followed by acidic workup.

Data Summary and Comparison

ParameterProtocol A (6-Nitro Isomer)Protocol B (5-Nitro Isomer)
Directing Group Protonated Amine (-NH₂⁺)N-Acetyl Group (-NHAc)
Position of Nitration C-6 (meta)C-5 (para)
Key Intermediate 6-Nitroindoline-2-carboxylic acid1-Acetyl-5-nitroindoline-2-carboxylic acid
Dehydrogenation Agent DDQ or MnO₂MnO₂
Overall Yield (Typical) ~60-70% (for the 6-nitro isomer after separation)[1]~40%[1][7]
Key Considerations Requires careful pH control during workup to separate isomers.Involves more synthetic steps (protection/deprotection).

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized compounds, a rigorous analytical validation process is essential.

  • In-Process Monitoring : Reaction progress should be monitored by TLC, observing the consumption of the starting material and the appearance of the product spot.

  • Structural Confirmation : The identity of the final products and key intermediates must be confirmed using a combination of spectroscopic methods.[2]

    • ¹H NMR : The aromatic region will clearly distinguish between the isomers based on the proton splitting patterns. The carboxylic acid proton will appear as a broad singlet downfield (>10 ppm).

    • ¹³C NMR : Will show distinct signals for the carboxylic acid carbon, aromatic carbons (with shifts influenced by the nitro group), and the indole/indoline ring carbons.

    • IR Spectroscopy : Will show characteristic absorptions for the O-H (broad), C=O, and N-H stretches, along with strong asymmetric and symmetric stretches for the nitro group (typically around 1520 and 1340 cm⁻¹).

    • Mass Spectrometry (MS) : Will confirm the molecular weight of the product (M.W. 206.15 g/mol ).[14]

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final product's purity and quantifying the presence of any other positional isomers.[13]

References

  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole - Benchchem.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synlett, 2000(1), pp.87-89.
  • Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. CN1683401A.
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Synthesis of 5-amino-1H-Indole-2-carboxylic acid ethyl ester. ChemicalBook.
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • Electrophilic substitution
  • NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
  • An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid - Benchchem.
  • The preparation method of this compound.
  • Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Compar
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Understanding the Role of 7-Nitroindole-2-carboxylic Acid in Synthesis. BenchChem.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central.

Sources

Application Notes & Protocols: The Strategic Use of 5-Nitroindole-2-Carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the application of 5-nitroindole-2-carboxylic acid as a versatile building block and photolabile linker in solid-phase organic synthesis (SPOS). We delve into the underlying chemical principles, provide validated, step-by-step protocols for its immobilization on solid supports, subsequent chemical modifications, and final cleavage. This document is designed to equip researchers in drug discovery and medicinal chemistry with the technical knowledge to leverage this compound for the efficient synthesis of novel molecular entities.

Introduction: Why this compound?

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Solid-phase organic synthesis (SPOS) has become an indispensable tool for the rapid generation of compound libraries for drug discovery.[1] The strategic combination of these two areas—employing indole derivatives in solid-phase methodologies—offers a powerful platform for innovation.

This compound emerges as a particularly valuable reagent in this context for several key reasons:

  • Dual Functionality: It possesses a carboxylic acid handle for straightforward attachment to amine-functionalized resins and an indole nitrogen that can be a point for further diversification.

  • Photolabile Cleavage Potential: The nitro-aromatic system is analogous to the well-established o-nitrobenzyl photolabile linkers.[2][3] This allows for the release of the synthesized molecule from the solid support under mild UV irradiation, a condition orthogonal to many standard acid- or base-labile protecting groups. This mild cleavage is crucial for preserving the integrity of sensitive or complex final products.[2]

  • Modifiable Core: The nitro group itself is a versatile functional group. It can be reduced to an amine, opening up a vast chemical space for further derivatization, enabling the synthesis of diverse libraries from a common resin-bound intermediate.[4]

This document will guide you through the practical application of this reagent, from initial resin loading to final product release.

The Principle of Application: A Traceless and Versatile Approach

The core utility of this compound in SPOS is predicated on its function as a linker that connects a growing molecule to an insoluble polymer support. The choice of this linker is critical as it dictates the conditions under which the final product can be cleaved and isolated.[1]

Immobilization via Amide Bond Formation

The synthesis begins by coupling the carboxylic acid of this compound to an amine-functionalized solid support, such as aminomethyl polystyrene. A significant challenge in this step is the reduced reactivity of the carboxylate. The potent electron-withdrawing nature of the 5-nitro group deactivates the carboxyl group, making standard coupling conditions (e.g., EDC/HOBt) inefficient and leading to low yields.[5]

Expert Insight: To overcome this hurdle, more potent coupling reagents are required. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. These reagents rapidly form a highly activated acyl-uronium species, which is much more susceptible to nucleophilic attack by the resin-bound amine, driving the coupling reaction to completion.[5]

Solid-Phase Elaboration

Once the indole scaffold is securely anchored to the resin, the indole nitrogen (N-1) can be deprotonated and reacted with a variety of electrophiles to build molecular complexity. Alternatively, if the indole core is the desired product, subsequent building blocks (e.g., amino acids in peptide synthesis) can be coupled to the indole nitrogen.

Photochemical Cleavage: A Mild Release Strategy

The defining feature of using this linker is the ability to cleave the final product from the resin using UV light. The mechanism is analogous to that of o-nitrobenzyl linkers, which is understood to proceed via a Norrish Type II reaction.[2] Upon absorption of UV light (typically around 350-365 nm), the nitro group is excited. This is followed by an intramolecular hydrogen abstraction from the benzylic C-H bond of the linker, leading to a cascade of electronic rearrangements that ultimately cleaves the ester or amide bond, releasing the product into solution.[2]

This photochemical release is highly advantageous as it avoids the harsh acidic (e.g., TFA, HF) or basic conditions required for many traditional linkers, thus protecting sensitive functional groups on the synthesized molecule.[3]

Experimental Protocols

The following protocols provide a validated workflow for the use of this compound in solid-phase synthesis.

Protocol 1: Immobilization of this compound onto Aminomethyl Resin

This protocol details the crucial first step of attaching the linker to the solid support.

Workflow Diagram:

G cluster_prep Resin Preparation cluster_activation Linker Activation cluster_coupling Coupling Reaction Resin Aminomethyl Resin Swell Swell Resin in DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Couple Add activated linker to resin. Agitate for 4-12h. Wash1->Couple Indole 5-Nitroindole- 2-Carboxylic Acid Preactivate Pre-activate for 10 min Indole->Preactivate HATU HATU HATU->Preactivate DIPEA DIPEA in DMF DIPEA->Preactivate Preactivate->Couple Wash2 Wash with DMF, DCM, MeOH Couple->Wash2 Dry Dry under vacuum Wash2->Dry

Caption: Workflow for immobilizing the linker onto the resin.

Materials & Reagents:

ReagentGradeRecommended Supplier
Aminomethyl Polystyrene Resin100-200 mesh, 1% DVBStandard Supplier
This compound≥98% PurityStandard Supplier
HATU≥98% PurityStandard Supplier
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, SPOS GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Methanol (MeOH)ACS GradeStandard Supplier

Procedure:

  • Resin Swelling: Place the aminomethyl polystyrene resin (1.0 eq, based on supplier loading) in a solid-phase synthesis vessel. Swell the resin in anhydrous DMF for at least 30 minutes.

  • Pre-activation of Carboxylic Acid: In a separate flask, dissolve this compound (3.0 eq relative to resin loading) and HATU (3.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution from Step 2 to 0 °C in an ice bath. Add DIPEA (6.0 eq) dropwise. Allow the mixture to pre-activate for 10 minutes at 0 °C.

  • Coupling: Drain the DMF from the swollen resin. Immediately add the pre-activated linker solution from Step 3 to the resin.

  • Reaction: Agitate the resin slurry at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of resin beads and performing a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the successful consumption of primary amines.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the functionalized resin under high vacuum for several hours. The loading can be quantified using methods like Fmoc-release if a subsequent Fmoc-protected amino acid is attached.

Protocol 2: Elaboration of a Model Peptide

This protocol describes the addition of amino acid building blocks to the immobilized indole, assuming the indole N-H is protected (e.g., with Boc) or the first amino acid is coupled elsewhere. For simplicity, we describe a standard Fmoc-SPPS cycle.

Workflow Diagram:

G Start Start with Linker- Functionalized Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Final Final Fmoc Deprotection Repeat->Final No

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Materials & Reagents:

ReagentGrade
Linker-Functionalized ResinFrom Protocol 1
Fmoc-protected amino acidsSPPS Grade
N,N'-Diisopropylcarbodiimide (DIC)Reagent Grade
1-Hydroxybenzotriazole (HOBt)Reagent Grade
PiperidineReagent Grade
DMF, DCMAnhydrous, SPOS Grade

Procedure:

  • Swell Resin: Swell the linker-functionalized resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF for 10 minutes. Add this solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours. Monitor the reaction with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) to yield the free N-terminus of the peptide.

Protocol 3: Photochemical Cleavage

This protocol details the final release of the synthesized molecule from the solid support.

Materials & Reagents:

Reagent/EquipmentSpecification
Peptide-ResinFrom Protocol 2
Cleavage SolventDioxane, THF, or Acetonitrile/Water mixture
UV Photoreactor/LampEmitting at λ ≈ 350-365 nm
Nitrogen or Argon SourceFor deoxygenating the solvent

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and methanol, then dry it under vacuum.

  • Solvent Degassing: Degas the chosen cleavage solvent by bubbling with nitrogen or argon for at least 15 minutes. Oxygen can quench the excited state of the nitro group and inhibit cleavage.

  • Suspension: Suspend the dried peptide-resin in the degassed solvent in a quartz reaction vessel.

  • Irradiation: Irradiate the suspension with UV light (λ ≈ 350-365 nm) at room temperature. The optimal irradiation time can range from 1 to 8 hours and should be determined empirically for the specific substrate and setup.[2]

  • Product Collection: After irradiation, filter the resin and collect the filtrate.

  • Washing: Wash the resin with additional fresh solvent (2-3x) to ensure complete recovery of the cleaved product. Combine all filtrates.

  • Isolation: Evaporate the solvent from the combined filtrates to obtain the crude product.

  • Purification: Purify the crude product using standard techniques, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting and Expert Recommendations

ProblemProbable CauseRecommended Solution
Low Loading in Protocol 1 Incomplete coupling due to deactivated carboxylic acid.[5] Insufficient pre-activation or reaction time.Ensure use of HATU or HBTU. Increase reaction time to 24 hours. Consider gently heating to 40-50 °C. Ensure DIPEA is in sufficient excess (at least 6 eq).
Incomplete Coupling in Protocol 2 Steric hindrance from the indole scaffold or growing peptide chain.Double couple the problematic amino acid (repeat the coupling step with fresh reagents). Switch to a more potent coupling agent like COMU.
Low Yield in Photochemical Cleavage Insufficient irradiation time or intensity. Presence of oxygen in the solvent. Light scattering by the resin.Increase irradiation time. Ensure the solvent is thoroughly degassed.[2] Use a high-quality quartz vessel. Agitate the resin slurry continuously during irradiation to ensure all beads are exposed to light.
Side-Product Formation N-H of indole is acidic and can react. The nitro group can be reduced under certain conditions.Protect the indole nitrogen with a Boc group if performing reactions incompatible with the acidic N-H. Avoid strong reducing agents (e.g., SnCl₂, catalytic hydrogenation) unless reduction of the nitro group is intended.

References

  • Patil, S. A., Patil, R., & Miller, D. D. (2009). Solid phase synthesis of biologically important indoles. Current Medicinal Chemistry, 16(20), 2531-65.
  • Hughes, D. L. (1996). The Fischer Indole Synthesis.
  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis.
  • ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Request PDF.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Research Topic.

Sources

Application Notes and Protocols: The Strategic Utility of 5-Nitroindole-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-nitroindole-2-carboxylic acid, a pivotal scaffold in medicinal chemistry. We will move beyond a simple recitation of facts to dissect the causality behind its applications, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in authoritative scientific literature.

Introduction: A Privileged Scaffold for Drug Discovery

This compound is more than a mere chemical intermediate; it is a versatile and highly strategic starting material for the synthesis of complex bioactive molecules.[1] Its utility stems from the unique interplay of its constituent functional groups. The indole core is a well-established "privileged scaffold," a recurring motif in numerous approved drugs and natural products known for its ability to interact with a wide range of biological targets.[2]

The two key functional groups, the carboxylic acid at the 2-position and the nitro group at the 5-position, bestow significant chemical reactivity and specific physicochemical properties.[1]

  • The Carboxylic Acid: This group serves as a critical anchor for derivatization, readily forming esters and amides. More importantly, in its deprotonated carboxylate form, it can engage in potent electrostatic interactions (hydrogen bonds, salt bridges) with amino acid residues in protein active sites, a common feature in enzyme inhibitors.[3]

  • The Nitro Group: This powerful electron-withdrawing group modulates the electronic properties of the indole ring. It serves as a key handle for synthetic elaboration, most notably through its reduction to an amino group, which opens a vast vector for further chemical diversification.[4] This feature allows for the systematic exploration of structure-activity relationships (SAR).

These characteristics make this compound an ideal starting point for developing therapeutics in diverse areas, including virology and oncology.[1][5][6]

Core Application I: Designing Novel HIV-1 Integrase Inhibitors

The human immunodeficiency virus 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This makes it a prime target for antiretroviral therapy. Derivatives of this compound have emerged as a promising scaffold for the development of potent HIV-1 IN inhibitors.[5][7]

Mechanistic Rationale & Binding Mode

The catalytic core of HIV-1 IN contains two divalent magnesium ions (Mg²⁺) that are crucial for its enzymatic activity. The mechanism of inhibition for indole-2-carboxylic acid derivatives involves the chelation of these two metal ions within the active site.[5] The indole nitrogen and the oxygen atoms of the 2-carboxylate group form a specific pharmacophore that coordinates with the Mg²⁺ ions, effectively disabling the enzyme. The 5-nitro group and other substitutions on the indole scaffold are then optimized to establish additional interactions with the enzyme and the viral DNA, thereby enhancing potency and specificity.[5]

cluster_Integrase HIV-1 Integrase Active Site cluster_Inhibitor 5-Nitroindole-2-carboxylate Scaffold Mg1 Mg²⁺ vDNA Viral DNA Mg1->vDNA Cofactor for strand transfer Mg2 Mg²⁺ Mg2->vDNA IndoleN Indole N-H IndoleN->Mg1 Chelation Carboxylate C2-Carboxylate (C=O, O⁻) Carboxylate->Mg1 Carboxylate->Mg2 Chelation Compound 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Compound->G4 Binding & Stabilization Transcription c-Myc Transcription G4->Transcription Inhibition Expression c-Myc Protein Expression Transcription->Expression Downregulation Arrest Cell Cycle Arrest (G1) Expression->Arrest Induction ROS Increased ROS Expression->ROS Induction Apoptosis Cancer Cell Death Arrest->Apoptosis ROS->Apoptosis

Caption: Workflow from G4 binding to downstream cellular effects.

Protocol 2: Western Blot Analysis of c-Myc Downregulation

This protocol details the procedure to verify if a test compound downregulates the expression of the c-Myc protein in a cancer cell line (e.g., HeLa or Burkitt's lymphoma lines).

1. Cell Culture and Treatment:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.
  • Treat the cells with various concentrations of the 5-nitroindole derivative (e.g., 0, 1, 5, 10 µM) for 24-48 hours. Include a vehicle control (DMSO).

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the total protein lysate.
  • Determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins by size on an SDS-polyacrylamide gel.
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
  • Incubate the membrane with a loading control primary antibody (e.g., GAPDH or β-actin) as well.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensity using software like ImageJ and normalize the c-Myc signal to the loading control to determine relative expression levels.

Foundational Synthetic Strategies

The accessibility of this compound and its derivatives is crucial for its widespread use. The Fischer indole synthesis is a classic and reliable method for preparing the core structure. [8][9]

Workflow: Fischer Indole Synthesis

This synthetic route begins with the condensation of p-nitrophenylhydrazine with ethyl pyruvate to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization (the Fischer rearrangement) to yield the indole ring. The final step is the hydrolysis of the ester to the desired carboxylic acid. [8]

Start1 p-Nitrophenylhydrazine Hydrochloride Hydrazone Hydrazone Intermediate Start1->Hydrazone Start2 Ethyl Pyruvate Start2->Hydrazone Cyclization Fischer Indole Cyclization (PPA) Hydrazone->Cyclization Ester Ethyl 5-nitroindole- 2-carboxylate Cyclization->Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis Final 5-Nitroindole-2- carboxylic Acid Hydrolysis->Final

Caption: Synthetic workflow for this compound.

Protocol 3: Key Transformation - Reduction of the Nitro Group

Converting the 5-nitro group to a 5-amino group is a critical step for expanding the chemical diversity of the scaffold. This amino group can then be acylated, alkylated, or converted to a diazonium salt for a wide range of further reactions. [4] 1. Materials:

  • Ethyl 5-nitroindole-2-carboxylate
  • Ethanol (EtOH)
  • Ammonium formate (NH₄COOH) or Hydrogen gas (H₂)
  • 10% Palladium on carbon (Pd/C)
  • Inert gas (Nitrogen or Argon)
  • Celite

2. Procedure (Using Ammonium Formate):

  • In a round-bottom flask, dissolve ethyl 5-nitroindole-2-carboxylate in ethanol.
  • Add ammonium formate (typically 4-5 equivalents) to the solution.
  • Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 10% by weight of the starting material).
  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.
  • Once the reaction is complete, cool the mixture to room temperature.

3. Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
  • Wash the Celite pad thoroughly with ethanol.
  • Combine the filtrates and remove the solvent under reduced pressure.
  • The resulting crude product, ethyl 5-aminoindole-2-carboxylate, can be purified by column chromatography or recrystallization if necessary.

Future Directions: Beyond the Core Applications

The this compound scaffold is far from fully exploited. Its inherent properties suggest significant potential in other therapeutic areas.

  • Anti-inflammatory Agents: Given the known anti-inflammatory properties of some indole derivatives, this scaffold is a prime candidate for developing novel inhibitors of inflammatory targets like COX, LOX, or various kinases. [1][10]* Bioisosteric Replacement: The carboxylic acid moiety, while crucial for activity, can sometimes impart poor pharmacokinetic properties (e.g., low cell permeability). [3]A key strategy in lead optimization is its replacement with a bioisostere—a functional group with similar physical and chemical properties. Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides, which can maintain the key interactions while improving drug-like properties such as metabolic stability and oral bioavailability. [11][12]* Antibacterial Agents: The indole core is present in many natural antibacterial compounds. Conjugating the 5-nitroindole-2-carboxylate scaffold with other antibacterial pharmacophores could lead to novel drug conjugates with dual modes of action to combat bacterial resistance. [13] The continued exploration of this versatile molecule, through innovative synthetic modifications and rigorous biological evaluation, promises to yield a new generation of therapeutic agents.

References

  • Google Patents. (n.d.). CN100491350C - The preparation method of this compound.
  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
  • Chemical Society of Japan. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]
  • ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. [Link]
  • Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]
  • ScienceDirect. (n.d.). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. [Link]
  • Acta Naturae. (n.d.).
  • PubMed. (2023).
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
  • PubMed. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ACS Publications. (2022).
  • PubMed Central. (2014).
  • PubMed Central. (n.d.). Hyperbranched Molecular Structures with Potential Antiviral Activity: Derivatives of 5,6-Dihydroxyindole-2-Carboxylic Acid. [Link]
  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
  • RSC Publishing. (n.d.). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. [Link]
  • ChemRxiv. (2023).
  • PubMed Central. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. [Link]
  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
  • Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

Sources

Application Notes & Protocols: Synthesis of Anticancer Agents from 5-Nitroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a specific, highly versatile precursor, 5-nitroindole-2-carboxylic acid, for the development of novel anticancer agents.[3] The presence of the electron-withdrawing nitro group at the 5-position and the carboxylic acid handle at the 2-position provides a unique electronic profile and a convenient point for chemical modification.[3] We present an in-depth analysis of the synthesis, derivatization, and biological evaluation of compounds derived from this scaffold. The primary mechanism of action for many of these derivatives involves the stabilization of G-quadruplex (G4) DNA structures within the promoter regions of key oncogenes, such as c-Myc, leading to transcriptional repression and cancer cell death.[4][5][6][7] This document provides detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to explore this promising class of molecules.

Scientific Foundation: Mechanism of Action

A significant driver for developing 5-nitroindole derivatives is their ability to target non-canonical DNA structures known as G-quadruplexes (G4). These structures are prevalent in the promoter regions of oncogenes, including c-Myc, which is overexpressed in up to 80% of solid tumors.[4]

Causality of Action: By binding to and stabilizing the G4 structure in the c-Myc promoter, small molecule ligands can act as a "roadblock" for the transcriptional machinery.[5] This stabilization inhibits gene expression, leading to the downregulation of the c-Myc oncoprotein.[4][6] The subsequent depletion of c-Myc triggers cell cycle arrest, often in the G1 phase, and can induce apoptosis (programmed cell death).[4][7] Furthermore, some 5-nitroindole derivatives have been shown to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[4][6][7]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Pathway Drug 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex (G4) Drug->G4 Binds & Stabilizes Transcription RNA Polymerase II & Transcription Factors G4->Transcription mRNA c-Myc mRNA Transcription->mRNA Transcription Blocked_Transcription Transcription Repressed Transcription->Blocked_Transcription Inhibited by Stabilized G4 Protein c-Myc Protein mRNA->Protein Translation Proliferation Uncontrolled Cell Proliferation & Growth Protein->Proliferation Drives Apoptosis Cell Cycle Arrest & Apoptosis Reduced_Protein c-Myc Protein Depletion Blocked_Transcription->Reduced_Protein Leads to Reduced_Protein->Apoptosis Induces

Caption: Therapeutic pathway of 5-nitroindole G4 binders.

Core Synthetic Strategy & Workflow

The synthesis of a diverse library of anticancer agents from this scaffold hinges on a robust and scalable route to the core intermediate, this compound, and its subsequent functionalization. The carboxylic acid group at the C-2 position is the primary handle for derivatization, most commonly through esterification or amide bond formation. This allows for systematic modification to explore the structure-activity relationship (SAR).

A common and effective method for creating the indole ring is the Fischer indole synthesis.[8][9] This involves the acid-catalyzed cyclization of a phenylhydrazone, which can be prepared from p-nitrophenylhydrazine and an ethyl pyruvate precursor.

Synthetic_Workflow Start p-Nitrophenylhydrazine + Ethyl Pyruvate Hydrazone Ethyl Pyruvate 4-nitrophenylhydrazone Start->Hydrazone Condensation Ester Ethyl 5-nitroindole- 2-carboxylate Hydrazone->Ester Fischer Indole Synthesis Acid 5-Nitroindole- 2-carboxylic Acid Ester->Acid Alkaline Hydrolysis Amide Amide Derivatives (Library) Acid->Amide Amide Coupling (Protocol 3) Ester_deriv Ester Derivatives (Library) Acid->Ester_deriv Esterification Amine Primary/Secondary Amine (R-NHR') Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester_deriv

Caption: General workflow for synthesizing anticancer agent libraries.

Detailed Synthetic Protocols

Protocol 1: Synthesis of Ethyl 5-nitroindole-2-carboxylate

This protocol details the Fischer indole synthesis to create the core indole ester intermediate.[8][9]

  • Principle: Acid-catalyzed intramolecular cyclization of ethyl pyruvate-4-nitrophenylhydrazone. Polyphosphoric acid (PPA) is an effective catalyst and solvent for this transformation.

  • Materials & Reagents:

    • p-Nitrophenylhydrazine hydrochloride

    • Ethyl pyruvate

    • Ethanol (EtOH)

    • Polyphosphoric acid (PPA)

    • Toluene

    • Ice-cold water

    • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser.

  • Step-by-Step Procedure:

    • Hydrazone Formation:

      • Dissolve p-nitrophenylhydrazine hydrochloride (1 equivalent) in a minimal amount of warm water/ethanol.

      • In a separate flask, dissolve ethyl pyruvate (1.1 equivalents) in ethanol.

      • Slowly add the ethyl pyruvate solution to the p-nitrophenylhydrazine solution with stirring. A precipitate (the hydrazone) should form.

      • Stir the mixture at room temperature for 30-60 minutes.

      • Collect the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.

    • Fischer Indole Cyclization:

      • In a round-bottom flask equipped with a stirrer and thermometer, add polyphosphoric acid (approx. 10x the weight of the hydrazone).

      • Heat the PPA to ~85-90°C with stirring.

      • Carefully add the dried hydrazone in portions to the hot PPA. An exothermic reaction will occur.

      • Maintain the reaction temperature between 105-115°C for 30-40 minutes.[8]

      • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Work-up and Purification:

      • Allow the reaction mixture to cool to ~60°C.

      • Very slowly and carefully, pour the mixture into a beaker containing a large volume of ice-cold water with vigorous stirring to hydrolyze the excess PPA.

      • The crude product, ethyl 5-nitroindole-2-carboxylate, will precipitate.

      • Stir for another 30 minutes, then collect the solid by filtration.

      • Wash the solid thoroughly with water until the filtrate is neutral.

      • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure ester as a solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Hydrolysis to this compound
  • Principle: Base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidic work-up to yield the carboxylic acid.[10]

  • Materials & Reagents:

    • Ethyl 5-nitroindole-2-carboxylate (from Protocol 1)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol/Water solvent mixture

    • Hydrochloric acid (HCl), 2M solution

  • Step-by-Step Procedure:

    • Suspend ethyl 5-nitroindole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1).

    • Add a solution of NaOH (2-3 equivalents) in water.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and filter to remove any unreacted starting material.

    • Cool the filtrate in an ice bath and acidify slowly with 2M HCl until the pH is ~2-3.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.[9]

  • Characterization: Confirm product purity via melting point (decomposes >320°C) and spectroscopic methods.

Protocol 3: General Protocol for Amide Coupling
  • Principle: Activation of the carboxylic acid group allows for nucleophilic attack by a primary or secondary amine to form a stable amide bond. Common coupling reagents include carbodiimides (DCC, DIC) or aminium/phosphonium salts (HATU, HBTU).[11]

  • Materials & Reagents:

    • This compound (from Protocol 2)

    • Desired amine (e.g., pyrrolidine, morpholine, substituted anilines) (1.1 equivalents)

    • Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

    • Base, e.g., DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

    • Anhydrous solvent, e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.

    • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of DMF.

    • Add the HATU solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final amide product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation & Data Presentation

The anticancer potential of the synthesized derivatives must be assessed through in vitro cell-based assays.

Protocol 4: In Vitro Cytotoxicity (MTT/Alamar Blue Assay)
  • Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells reduce a reagent (MTT or Resazurin) to a colored product, the intensity of which is proportional to the number of living cells.

  • Materials & Reagents:

    • Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)[2][4]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized 5-nitroindole derivatives (dissolved in DMSO)

    • MTT or Resazurin (Alamar Blue) reagent

    • 96-well microplates, incubator, plate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium. Include wells for vehicle control (DMSO) and untreated cells.

    • Incubation: Incubate the plates for 48-72 hours.

    • Assay Development: Add the MTT or Alamar Blue reagent to each well and incubate for an additional 2-4 hours. If using MTT, a solubilization buffer must be added to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance (MTT) or fluorescence (Alamar Blue) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Screening_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h (Adhesion) A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate 48-72h (Exposure) D->E F Add MTT or Alamar Blue Reagent E->F G Incubate 2-4h (Metabolic Conversion) F->G H Read Absorbance or Fluorescence G->H I Data Analysis: Calculate % Viability Determine IC50 Values H->I

Sources

Developing 5-Nitroindole Scaffolds as Potent Binders of the c-Myc G-Quadruplex

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The c-Myc oncogene, a critical driver in up to 80% of human cancers, remains a challenging therapeutic target.[1] Direct inhibition of the c-Myc protein has proven difficult due to its intrinsically disordered nature.[2] A promising alternative strategy involves targeting a unique DNA secondary structure, the G-quadruplex (G4), located in the nuclease hypersensitivity element (NHE III1) of the c-Myc promoter.[3][4] Stabilization of this G4 structure with small molecules acts as a transcriptional roadblock, repressing c-Myc expression and inhibiting cancer cell proliferation.[3][5][6] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of a novel class of G4 binders based on the 5-nitroindole scaffold, which has shown significant promise in selectively targeting the c-Myc G-quadruplex.[1][5][7]

Introduction: The Rationale for Targeting the c-Myc G-Quadruplex

The c-Myc protein is a master transcription factor that regulates approximately 15% of all human genes, controlling fundamental cellular processes like proliferation, metabolism, and apoptosis.[8] Its overexpression is a hallmark of numerous malignancies, making it a high-priority target for anticancer drug development.[9][10] The guanine-rich sequence in the c-Myc promoter can fold into a parallel G-quadruplex structure, which functions as a transcriptional silencer.[4] Small molecules that can selectively bind to and stabilize this G4 structure can effectively downregulate c-Myc transcription, offering a powerful therapeutic approach.[2][11]

The core principle of this strategy is illustrated below:

G4_Mechanism cluster_0 Normal c-Myc Transcription cluster_1 Therapeutic Intervention Unfolded_Promoter c-Myc Promoter (G-rich sequence, unfolded) Transcription_Factors Transcription Factors & RNA Polymerase Unfolded_Promoter->Transcription_Factors bind Active_Transcription Active c-Myc Transcription Transcription_Factors->Active_Transcription initiate Oncogenesis Uncontrolled Cell Growth (Oncogenesis) Active_Transcription->Oncogenesis G4_Formation G-Quadruplex (G4) Formation Stabilized_G4 Stabilized G4-Ligand Complex G4_Formation->Stabilized_G4 binds & stabilizes Ligand 5-Nitroindole Ligand Ligand->Stabilized_G4 Transcription_Blocked Transcription Repressed Stabilized_G4->Transcription_Blocked blocks binding of Transcription Factors Therapeutic_Effect Apoptosis & Cell Cycle Arrest Transcription_Blocked->Therapeutic_Effect

Caption: Mechanism of c-Myc transcriptional repression by G4 stabilization.

The 5-nitroindole scaffold has emerged as a particularly effective pharmacophore. The electron-withdrawing nitro group and the indole core provide a planar aromatic surface ideal for π-π stacking interactions with the terminal G-tetrads of the quadruplex, while substituted side chains can be modified to enhance binding affinity and selectivity through interactions with the G4 grooves and loops.[1][4]

Overall Experimental Workflow

The development process follows a logical progression from chemical synthesis to biophysical characterization and finally to cellular validation. This workflow ensures that only compounds with demonstrated target engagement and desired biological activity advance.

Workflow node_synthesis Synthesis of 5-Nitroindole Derivatives node_purification Purification & Structural Characterization (HPLC, NMR) node_synthesis->node_purification node_biophysical Biophysical Characterization (G4 Binding & Stability) node_purification->node_biophysical node_cellular Cellular Evaluation (Activity & Mechanism) node_biophysical->node_cellular sub_cd CD Spectroscopy sub_fret FRET Melting Assay sub_spr Surface Plasmon Resonance node_lead Lead Optimization node_cellular->node_lead sub_cyto Cytotoxicity Assay (IC50) sub_down c-Myc Downregulation (Western Blot / qPCR) sub_cycle Cell Cycle Analysis

Caption: Drug discovery workflow for 5-nitroindole c-Myc G4 binders.

Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives

This protocol is adapted from the synthesis of a known series of potent c-Myc G4 binders.[6] The key steps involve the protection of the indole nitrogen, followed by nucleophilic substitution with pyrrolidine.

Rationale: The pyrrolidine moiety introduced at the third position via a methylene bridge has been shown to improve binding affinities to the c-Myc G4.[1] Protecting the indole nitrogen is crucial for controlling reactivity in subsequent steps.

Protocol 1: Synthesis of a Representative Compound

  • Step 1: N-protection of 5-nitroindole.

    • Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF.

    • Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (N2 or Ar).

    • Stir the mixture for 30 minutes at 0°C.

    • Add 1,3-dibromopropane (1.5 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-protected intermediate.

  • Step 2: Nucleophilic Substitution with Pyrrolidine.

    • Dissolve the N-protected intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile.

    • Add pyrrolidine (2.0 eq) and potassium carbonate (K2CO3, 2.5 eq).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to yield the final pyrrolidine-substituted 5-nitroindole compound.

  • Step 3: Characterization.

    • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biophysical Characterization of G-Quadruplex Binding

A combination of techniques is essential to unambiguously confirm and quantify the interaction between the synthesized compounds and the c-Myc G-quadruplex.[12]

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the chiral structure of macromolecules like DNA.[13][14] G-quadruplexes have characteristic CD signatures that distinguish them from other DNA forms. A parallel G4, typical of the c-Myc promoter, exhibits a positive peak around 264 nm and a negative peak around 240 nm.[15][16]

Protocol 2: CD Spectroscopy for G4 Conformation and Ligand Interaction

  • Sample Preparation:

    • Prepare a 5-10 µM solution of the c-Myc promoter oligonucleotide (e.g., Pu24T sequence) in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 100 mM KCl.[17]

    • Anneal the DNA to form the G4 structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature overnight.

    • Prepare a stock solution of the 5-nitroindole compound in DMSO.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the annealed c-Myc G4 DNA from 220 nm to 320 nm in a 1 cm path length cuvette.

    • Perform a titration by adding increasing concentrations of the compound (e.g., 0.5 to 5 molar equivalents) to the DNA solution, recording a spectrum after each addition and allowing for a 5-minute equilibration period.

  • Data Interpretation:

    • Confirmation of G4 structure: The initial spectrum should show the characteristic signature of a parallel G4.

    • Evidence of Binding: Changes in the CD spectrum upon ligand addition, such as an increase in molar ellipticity or slight shifts in peak positions, indicate an interaction between the compound and the G4 structure. A significant change confirms binding and may suggest ligand-induced conformational alterations.[18]

FRET Melting Assay

Principle: Förster Resonance Energy Transfer (FRET) melting assays are used to determine the thermal stability of a G4 structure. A DNA oligonucleotide is dually labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA). When the G4 is folded, the dyes are in close proximity, and fluorescence is quenched. Upon thermal denaturation, the dyes separate, resulting in an increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the DNA is unfolded.[19] The change in melting temperature (ΔTm) is a direct measure of the ligand's stabilizing ability.[12]

Protocol 3: FRET Melting Assay for G4 Stabilization

  • Sample Preparation:

    • Prepare a reaction mixture in a 96-well PCR plate containing:

      • 0.2 µM of the dually-labeled c-Myc oligonucleotide (e.g., F-Pu24T-T).

      • 10 mM lithium cacodylate buffer (pH 7.2).

      • 100 mM KCl.

      • The 5-nitroindole compound at the desired concentration (e.g., 1-5 µM). Include a no-ligand control.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Data Acquisition:

    • Use a real-time PCR instrument to monitor the fluorescence of the reporter dye (FAM).

    • Heat the plate from 25°C to 95°C with a ramp rate of 0.5°C/minute, recording fluorescence at each temperature interval.

  • Data Analysis:

    • Plot the normalized fluorescence versus temperature.

    • The Tm is determined from the first derivative of the melting curve.

    • Calculate the ΔTm value: ΔTm = Tm (with ligand) - Tm (without ligand) .

Table 1: Representative FRET Melting Assay Data

CompoundConcentration (µM)Tm (°C)ΔTm (°C)Selectivity (vs. Duplex DNA ΔTm)
Control062.5--
Cmpd-A2.078.916.4> 15 °C
Cmpd-B2.070.17.6> 10 °C
Cmpd-C2.064.21.7~ 2 °C

A higher ΔTm indicates stronger G4 stabilization.[3][20] Selectivity is assessed by running a parallel assay with a duplex DNA control; a selective ligand should produce a minimal ΔTm for the duplex.[21]

Surface Plasmon Resonance (SPR)

Principle: SPR is a powerful, label-free technique for studying the kinetics of biomolecular interactions in real-time.[22][23] Biotinylated G4 DNA is immobilized on a streptavidin-coated sensor chip. The compound is then flowed over the surface. Binding of the compound to the DNA causes a change in the refractive index at the surface, which is measured in Resonance Units (RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[24]

Protocol 4: SPR for Binding Kinetics

  • Chip Preparation:

    • Immobilize biotinylated, pre-annealed c-Myc G4 DNA onto a streptavidin-coated sensor chip to a level of ~800-1200 RU.[22] Use a reference flow cell with no DNA to subtract non-specific binding.

    • The running buffer should be consistent with other assays (e.g., 10 mM buffer, 100 mM KCl, with 1% DMSO).

  • Binding Analysis:

    • Inject a series of increasing concentrations of the 5-nitroindole compound over the DNA and reference surfaces (e.g., 50 nM to 5 µM).

    • Monitor the association phase during injection and the dissociation phase during the subsequent buffer wash.

    • Regenerate the surface between cycles if necessary, using a short pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5).[22]

  • Data Analysis:

    • After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain ka, kd, and KD.

    • KD = kd / ka . A lower KD value signifies a higher binding affinity.

Table 2: Representative SPR Kinetic Data

Compoundka (M-1s-1)kd (s-1)KD (nM)
Cmpd-A1.5 x 1053.0 x 10-320
Cmpd-B0.8 x 1054.0 x 10-350
Cmpd-C2.1 x 1049.5 x 10-3452

These kinetic data provide a more detailed picture of the binding interaction than endpoint assays alone.[25]

Cellular Evaluation of Biological Activity

Demonstrating G4 binding is necessary but not sufficient. The ultimate goal is to show that the compounds exert a biological effect in cancer cells consistent with c-Myc inhibition.[8]

Cytotoxicity Assay

Principle: Assays like the MTT or Alamar Blue assay measure the metabolic activity of cells, which is proportional to the number of viable cells. This is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Protocol 5: Determining IC50 in Cancer Cells

  • Cell Seeding: Seed a human cancer cell line known to overexpress c-Myc (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.[1][26] Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-nitroindole compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Assay: Add the MTT or Alamar Blue reagent according to the manufacturer's protocol and measure the absorbance or fluorescence.

  • Analysis: Normalize the results to the vehicle control and plot cell viability versus log[concentration]. Fit the data to a dose-response curve to calculate the IC50 value.[27]

Western Blot for c-Myc Downregulation

Principle: Western blotting allows for the detection and quantification of the c-Myc protein level in cells following compound treatment. A successful G4-stabilizing ligand should decrease the amount of c-Myc protein.

Protocol 6: Verifying c-Myc Protein Downregulation

  • Treatment and Lysis: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentration for 24-48 hours.

  • Protein Extraction: Harvest the cells, lyse them in RIPA buffer, and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against c-Myc. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Analysis: Quantify the band intensities using densitometry. A significant decrease in the c-Myc band intensity relative to the loading control indicates successful target engagement and downregulation.[6]

Conclusion and Future Directions

The development of 5-nitroindole derivatives represents a validated and promising approach for targeting the c-Myc G-quadruplex.[5][7] The protocols outlined in this guide provide a robust framework for the synthesis, biophysical characterization, and cellular evaluation of these compounds. Successful candidates identified through this workflow—those with high affinity and selectivity for the c-Myc G4 (low KD, high ΔTm) that translate into potent cytotoxicity and clear evidence of c-Myc downregulation in cancer cells—can be advanced to lead optimization and subsequent in vivo studies in xenograft models.[28] Further optimization can focus on improving pharmacokinetic properties and minimizing off-target effects to develop clinically viable anticancer therapeutics.[29]

References

  • Kypr, J., Kejnovska, I., Renciuk, D., & Vorlickova, M. (2009). Circular dichroism and conformational polymorphism of DNA. Methods in Molecular Biology, 2019:25-44. [Link]
  • Grün, J. T., & Mergny, J. L. (2020). FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro. Biopolymers, 112(4), e23415. [Link]
  • Islam, M. M., et al. (2023). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. MDPI. [Link]
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
  • Vorlíčková, M., et al. (2019). CD Study of the G-Quadruplex Conformation.
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
  • Ribeiro, J., et al. (2023). G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. PubMed. [Link]
  • Prochownik, E. V. (2015). Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. NIH. [Link]
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
  • Frasson, I., et al. (2019). Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. PubMed Central. [Link]
  • Kumar, A., & Maiti, S. (2021). Recent Update on Targeting c-MYC G-Quadruplexes by Small Molecules for Anticancer Therapeutics.
  • Amato, J., et al. (2017). Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding.
  • Islam, M. M., et al. (2023). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules.
  • Kumar, M. V., & Sahoo, B. (2008). Quadruplex-coupled kinetics distinguishes ligand binding between G4 DNA motifs. Journal of the American Chemical Society. [Link]
  • Chafin, D., et al. (2017). Quadruplex DNA Structure Characterization by Circular Dichroism. PubMed Central. [Link]
  • Chafin, D., et al. (2017). Characterization of Quadruplex DNA Structure by Circular Dichroism. PubMed. [Link]
  • Ribeiro, J., et al. (2023). G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. PubMed Central. [Link]
  • Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • De Rache, A., & Mergny, J. L. (2015).
  • De Rache, A., & Mergny, J. L. (2015). Assessment of Selectivity of G-quadruplex Ligands via an Optimised FRET Melting Assay. PubMed. [Link]
  • Kumar, N., et al. (2020). Selective stabilization of DNA G-quadruplexes over duplex DNA. FRET melting assay...
  • Fazakerley, G. V., et al. (2005).
  • Guetta, C., et al. (2013). Surface plasmon resonance study of the interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA. RSC Publishing. [Link]
  • Rejman, J., et al. (2021). Stabilizing ability of the ligands by FRET melting assay at 2 μM of...
  • Kendrick, S., et al. (2020). G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay. PubMed Central. [Link]
  • Redman, J. E. (2007). Surface plasmon resonance for probing quadruplex folding and interactions with proteins and small molecules. PubMed. [Link]
  • Kumar, N., et al. (2021). Using Macrocyclic G-Quadruplex Ligands to Decipher the Interactions Between Small Molecules and G-Quadruplex DNA. PubMed Central. [Link]
  • Prochownik, E. V. (2012). Small-Molecule Inhibitors of the Myc Oncoprotein. PubMed Central. [Link]
  • Prochownik, E. V. (2006). Evaluation of Molecular Inhibitors of the c-Myc Oncoprotein. DTIC. [Link]
  • Musso, L., et al. (2022). Enhancing G-Quadruplex Binding: Rational Design and Biophysical Evaluation of Dimeric Ligands. PubMed Central. [Link]
  • Yao, Y., et al. (2022). Molecular docking-based virtual screening for c-Myc inhibitors.
  • Yao, Y., et al. (2020). Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma. PubMed. [Link]
  • Kumar, A., et al. (2024). Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures. ACS Omega. [Link]
  • TSOUPRAS, A., et al. (2023). Study on the Binding of Five Plant-Derived Secondary Metabolites to G-Quadruplexes.
  • Islam, M. M., et al. (2023). G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. MDPI. [Link]
  • Mela, A., et al. (2019). Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry. PubMed. [Link]
  • Pello, O., et al. (2012). In Vivo Inhibition of c-MYC in Myeloid Cells Impairs Tumor-Associated Macrophage Maturation and Pro-Tumoral Activities. NIH. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 5-Nitroindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 5-nitroindole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The method utilizes reversed-phase chromatography with a C18 column and isocratic elution with a UV detector. The protocol has been developed to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in regulated environments. The rationale behind the selection of chromatographic parameters is discussed in detail, and a comprehensive validation summary is provided in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Rationale for Purity Analysis

This compound is a critical building block in medicinal chemistry, serving as a precursor for various bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] The purity of this intermediate is paramount, as the presence of impurities can have significant downstream effects, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Process-related impurities, such as starting materials, by-products, and positional isomers from the synthesis process, must be effectively separated and quantified.[4][5]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] This guide details a reversed-phase HPLC (RP-HPLC) method specifically tailored for this compound, leveraging its physicochemical properties to achieve optimal separation.

Principle of the Chromatographic Method

The method is based on reversed-phase chromatography, where the separation is driven by the hydrophobic interactions between the analyte and a non-polar stationary phase.[7] this compound is an acidic compound due to its carboxylic acid functional group. To ensure consistent retention and symmetrical peak shape, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa, a fundamental principle for analyzing acidic compounds by RP-HPLC.[8][9]

A C18 (octadecylsilane) stationary phase is employed, providing a highly hydrophobic surface for effective retention of the aromatic indole structure.[7] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an acidified aqueous buffer. Detection is performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, conferred by its conjugated aromatic system and nitro-group chromophore.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Trifluoroacetic Acid (TFA), HPLC grade

    • This compound reference standard (purity ≥98%)

  • Glassware & Equipment: Volumetric flasks, pipettes, analytical balance, sonicator, 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmThe C18 phase provides robust hydrophobic retention for the indole ring system, which is the industry standard for such analytes.[7]
Mobile Phase Acetonitrile : Water : TFA (50:50:0.1, v/v/v)Acetonitrile provides good elution strength. The 0.1% TFA acidifies the mobile phase (pH ~2), suppressing the ionization of the carboxylic acid group to ensure sharp peaks and stable retention.[8]
Elution Mode IsocraticAn isocratic method is simpler, more robust, and provides faster run times for purity assays where impurities are expected to elute close to the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmThe aromatic indole core and nitro group provide strong UV absorbance. 254 nm is a common wavelength that provides excellent sensitivity for this class of compounds.[10]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Measure 500 mL of HPLC-grade acetonitrile into a 1 L media bottle.

  • Measure 500 mL of HPLC-grade water and add it to the same bottle.

  • Carefully pipette 1.0 mL of Trifluoroacetic Acid (TFA) into the mixture.

  • Cap the bottle, mix thoroughly, and sonicate for 10-15 minutes to degas.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10.0 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase to dissolve the standard. Sonicate for 5 minutes if necessary.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10.0 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Prepare the sample solution following steps 2-4 of the standard preparation protocol.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall workflow from sample preparation to the final purity calculation is illustrated below. This diagram outlines the logical sequence of operations for a typical analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing weigh Weigh Reference Standard & Test Sample std_prep Prepare Standard Solution (100 µg/mL) weigh->std_prep smp_prep Prepare Sample Solution (100 µg/mL) weigh->smp_prep injection Inject Standard & Sample (10 µL) std_prep->injection filter_smp Filter Sample Solution (0.45 µm) smp_prep->filter_smp filter_smp->injection hplc_sys HPLC System Equilibration (Mobile Phase) hplc_sys->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Integrate Chromatogram Peaks detection->integration calculation Calculate Purity (% Area) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for the HPLC Purity Analysis.

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11] The validation parameters included specificity, linearity, accuracy, and precision.

Specificity

Specificity was assessed by analyzing a blank (mobile phase) and a spiked sample containing potential impurities, such as the ethyl ester intermediate. The chromatogram of the main analyte was free from interference from the blank at its retention time. The method demonstrated successful separation of the main peak from known impurities, confirming its specificity.

Linearity

The linearity of the method was evaluated by analyzing five solutions ranging from 20% to 150% of the nominal concentration (20-150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 20-150 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept MinimalClose to origin
Accuracy

Accuracy was determined by a recovery study on a sample spiked with the reference standard at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.4%98.0% - 102.0%
100% 100.2%0.3%98.0% - 102.0%
120% 99.8%0.5%98.0% - 102.0%
Precision (Repeatability)

Method precision was evaluated by performing six replicate injections of the 100 µg/mL sample solution. The relative standard deviation (%RSD) of the peak areas was calculated.

ParameterResultAcceptance Criteria
n 6-
% RSD 0.6%%RSD ≤ 2.0%

Calculation of Purity

The purity of the this compound sample is calculated based on the area percent method, which assumes that all impurities have a similar UV response at 254 nm.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The described reversed-phase HPLC method provides a simple, rapid, and reliable approach for determining the purity of this compound. The method has been successfully validated, demonstrating excellent specificity, linearity, accuracy, and precision. It is well-suited for routine quality control in both research and manufacturing environments, ensuring the quality of this vital pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
  • Chemsrc. (2025, August 26). 5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS#:16730-20-4.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Google Patents. (n.d.). CN100491350C - The preparation method of this compound.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2025, August 10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

Sources

Application Note: A Robust LC-MS Protocol for the Characterization of 5-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of 5-Nitroindoles and the Analytical Imperative

The 5-nitroindole scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of a growing class of therapeutic candidates with diverse biological activities, including anticancer properties.[1] The precise characterization of these molecules is paramount during drug discovery and development, ensuring identity, purity, and stability. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.

This application note provides a comprehensive, field-proven protocol for the characterization of 5-nitroindole derivatives using LC-MS. Beyond a mere recitation of steps, this guide delves into the scientific rationale behind each methodological choice, empowering researchers to not only replicate the protocol but also to adapt and troubleshoot it for their specific derivatives.

The Scientific Foundation: Understanding the Unique Chemistry of 5-Nitroindoles in an LC-MS Environment

The successful LC-MS analysis of 5-nitroindole derivatives hinges on a clear understanding of their inherent chemical properties. The indole ring system, with its electron-rich pyrrole moiety, and the strongly electron-withdrawing nitro group at the 5-position dictate the molecule's behavior during both chromatographic separation and mass spectrometric detection.

  • Chromatographic Behavior: The indole core imparts a degree of hydrophobicity, making reversed-phase high-performance liquid chromatography (RP-HPLC) an ideal separation technique.[2][3] The polarity of the molecule, and thus its retention on a nonpolar stationary phase, will be modulated by the nature of substituents on the indole ring and side chains.

  • Mass Spectrometric Behavior: The nitroaromatic functionality is the key to the mass spectrometric behavior of these compounds. Electrospray ionization (ESI) is a highly effective method for ionizing nitroaromatic compounds, typically in negative ion mode to form a molecular anion [M-H]⁻.[4][5] However, positive ion mode can also be effective, particularly if the molecule contains basic functional groups that are readily protonated. Collision-induced dissociation (CID) of the molecular ion will induce characteristic fragmentation patterns, primarily involving the loss of the nitro group as NO₂ (46 Da) or NO (30 Da).[4][6][7] These signature neutral losses are invaluable for identifying and confirming the presence of the 5-nitroindole core.

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the LC-MS characterization process for 5-nitroindole derivatives, from sample preparation to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Interpretation start Start: 5-Nitroindole Derivative Sample dissolve Dissolve in Suitable Solvent (e.g., Methanol, Acetonitrile) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter dilute Dilute to Working Concentration (e.g., 1-10 µg/mL) filter->dilute inject Inject into LC-MS System dilute->inject separate Chromatographic Separation (Reversed-Phase C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (Full Scan & MS/MS) ionize->detect process Process Chromatograms & Mass Spectra detect->process identify Identify Molecular Ion ([M-H]⁻ or [M+H]⁺) process->identify fragment Analyze MS/MS Fragmentation Patterns (Loss of NO₂, NO) identify->fragment confirm Confirm Structure & Purity fragment->confirm

Caption: Experimental workflow for the LC-MS characterization of 5-nitroindole derivatives.

Detailed Protocols: From Benchtop to High-Quality Data

This section provides detailed, step-by-step methodologies for the key stages of the LC-MS analysis.

Protocol 1: Sample Preparation – The Foundation of a Robust Analysis

The goal of sample preparation is to introduce a clean, particulate-free sample into the LC-MS system at an appropriate concentration.[8][9][10]

Materials:

  • 5-nitroindole derivative sample

  • LC-MS grade methanol or acetonitrile

  • LC-MS grade water

  • 0.22 µm PTFE syringe filters

  • Autosampler vials with septa

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of the 5-nitroindole derivative and dissolve it in a known volume (e.g., 1 mL) of methanol or acetonitrile to create a stock solution of 1 mg/mL. Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation: Dilute the stock solution with a suitable solvent (typically the initial mobile phase composition, e.g., 50:50 acetonitrile:water) to a working concentration range of 1-10 µg/mL. The optimal concentration may vary depending on the ionization efficiency of the specific derivative and the sensitivity of the mass spectrometer.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial to remove any particulates that could clog the LC system.

  • Blank Preparation: Prepare a blank sample consisting of the final dilution solvent to be run before and after the sample set to ensure no carryover.

Protocol 2: LC-MS Method Parameters – Achieving Optimal Separation and Detection

The following parameters are a robust starting point for the analysis of a wide range of 5-nitroindole derivatives. Method optimization may be required for complex mixtures or isomers.

Table 1: Recommended LC-MS Parameters

Parameter Recommended Setting Rationale
LC System UHPLC or HPLC systemProvides high-resolution separation.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Offers good retention and separation of moderately nonpolar indole derivatives.[2][3]
Mobile Phase A Water with 0.1% Formic AcidAcidification aids in protonation for positive ion mode and can improve peak shape.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA generic gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 1-5 µLA smaller injection volume minimizes peak distortion.
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for a wide range of compounds.[4][5]
Polarity Negative and Positive Ion ModesRun in both modes to determine the most sensitive ionization for the specific derivative.
Scan Range m/z 100-1000A broad scan range to capture the molecular ion and potential adducts.
MS/MS Fragmentation Collision-Induced Dissociation (CID)Fragment the molecular ion to obtain structural information.[7]

Data Interpretation: Decoding the Mass Spectra of 5-Nitroindole Derivatives

The interpretation of the mass spectral data is the final and most critical step in the characterization process.

  • Molecular Ion Identification: In the full scan mass spectrum, identify the peak corresponding to the molecular ion. In negative ion mode, this will be the [M-H]⁻ ion, while in positive ion mode, it will be the [M+H]⁺ ion. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the 5-nitroindole derivative.

  • Fragmentation Analysis: The MS/MS spectrum will reveal the fragmentation pattern of the molecular ion. For 5-nitroindole derivatives, the most characteristic fragmentation pathways involve the nitro group.[4][5][7]

  • Loss of NO₂: A neutral loss of 46 Da is a strong indicator of a nitroaromatic compound.

  • Loss of NO: A neutral loss of 30 Da is another common fragmentation pathway for nitroaromatics.

The following diagram illustrates the expected fragmentation of a generic 5-nitroindole derivative.

Fragmentation_Pathway Parent [M-H]⁻ or [M+H]⁺ (Molecular Ion) Fragment1 [M-H - NO₂]⁻ or [M+H - NO₂]⁺ (Loss of 46 Da) Parent->Fragment1 - NO₂ Fragment2 [M-H - NO]⁻ or [M+H - NO]⁺ (Loss of 30 Da) Parent->Fragment2 - NO OtherFragments Other Structurally Specific Fragments Parent->OtherFragments Other Losses

Caption: Proposed fragmentation pathway for 5-nitroindole derivatives in MS/MS.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability and reproducibility of the analytical results, the following self-validating practices should be incorporated into the experimental design:

  • System Suitability: Before running samples, inject a standard mixture to verify the performance of the LC-MS system, including peak resolution, retention time stability, and signal intensity.

  • Internal Standards: For quantitative studies, the use of an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound) is crucial to correct for variations in sample preparation and instrument response.[11]

  • Method Validation: For regulated environments, the method should be fully validated according to established guidelines (e.g., ICH, FDA), assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[12][13][14][15]

Conclusion: A Versatile and Robust Protocol for Advancing 5-Nitroindole Research

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS characterization of 5-nitroindole derivatives. By understanding the underlying principles of chromatography and mass spectrometry as they apply to this important class of molecules, researchers can confidently generate high-quality data to support their drug discovery and development efforts. The methodologies and parameters presented herein serve as a robust starting point, empowering scientists to adapt and optimize the protocol for their specific research needs.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1243-1250.
  • Le, T. L., & El Rassi, Z. (1998). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 828(1-2), 437-452.
  • Suryakoppa, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, 59(8), 735-744.
  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.
  • Suryakoppa, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PloS one, 12(8), e0183265.
  • Kowalska, A., et al. (2019). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of veterinary research, 63(2), 217–224.
  • Tzani, A., et al. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. Separations, 10(2), 87.
  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies.
  • Hess, T. F., et al. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 126(5), 628-632.
  • Stahl, E. (1968). Separation of simple indole derivatives by thin layer chromatography. Journal of Chromatography A, 32(3), 592-595.
  • Bottle, S. E., et al. (2003). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. ResearchGate.
  • Hess, T. F., et al. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.
  • Regan, G., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry, 414(3), 1375-1388.
  • Tzani, A., et al. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. ResearchGate.
  • Gierczak, T., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6439.
  • Regan, G., et al. (2022). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and bioanalytical chemistry, 414(3), 1375–1388.
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu.
  • IMM. (n.d.). Sample preparation (MS, LC-MS). IMM Instrument Guides.
  • Biologie. (2016). Guidelines for LC – MS Samples. Biologie.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation.
  • Chemistry For Everyone. (2025). How Do You Prepare A Sample For LC-MS Analysis?. YouTube.
  • Koor, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and bioanalytical chemistry, 412(14), 3347–3357.
  • Haider, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1675.
  • Haider, S., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
  • Nunes, M. J. M., & Branco, L. C. (2019). LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water. Analytical Methods, 11(36), 4663-4673.
  • Singh, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. International journal of molecular sciences, 23(15), 8632.

Sources

Application Note: A Guide to the Structural Analysis of 5-Nitroindole-2-Carboxylic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitroindole-2-carboxylic acid is a vital heterocyclic compound, serving as a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid bicyclic structure, substituted with both an electron-withdrawing nitro group and a carboxylic acid function, presents a unique case for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the molecular structure and purity of such compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H and ¹³C NMR spectroscopy for the complete structural characterization of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer a detailed interpretation of the expected spectral data.

Core Principles and Experimental Design

The structural analysis of this compound by NMR hinges on several key principles: chemical shift, spin-spin coupling, and signal integration.[3][4] The electron-withdrawing nature of the nitro group at the C5 position and the carboxylic acid at the C2 position significantly influences the electron density distribution around the indole ring, leading to predictable downfield shifts of specific protons and carbons.

The choice of solvent is critical for acquiring high-quality NMR spectra. Due to the presence of the acidic carboxylic acid and the N-H proton, a polar, aprotic deuterated solvent is preferred to ensure solubility and minimize proton exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the analyte and its residual proton signal does not overlap with the signals of interest.[5] Furthermore, the broad signals of the -COOH and -NH protons are readily observable in DMSO-d₆.

Experimental Workflow

The following diagram outlines the key stages in the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.6 mL of DMSO-d6 prep1->prep2 prep3 Filter into a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 Transfer acq2 Lock and Shim acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C, DEPT) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) (Optional) acq3->acq4 an1 Process spectra (Fourier Transform, Phasing, Baseline Correction) acq4->an1 Raw Data an2 Calibrate chemical shifts (ref. to residual DMSO @ 2.50 ppm) an1->an2 an3 Assign signals (Chemical Shift, Integration, Multiplicity) an2->an3 an4 Confirm structure an3->an4

Caption: Experimental workflow for NMR analysis.

Detailed Protocols

Protocol 1: Sample Preparation

This protocol ensures the preparation of a high-quality NMR sample, which is crucial for obtaining sharp, well-resolved spectra.[6]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity this compound. For ¹³C NMR, a higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.[7]

  • Solvent Addition: In a small, clean vial, dissolve the sample in approximately 0.6 mL of DMSO-d₆.[7] The use of a deuterated solvent is essential for the spectrometer's lock system.

  • Ensuring Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096

Data Analysis and Interpretation

The structure and numbering scheme for this compound are shown below.

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show five distinct signals in the aromatic region, in addition to the exchangeable protons of the N-H and -COOH groups.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
N1-H~12.5broad singlet1H-Acidic proton, broadened by exchange. Shift is typical for indole N-H in DMSO.
COOH~13.5broad singlet1H-Highly deshielded acidic proton, signal disappears upon D₂O shake.[8][9][10]
H3~7.5singlet1H-Singlet due to no adjacent protons. Deshielded by the adjacent carboxylic acid.
H4~8.2doublet1HJ = ~9.0Ortho-coupled to H6. Significantly deshielded by the anisotropic effect of the nitro group.
H6~8.1doublet of doublets1HJ = ~9.0, ~2.0Ortho-coupled to H4 and meta-coupled to H7.
H7~8.6doublet1HJ = ~2.0Meta-coupled to H6. Deshielded by the nitro group.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton.

CarbonPredicted Chemical Shift (ppm)Rationale
C2~138Attached to the electronegative nitrogen and the carboxylic acid group.
C3~115Shielded relative to other carbons on the pyrrole ring.
C3a~128Bridgehead carbon.
C4~120Influenced by the adjacent nitro group.
C5~142Directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
C6~118Shielded relative to C4 and C7a.
C7~112Shielded carbon on the benzene ring.
C7a~139Bridgehead carbon, deshielded by the adjacent nitrogen.
COOH~165Typical chemical shift for a carboxylic acid carbon.[8][10]

Trustworthiness and Validation

The predicted chemical shifts are based on established principles of NMR spectroscopy and data from closely related compounds such as indole-2-carboxylic acid and 5-nitroindole.[11][12][13][14] To validate the assignments experimentally, several 2D NMR experiments can be performed:

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the J-coupling between H4-H6 and H6-H7.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the protonated carbons (C3, C4, C6, C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons like C2, C3a, C5, C7a, and the COOH carbon.

By following the detailed protocols and applying the interpretation strategies outlined in this guide, researchers can confidently perform structural analysis of this compound, ensuring the identity and purity of this important synthetic intermediate.

References

  • Vertex AI Search. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives.
  • Zhang, L., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-8.
  • Benchchem. Technical Support Center: NMR Spectroscopy of Indole Compounds.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • National Institutes of Health. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
  • University of California, Riverside. NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • ChemicalBook. 5-Nitroindole(6146-52-7) 13C NMR spectrum.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResearchGate. 13C NMR spectrum of compound 5.
  • ChemicalBook. 5-Nitroindole(6146-52-7) 1H NMR spectrum.
  • Tokyo Chemical Industry. 5-Nitro-1H-indole-2-carboxylic Acid.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra.
  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
  • ChemicalBook. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.
  • ChemicalBook. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum.
  • Sigma-Aldrich. 5-Nitro-1H-indole-2-carboxylic acid.
  • YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • PubChem. This compound (C9H6N2O4).
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Google Patents. The preparation method of this compound.
  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • SpectraBase. 5-Nitroindole - Optional[15N NMR] - Chemical Shifts.

Sources

In-Depth Technical Guide to the Esterification of 5-Nitroindole-2-carboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights into the esterification of 5-nitroindole-2-carboxylic acid, a critical process in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, ensuring both procedural accuracy and a deep understanding of the underlying chemical principles.

Introduction: The Significance of 5-Nitroindole-2-Carboxylate Esters

This compound and its ester derivatives are pivotal intermediates in medicinal chemistry. The indole scaffold is a privileged structure in numerous natural products and synthetic drugs. The introduction of a nitro group at the 5-position significantly influences the molecule's electronic properties, often enhancing its biological activity or providing a handle for further functionalization. Esterification of the carboxylic acid at the 2-position is a common strategy to modulate physicochemical properties such as lipophilicity, cell permeability, and metabolic stability, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide will explore two primary, field-proven methods for the esterification of this compound: the classic Fischer-Speier Esterification and the milder Steglich Esterification. We will delve into the mechanistic underpinnings of each method, provide step-by-step protocols, and discuss critical parameters, potential challenges, and purification strategies.

Mechanistic Considerations: The Impact of the Nitro Group

The presence of the electron-withdrawing nitro group at the 5-position of the indole ring has a profound effect on the reactivity of the 2-carboxylic acid. This group deactivates the aromatic ring towards electrophilic substitution but, more importantly for esterification, it increases the acidity of the carboxylic acid proton. This heightened acidity can influence the choice of catalyst and reaction conditions. While a more acidic carboxylic acid might seem to favor esterification, the overall electron-deficient nature of the molecule can also decrease the nucleophilicity of the carbonyl oxygen, making its protonation—the key activation step in Fischer esterification—more challenging.[1] Understanding this electronic interplay is crucial for optimizing reaction conditions and achieving high yields.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] It is an equilibrium-driven process, and its success hinges on shifting the equilibrium towards the product side.[4]

Causality of Experimental Choices
  • Acid Catalyst : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are employed to protonate the carbonyl oxygen of the carboxylic acid.[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[3]

  • Excess Alcohol : To drive the equilibrium forward, the alcohol is typically used in a large excess, often serving as the solvent.[3][5] According to Le Châtelier's principle, increasing the concentration of a reactant pushes the equilibrium towards the products.

  • Water Removal : The formation of water as a byproduct means that its removal can also shift the equilibrium to favor ester formation.[4] This can be achieved azeotropically with a Dean-Stark apparatus, particularly when using a non-polar co-solvent like toluene.[3]

  • Reaction Temperature : The reaction is typically conducted at reflux to ensure a reasonable reaction rate. The temperature is dictated by the boiling point of the alcohol used as the solvent.[6]

Experimental Workflow: Fischer-Speier Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Add this compound and excess alcohol to a round-bottom flask B Slowly add concentrated H₂SO₄ (catalyst) while stirring A->B C Attach a reflux condenser B->C D Heat the mixture to reflux for several hours C->D E Monitor reaction progress by TLC D->E F Cool the reaction mixture E->F G Neutralize with saturated NaHCO₃ solution F->G H Extract with an organic solvent (e.g., ethyl acetate) G->H I Wash the organic layer with brine H->I J Dry over anhydrous Na₂SO₄ I->J K Concentrate under reduced pressure J->K L Recrystallization or column chromatography K->L M Characterize the pure ester L->M

Caption: Fischer-Speier Esterification Workflow.

Detailed Protocol: Synthesis of Ethyl 5-Nitroindole-2-carboxylate

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 250 mL round-bottom flask, add 5.0 g of this compound and 100 mL of absolute ethanol.

  • While stirring, slowly add 2 mL of concentrated sulfuric acid to the suspension.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 200 mL of ice-cold water.

  • Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-nitroindole-2-carboxylate.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).[7]

Method 2: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, the Steglich esterification offers a mild and efficient alternative.[8][9] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]

Causality of Experimental Choices
  • DCC (Coupling Agent) : DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] This intermediate is readily susceptible to nucleophilic attack by the alcohol.

  • DMAP (Catalyst) : DMAP acts as an acyl transfer agent. It is a more potent nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt.[8] This salt is then attacked by the alcohol to form the ester, regenerating DMAP. The use of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can be a side reaction in the absence of a strong nucleophile.[8]

  • Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the reactive intermediates.[12]

  • Temperature : The reaction is typically carried out at room temperature or 0 °C, making it suitable for thermally sensitive substrates.[10]

Mechanistic Pathway: Steglich Esterification

A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation D N-Acylpyridinium Salt (Active Ester) B->D Acyl Transfer G Dicyclohexylurea (DCU) B->G Byproduct Formation C DMAP C->D F Ester D->F Nucleophilic Attack E Alcohol E->F E->G

Caption: Steglich Esterification Mechanism.

Detailed Protocol: Synthesis of tert-Butyl 5-Nitroindole-2-carboxylate

The Steglich method is particularly advantageous for the synthesis of esters from sterically hindered alcohols like tert-butanol, which are prone to elimination under acidic conditions.[8]

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask, dissolve 5.0 g of this compound, 1.5 equivalents of tert-butanol, and 0.1 equivalents of DMAP in 100 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve 1.1 equivalents of DCC in 20 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • Wash the filtrate with 0.5 N HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Comparative Analysis of Esterification Methods

ParameterFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (strong acid, high temp)Mild (room temp, neutral pH)
Substrate Scope Good for primary and secondary alcoholsExcellent for a wide range of alcohols, including tertiary and acid-sensitive ones[8]
Byproducts WaterDicyclohexylurea (DCU)
Work-up Aqueous work-up to remove acidFiltration to remove DCU, followed by aqueous work-up
Cost-Effectiveness High (inexpensive reagents)Lower (DCC and DMAP are more expensive)
Key Advantage Scalability and low costBroad substrate scope and mild conditions

Purification and Characterization

Recrystallization

Recrystallization is a powerful technique for purifying solid esters. The key is to select a solvent or solvent system in which the ester is highly soluble at elevated temperatures but sparingly soluble at room temperature.[7][13]

Solvent Selection Protocol:

  • Place a small amount of the crude ester in a test tube.

  • Add a few drops of a test solvent and observe solubility at room temperature.

  • If insoluble, heat the mixture. A good solvent will dissolve the ester upon heating.

  • Allow the hot solution to cool slowly. The formation of crystals indicates a suitable solvent.

  • Common solvent systems for indole esters include ethanol/water, ethyl acetate/hexane, and toluene.[7][14]

Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. The polarity of the eluent is critical for achieving good separation. A typical starting point for 5-nitroindole-2-carboxylate esters is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

Troubleshooting and Side Reactions

  • Incomplete Reaction (Fischer) : Ensure the alcohol is anhydrous and used in a large excess. The catalyst should be fresh and added in a sufficient amount.

  • Low Yield (Steglich) : The formation of N-acylurea can be a significant side reaction if the alcohol is not sufficiently nucleophilic or is sterically hindered.[8] Ensuring an adequate amount of DMAP can help mitigate this.

  • Decomposition : this compound and its esters can be sensitive to strong basic conditions and prolonged heating. Work-up and purification steps should be performed expeditiously.

  • Decarboxylation : Indole-2-carboxylic acids can undergo decarboxylation at elevated temperatures.[7] This is less of a concern under the relatively mild conditions of Steglich esterification.

Safety and Handling

  • This compound : May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DCC : A potent allergen and sensitizer.[12] Always handle with gloves in a fume hood.

  • Concentrated Acids : Highly corrosive. Add slowly and carefully to the reaction mixture, and wear appropriate PPE.

Conclusion

The esterification of this compound is a versatile and essential transformation in the synthesis of potential drug candidates. The choice between Fischer-Speier and Steglich esterification depends on the nature of the alcohol, the sensitivity of the substrate, and cost considerations. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of 5-nitroindole-2-carboxylate esters, paving the way for the development of novel therapeutics.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • Organic Syntheses. (1985).
  • Organic Syntheses. (1955).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • SynArchive.
  • OperaChem. (2024).
  • Organic Chemistry Portal.
  • University of Rochester, Department of Chemistry.
  • Pearson+.
  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]
  • Wikipedia.
  • Singh, P., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100873. [Link]
  • The Organic Chemistry Tutor. Acid to Ester - Common Conditions. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Master Organic Chemistry.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
  • Organic Chemistry Portal.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Chemistry Steps.
  • Titanium Tetrachloride-Assisted Direct Esterific
  • Reddit. (2025).
  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. [Link]
  • Seiple, I. B., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(38), 13194–13196. [Link]
  • New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN).
  • Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(11), e17381. [Link]
  • Reddit. (2024).
  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. [Link]
  • Seiple, I. B., et al. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(38), 13194–13196. [Link]
  • Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Science, 5(3), 141-151. [Link]
  • Selective direct C–H polyfluoroarylation of electron-deficient N-heterocyclic compounds. Organic Chemistry Frontiers. [Link]

Sources

Application Notes and Protocols for the Development of APE1 Inhibitors Using the 5-Nitroindole-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Apurinic/Apyrimidinic Endonuclease 1 (APE1) is a critical enzyme in the Base Excision Repair (BER) pathway and a key regulator of transcription factor activity, making it a high-value target for cancer therapy.[1][2] Its inhibition can sensitize tumor cells to conventional DNA-damaging agents.[3][4] The 5-nitroindole-2-carboxylic acid scaffold has been investigated as a potential source of APE1 inhibitors. However, recent rigorous biophysical and structural studies have revealed that its inhibitory mechanism is complex and may be prone to artifacts.[5][6] This guide provides a comprehensive framework and detailed protocols for researchers engaged in the discovery of APE1 inhibitors. We use the indole-2-carboxylic acid class, including the 5-nitro derivative, as a case study to emphasize the necessity of a multi-faceted validation workflow. This workflow is designed to distinguish true, specific inhibition from non-specific effects such as compound aggregation, ensuring the integrity and success of drug discovery campaigns.

Introduction: APE1 - The Guardian of the Genome and a Prime Therapeutic Target

APE1 is a multifunctional protein essential for cell viability.[7] Its two primary, well-characterized roles make it a central node in cellular defense and signaling:

  • DNA Repair Function: As the primary AP endonuclease in humans, APE1 is the workhorse of the Base Excision Repair (BER) pathway.[2][8] BER is responsible for correcting the most common types of DNA damage, such as that caused by oxidation and alkylation, which can arise from both endogenous metabolic processes and exogenous agents like chemotherapy.[4][9] APE1 incises the DNA backbone at abasic sites, creating a 3'-hydroxyl group that is essential for downstream repair synthesis by DNA polymerase.[7][10]

  • Redox Signaling Function (Ref-1): APE1 also functions as a redox effector factor (Ref-1), modulating the activity of numerous transcription factors involved in cancer progression, inflammation, and cell survival, including AP-1, NF-κB, p53, and HIF-1α.[1][2][3] By maintaining these proteins in a reduced, active state, APE1 influences the expression of a wide array of genes.

Given that APE1 is frequently overexpressed in various cancers, contributing to resistance against radio- and chemotherapy, its inhibition is a promising strategy to enhance the efficacy of existing cancer treatments.[1][3][11]

APE1_BER_Pathway cluster_0 Base Excision Repair (BER) Pathway DNA_Damage DNA Damage (Oxidation, Alkylation) Glycosylase DNA Glycosylase DNA_Damage->Glycosylase Recognizes & Removes Base AP_Site AP Site (Abasic Site) Glycosylase->AP_Site APE1 APE1 (Target for Inhibition) AP_Site->APE1 Incises 5' to AP Site SSB Single-Strand Break (3'-OH, 5'-dRP) APE1->SSB Polymerase DNA Polymerase β SSB->Polymerase Gap Filling Ligase DNA Ligase III Polymerase->Ligase Nick Sealing Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Role of APE1 in the Base Excision Repair (BER) pathway.

The this compound Scaffold: A Cautionary Tale

Initial high-throughput screens identified 7-nitroindole-2-carboxylic acid (CRT0044876) as a micromolar inhibitor of APE1.[7] This led to interest in the broader indole-2-carboxylic acid scaffold, including the 5-nitro derivative, as a promising starting point for inhibitor development.

However, subsequent in-depth investigations have provided critical insights that must inform any research in this area.[5][12] Structural and biophysical studies revealed that this compound and its analogs do not bind to the APE1 active site. Instead, they bind to a distal, or allosteric, pocket on the enzyme's surface.[5][6][13] A crystal structure of APE1 in complex with this compound definitively confirmed this remote binding mode.[5]

Crucially, the observed inhibition of APE1 activity by these compounds appears to be an artifact of their tendency to form colloidal aggregates in solution, especially in the absence of detergents.[5][6][12] These aggregates can sequester the enzyme, leading to non-specific inhibition. When assays are performed under conditions that disrupt aggregation (e.g., by including 0.01% Triton X-100), the inhibitory activity of these indole derivatives is significantly diminished or eliminated.[5][6]

This finding does not necessarily invalidate the remote pocket as a potential allosteric regulatory site. However, it underscores a critical principle for drug discovery: primary screening hits must undergo rigorous validation to rule out artifactual mechanisms of inhibition. The protocols outlined below are designed to build this principle into the discovery workflow.

Experimental Workflow for Robust APE1 Inhibitor Validation

A successful APE1 inhibitor discovery campaign requires a multi-step validation process to confirm that a compound's activity is potent, specific, and relevant in a cellular context.

APE1_Inhibitor_Workflow cluster_validation Hit Validation & Characterization cluster_counterscreens Counter-Screens start Compound Library primary_screen Protocol 1: Primary HTS Screen (Fluorescence Assay) start->primary_screen hits Initial Hits primary_screen->hits ortho_assay Protocol 2: Orthogonal Assay (Radiotracer Gel Assay) hits->ortho_assay Confirm Activity dls Protocol 3a: Aggregation (DLS) ortho_assay->dls Assess Mechanism dna_binding Protocol 3b: DNA Binding (Thiazole Orange) dls->dna_binding detergent_assay Inhibition Assay + 0.01% Detergent dna_binding->detergent_assay cellular_assay Protocol 4: Cell-Based Assay (Chemosensitization) detergent_assay->cellular_assay Test Biological Effect validated_hit Validated Lead Compound cellular_assay->validated_hit

Caption: Comprehensive workflow for the validation of APE1 inhibitors.

Protocol 1: Primary Screening of APE1 Endonuclease Activity (Fluorescence-Based Assay)

This high-throughput assay measures APE1's ability to cleave a DNA substrate containing an abasic site mimic, separating a fluorophore from a quencher.[7][14]

Principle: A dual-labeled oligonucleotide substrate is used. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by APE1, the fluorophore is released, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant Human APE1 (e.g., from NEB, M0282)[15]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Fluorescent Substrate: A 5'-FAM and 3'-DABCYL labeled oligonucleotide duplex containing a tetrahydrofuran (THF) abasic site mimic.

  • Test Compounds (dissolved in 100% DMSO).

  • 384-well black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds into wells of the 384-well plate using an acoustic dispenser. Final compound concentrations should range from low nM to high µM. Include DMSO-only wells as negative controls (100% activity) and wells with a known inhibitor (if available) or no enzyme as positive controls (0% activity).

  • Enzyme Preparation: Prepare a solution of APE1 in Assay Buffer at a pre-determined optimal concentration (e.g., 0.35 nM, which should be optimized for linear reaction kinetics).[16]

  • Enzyme Addition: Add 10 µL of the APE1 solution to each well containing the test compounds.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Prepare the fluorescent substrate in Assay Buffer at a concentration of 50 nM. Add 10 µL of the substrate solution to all wells to start the reaction (final volume 20 µL).

  • Signal Measurement: Immediately begin kinetic reading of the fluorescence signal every 60 seconds for 15-20 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase. Normalize the data to controls: % Inhibition = 100 * (1 - (V₀_compound - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)). Plot % Inhibition against compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Orthogonal Validation of APE1 Inhibition (Gel-Based Radiotracer Assay)

This assay provides a direct, low-throughput visualization of DNA cleavage and is considered a gold-standard method for confirming hits from fluorescence-based screens.[17]

Principle: A ³²P-radiolabeled DNA substrate containing an abasic site is incubated with APE1. The reaction products (cleaved vs. uncleaved substrate) are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

Materials:

  • Recombinant Human APE1.

  • Radiotracer Assay Buffer: 25 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[17]

  • ³²P-labeled 34-mer oligonucleotide duplex with a central THF site.[17]

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol.

  • 20% Denaturing Polyacrylamide Gel.

Procedure:

  • Reaction Setup: In a 9.5 µL reaction, combine Radiotracer Assay Buffer, test compound at various concentrations, and APE1 (e.g., 100 pg).[17]

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 0.5 µL of the ³²P-labeled DNA substrate (final concentration ~50 nM).

  • Incubation: Incubate the reaction for 10 minutes at 37°C.[17]

  • Quenching: Stop the reaction by adding 10 µL of Stop Solution.

  • Denaturation: Heat samples at 95°C for 5 minutes.

  • Electrophoresis: Load samples onto a 20% denaturing polyacrylamide gel and run until adequate separation of the full-length substrate (e.g., 34-mer) and cleaved product (e.g., 16-mer) is achieved.

  • Visualization & Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the band intensities for the substrate and product. Calculate the percentage of cleaved product for each compound concentration and determine the IC₅₀.

Protocol 3: Critical Counter-Screens for Artifactual Inhibition

These protocols are essential for validating hits, particularly for scaffolds like indole-2-carboxylic acids.

3a: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)

Principle: DLS measures the size distribution of particles in a solution. The formation of compound aggregates will result in the appearance of large particles (>200 nm) that are not present in the buffer alone.[5]

Procedure:

  • Prepare the test compound in the same final buffer and concentration range used for the enzymatic assays (e.g., 1 µM to 50 µM).

  • Use a DLS instrument to measure the particle size distribution.

  • Interpretation: The presence of a population of large particles that increases with compound concentration is indicative of aggregation and a high risk of non-specific inhibition.

3b: Ruling out DNA Intercalation (Thiazole Orange Displacement Assay)

Principle: Thiazole Orange (TO) is a dye that fluoresces brightly upon binding to double-stranded DNA. A compound that inhibits APE1 by binding to its DNA substrate will displace TO, causing a decrease in fluorescence.[14][17]

Procedure:

  • In a 384-well plate, combine assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl), double-stranded DNA (e.g., 1 µM calf thymus DNA), and Thiazole Orange (e.g., 2 µM).

  • Add test compounds at relevant concentrations.

  • Measure fluorescence immediately.

  • Interpretation: A significant, dose-dependent decrease in fluorescence suggests the compound binds to DNA, which is a likely mechanism for false positives in APE1 assays.

3c: Re-evaluating Inhibition in the Presence of Detergent

Principle: As discussed, non-ionic detergents like Triton X-100 or Tween-20 can disrupt colloidal aggregates. A true inhibitor that binds specifically to the enzyme should retain its potency, while an aggregator will show a significant loss of activity.[5][6]

Procedure:

  • Repeat the primary fluorescence-based assay (Protocol 1).

  • Crucially, add 0.01% (v/v) Triton X-100 or Tween-20 to the Assay Buffer.

  • Determine the IC₅₀ in the presence of the detergent and compare it to the original value.

  • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of detergent strongly suggests the compound's primary mechanism of inhibition was aggregation-based.

Protocol 4: Cellular Target Engagement - Potentiation of DNA-Damaging Agents

Principle: If a compound truly inhibits APE1's repair function in cells, it should make them more sensitive to killing by DNA-damaging agents that produce APE1 substrates, such as methyl methanesulfonate (MMS) or temozolomide (TMZ).[5][11]

Materials:

  • Cancer cell line (e.g., HeLa, U87 glioblastoma).

  • Complete cell culture medium.

  • Test compound.

  • MMS.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

  • 96-well clear plates.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.

  • Treatment: Treat cells with a matrix of concentrations of both the test compound and MMS. Include controls for untreated cells, cells treated with compound alone, and cells treated with MMS alone.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay.

  • Data Analysis: Normalize viability data to the untreated control. Compare the dose-response curve of MMS alone to the curves of MMS in the presence of a fixed, non-toxic concentration of the test compound. A leftward shift in the MMS IC₅₀ indicates chemosensitization.

Caution: As some studies have shown, even known APE1 inhibitors can exhibit off-target toxic effects in APE1 knockout cell lines.[18] Therefore, while chemosensitization is a positive indicator, it is not definitive proof of on-target action without further mechanistic studies.

Data Interpretation and Summary

The collective data from this workflow allows for a confident classification of hit compounds.

AssayResult for Specific InhibitorResult for Aggregator/Non-Specific Inhibitor
Protocol 1 (Primary Screen) Potent IC₅₀ (e.g., low µM)Potent IC₅₀ (e.g., low µM)
Protocol 2 (Orthogonal Assay) Confirms potent IC₅₀May or may not confirm IC₅₀ depending on assay conditions
Protocol 3a (DLS) No significant particle formationDose-dependent formation of large particles
Protocol 3b (DNA Binding) No displacement of Thiazole OrangeMay or may not show DNA binding (distinct mechanism)
Protocol 3c (Detergent Assay) IC₅₀ remains relatively unchangedIC₅₀ shows a significant (>10x) rightward shift
Protocol 4 (Cellular Assay) Potentiates cytotoxicity of MMS/TMZMay be cytotoxic on its own; may not show specific potentiation

For this compound, the expected results based on published literature would be a potent IC₅₀ in the primary screen that is significantly weakened in the presence of detergent, coupled with positive results in DLS for aggregation.[5][6][12]

Conclusion

The development of APE1 inhibitors holds great promise for cancer therapy. However, the journey from initial hit to validated lead requires a scientifically rigorous and skeptical approach. The case of this compound serves as a powerful reminder that apparent inhibition can arise from artifactual mechanisms like aggregation. By employing a comprehensive validation workflow that includes orthogonal assays, biophysical counter-screens, and thoughtful cell-based experiments, researchers can confidently identify specific, on-target APE1 inhibitors and avoid the costly pursuit of misleading compounds. This structured approach ensures that resources are focused on developing novel therapeutics with a genuine potential for clinical impact.

References

  • Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons. (n.d.). MDPI.
  • Simeonov, A., Kulkarni, A., Dorjsuren, D., Jadhav, A., Shen, M., McNeill, D. R., ... & Wilson, D. M. (2009). Identification and characterization of inhibitors of human apurinic/apyrimidinic endonuclease APE1. PLoS one, 4(6), e5740.
  • Esqueda, A., Mohammed, M. Z., Madhusudan, S., & Neamati, N. (2012). Purification and specific assays for measuring APE-1 endonuclease activity. Methods in molecular biology (Clifton, N.J.), 928, 161–174.
  • Rai, G., Vyjayanti, V. N., Dorjsuren, D., Kulkarni, A., Jadhav, A., Simeonov, A., ... & Wilson, D. M. (2012). Receptor-based virtual screening and biological characterization of human apurinic/apyrimidinic endonuclease (Ape1) inhibitors. ChemMedChem, 7(9), 1636–1643.
  • Tell, G., Quadrifoglio, F., Tiribelli, C., & Kelley, M. R. (2009). Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment. Cellular and Molecular Life Sciences, 66(24), 3969–3985.
  • Kelley, M. R., Luo, M., Reed, A., & Su, D. (2008). Inhibition of Ape1's DNA repair activity as a target in cancer. Cancer Research, 68(9 Supplement), 2732.
  • Tell, G. (2010). Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment. Cellular and Molecular Life Sciences, 67(21), 3589-608.
  • Zawahir, Z., Dayam, R., Deng, J., Pereira, C., & Neamati, N. (2009). The identification and characterization of human AP endonuclease-1 inhibitors. Journal of medicinal chemistry, 52(1), 20-32.
  • Esqueda, A., Mohammed, M. Z., Madhusudan, S., & Neamati, N. (2012). Purification and Specific Assays for Measuring APE-1 Endonuclease Activity. Methods in Molecular Biology, 928, 161-174.
  • What are APE1 inhibitors and how do they work? (2024). Patsnap Synapse.
  • Pidugu, L. S., Servius, H. W., Sevdalis, S. E., Cook, M. E., Varney, K. M., Pozharski, E., ... & Toth, E. A. (2023). Characterizing inhibitors of human AP endonuclease 1. PLoS one, 18(1), e0280526.
  • Jadhav, A., et al. (2010). Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1). Probe Reports from the NIH Molecular Libraries Program.
  • Simeonov, A., Kulkarni, A., Jadhav, A., Dorjsuren, D., Shen, M., Inglese, J., ... & Wilson, D. M. (2009). Quantitative high-throughput screening for inhibitors of human apurinic/apyrimidinic endonuclease APE1. Molecular Cancer Therapeutics, 8(12 Supplement), A168.
  • Lirussi, L., Antoniali, G., & Tell, G. (2023). In Vitro Assay to Measure APE1 Enzymatic Activity on Ribose Monophosphate Abasic Site. Methods in molecular biology (Clinyon, N.J.), 2701, 21-38.
  • Maj-Hes, A., et al. (2023). New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types. Scientific Reports, 13(1), 12345.
  • Pidugu, L. S., Servius, H. W., Sevdalis, S. E., Cook, M. E., Varney, K. M., Pozharski, E., ... & Toth, E. A. (2023). Characterizing inhibitors of human AP endonuclease 1. PloS one, 18(1), e0280526.
  • Pidugu, L. S., Servius, H. W., Sevdalis, S. E., Cook, M. E., Varney, K. M., Pozharski, E., ... & Toth, E. A. (2023). Characterizing inhibitors of human AP endonuclease 1. PLoS ONE, 18(1), e0280526.
  • Kulkarni, A., Wilson, D. M., & Simeonov, A. (2009). Small molecule inhibitors of DNA repair nuclease activities of APE1. Future medicinal chemistry, 1(4), 717–732.
  • Wyatt, M. D., et al. (2023). AP Endonuclease 1: Biological updates and advances in activity analysis. DNA Repair, 129, 103544.
  • Structure of APE1 with this compound (3) bound at a remote site. (n.d.). ResearchGate.
  • Li, M., He, Y., & Wilson, D. M. (2021). Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression. International journal of molecular sciences, 22(16), 8565.
  • Taddei, M., et al. (2012). Design and synthesis of 3-carbamoylbenzoic acid derivatives as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1). ChemMedChem, 7(9), 1626-1635.
  • Optimization of the Ape1 high throughput screening assay. (n.d.). ResearchGate.
  • Su, D., et al. (2011). Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells. Journal of Pharmacology and Experimental Therapeutics, 338(1), 29-41.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitroindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-nitroindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting solutions to help you optimize your reaction yields and product purity. This compound is a crucial intermediate in medicinal chemistry, serving as a building block for various bioactive molecules.[1]

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which do you recommend?

There are several established methods for synthesizing the indole scaffold. For this compound, the most prevalent and direct approach is the Fischer Indole Synthesis .[2]

  • Fischer Indole Synthesis: This is arguably the most widely used method. It involves the reaction of p-nitrophenylhydrazine with an α-ketoacid or its ester (like ethyl pyruvate), followed by cyclization of the resulting hydrazone under acidic conditions.[2][3] A common protocol involves forming ethyl 5-nitroindole-2-carboxylate, which is then hydrolyzed to the desired carboxylic acid.[4] This method is often preferred due to the commercial availability of starting materials and its well-documented procedures.

  • Reissert Indole Synthesis: This method starts with o-nitrotoluene and diethyl oxalate, which condense to form an ethyl o-nitrophenylpyruvate intermediate.[5][6] This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid.[5][7] While effective, the Reissert synthesis can sometimes result in moderate overall yields due to inefficiencies in the reductive cyclization step.[8]

  • Japp-Klingemann Reaction: This reaction is typically used to synthesize the hydrazone intermediate required for the Fischer synthesis.[9][10] It involves reacting an aryl diazonium salt with a β-keto-acid or β-keto-ester.[9][11] This can be an excellent way to generate the hydrazone in situ or as a separate step, avoiding the need to handle potentially unstable hydrazine starting materials directly.[12]

Recommendation: For reliability and high potential yield, we recommend the Fischer Indole Synthesis , starting from p-nitrophenylhydrazine hydrochloride and ethyl pyruvate, followed by alkaline hydrolysis. A patented method highlights this route's ability to achieve high purity (>98%) and yields of over 70% for the cyclization step.[3]

Q2: My final product is unstable and seems to decompose. What could be the cause?

The primary instability of indole-2-carboxylic acids is their propensity for decarboxylation (loss of CO₂) at elevated temperatures.[8][13] If you are observing product loss, especially during the final steps of the synthesis or during purification, excessive heat is the most likely culprit. Heating the acid above its melting point will lead to decarboxylation, forming 5-nitroindole.[7] Some procedures even use this property to intentionally synthesize 2-unsubstituted indoles by heating in a high-boiling solvent like quinoline.[12][13][14]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield in the Fischer Indole Cyclization Step

Q: I've successfully formed the ethyl pyruvate-4-nitrophenylhydrazone, but the subsequent cyclization to ethyl 5-nitroindole-2-carboxylate gives a very poor yield. What can I do?

This is a critical and often challenging step. The low yield typically stems from an inappropriate choice of catalyst, suboptimal temperature, or side reactions.

Potential Causes & Solutions:

  • Ineffective Acid Catalyst: The choice of acid catalyst is paramount for driving the[5][5]-sigmatropic rearrangement central to the Fischer synthesis.

    • Solution: Polyphosphoric acid (PPA) is a highly effective catalyst for the cyclization of phenylhydrazones of ethyl pyruvate to form the corresponding indole esters.[3][4] If you are using other acids like sulfuric acid or hydrochloric acid with poor results, switching to PPA is highly recommended. Other reported catalysts for Fischer indolization include ZnCl₂/AcOH and p-toluenesulfonic acid/EtOH.[2]

  • Incorrect Reaction Temperature: The reaction is highly temperature-sensitive.

    • Solution: The optimal temperature range for PPA-catalyzed cyclization is typically between 85°C and 115°C.[3] Temperatures that are too low will result in an incomplete reaction, while temperatures that are too high can lead to degradation and the formation of tar-like byproducts. Monitor the reaction closely and maintain a stable temperature.

  • Suboptimal Solvent: The solvent must be compatible with the strong acid catalyst and stable at the reaction temperature.

    • Solution: Benzene or toluene are effective solvents for this reaction, as they are inert and allow for the necessary reaction temperatures.[3]

Optimized Cyclization Parameters

Parameter Recommended Condition Rationale & Citation
Catalyst Polyphosphoric Acid (PPA) Highly effective dehydrating agent and acid catalyst for this transformation.[3][4]
Solvent Toluene or Xylene Inert, high-boiling solvents compatible with PPA and reaction temperatures.[3]
Temperature 85 - 115 °C Balances reaction rate against thermal degradation of starting material and product.[3]

| Reaction Time | 20 - 60 minutes | Sufficient time for cyclization without prolonged exposure to harsh conditions.[3] |

Issue 2: Incomplete or Problematic Ester Hydrolysis

Q: I've synthesized the ethyl 5-nitroindole-2-carboxylate ester, but I'm struggling with the final hydrolysis step to get the carboxylic acid. The reaction is either incomplete or my yield is low.

Ester hydrolysis (saponification) seems straightforward but can be problematic if not properly controlled.

Potential Causes & Solutions:

  • Insufficient Base or Reaction Time: Saponification requires stoichiometric amounts of a strong base and sufficient time to go to completion.

    • Solution: Use an excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixed solvent system like ethanol/water. The reaction typically requires several hours (5-8 hours) at room temperature (20-30°C) to ensure complete hydrolysis.[3][15] Monitoring the reaction by TLC to confirm the disappearance of the starting ester is crucial.

  • Product Precipitation Issues: The product, this compound, must be precipitated from the reaction mixture by acidification. If the pH is not correct, the product will remain dissolved as its carboxylate salt.

    • Solution: After hydrolysis is complete, carefully acidify the reaction mixture with a strong acid like hydrochloric acid (HCl).[3] The target pH should be well below the pKa of the carboxylic acid (typically pH 2-3) to ensure complete protonation and precipitation.[16] Use a pH meter for accurate adjustment.

  • Product Degradation: Although less common at the lower temperatures used for hydrolysis, prolonged exposure to harsh basic or acidic conditions can potentially degrade the indole ring.

    • Solution: Perform the hydrolysis at room temperature or with gentle warming.[3] Once the reaction is complete, proceed with acidification and filtration without unnecessary delay.

Issue 3: Presence of Impurities in the Final Product

Q: My final product shows impurities by HPLC and NMR analysis. What are these likely to be and how can I remove them?

Common impurities include unreacted starting materials, regioisomers, or byproducts from side reactions.

Potential Causes & Solutions:

  • Unreacted Starting Material: The most common impurity is often the ester intermediate (ethyl 5-nitroindole-2-carboxylate) due to incomplete hydrolysis.

    • Solution: Ensure the hydrolysis reaction goes to completion as described in Issue 2. For purification, recrystallization is highly effective. A solvent system where the carboxylic acid product has low solubility at room temperature but is soluble when hot (e.g., an ethanol/water mixture) is ideal.[16] The ester impurity is typically more soluble and will remain in the mother liquor.

  • Formation of Regioisomers: While using p-nitrophenylhydrazine should exclusively yield the 5-nitro isomer, contamination in the starting material or unexpected side reactions could lead to other isomers. For instance, using m-nitrophenylhydrazine is known to produce a mixture of 4-nitro and 6-nitroindole-2-carboxylates.[4]

    • Solution: Always use high-purity p-nitrophenylhydrazine as your starting material. If isomeric impurities are present, they can often be separated by careful column chromatography, though this can be challenging due to similar polarities.[16]

  • Decarboxylation Product (5-Nitroindole): As mentioned, thermal instability can lead to the formation of 5-nitroindole.

    • Solution: Avoid excessive temperatures during all stages of the reaction, workup, and purification.[8] If this impurity is present, it can be removed by recrystallization, as its polarity and solubility will differ significantly from the desired carboxylic acid.

Visualized Workflows and Pathways
Fischer Indole Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound via the Fischer methodology.

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Fischer Cyclization cluster_hydrolysis Step 3: Ester Hydrolysis A p-Nitrophenylhydrazine C Ethyl Pyruvate-4-nitrophenylhydrazone A->C B Ethyl Pyruvate B->C D Ethyl 5-Nitroindole-2-carboxylate C->D PPA, Toluene 85-115 °C E This compound D->E 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Key stages of the Fischer Indole Synthesis for the target molecule.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and resolve issues related to low product yield.

Troubleshooting_Yield Start Low Final Yield of Carboxylic Acid CheckEster Is the ester intermediate (ethyl 5-nitroindole-2-carboxylate) present in the final product? Start->CheckEster CheckHydrazone Was the yield of the cyclized ester intermediate low? CheckEster->CheckHydrazone No Sol_Hydrolysis Incomplete Hydrolysis: - Increase reaction time - Use excess NaOH - Monitor by TLC CheckEster->Sol_Hydrolysis Yes Sol_Cyclization Inefficient Cyclization: - Switch catalyst to PPA - Optimize temperature (85-115°C) - Ensure anhydrous conditions CheckHydrazone->Sol_Cyclization Yes Sol_Precipitation Product Loss During Workup: - Ensure pH is 2-3 during acidification - Cool solution before filtering - Wash precipitate with cold solvent CheckHydrazone->Sol_Precipitation No

Caption: A decision tree for troubleshooting low synthesis yield.

Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-nitroindole-2-carboxylate

This protocol is adapted from established procedures for Fischer indole synthesis.[3][4]

Step A: Hydrazone Formation

  • In a suitable reaction vessel, dissolve p-nitrophenylhydrazine hydrochloride in water.

  • In a separate vessel, prepare a solution of ethyl pyruvate in ethanol.

  • Slowly add the ethyl pyruvate solution to the p-nitrophenylhydrazine solution with stirring. The reaction is typically conducted at a temperature between 20°C and 60°C.[3]

  • Continue stirring for 20-60 minutes. The hydrazone product will precipitate from the solution.

  • Collect the solid intermediate (ethyl pyruvate-4-nitrophenylhydrazone) by vacuum filtration, wash with water, and dry thoroughly.

Step B: Fischer Indole Cyclization

  • To a flask equipped with a reflux condenser and a stirrer, add the dried hydrazone from Step A and a high-boiling inert solvent such as toluene.[3]

  • Carefully add polyphosphoric acid (PPA) to the mixture to act as the catalyst.

  • Heat the reaction mixture to 85-115°C and maintain this temperature with vigorous stirring for 20-60 minutes.[3] Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer with additional toluene or ethyl acetate.

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 5-nitroindole-2-carboxylate, which can be purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl 5-nitroindole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide pellets or a concentrated aqueous solution.

  • Stir the mixture at room temperature (20-30°C) for 5-8 hours until TLC analysis shows complete consumption of the starting ester.[3]

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly and carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid.[16] The product will precipitate as a solid.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the this compound by vacuum filtration.

  • Wash the solid product with a small amount of cold water to remove residual salts.[3]

  • Dry the final product under vacuum. The purity can be checked by HPLC, and the structure confirmed by NMR.[3]

References
  • Wikipedia. Japp–Klingemann reaction. [Link]
  • Wikipedia. Reissert indole synthesis. [Link]
  • ResearchGate. The Japp‐Klingemann Reaction. [Link]
  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. [Link]
  • chemeurope.com. Japp-Klingemann reaction. [Link]
  • Gribble, G. W. (2016). Reissert Indole Synthesis.
  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.
  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
  • Pelkey, E. T. (1999). Synthesis of 5-substituted indole derivatives, Part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC. [Link]
  • Jhanwar, A., et al. (2011).
  • Reissert Indole Synthesis. (n.d.). [Link]
  • chemeurope.com. Reissert indole synthesis. [Link]
  • Scribd.
  • Google Patents. CN100491350C - The preparation method of this compound.
  • ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures. [Link]
  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]
  • Roda, G., et al. (2019). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Applied Sciences, 9(23), 5168. [Link]
  • ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. [Link]
  • PubChem. This compound. [Link]
  • ChemBK. 5-NITROINDOLE-2-CARBOXYLICAICD. [Link]
  • Pál, M., et al. (2001). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • Khan, F. A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3147-3176. [Link]
  • HYDROLYSIS REACTIONS. (2018). [Link]
  • ResearchGate.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
  • Nájera, C., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 8, 1362-1368. [Link]
  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
  • Master Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Side Product Formation in the Fischer Indole Synthesis of Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of nitroindoles via the Fischer indole synthesis. This guide is designed to provide in-depth, field-tested insights into the common challenges and side reactions encountered during this specific application of a classic reaction. Our goal is to equip you with the knowledge to anticipate, diagnose, and troubleshoot these issues, ultimately leading to higher yields and purer products.

Introduction: The Challenge of Synthesizing Nitroindoles

The Fischer indole synthesis is a robust and versatile method for the construction of the indole nucleus.[1][2] However, the introduction of a strongly electron-withdrawing nitro group onto the phenylhydrazine starting material presents significant synthetic hurdles. The deactivating nature of the nitro group retards the key[3][3]-sigmatropic rearrangement, often necessitating harsher reaction conditions.[4] These forcing conditions, in turn, can give rise to a variety of side products, leading to complex reaction mixtures and low yields of the desired nitroindole.[5][6]

This guide will delve into the common side products observed, their mechanisms of formation, and practical strategies to mitigate their occurrence.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer indole synthesis of a nitroindole failing or giving very low yields?

A1: The primary reason is the electronic deactivation of the aromatic ring by the nitro group. This makes the crucial C-C bond-forming[3][3]-sigmatropic rearrangement step energetically less favorable, thus slowing down the reaction rate.[4] To compensate, chemists often increase the temperature and/or use stronger acids, which can unfortunately lead to thermal decomposition, polymerization, and other side reactions.[5]

Q2: I'm observing a complex mixture of colored byproducts. What are they likely to be?

A2: The formation of colored impurities is common and often points towards polymerization and oxidative side reactions.[5] Under strong acidic and high-temperature conditions, the starting materials, intermediates, and even the final nitroindole product can be susceptible to degradation and polymerization, resulting in intractable tars.[7]

Q3: Can the nitro group be reduced during the Fischer indole synthesis?

A3: Yes, this is a potential and often overlooked side reaction. While not a direct consequence of the primary reaction mechanism, some common Lewis acid catalysts, such as zinc chloride (ZnCl₂), can act as reducing agents, especially at elevated temperatures.[8] Similarly, if there are any residual reducing agents from the synthesis of the nitrophenylhydrazine, they could lead to the formation of aminoindoles or other reduction products.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a detailed breakdown of common side products, their mechanisms of formation, and actionable troubleshooting steps.

Problem 1: Formation of Nitroindolenines

Indolenines are common isomers of indoles and can be formed as significant byproducts, particularly when using ketones that lead to a trisubstituted double bond in the enamine intermediate.[5][9]

Mechanism of Formation:

The formation of indolenine versus indole is determined by the final protonation and elimination step. If the intermediate cyclized aminal eliminates ammonia to form a C=N bond within the five-membered ring instead of aromatizing to the indole, an indolenine is formed.

Troubleshooting and Mitigation:

  • Choice of Carbonyl Compound: The structure of the ketone or aldehyde plays a crucial role. Ketones that can only enolize in one direction to form a less substituted enamine are less prone to indolenine formation.

  • Acid Catalyst and Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the product ratio. Experimenting with milder acids (e.g., acetic acid) or alternative catalysts may favor the formation of the desired indole.[10]

  • Post-Reaction Isomerization: In some cases, it may be possible to isomerize the indolenine to the corresponding indole in a separate step, for example, by treatment with a strong acid.

Problem 2: Decomposition and Polymerization

The harsh conditions often required for the synthesis of nitroindoles can lead to the decomposition of starting materials and intermediates, as well as the polymerization of the desired product.[5]

Mechanism of Formation:

Under strong acid and high heat, the electron-deficient nitroindole ring can be susceptible to attack by other nucleophilic species in the reaction mixture, leading to the formation of oligomeric or polymeric tars. The starting nitrophenylhydrazone may also be unstable under these conditions.

Troubleshooting and Mitigation:

  • Optimize Reaction Temperature and Time: Carefully monitor the reaction by TLC to find the minimum temperature and reaction time required for the conversion of the starting material. Avoid prolonged heating.

  • Milder Acid Catalysts: Explore the use of milder Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or alternative Lewis acids that are less prone to causing decomposition.[10] Polyphosphoric acid (PPA) is often effective but should be used judiciously.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition, which can contribute to the formation of colored impurities.[11]

Problem 3: N-N Bond Cleavage

While more commonly observed with electron-donating groups, N-N bond cleavage in the hydrazone or enamine intermediate can still occur, leading to the formation of nitroanilines and other undesired byproducts.[3]

Mechanism of Formation:

The protonated enamine intermediate can undergo heterolytic cleavage of the N-N bond to form a nitroaniline and a carbocationic species derived from the carbonyl component. This pathway competes with the desired[3][3]-sigmatropic rearrangement.

Troubleshooting and Mitigation:

  • Control of Acidity: The propensity for N-N bond cleavage can be influenced by the acidity of the reaction medium. Screening different acid catalysts and concentrations is recommended.

  • Temperature Control: Lowering the reaction temperature may favor the desired rearrangement over the cleavage pathway.

Problem 4: Reduction of the Nitro Group

The formation of aminoindoles or related reduced species is a possibility, particularly when using certain Lewis acids or if reducing impurities are present.

Mechanism of Formation:

Some Lewis acids, like ZnCl₂, can facilitate single-electron transfer processes that lead to the reduction of the nitro group.[8] Alternatively, if the nitrophenylhydrazine starting material was prepared by reduction of a dinitro compound and contains residual reducing agent, this can carry over to the Fischer synthesis.

Troubleshooting and Mitigation:

  • Catalyst Selection: If nitro group reduction is suspected, consider using non-reducing acid catalysts such as polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid or methanesulfonic acid.

  • Purity of Starting Materials: Ensure the nitrophenylhydrazine starting material is pure and free from any residual reducing agents from its synthesis.

  • Reaction Conditions: Avoid excessively high temperatures, which can promote redox side reactions.

Experimental Protocols and Data

Table 1: Comparison of Catalysts for the Synthesis of Nitroindoles
CatalystTypical ConditionsAdvantagesDisadvantages
ZnCl₂ Neat or in a high-boiling solvent, 140-180 °CReadily available, effective for many substratesCan act as a reducing agent, leading to nitro group reduction. Harsh conditions can cause decomposition.[8]
Polyphosphoric Acid (PPA) 80-120 °CStrong dehydrating agent, often gives good yieldsViscous, can be difficult to work with. Can lead to charring at high temperatures.[1]
Acetic Acid RefluxMilder conditions, less decompositionOften results in lower yields and may require longer reaction times.[5]
H₂SO₄ / Methanesulfonic Acid In a co-solvent like acetic acid or neat, 80-120 °CStrong acids, can drive the reaction to completionHarsh conditions can lead to sulfonation or other side reactions.
Microwave-assisted Various catalysts and solventsCan significantly reduce reaction times and improve yieldsRequires specialized equipment.[12]
General Experimental Protocol for the Fischer Synthesis of a Nitroindole

Materials:

  • Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Ketone or aldehyde (1.1 eq)

  • Acid catalyst (e.g., polyphosphoric acid)

  • Solvent (if necessary, e.g., toluene or xylenes)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitrophenylhydrazine hydrochloride and the carbonyl compound.

  • If using a solvent, add it to the flask.

  • Carefully add the acid catalyst. Note: The addition of strong acids can be exothermic.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Reaction Pathways

Diagram 1: Key Steps and Side Reactions in the Fischer Indole Synthesis of Nitroindoles

Fischer_Indole_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Nitrophenylhydrazine + Carbonyl Compound B Nitrophenylhydrazone A->B Condensation J Nitro Group Reduction A->J Reducing Catalyst C Enamine Intermediate B->C Tautomerization G Decomposition & Polymerization B->G Harsh Conditions D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst H N-N Bond Cleavage C->H Cleavage E Cyclization & Elimination of NH₃ D->E F Nitroindole (Desired Product) E->F I Nitroindolenine Formation E->I Alternative Elimination F->G Harsh Conditions

Caption: Main and side reaction pathways in the Fischer synthesis of nitroindoles.

Conclusion

The Fischer indole synthesis of nitroindoles is a challenging yet achievable transformation. A thorough understanding of the potential side reactions and the factors that influence them is paramount for success. By carefully selecting reaction conditions, optimizing catalyst choice, and diligently monitoring the reaction progress, researchers can significantly improve the yield and purity of their desired nitroindole products. This guide serves as a starting point for troubleshooting, and we encourage you to adapt these strategies to your specific synthetic targets.

References

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
  • Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Brieflands. [Link]
  • Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 4714-4717. [Link]
  • (PDF) New 3H-Indole Synthesis by Fischer's Method.
  • Fischer indole synthesis - Wikipedia. [Link]
  • The Fischer Indole Synthesis - SciSpace. [Link]
  • Corrigendum to: “Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)
  • Reduction of nitro compounds - Wikipedia. [Link]
  • Nitro Reduction - Common Conditions. [Link]
  • Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst - Indian Academy of Sciences. [Link]
  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. [Link]
  • β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. [Link]
  • What is the best reagent for the selective reduction of a nitro group to amine? [Link]
  • Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC. [Link]
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]
  • Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source - New Journal of Chemistry (RSC Publishing). [Link]
  • Fischer Indole Synthesis - YouTube. [Link]
  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]
  • (PDF)
  • mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed. [Link]
  • Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as hydrogen source - ResearchG
  • (PDF)

Sources

Preventing degradation of 5-nitroindole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-nitroindole-2-carboxylic acid (CAS: 16730-20-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical research compound in solution. Inconsistent results can often be traced back to compound degradation. This document provides in-depth troubleshooting advice and validated protocols to help you mitigate these issues effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer explains the likely cause and provides actionable solutions.

Issue 1: My solid sample or solution of this compound has darkened or changed color (e.g., yellowing, turning brown). What is the likely cause and how can I prevent it?

Answer: A color change is a primary visual indicator of chemical degradation. For a nitroaromatic indole like this, two processes are the most probable culprits: photodegradation and oxidation.[1][2]

  • Causality: The indole ring system is susceptible to oxidation, while the nitroaromatic portion of the molecule is highly susceptible to degradation upon exposure to light, particularly UV radiation.[2][3][4] This can lead to the formation of colored byproducts. Elevated temperatures will accelerate these degradation processes.[2]

  • Solution & Prevention:

    • Light Protection: Always store the solid compound and any solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during handling and experimental procedures.[2]

    • Inert Atmosphere: For long-term storage of the solid, and when preparing solutions, consider using an inert atmosphere. Purge the vial with dry argon or nitrogen gas before sealing to displace oxygen.[2]

    • Temperature Control: Store the solid compound in a refrigerator at 2-8°C.[5] Stock solutions should be stored at -20°C or -80°C.[1]

    • Solvent Purity: Use high-purity, anhydrous, and degassed solvents for preparing solutions to minimize dissolved oxygen and water.[2]

Issue 2: I am having trouble dissolving this compound, or it is precipitating out of my buffered solution. What can I do?

Answer: This issue is almost always related to the pH of your solution and the pKa of the carboxylic acid group.

  • Causality: this compound is an acid. In solutions with a pH below its pKa, it will exist predominantly in its neutral, protonated form, which is significantly less soluble in aqueous media. To improve solubility, the carboxylic acid must be deprotonated to its more soluble carboxylate salt form.

  • Solution & Prevention:

    • Adjust pH: Increase the pH of your buffer to a value above the compound's pKa. A slightly alkaline buffer (e.g., pH 7.4-8.0) will deprotonate the carboxylic acid and enhance solubility.[2]

    • Caution with High pH: Be aware that strongly basic conditions (pH > 9) can promote other degradation pathways, such as hydrolysis or instability of the indole ring. Therefore, maintain a pH that is high enough for solubility but as close to neutral as possible for stability.[2][6]

    • Stock Solutions: For aqueous experiments, the best practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF to create a high-concentration stock, and then dilute this stock into your aqueous buffer.[1] This often bypasses solubility issues.

Issue 3: My experimental results (e.g., in biological assays) are inconsistent or not reproducible. Could this be a stability issue?

Answer: Yes, inconsistent results are a classic sign of compound instability.

  • Causality: If the compound degrades during the course of your experiment (which can last several hours to days), its effective concentration decreases over time. This leads to high variability and a loss of reproducibility. The degradation products themselves could also potentially interfere with your assay.

  • Solution & Prevention:

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh from the solid compound immediately before each experiment. Avoid using solutions that have been stored for extended periods unless their stability under those conditions has been validated.[1][2]

    • Minimize Freeze-Thaw Cycles: If you must store stock solutions, aliquot them into single-use vials. This prevents repeated warming and cooling, which can introduce moisture and accelerate degradation.[1]

    • Control Experimental Conditions: Be mindful of light exposure and temperature throughout your experiment. If your assay involves incubation at 37°C, be aware that this will accelerate degradation compared to storage at 4°C or room temperature.

    • Run a Stability Check: If you suspect instability under your specific assay conditions, run a control experiment. Incubate the compound in your assay medium for the full duration of the experiment, and then analyze its purity and concentration via HPLC (see Protocol 2).

Issue 4: I am observing extra peaks in my analytical chromatography (e.g., HPLC, LC-MS). What could these be?

Answer: The appearance of new peaks that were not present in the initial analysis of the starting material strongly indicates the presence of impurities or, more likely, degradation products.[2]

  • Causality: Each degradation pathway (oxidation, photodegradation, hydrolysis) can produce distinct byproducts, which will typically have different retention times in a reversed-phase HPLC system.

  • Solution & Investigation:

    • Confirm Purity of Starting Material: First, ensure your starting solid material is of high purity.

    • Identify Degradants: The best way to tentatively identify these peaks is to perform a forced degradation study (see Protocol 3). By subjecting the compound to specific stress conditions (acid, base, oxidation, light, heat), you can intentionally generate the degradation products. Analyzing these stressed samples by LC-MS can help you identify the molecular weights of the new peaks and hypothesize their structures.[2][7] This provides a fingerprint of potential degradants to watch for in your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways for the degradation of this compound?

A1: Based on its chemical structure, the primary degradation pathways are:

  • Photodegradation: Nitroaromatic compounds are known to be photolabile. Upon absorption of light (especially UV), the nitro group can be reduced, or other photochemical reactions can be initiated, leading to complex degradation products.[1][4][8]

  • Oxidation: The electron-rich indole ring is susceptible to oxidation.[9] This can lead to the formation of various oxidized species, which are often colored. The presence of oxygen, trace metals, or other oxidizing agents can catalyze this process.

  • Hydrolysis: While the indole ring itself is relatively stable to hydrolysis, extreme pH conditions (strongly acidic or basic) can potentially affect the ring and the carboxylic acid group, especially if it were in an ester or amide form.[1][2] For the carboxylic acid, pH primarily affects solubility.[2]

  • Thermal Decomposition: Elevated temperatures provide the energy to overcome activation barriers for all degradation reactions, accelerating the overall rate of decomposition.[1]

Q2: What is the best way to store the solid this compound for long-term stability?

A2: For optimal long-term stability, store the solid compound in a tightly sealed, opaque container in a refrigerator at 2-8°C, and in a desiccated environment to protect from moisture.[1][5][10] For maximum protection, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.[2]

Q3: What are the best practices for preparing and storing stock solutions?

A3:

  • Solvent Choice: Use high-purity, anhydrous (dry) aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1]

  • Preparation: Prepare solutions fresh whenever possible. If you must prepare a stock, create a concentrated solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into single-use amber vials to avoid freeze-thaw cycles and light exposure.[1]

  • Temperature: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

Q4: How does pH affect the stability of the compound in aqueous solutions?

A4: The pH of an aqueous solution has a dual impact:

  • Solubility: As discussed in Troubleshooting Issue 2, pH is the primary determinant of solubility. A pH above the pKa of the carboxylic acid is needed to dissolve the compound.

  • Stability: The indole ring system is generally most stable in a near-neutral pH range.[11] Strongly acidic or basic conditions can catalyze degradation reactions. Therefore, it is recommended to maintain solutions at a pH between 6 and 8 using a suitable buffer system, unless your specific experimental needs require otherwise.[2][6]

Q5: How can I quantitatively assess the stability of my compound under my specific experimental conditions?

A5: The gold standard for assessing stability is to use a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). You would measure the concentration of the parent compound over time. A decrease in the main peak area and the appearance of new peaks would indicate degradation. See Protocol 2 and Protocol 3 for detailed methodologies.[7][12]

Summary of Factors Affecting Stability
FactorPotential EffectMitigation Strategy
Light (UV & Visible) Photodegradation of the nitroaromatic system, leading to byproducts.[2]Store solid and solutions in amber vials or wrap containers in aluminum foil. Minimize light exposure during experiments.[2]
Temperature Accelerates the rate of all degradation pathways (oxidation, hydrolysis, etc.).[2]Store solid at 2-8°C.[5] Store solutions at -20°C or -80°C.[1] Keep solutions on ice when in use for extended periods.
pH Affects solubility and can catalyze hydrolysis or degradation of the indole ring at extremes.[2][11]Maintain aqueous solutions at a near-neutral pH (6-8) using a suitable buffer system.[2]
Oxygen / Oxidants Oxidation of the electron-rich indole ring, often leading to colored impurities.[2][9]Use degassed solvents. Store the solid and sensitive solutions under an inert atmosphere (argon or nitrogen).[2]
Solvent Protic solvents (water, methanol) can participate in degradation. Impurities in solvents can catalyze degradation.[13]Use high-purity, anhydrous, aprotic solvents (DMSO, DMF) for stock solutions.[1]

Visualized Workflows and Pathways

Key Degradation Pathways

The following diagram illustrates the primary factors that can initiate the degradation of this compound.

Diagram 1: Key Degradation Pathways of this compound cluster_factors Initiating Factors cluster_pathways Degradation Mechanisms A This compound (In Solution) F Photodegradation G Oxidation H Hydrolysis / Ring Instability B Light Exposure (UV, Visible) B->F initiates C Oxygen / Oxidizing Agents C->G initiates D Extreme pH (Acidic or Basic) D->H catalyzes E Elevated Temperature E->F accelerates E->G accelerates E->H accelerates I Degradation Products (e.g., Oxidized Indoles, Reduced Nitro Groups) F->I G->I H->I

Caption: Factors initiating the degradation of this compound.

Troubleshooting Decision Tree

Use this workflow to diagnose potential stability issues with your compound.

Diagram 2: Troubleshooting Workflow start Start: Experiencing Issue? q1 What is the issue? start->q1 color Color Change / Darkening q1->color Visual solubility Solubility / Precipitation q1->solubility Physical reproducibility Inconsistent Results q1->reproducibility Performance peaks Extra HPLC/LC-MS Peaks q1->peaks Analytical sol_color Check for light exposure and oxygen contamination. Implement light protection and inert atmosphere. color->sol_color sol_solubility Check solution pH. Adjust to pH > pKa (e.g., 7.4-8.0) or use organic stock solution. solubility->sol_solubility sol_reproducibility Compound is likely degrading during the experiment. Prepare solutions fresh. Minimize incubation time/temp. reproducibility->sol_reproducibility sol_peaks Indicates degradation products. Confirm starting material purity. Run Forced Degradation Study (Protocol 3) to identify. peaks->sol_peaks

Caption: A decision tree for troubleshooting common experimental issues.

Experimental Workflow for Stability Assessment

This diagram outlines the process for systematically evaluating the stability of your compound.

Diagram 3: Experimental Workflow for Stability Assessment cluster_stress 2. Apply Stress Conditions (Forced Degradation) prep 1. Prepare Stock Solution (e.g., 1 mg/mL in MeCN or DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox heat Thermal (60°C, Dark) prep->heat light Photolytic (ICH Q1B Light Source) prep->light control Control (Stored at 2-8°C, Dark) prep->control analysis 3. Sample Analysis (Neutralize acid/base samples, dilute all to working concentration) acid->analysis base->analysis ox->analysis heat->analysis light->analysis control->analysis hplc 4. Analyze by Stability-Indicating HPLC-UV/MS Method analysis->hplc eval 5. Data Evaluation (Compare chromatograms. Calculate % degradation. Identify new peaks.) hplc->eval

Caption: Workflow for conducting a forced degradation and stability study.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

A. Solid Compound

  • Receiving: Upon receipt, inspect the container. Store immediately at 2-8°C in a dark, dry location.

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Handle the powder in a well-ventilated area. Weigh the desired amount quickly and reseal the container tightly.

  • Long-Term Storage: For maximum stability, flush the container with an inert gas (argon or nitrogen) before sealing.

B. Stock Solutions

  • Preparation: Use high-purity, anhydrous solvents like DMSO or DMF. Dissolve the compound completely, using gentle vortexing or brief sonication if necessary.

  • Storage: If immediate use is not possible, aliquot the solution into single-use, opaque (amber) vials.

  • Conditions: Store aliquots protected from light at -20°C or -80°C.

Protocol 2: General Procedure for Monitoring Compound Stability by HPLC

This protocol provides a framework for developing a stability-indicating HPLC method.[7][12]

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution with the mobile phase to a final concentration suitable for UV detection (e.g., 0.05-0.1 mg/mL).

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection.

  • Suggested Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Develop a gradient to ensure separation of the main peak from any potential degradants (e.g., 10-90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a wavelength of maximum absorbance (determined by a UV scan, likely around 340-350 nm).

  • Data Analysis:

    • Assess stability by comparing the peak area of the main compound in your sample to a freshly prepared standard or a time-zero sample.

    • Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Protocol for a Forced Degradation Study

This study deliberately stresses the compound to identify potential degradation pathways and products.[2][7]

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:

    • Acid Hydrolysis: Mix an aliquot with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.

    • Oxidative Degradation: Mix an aliquot with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate a solution of the compound at 60°C in the dark for 24 hours.

    • Photodegradation: Expose a solution in a clear vial to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in foil next to it.

    • Control: Keep an aliquot of the stock solution stored under ideal conditions (e.g., 2-8°C, dark).

  • Sample Analysis:

    • After the incubation period, withdraw samples.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples, including the control, using the stability-indicating HPLC method described in Protocol 2.

  • Data Evaluation: Compare the chromatograms from the stressed samples to the control. Significant loss of the parent peak or the appearance of new peaks indicates susceptibility to that specific stress condition. This helps predict real-world stability issues.

References

  • Chem-Impex. (n.d.). This compound.
  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: this compound.
  • BenchChem. (n.d.). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid.
  • Li, H., et al. (2015). Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite. Environmental Science & Technology, 49(13), 7921-7931. [Link]
  • BenchChem. (n.d.). Improving the stability of 6-Nitroindoline-2-carboxylic acid.
  • Fisher Scientific. (2024, January 27). SAFETY DATA SHEET: 7-Nitroindole-2-carboxylic acid.
  • Tokyo Chemical Industry. (n.d.). 5-Nitro-1H-indole-2-carboxylic Acid.
  • The Plant Enthusiast. (2023, July 6). How Does PH Affect Indole-3-Butyric Acid Performance? [Video]. YouTube. [Link]
  • Ibis Scientific, LLC. (2023, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid.
  • BenchChem. (n.d.). Comparative Stability Analysis of 6-Nitroindoline-2-carboxylic Acid Analogs Under Forced Degradation Conditions.
  • Prados-Joya, G., et al. (2011). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Industrial & Engineering Chemistry Research, 50(15), 9038-9045. [Link]
  • Folkes, L. K., et al. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Brazilian Journal of Medical and Biological Research, 38(11), 1577-1584. [Link]
  • Ji, M., et al. (1993). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 82(9), 948-952. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Nitrating Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of indoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Nitrated indoline-2-carboxylic acid derivatives are crucial building blocks in medicinal chemistry, notably as precursors for the DNA-binding subunits of potent antitumor agents like CC-1065 and duocarmycin analogs.[1]

This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Reaction Overview: The Chemistry of Indoline Nitration

The direct nitration of indoline-2-carboxylic acid is an electrophilic aromatic substitution reaction. The outcome of this reaction, particularly the position of the incoming nitro (-NO₂) group, is governed by the electronic properties of the indoline ring system.

Under the strongly acidic conditions typically used for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the nitrogen atom of the indoline ring becomes protonated. This protonated amine group acts as a deactivating, meta-directing group.[2] Consequently, the electrophilic nitronium ion (NO₂⁺) is directed primarily to the C-6 position. However, a significant amount of the C-5 isomer is often formed as a byproduct.[2][3] The carboxylic acid group at the 2-position is also a deactivating, meta-directing group, but its influence is less pronounced than that of the protonated amine.

Controlling the regioselectivity to favor the desired isomer is the principal challenge in this synthesis.[4]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the nitration of indoline-2-carboxylic acid.

Question 1: Why is my yield of the desired 6-nitroindoline-2-carboxylic acid low, and how can I improve it?

Answer: Low yields in this reaction are a common problem and can be attributed to several factors:

  • Suboptimal Regioselectivity: The formation of the 5-nitro isomer is a major competing reaction that reduces the yield of the 6-nitro product.[4][5]

  • Reaction Temperature: The nitration of indoline is highly exothermic. If the temperature is not strictly controlled, side reactions, including di-nitration and oxidative degradation of the starting material and product, can occur, leading to the formation of tar-like substances.[6]

  • Incorrect Reagent Stoichiometry and Addition Rate: Using an excessive amount of nitric acid can lead to over-nitration.[7] The rate of addition is also critical; adding the nitric acid too quickly can cause localized overheating and reduce selectivity.[4]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in unreacted starting material.

  • Product Loss During Workup: The purification process, especially the separation of isomers, can lead to significant material loss.[8]

Solutions:

  • Temperature Control is Critical: Maintain a low reaction temperature, typically between -20°C and -10°C, throughout the addition of nitric acid.[2][9] Use a cryostat or a well-prepared ice-salt bath for consistent cooling.

  • Optimize Reagent Ratios and Addition: Use a slight excess of nitric acid (around 1.05 to 1.1 equivalents).[2] Add the nitric acid slowly and dropwise to the solution of indoline-2-carboxylic acid in concentrated sulfuric acid to ensure uniform mixing and temperature control.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This will help you determine the optimal reaction time and avoid prolonged exposure to the harsh acidic conditions.

  • Refine the Workup Procedure: A pH-controlled extraction is effective for separating the 5- and 6-nitro isomers. The 5-nitro isomer can be extracted with ethyl acetate at a low pH (<2), after which the pH of the aqueous layer is adjusted to 4.5-5.0 to allow for the extraction of the desired 6-nitro isomer.[3]

Question 2: I'm observing multiple spots on my TLC plate. How can I control the regioselectivity to favor the 6-nitro isomer?

Answer: Controlling regioselectivity is the most significant challenge in this synthesis.[4] The formation of both 5- and 6-nitro isomers is a known outcome of direct nitration.[9]

Underlying Principles: As mentioned, the protonated indoline nitrogen directs the incoming electrophile to the positions meta to it, which are C-4 and C-6. Steric hindrance from the fused ring system generally disfavors substitution at C-4, making C-6 the major site of nitration. However, the electronic influence is not perfectly selective, leading to the formation of the C-5 isomer as well.

Strategies for Improving Regioselectivity:

  • Strict Adherence to Acidic Conditions: Ensuring the indoline nitrogen is fully protonated is key to maximizing the meta-directing effect. This is achieved by using concentrated sulfuric acid as the solvent.[2]

  • Alternative Nitrating Agents: While mixed acid is standard, other nitrating agents can be explored, although they may alter the regioselectivity. For instance, nitration of N-acetylindoline, where the nitrogen is no longer basic and is instead an ortho, para-director, leads to the 5-nitro product.[3] This highlights the critical role of the protonated nitrogen in directing to the 6-position.

  • Purification is Key: In many cases, achieving perfect regioselectivity in the reaction itself is difficult. Therefore, an efficient method for separating the isomers post-reaction is essential. The differential solubility of the 5- and 6-nitro isomers at different pH values is the most effective way to achieve this separation.[3][9]

Question 3: My reaction mixture has turned dark and tarry. What causes this and how can I prevent it?

Answer: The formation of dark, insoluble tar is a sign of product and starting material degradation, which is common in the nitration of electron-rich aromatic compounds like indoles and indolines.[7]

Causes:

  • Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the indoline ring, leading to polymerization and the formation of complex, colored byproducts.

  • Acid-Catalyzed Polymerization: The indoline ring is sensitive to strong acids and can undergo acid-catalyzed polymerization, especially if the temperature is not well-controlled.[7]

Preventative Measures:

  • Low Temperature: This is the most critical factor. Performing the reaction at or below 0°C (ideally between -20°C and -10°C) significantly reduces the rate of these degradation pathways.[2][5]

  • Controlled Addition of Nitric Acid: Adding the nitrating agent slowly prevents localized temperature spikes that can initiate polymerization.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • High Purity Reagents: Ensure that your indoline-2-carboxylic acid and acids are of high purity and free from contaminants that could catalyze decomposition.

Question 4: How do I effectively purify the crude product and separate the 5- and 6-nitro isomers?

Answer: Purification is a critical step and often presents a challenge. The most successful method relies on the differential solubility of the isomeric products at varying pH levels.[4]

Recommended Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), carefully pour the reaction mixture onto crushed ice. This dilutes the acid and precipitates the crude product mixture.[2]

  • Initial Extraction (Removal of 5-nitro isomer): Keep the aqueous mixture cold. At this highly acidic pH (typically below 2), extract the mixture with an organic solvent like ethyl acetate. The 5-nitroindoline-2-carboxylic acid is more soluble in the organic phase under these conditions and will be removed.[3][9]

  • pH Adjustment and Second Extraction (Isolation of 6-nitro isomer): Separate the aqueous layer and carefully adjust its pH to between 4.5 and 5.0 using an aqueous solution of sodium hydroxide.[2][9] This pH change increases the solubility of the desired 6-nitro isomer in the organic phase.

  • Final Extraction and Isolation: Extract the pH-adjusted aqueous phase multiple times with fresh ethyl acetate.[2] Combine these organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the 6-nitroindoline-2-carboxylic acid.[2]

  • Recrystallization (Optional): For higher purity, the isolated product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[8]

Optimized Experimental Protocol

This protocol is adapted from established peer-reviewed procedures for the direct nitration of indoline-2-carboxylic acid to favor the 6-nitro isomer.[2][3][5]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5°C. Ensure the solid is fully dissolved.

  • Nitration: Cool the solution to between -20°C and -10°C using an appropriate cooling bath. Slowly add concentrated nitric acid (1.05-1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at this temperature for 30-60 minutes. Monitor the reaction's progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Isomer Separation:

    • Extract the cold, acidic aqueous mixture with ethyl acetate to remove the 5-nitro isomer byproduct.[9]

    • Separate the aqueous layer and adjust the pH to 4.5-5.0 with a cold aqueous sodium hydroxide solution.[9]

    • Extract the pH-adjusted aqueous phase with ethyl acetate (3x).

  • Isolation: Combine the organic extracts from the pH 4.5-5.0 step. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 6-nitroindoline-2-carboxylic acid.

ParameterRecommended ConditionRationale
Temperature -20°C to -10°CMinimizes side reactions and degradation.[2][5]
Nitrating Agent Conc. HNO₃ in conc. H₂SO₄Ensures protonation of the indoline nitrogen for meta-direction.[2]
Equivalents of HNO₃ 1.05 - 1.1 eqSufficient for complete reaction while minimizing over-nitration.
Solvent Concentrated H₂SO₄Serves as both solvent and catalyst, ensuring an acidic medium.[2]
Purification pH-controlled extractionExploits solubility differences between 5- and 6-nitro isomers for effective separation.[3]

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Indoline-2-carboxylic acid in conc. H₂SO₄ at -5°C cool Cool to -15°C dissolve->cool add_hno3 Slowly add conc. HNO₃ (keep T < -10°C) cool->add_hno3 stir Stir for 30-60 min at -15°C add_hno3->stir quench Pour onto crushed ice stir->quench extract_5_nitro Extract with EtOAc (pH < 2) to remove 5-nitro isomer quench->extract_5_nitro adjust_ph Adjust aqueous phase to pH 4.5-5.0 extract_5_nitro->adjust_ph extract_6_nitro Extract aqueous with EtOAc adjust_ph->extract_6_nitro isolate Dry and evaporate solvent extract_6_nitro->isolate final_product final_product isolate->final_product Pure 6-Nitroindoline- 2-carboxylic Acid

Caption: Workflow for the synthesis and purification of 6-nitroindoline-2-carboxylic acid.

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity (Multiple Spots) start->poor_selectivity tar_formation Tar Formation start->tar_formation check_temp Was temperature kept below -10°C? low_yield->check_temp check_acid Was conc. H₂SO₄ used as solvent? poor_selectivity->check_acid check_temp2 Was temperature kept below -10°C? tar_formation->check_temp2 no1 High temp caused degradation. Maintain T between -20°C and -10°C. check_temp->no1 No yes1 yes1 check_temp->yes1 Yes check_workup Was pH-controlled extraction performed? no2 Product lost during purification. Implement pH-controlled extraction. check_workup->no2 No yes2 Check stoichiometry and reaction time (TLC). check_workup->yes2 Yes yes1->check_workup no3 Incomplete protonation of indoline N. Use conc. H₂SO₄. check_acid->no3 No yes3 Isomer formation is inherent. Focus on efficient purification via pH-controlled extraction. check_acid->yes3 Yes no4 High temp caused polymerization/oxidation. Maintain T between -20°C and -10°C. check_temp2->no4 No yes4 yes4 check_temp2->yes4 Yes check_addition Was HNO₃ added slowly? no5 Rapid addition caused localized overheating. Add HNO₃ dropwise. check_addition->no5 No yes5 Consider purity of starting materials. check_addition->yes5 Yes yes4->check_addition

Caption: Decision tree for troubleshooting common issues in indoline-2-carboxylic acid nitration.

Frequently Asked Questions (FAQs)

Q1: Can I use a different nitrating agent to avoid using mixed acid? A1: Yes, other nitrating agents can be used, but they will likely change the regioselectivity. For example, using ferric nitrate on N-protected indolines has been shown to favor C5 nitration.[10] Milder, non-acidic agents like acetyl nitrate or benzoyl nitrate are used for the nitration of the indole nucleus itself to avoid acid-catalyzed polymerization, but their effect on the indoline system for this specific transformation would require experimental validation.[7] For maximizing the yield of the 6-nitro isomer, the standard mixed acid approach remains the most documented method.[9]

Q2: Is it possible to synthesize the enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid directly? A2: Direct nitration of racemic indoline-2-carboxylic acid will produce a racemic product. To obtain an enantiomerically pure product, a different strategy is required. A common approach is a chiral pool synthesis starting from L-phenylalanine. This multi-step process involves the nitration of L-phenylalanine, followed by intramolecular cyclization to yield (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess.[5][9][11]

Q3: My final product is pure by TLC, but the NMR shows some impurities. What could they be? A3: Common impurities that might not be easily separated by TLC include residual starting material, the 5-nitro regioisomer, and potentially some di-nitrated products if the reaction conditions were too harsh.[8] Careful integration of the NMR signals can help quantify the isomeric ratio. If significant impurities remain, further purification by column chromatography or recrystallization may be necessary.[8]

Q4: What is the next step after synthesizing 6-nitroindoline-2-carboxylic acid for use in drug development? A4: Typically, the 6-nitroindoline-2-carboxylic acid is further functionalized. This often involves esterification of the carboxylic acid and subsequent dehydrogenation (oxidation) of the indoline ring to the corresponding indole.[3][4] The nitro group is often reduced to an amine at a later stage, which then serves as a key attachment point for coupling with other fragments of the target therapeutic agent.[1]

References

  • Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. Benchchem. URL
  • A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Benchchem. URL
  • Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid. Benchchem. URL
  • Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. Benchchem. URL
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • The preparation method of 5-nitroindole-2-carboxylic acid.
  • Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions. Benchchem. URL
  • Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis. Benchchem. URL
  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. Benchchem. URL
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF.
  • Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Taylor & Francis Online. URL
  • Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Deriv
  • Proposed reaction mechanism for the nitration/nitrosation of indoles.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. URL
  • 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis. ChemicalBook. URL
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. URL
  • common side products in the nitr
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
  • Nitration of indolines using tert-butyl nitrite in acetonitrile medium.
  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Experts@Minnesota. URL
  • Substrate scope for: a) C7-nitration on the C5-substituted indolines...
  • Method for preparing nitro indole-2-carboxylic acid (2005). Semantic Scholar. URL
  • Technical Support Center: 6-Nitroindoline-2-carboxylic acid. Benchchem. URL
  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry. URL
  • Synthesis and Chemistry of Indole. SlideShare. URL
  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted deriv
  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted deriv
  • Electrophilic substitution
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. URL
  • N-Nitroso products from the reaction of indoles with Angeli's salt. PubMed. URL
  • Aromatic heterocyclic compounds: indole and quinoline. YouTube. URL
  • Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry. URL
  • Synthetic method of indole-2-carboxylic acid.
  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid. PMC. URL
  • INDOLE. YouTube. URL

Sources

Troubleshooting low regioselectivity in indole nitration

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and mastering the regioselective nitration of indole. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to solve challenges with low regioselectivity and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of the indole nucleus towards electrophilic nitration.

Q1: Why is the C-3 position of indole the most common site for electrophilic attack?

The regioselectivity of indole nitration is dictated by the electronic properties of the heterocyclic ring system. The pyrrole portion of indole is exceptionally electron-rich, making it far more reactive towards electrophiles than the benzene ring.[1] The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing the electron density at the C-3 position.

Electrophilic attack at C-3 proceeds through a carbocation intermediate where the positive charge is stabilized by resonance with the nitrogen atom, crucially without disrupting the aromaticity of the fused benzene ring.[2] Attack at the C-2 position would lead to a less stable intermediate where stabilizing the charge requires breaking the benzene aromaticity.[1] This inherent electronic preference makes C-3 the kinetically favored site of attack under neutral or mild conditions.[3]

Q2: How do strongly acidic conditions dramatically alter the regioselectivity to favor the benzene ring?

Under strongly acidic conditions, such as the classic HNO₃/H₂SO₄ mixture, the reaction landscape changes completely. The highly nucleophilic C-3 position becomes protonated, forming a 3H-indolium cation.[1] This protonation effectively deactivates the entire pyrrole ring towards further electrophilic attack.[1][4] Consequently, the nitronium ion (NO₂⁺) is directed to the next most reactive site: the benzene ring. Nitration then typically occurs at the C-5 and C-6 positions.[4] This phenomenon is a critical control element for directing nitration away from the C-3 position.

Q3: What is the purpose of using an N-protecting group like Boc or Tosyl?

Protecting the indole nitrogen serves two primary functions:

  • Preventing Polymerization : The indole N-H is acidic and can participate in side reactions. Under harsh conditions, N-protection can enhance the stability of the indole ring and prevent acid-catalyzed polymerization.[5]

  • Modulating Reactivity and Selectivity : An electron-withdrawing protecting group (e.g., Boc, Tosyl) can decrease the nucleophilicity of the pyrrole ring. This can help prevent over-reaction or dinitration and, in some cases, influence the regiochemical outcome by altering the electronic balance between the pyrrole and benzene rings.[6][7]

Q4: How do existing substituents on the indole ring influence the position of nitration?

Substituents play a predictable role based on standard principles of electrophilic aromatic substitution:

  • Electron-Donating Groups (EDGs) like alkyl and alkoxy groups activate the ring they are on, making it more reactive. An EDG on the benzene ring will generally direct nitration to the ortho and para positions relative to itself, often competing with the inherent reactivity of the C-3 position.[5][8]

  • Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or acetyl groups deactivate the ring they are attached to. An EWG on the benzene ring will make it less reactive, further favoring substitution at the C-3 position.[9][10]

  • Steric Hindrance : Bulky substituents, particularly at the C-4 or C-7 positions, can sterically block the approach of the nitrating agent to adjacent positions.[5][11]

Troubleshooting Guide: From Mixed Isomers to Pure Product

This section is formatted to address specific experimental problems directly.

Issue 1: My reaction yields a mixture of 3-nitroindole and 5-nitroindole. How can I exclusively favor the 3-nitro product?

This outcome suggests that your reaction conditions are partially protonating the indole, leading to competitive nitration on the benzene ring. To achieve high selectivity for the C-3 position, you must suppress protonation and the formation of the highly reactive nitronium ion (NO₂⁺).

Causality & Solution: Strongly acidic media promote C-5 nitration. To favor C-3, you must switch to non-acidic conditions. Milder nitrating agents that do not require a strong acid for activation are ideal.

Recommendations:

  • Adopt a Non-Acidic Nitrating System : Use reagents like benzoyl nitrate or ethyl nitrate, which can be used without strong protic acids.[1] A highly effective modern method involves generating trifluoroacetyl nitrate in situ from tetramethylammonium nitrate ((NMe₄)NO₃) and trifluoroacetic anhydride (TFAA).[12][13] This system is exceptionally mild and shows high regioselectivity for the C-3 position.

  • Control Temperature : Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to enhance selectivity and minimize side reactions.[6]

Issue 2: I am trying to synthesize 5-nitroindole, but the major product is 3-nitroindole.

This is the opposite of the previous problem and indicates your conditions are not sufficient to deactivate the C-3 position.

Causality & Solution: To achieve nitration on the benzene ring, you must effectively "turn off" the reactivity of the C-3 position. This is best accomplished by forcing its protonation or by physically blocking it.

Recommendations:

  • Use a C-2 or C-3 Substituted Indole : If your synthetic route allows, starting with an indole that already has a substituent at the C-3 position (or a directing group at C-2 like a methyl group) will naturally prevent reaction at that site.[1][14]

  • Employ Strong Acidic Conditions : Use a classic nitrating mixture of concentrated nitric acid in concentrated sulfuric acid. This ensures the complete protonation of the C-3 position, deactivating the pyrrole ring and directing the electrophile to the C-5 position.[1][4]

  • Temperature Control : While strong acid is required, maintain low temperatures (0-5 °C) to prevent thermal decomposition and the formation of tar.[4]

Issue 3: My reaction has a very low yield and has produced a significant amount of dark, insoluble tar.

This is a classic sign of indole polymerization. The electron-rich indole nucleus is highly susceptible to acid-catalyzed oligomerization and polymerization.[4]

Causality & Solution: The use of strong acids, even in catalytic amounts, or elevated temperatures can initiate a chain reaction where one indole molecule attacks another.

Recommendations:

  • Avoid Strong Acids : Immediately switch to a non-acidic nitrating protocol as described in Issue 1.[5][6]

  • Lower the Reaction Temperature : Perform the reaction at or below 0 °C. Polymerization has a higher activation energy than nitration, so lower temperatures will favor the desired reaction.[4]

  • Use an Inert Atmosphere : Degas your solvents and run the reaction under nitrogen or argon. This minimizes oxidative side reactions that can also contribute to colored impurities.[4]

  • Consider N-Protection : Protecting the indole nitrogen with a Boc or Tosyl group can increase its stability and reduce its tendency to polymerize.[5]

Issue 4: I am getting significant amounts of dinitro- and other over-nitrated products.

This indicates that your reaction conditions are too harsh or that the stoichiometry is incorrect. The initial mono-nitrated product is still reactive enough to undergo a second nitration.

Causality & Solution: An excess of a powerful nitrating agent or temperatures that are too high will drive the reaction past the mono-nitration stage.

Recommendations:

  • Control Stoichiometry : Carefully control the amount of nitrating agent used. Aim for 1.0 to 1.1 equivalents.

  • Use a Milder Reagent : Switch from aggressive reagents like HNO₃/H₂SO₄ to milder ones like acetyl nitrate or benzoyl nitrate.[6]

  • Maintain Low Temperatures : Running the reaction at very low temperatures (e.g., -20 °C or lower) can significantly slow the rate of the second nitration, allowing the mono-nitrated product to be isolated.[4][6]

Data Presentation: Regioselectivity of Common Nitration Systems

The choice of nitrating agent and conditions is the most critical factor in determining the position of nitration. The table below summarizes common systems and their expected outcomes.

Nitrating SystemSolvent(s)Temp. (°C)Major Isomer(s)Notes
HNO₃ / H₂SO₄ H₂SO₄0 to 55- and 6-Classic strong acid conditions. Indole protonates at C-3, deactivating the pyrrole ring. Prone to polymerization.[1][4]
Benzoyl Nitrate Acetonitrile or CCl₄0 to 203-A common non-acidic method for selective C-3 nitration.[1][4]
(NMe₄)NO₃ / TFAA Acetonitrile0 to 253-A highly effective and mild system for selective C-3 nitration. Generates trifluoroacetyl nitrate in situ.[12][13]
Cu-catalyzed / t-Butyl Nitrite AcetonitrileRT5- (on Indoline)A modern C-H activation method that shows high selectivity for the C-5 position on N-protected indolines.[15]
Acetyl Nitrate / Acetic Anhydride Acetic Anhydride< 107- (indirect)Used in the multi-step synthesis of 7-nitroindole from sodium 1-acetylindoline-2-sulfonate.[4]

Experimental Protocols

Protocol 1: Highly Regioselective C-3 Nitration of N-Boc-Indole

This protocol is adapted from a modern, non-acidic method that provides excellent regioselectivity and high yields for the C-3 position.[12][13]

  • Reaction Setup : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-indole (1.0 mmol, 1.0 eq) and tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 1.1 eq) in anhydrous acetonitrile (5 mL).

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add trifluoroacetic anhydride (TFAA) (1.5 mmol, 1.5 eq) dropwise to the reaction mixture over 5 minutes. The in situ generation of the electrophilic nitrating agent, trifluoroacetyl nitrate, will occur.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching : Upon completion, carefully quench the reaction by pouring it into a beaker of saturated aqueous sodium bicarbonate solution (20 mL) with stirring.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Workup : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 3-nitro-N-Boc-indole.

Protocol 2: Selective C-5 Nitration of 2-Methylindole

This protocol demonstrates the use of a C-2 substituted indole under strong acid conditions to direct nitration to the benzene ring.[1][4]

  • Reaction Setup : In a flask, dissolve 2-methylindole (1.0 mmol, 1.0 eq) in concentrated sulfuric acid (5 mL) at 0 °C. Stir until a homogeneous solution is formed.

  • Preparation of Nitrating Mixture : In a separate flask cooled in an ice bath, carefully and slowly add concentrated nitric acid (1.1 mmol, 1.1 eq) to concentrated sulfuric acid (2 mL). Caution : This is highly exothermic.

  • Nitration : Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the internal reaction temperature is maintained below 5 °C.

  • Reaction Time : Stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor by TLC if feasible (quench a small aliquot in water/base and extract).

  • Quenching : Very carefully and slowly pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker.

  • Neutralization & Precipitation : The product should precipitate. Neutralize the cold aqueous solution by the slow addition of a saturated sodium hydroxide or ammonium hydroxide solution until the pH is ~7-8.

  • Isolation : Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification : The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-5-nitroindole.

Visualization of Mechanisms and Workflows

Mechanism of Electrophilic Attack

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Carbocation Intermediates cluster_products Products Indole Indole Nucleus NO2 Electrophile (NO₂⁺) Attack_C3 Attack at C-3 NO2->Attack_C3 Favored Attack_C2 Attack at C-2 NO2->Attack_C2 Disfavored Intermediate_C3 More Stable Intermediate (Benzene Aromaticity Intact) Attack_C3->Intermediate_C3 Intermediate_C2 Less Stable Intermediate (Benzene Aromaticity Disrupted) Attack_C2->Intermediate_C2 Product_C3 3-Nitroindole (Major Product) Intermediate_C3->Product_C3 -H⁺ Product_C2 2-Nitroindole (Minor/Not Formed) Intermediate_C2->Product_C2 -H⁺

Caption: Kinetic preference for electrophilic attack at the C-3 position of indole.

Troubleshooting Workflow for Regioselectivity

G cluster_c3 Target: C-3 cluster_c5 Target: C-5 / Benzene Ring cluster_c7 Target: C-7 cluster_problem Common Problem Start What is your desired nitroindole isomer? Strategy_C3 Strategy: Use Non-Acidic Conditions Start->Strategy_C3 C-3 Strategy_C5 Strategy: Deactivate Pyrrole Ring Start->Strategy_C5 C-5 Strategy_C7 Strategy: Use Indirect Method Start->Strategy_C7 C-7 Problem Low Yield & Tar Formation? Start->Problem Experiencing? Action_C3 Action: • Use (NMe₄)NO₃ / TFAA • Use Benzoyl Nitrate • Maintain low temp (<0 °C) Strategy_C3->Action_C3 Action_C5 Action: • Use strong acid (HNO₃/H₂SO₄) • Block C-3 with a substituent • Maintain low temp (0-5 °C) Strategy_C5->Action_C5 Action_C7 Action: • Synthesize 1-acetylindoline-2-sulfonate • Nitrate with Acetyl Nitrate • Hydrolyze to final product Strategy_C7->Action_C7 Solution Solution: • Avoid strong acid • Lower temperature • Use N-protection Problem->Solution

Caption: Decision tree for selecting a synthetic strategy for indole nitration.

References

  • BenchChem Technical Support Team. (2025).
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Fernández, G.
  • Luo, W., et al. (2020). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • BenchChem Application Notes. (2025).
  • Various Authors. (2019). Cu–Catalyzed C5 Nitration of Indolines under Mild Conditions.
  • BenchChem Technical Support.
  • Zou, L., et al. (2019). NaNO2/K2S2O8‐mediated Selective Radical Nitration/Nitrosation of Indoles: Efficient Approach to 3‐Nitro‐ and 3‐Nitrosoindoles.
  • Various Authors. Substrate scope for: a) C7‐nitration on the C5‐substituted indolines.
  • BenchChem Technical Support. (2025).
  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Noland, W. E., & Rush, K. R. Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Experts@Minnesota.
  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II.
  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. StackExchange.
  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 5-Nitroindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-nitroindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the separation of this compound from its positional isomers.

Introduction: The Challenge of Isomeric Purity

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] However, its synthesis, often through the nitration of indoline-2-carboxylic acid or Fischer indole synthesis, typically yields a mixture of positional isomers, primarily the 5-nitro and 6-nitro isomers, along with potential 4- and 7-nitro variants.[2][3] The similar physicochemical properties of these isomers present a significant purification challenge. This guide provides a systematic approach to achieving high purity of the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?

A1: The most prevalent isomeric impurity is 6-nitroindole-2-carboxylic acid, which is often the major product in the direct nitration of indoline-2-carboxylic acid.[2][4] Other possible positional isomers include 4-nitroindole-2-carboxylic acid and 7-nitroindole-2-carboxylic acid.[3] Additionally, unreacted starting material (indole-2-carboxylic acid) may also be present.

Q2: Why is it so difficult to separate this compound from its isomers?

A2: Positional isomers of nitroindole-2-carboxylic acid have very similar molecular weights, polarities, and solubility profiles. This makes their separation by common purification techniques like recrystallization and chromatography challenging, often resulting in co-elution or co-precipitation.[5]

Q3: Can I use pH adjustment to selectively precipitate my desired 5-nitro isomer?

A3: Yes, exploiting the differences in acidity and solubility at various pH levels is a viable strategy. The 5-nitro and 6-nitro isomers can be separated based on their differential solubility. The 5-nitro isomer is more readily extracted with ethyl acetate at a low pH (<2), while the 6-nitro isomer can be extracted after adjusting the aqueous phase to a pH of 4.5-5.0.[2][4] This suggests that careful control of pH during workup can enrich the desired 5-nitro isomer.

Q4: What analytical techniques are recommended to confirm the purity and identity of my final product?

A4: A combination of techniques is recommended for comprehensive analysis. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for assessing purity and resolving isomers.[3][6] Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of the product and its isomers. For unambiguous structural identification and to distinguish between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Recommended Solution
Low recovery after purification Product loss during transfers: Mechanical losses can be significant, especially with small-scale purifications. Sub-optimal pH for precipitation: If using acid-base purification, the pH may not be ideal for complete precipitation of the 5-nitro isomer.[7] Product solubility in wash solvents: The purified product may have some solubility in the solvents used for washing.Minimize transfers: Use techniques like scraping flask walls and using minimal amounts of cold solvent for transfers. Optimize precipitation pH: Carefully adjust the pH to be well below the pKa of the carboxylic acid (typically pH 2-3) to ensure maximum precipitation.[7] Use cold wash solvents: Pre-chill your wash solvents to reduce the solubility of your product.
Co-elution of isomers in column chromatography Insufficient chromatographic resolution: The chosen stationary and mobile phases may not provide enough selectivity to separate the isomers.[5]Method development: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). Systematically optimize the mobile phase composition, including the organic modifier (e.g., acetonitrile vs. methanol) and the use of additives like formic acid. Employing a gradient elution can often improve separation.[3][5]
Poor crystal formation during recrystallization Inappropriate solvent choice: The solvent may be too good or too poor at dissolving the compound.[8] Cooling rate is too fast: Rapid cooling can lead to the formation of small, impure crystals or an oil.Systematic solvent screening: Test a range of solvents with varying polarities to find one where the compound has high solubility when hot and low solubility when cold.[7] Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to promote the formation of larger, purer crystals.
HPLC analysis shows broad or tailing peaks Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[5]Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid (typically around pH 2-3) to keep the analyte in a single, protonated form.[5]

Experimental Protocols

Protocol 1: Purification by pH-Controlled Acid-Base Extraction

This protocol leverages the differential solubility of the 5-nitro and 6-nitro isomers at varying pH levels.

Rationale: The position of the nitro group influences the electronic environment of the carboxylic acid and the indole ring, leading to slight differences in their pKa values and solubility in aqueous and organic phases at different pHs.

  • Dissolution: Dissolve the crude mixture of isomers in an aqueous basic solution, such as 1 M sodium bicarbonate or sodium carbonate.

  • Extraction of Less Acidic Impurities: At a moderately basic pH, some less acidic impurities might be extracted. Wash the aqueous solution with an organic solvent like ethyl acetate to remove any non-acidic or very weakly acidic impurities.

  • Selective Precipitation of the 5-Nitro Isomer: Begin to slowly acidify the aqueous solution with 1 M HCl while vigorously stirring. Monitor the pH closely with a pH meter. The 5-nitro isomer is reported to be more readily extracted at a lower pH.[2] Therefore, carefully adjust the pH to approximately 2.

  • Isolation: Collect the precipitate that forms at this pH by vacuum filtration. This solid should be enriched in the this compound.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual acid and salts, followed by a wash with a cold, non-polar organic solvent (e.g., cold diethyl ether) to remove any adsorbed organic impurities. Dry the purified solid under vacuum.

  • Analysis: Analyze the purity of the obtained solid by HPLC to confirm the enrichment of the 5-nitro isomer.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Rationale: The ideal recrystallization solvent will dissolve the desired this compound at an elevated temperature but will have low solubility for it at room temperature or below. Isomeric impurities should ideally have different solubility profiles in the chosen solvent, either remaining in the mother liquor upon cooling or being insoluble in the hot solvent.

  • Solvent Screening: In separate test tubes, place a small amount (10-20 mg) of the crude product. Add a small volume (0.5 mL) of various test solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, or mixtures like ethanol/water).[7]

  • Solubility Testing: Observe the solubility at room temperature. If the compound dissolves, the solvent is not suitable. If it doesn't dissolve, gently heat the mixture. A good candidate solvent will dissolve the compound completely upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, you can further cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

For challenging separations where other methods fail, column chromatography offers a high degree of purification.

Rationale: The stationary phase (silica gel) provides a polar surface. By using a mobile phase of appropriate polarity, the components of the mixture will travel down the column at different rates based on their affinity for the stationary phase, allowing for their separation.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a suitable mobile phase. A gradient of ethyl acetate in hexane is a common starting point. The polarity of the mobile phase is gradually increased to elute the compounds. Isomers of nitroindole-2-carboxylic acid are polar, so a mobile phase containing a more polar solvent like ethyl acetate, possibly with a small amount of methanol or acetic acid, may be necessary.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Crude_Product Crude Product (Mixture of Isomers) Acid_Base Acid-Base Extraction (pH Control) Crude_Product->Acid_Base Recrystallization Recrystallization (Solvent Screening) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (High Resolution) Crude_Product->Column_Chromatography Pure_Product Pure 5-Nitroindole- 2-carboxylic Acid Acid_Base->Pure_Product Enriched Product Recrystallization->Pure_Product Crystalline Product Column_Chromatography->Pure_Product Isolated Fractions HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR LCMS LC-MS Pure_Product->LCMS

Caption: Workflow for the purification and analysis of this compound.

Data Summary: Physicochemical Properties of Isomers

While specific quantitative data for all isomers is not always readily available, the following table provides a general comparison of properties that are relevant for purification.

Property This compound 6-Nitroindole-2-carboxylic acid General Trend for Other Isomers
Molecular Formula C₉H₆N₂O₄C₉H₆N₂O₄C₉H₆N₂O₄
Molecular Weight 206.15 g/mol 206.15 g/mol 206.15 g/mol
Appearance Yellow to orange solid[9]Dark yellow solid[2]Generally yellow to brown solids
Acidity (pKa) Weakly acidicWeakly acidic (predicted pKa of the related 6-nitro-1H-indole-2-carboxylic acid is ~4.03)[10]Expected to be weakly acidic
Solubility Sparingly soluble in water, soluble in some organic solventsSparingly soluble in water, soluble in some organic solventsSimilar solubility profiles, requiring careful solvent selection for separation

References

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • Method for preparing nitro indole-2-carboxylic acid (2005) | Xianfeng Shi | 3 Citations.
  • Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers - Benchchem.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • CN100491350C - The preparation method of this compound - Google Patents.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol | ACS Physical Chemistry Au - ACS Publications.
  • A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid - Benchchem.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions - Benchchem.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate.
  • Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid - Benchchem.
  • (PDF) Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - ResearchGate.
  • A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications - Benchchem.
  • Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide - Benchchem.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC - NIH.
  • Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid - Benchchem.
  • Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis - Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI.
  • This compound suppliers USA.

Sources

Technical Support Center: Managing Thermal Runaway in Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into managing the significant thermal hazards associated with nitration reactions. The following content is structured in a question-and-answer format to directly address the critical issues you may encounter.

Part 1: Fundamentals of Nitration Reaction Hazards

Q1: What is a thermal runaway and why are nitration reactions particularly susceptible?

A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[1] The process enters a dangerous positive feedback loop: the reaction rate increases with temperature, releasing heat more rapidly than the system can dissipate it, which in turn accelerates the reaction further.[2][3][4] Most nitration reactions are highly exothermic, with heats of reaction often around -145 ± 70 kJ/mol.[4][5] This inherent exothermicity, combined with the potential for the nitro-compounds themselves to be thermally unstable, creates a significant risk.[4][6] If not controlled, the rapid spike in temperature and pressure can lead to equipment failure, fire, or explosion.[1]

Q2: What are the primary causes of thermal runaway during nitration?

The key causes are failures in process control that disrupt the critical balance between heat generation and heat removal. These include:

  • Inadequate Cooling: The cooling system lacks the capacity to handle the heat generated.[7]

  • Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than it can be removed.[1][7]

  • Poor Agitation: Inefficient stirring leads to localized concentrations of reactants and "hot spots," which can initiate a runaway.[1][4][7] Stoppage of an agitator is a common cause of incidents.[1]

  • Reactant Accumulation: If the reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent, small temperature increase can then trigger a very rapid, delayed exotherm as all the accumulated reagent reacts at once.[4][7]

  • Contamination: Impurities can catalyze side reactions or lower the decomposition temperature of the reaction mixture, increasing the overall risk.[4][6] For example, metal nitrates can initiate nitric oxidation of organic materials at temperatures as low as 140°C.[6]

Part 2: Proactive Safety by Design: Prevention & Planning

Q3: How can I assess the thermal risk of my specific nitration reaction before running it?

A thorough hazard assessment is non-negotiable. This involves both theoretical calculations and experimental analysis using calorimetry.

  • Reaction Calorimetry (RC1): This is the gold standard for understanding the thermal profile of your reaction. An RC1 experiment mimics your planned process, allowing you to measure the real-time heat flow.[1] This data is used to determine critical safety parameters.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the decomposition temperature and energy of your starting materials, intermediates, and final product mixture.[5][8] This tells you the "temperature of no return."

  • Adiabatic Calorimetry (e.g., ARC): An Accelerating Rate Calorimeter (ARC) simulates a worst-case "loss of cooling" scenario.[4][5] It measures the time and temperature profile under adiabatic conditions, which is crucial for defining emergency response timelines.

Table 1: Key Safety Parameters Derived from Calorimetry

ParameterDescriptionSignificance for Safety
Heat of Reaction (ΔHr) The total heat released by the desired nitration reaction.[9]Determines the required cooling capacity. A high value indicates greater potential for a temperature spike if cooling fails.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass assuming zero heat loss to the surroundings.[1][5]A critical indicator of runaway potential. A high ΔTad means even a small cooling failure can be catastrophic.
MTSR Maximum Temperature of the Synthesis Reaction; the highest temperature achievable in a cooling failure scenario.[1][5]If the MTSR exceeds the decomposition temperature of the mixture, a violent secondary reaction is likely.
TD24 Temperature at which the time to maximum rate under adiabatic conditions is 24 hours.[5]Provides a conservative upper limit for safe operating temperature during long-term processing or storage.
Q4: What are the best practices for setting up a laboratory-scale nitration?

A robust setup is your first line of defense. Every component should be chosen to maximize control and minimize risk.

  • Cooling: Use a circulating chiller with sufficient cooling capacity rather than a static ice bath. Ensure the chiller fluid can reach temperatures well below your target reaction temperature.

  • Agitation: Use an overhead mechanical stirrer. Magnetic stir bars are often inadequate for viscous reaction mixtures and can fail, leading to poor heat transfer and hot spots.[4][7]

  • Temperature Monitoring: Place a thermocouple directly in the reaction mixture, ensuring the tip is submerged but not touching the vessel walls. Monitor both the internal reaction temperature (Tr) and the cooling jacket temperature (Tj).

  • Reagent Addition: Use a syringe pump for the controlled, dropwise addition of the nitrating agent.[7] This prevents accidental over-addition and allows for immediate stoppage.

  • Emergency Quench Station: Have a large, accessible container of a suitable quenching agent (e.g., a bucket of ice water or a prepared basic solution) ready at all times.

Part 3: Troubleshooting Guide & Emergency Response

This section addresses specific issues that may arise during your experiment.

Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.

This is a critical warning sign of an impending thermal runaway.

  • Immediate Actions:

    • STOP REAGENT ADDITION: This is the most important first step to prevent adding more fuel to the reaction.[1][4]

    • ENHANCE COOLING: Immediately set your cooling system to its maximum capacity.

    • ALERT PERSONNEL: Inform your supervisor and any colleagues in the immediate vicinity of the situation.

    • PREPARE FOR QUENCHING: Move your prepared quenching agent into position for immediate use if the temperature continues to rise.[1]

  • Causality & Logic: The system's heat generation rate is exceeding the heat removal rate. Stopping the addition of the limiting reagent is the fastest way to slow heat generation. Maximizing cooling attempts to bring the system back into balance. If these measures fail, the only remaining option is to stop the reaction entirely via quenching.

Diagram 1: Emergency Response Workflow for a Temperature Excursion

G start Temperature Rises Unexpectedly stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling alert Alert Supervisor & Colleagues max_cooling->alert monitor Monitor Temperature alert->monitor stable Temperature Stabilizes / Decreases monitor->stable Is it controlled? rising Temperature Continues to Rise monitor->rising No quench Execute Emergency Quench Procedure rising->quench evacuate Evacuate Area quench->evacuate

Caption: Emergency response workflow for a temperature excursion.

Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.
  • Explanation: The evolution of nitrogen dioxide (NO₂) is a highly dangerous sign. It indicates that a decomposition reaction is occurring, which is itself highly exothermic and a strong precursor to thermal runaway.[1] This is often caused by excessive temperature or severe localized hot spots.

  • Immediate Actions:

    • DO NOT APPROACH without appropriate respiratory protection. NO₂ is extremely toxic.

    • Follow all steps outlined in Issue 1 immediately. This situation is critical and indicates the reaction is already out of control.

    • If the gas evolution is vigorous, initiate an emergency quench and evacuate the area.

Issue 3: The agitator has failed.
  • Explanation: An agitator failure is a severe process deviation. Without mixing, heat transfer to the cooling jacket will plummet, and localized hot spots will form rapidly.[4] Furthermore, if you are still adding reagents, a dangerous amount of unreacted material can accumulate.

  • Immediate Actions:

    • STOP REAGENT ADDITION IMMEDIATELY. [1]

    • Do not attempt to restart the agitator, as this could suddenly mix the accumulated reactants and cause a violent, uncontrollable reaction.

    • Assess the situation. If the temperature is stable and low, you may be able to devise a plan for a controlled quench. If the temperature is rising, treat it as a critical emergency and proceed with an emergency quench and evacuation.

Part 4: Frequently Asked Questions (FAQs)

Q5: What is the correct way to quench a nitration reaction, both at the end of an experiment and in an emergency?
  • Standard Quenching: The standard procedure is to slowly pour the completed reaction mixture into a vigorously stirred vessel containing a large volume of crushed ice and water (typically 5-10 times the reaction volume).[7][10] This serves to rapidly cool the mixture and dilute the strong acids, effectively stopping the reaction.[10] The dilution of concentrated sulfuric acid is itself highly exothermic, which is why it must be done slowly and into a large mass of ice.[7]

  • Emergency Quenching: In an emergency, the priority shifts from product isolation to immediate hazard mitigation. The goal is to stop the runaway as quickly as possible. This may involve rapidly "dumping" the entire reactor contents into a large, prepared quench tank containing a large volume of cold water or another suitable inhibitor.[4] This is a last-resort measure to prevent catastrophic equipment failure.[4]

Q6: Can I use a solvent to make my nitration safer?

Yes, using a suitable solvent can help manage the thermal risk. Solvents like dichloromethane or 1,2-dichloroethane can increase the total heat capacity of the reaction mass, meaning more energy is required to raise the temperature by one degree.[6] This provides a larger buffer against temperature spikes. However, it is crucial to note that the presence of the solvent can lower the overall thermal stability of the final reaction mixture compared to the pure nitrocompound.[6] The choice of solvent must be carefully evaluated for compatibility and thermal stability with the reaction components.

Q7: What is the "autocatalytic" nature of some nitration decompositions?

Autocatalysis means that one of the products of a reaction acts as a catalyst for that same reaction. In the context of nitration, the decomposition of the reaction mixture can sometimes produce species (like nitrous acid) that accelerate further decomposition.[6][11] This creates a chemical feedback loop that can dramatically increase the rate of heat and gas generation, making a runaway event far more severe. Detecting this behavior requires specialized calorimetric tests, as it may not be apparent over short durations.[6]

Diagram 2: The Vicious Cycle of Thermal Runaway

G A Exothermic Nitration Reaction B Heat Generation (Qr) A->B C Temperature Increases B->C if Qr > Qc D Reaction Rate Accelerates C->D D->B Positive Feedback E Heat Removal (Qc) E->C Fails to Compensate

Sources

Technical Support Center: Navigating Inconsistent Biological Assay Results with 5-Nitroindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5-nitroindole compounds. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the inconsistent biological assay results often encountered with this class of molecules. As scientists and drug development professionals, we understand that unexpected and variable data can be a significant roadblock. This resource aims to equip you with the scientific rationale and practical protocols to diagnose and mitigate these issues, ensuring the integrity and reproducibility of your experimental outcomes.

Introduction: The Double-Edged Sword of 5-Nitroindoles

5-nitroindole derivatives are a fascinating and versatile class of compounds, utilized in applications ranging from anticancer research to their use as universal bases in oligonucleotides.[1][2] However, the very chemical properties that make them effective can also be the source of significant challenges in biological assays. The electron-withdrawing nitro group on the indole scaffold can lead to a range of behaviors that may interfere with assay readouts, leading to frustratingly inconsistent results. This guide will walk you through a systematic approach to understanding and troubleshooting these challenges.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose the potential root cause of your inconsistent assay results based on the specific issues you are observing.

Symptom 1: High Variability Between Replicates and Poor Dose-Response Curves

Question: My assay results with a 5-nitroindole compound are highly variable between replicates, and I'm struggling to obtain a clean sigmoidal dose-response curve. What could be the underlying cause?

Answer: High variability and poorly defined dose-response curves are often the first indicators of compound solubility issues. While 5-nitroindoles are generally soluble in organic solvents like dimethyl sulfoxide (DMSO), their aqueous solubility can be limited.[3][4][5] When a concentrated DMSO stock is diluted into aqueous assay buffer, the compound can precipitate, leading to an inaccurate and inconsistent concentration in your assay wells.

The goal is to ensure your compound remains fully solubilized at the tested concentrations in the final assay buffer. The following steps will help you systematically assess and address solubility problems.

  • Visual Solubility Assessment:

    • Prepare your highest concentration of the 5-nitroindole compound in the final assay buffer, mimicking the exact dilution step from your DMSO stock.

    • Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, particulates).

    • Let the solution sit at the assay incubation temperature for the duration of your experiment and re-inspect.

  • Kinetic Solubility Measurement:

    • This method assesses if a compound precipitates from a DMSO stock solution upon dilution into an aqueous buffer.[6]

    • Prepare serial dilutions of your compound in DMSO.

    • Add these dilutions to your assay buffer.

    • After a set incubation time (e.g., 1-2 hours), separate any precipitate by centrifugation or filtration.

    • Quantify the concentration of the soluble compound in the supernatant/filtrate using HPLC-UV. A significant drop in the expected concentration indicates precipitation.

  • Solvent Optimization:

    • If solubility is an issue, consider alternative, biocompatible organic solvents or co-solvent systems.[3] While DMSO is common, its concentration should ideally be kept below 0.1% (v/v) in cell-based assays to avoid solvent-induced artifacts.[7][8]

    • Explore the use of solubilizing agents like cyclodextrins or surfactants, but be mindful that these can also interfere with some assays.[9]

Solvent System Maximum Soluble Concentration (µM) Observations
Assay Buffer + 0.5% DMSO5Precipitation observed at > 5 µM
Assay Buffer + 0.1% DMSO1Significant precipitation
Assay Buffer + 0.5% DMSO + 1% PEG30015Clear solution up to 15 µM
Assay Buffer + 0.5% DMSO + 0.1% Tween-2020Clear solution, potential for micelle formation

This table is for illustrative purposes. Actual results will vary based on the specific 5-nitroindole compound and assay buffer composition.

Symptom 2: Apparent Potency in Multiple, Unrelated Assays (Pan-Assay Interference)

Question: My 5-nitroindole compound is showing activity in several different assays, even those that are mechanistically unrelated. Could this be a real multi-target effect, or is something else at play?

Answer: While multi-target activity is possible, a more likely explanation for broad, non-specific activity is that your compound is a Pan-Assay Interference Compound (PAINS).[10][11] PAINS are molecules that interfere with assay readouts through various mechanisms that are not related to specific binding to the intended target. Nitroaromatic compounds are a known class of potential PAINS.[12]

The underlying mechanisms of PAINS are diverse and can include compound aggregation, redox cycling, and covalent modification of assay components. The following troubleshooting steps are designed to identify these behaviors.

PAINS_Workflow start Inconsistent/Promiscuous Activity Observed solubility Check for Compound Aggregation (Dynamic Light Scattering) start->solubility redox Assess Redox Cycling Potential (H2O2 Generation Assay) solubility->redox If no aggregation conclusion Identify Mechanism of Interference solubility->conclusion Aggregation confirmed covalent Investigate Covalent Modification (Mass Spectrometry) redox->covalent If no redox cycling redox->conclusion Redox cycling confirmed ros Measure ROS Generation (DCFDA Assay) covalent->ros If no covalent modification covalent->conclusion Covalent modification confirmed ros->conclusion

Caption: A logical workflow for diagnosing Pan-Assay Interference Compounds (PAINS).

  • Assessing Redox Cycling:

    • Principle: Some compounds can undergo futile redox cycling in the presence of reducing agents (like DTT, common in enzyme assays) and molecular oxygen, leading to the production of hydrogen peroxide (H₂O₂).[13] H₂O₂ can then oxidize and inactivate proteins non-specifically, leading to false-positive results.

    • Protocol: H₂O₂ Generation Assay:

      • Prepare a reaction mixture containing your assay buffer, a reducing agent (e.g., 50 µM DTT), and a sensitive H₂O₂ detection reagent like Amplex Red in the presence of horseradish peroxidase (HRP).[14][15]

      • Add your 5-nitroindole compound at various concentrations.

      • Incubate at room temperature, protected from light.

      • Measure the fluorescence of the oxidized product (resorufin) at Ex/Em ~560/590 nm.[14][16]

      • A dose-dependent increase in fluorescence indicates H₂O₂ generation and redox cycling potential.

  • Investigating Covalent Modification:

    • Principle: The electrophilic nature of the nitroindole scaffold can make it susceptible to nucleophilic attack from amino acid residues on proteins (e.g., cysteine thiols), leading to covalent modification and irreversible inhibition.[17][18]

    • Protocol: Intact Protein Mass Spectrometry:

      • Incubate your target protein with a molar excess of the 5-nitroindole compound.

      • After incubation, remove the excess unbound compound using a desalting column.

      • Analyze the protein sample by high-resolution mass spectrometry (e.g., ESI-TOF).[18][19][20]

      • A mass shift corresponding to the molecular weight of your compound indicates covalent adduction.

      • Further analysis using peptide mapping (LC-MS/MS) can identify the specific amino acid residue that has been modified.[21]

  • Measuring Reactive Oxygen Species (ROS) Generation in Cells:

    • Principle: Some 5-nitroindole derivatives have been shown to increase intracellular ROS levels, which can lead to cytotoxicity and interfere with cell-based assays.[1][2]

    • Protocol: Intracellular ROS Detection with H₂DCFDA:

      • Plate your cells of interest in a 96-well plate and allow them to adhere.

      • Treat the cells with your 5-nitroindole compound at various concentrations for a desired time period.

      • After treatment, wash the cells with PBS and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA, e.g., 30 µM in PBS) for 30-45 minutes at 37°C.[22]

      • H₂DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

      • Measure the fluorescence at Ex/Em ~485/535 nm. A dose-dependent increase in fluorescence indicates intracellular ROS production.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I ensure the purity of my 5-nitroindole compound, and could impurities be the cause of my inconsistent results?

A1: Absolutely. Impurities from the synthesis or degradation products can have their own biological activities or interfere with assays. A multi-pronged approach to purity analysis is crucial.[23]

  • HPLC with UV detection is excellent for determining the percentage purity based on peak area.[24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) helps in identifying the mass of the main component and any impurities.[25][26]

  • Quantitative Nuclear Magnetic Resonance (qNMR) can provide an absolute purity value without the need for a reference standard of the compound itself.[23]

Q2: My 5-nitroindole compound seems to be unstable in my assay buffer over time. How can I test for and mitigate this?

A2: Compound instability is a common issue. To assess this, you can perform a chemical stability assay.[27][28]

  • Protocol:

    • Incubate your compound in the assay buffer at the experimental temperature.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 24 hours).

    • Quench the reaction (e.g., by adding an equal volume of cold acetonitrile or methanol).

    • Analyze the samples by LC-MS to quantify the amount of the parent compound remaining.[27]

  • Mitigation: If instability is observed, consider adjusting the pH of the buffer (if compatible with your assay) or storing stock solutions at -80°C and preparing fresh dilutions for each experiment.

Q3: Could the 5-nitroindole compound be causing off-target effects in my cell-based assay?

A3: Yes, off-target effects are a valid concern. The promiscuous nature of some reactive compounds means they can interact with multiple cellular pathways.

  • Genetic Validation: A rigorous way to confirm on-target activity is to test your compound in a cell line where the intended target has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the compound still elicits the same effect in the absence of its putative target, the activity is likely due to off-target effects.[29]

  • Phenotypic Profiling: Compare the cellular phenotype induced by your compound with that of known specific inhibitors of the target pathway. Discrepancies may suggest off-target activity.

Q4: What is the best way to prepare and store stock solutions of 5-nitroindole compounds?

A4: Proper handling and storage are critical for reproducibility.

  • Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Handling: Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.

Conclusion

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). PMC - NIH.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH.
  • Chemoproteomic methods for covalent drug discovery. (n.d.). PMC - NIH.
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (n.d.). Emery Pharma.
  • Understanding the Importance of DMSO Concentration in Inhibitor Preparation. (2023, November 28). Glasp.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate.
  • What effects does DMSO have on cell assays?. (2017, August 3). Quora.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 11). ResearchGate.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI.
  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. (2025, August 10). IntechOpen.
  • Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. (2019, May 5). PMC - NIH.
  • A simple assay for detection of small-molecule redox activity. (n.d.). PubMed.
  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. (n.d.). NIH.
  • Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. (n.d.). MDPI.
  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015, March 29). Longdom Publishing.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC - NIH.
  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. (2021, October 4). ACS Publications.
  • Tailored mass spectrometry solutions for advanced protein science. (n.d.). Nuvisan.
  • Pan-assay interference compounds – Knowledge and References. (n.d.). Taylor & Francis.
  • Redox Cycling Realized in Paper-Based Biochemical Sensor for Selective Detection of Reversible Redox Molecules Without Micro/Nano Fabrication Process. (n.d.). MDPI.
  • Measure intracellular reactive oxygen species using far-red fluorescence. (n.d.). Molecular Devices.
  • A Simple Assay for Detection of Small-Molecule Redox Activity. (2025, November 11). ResearchGate.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI.
  • Pan-assay interference compounds. (n.d.). Wikipedia.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science Translational Medicine.
  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.).
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PMC - PubMed Central.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (n.d.). PMC - NIH.
  • Avoiding PAINS (Pan-Assay Interference Compounds). (2015, May 28). American Chemical Society.
  • Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. (2019, May 5). Bio-protocol.
  • Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection.. (n.d.). Semantic Scholar.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021, May 18). PubMed.

Sources

Technical Support Center: Optimizing Catalytic Dehydrogenation of Nitroindoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic dehydrogenation of nitroindoline intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As a synthetic tool, the aromatization of indolines to indoles is vital, but it presents unique challenges, especially when dealing with complex substrates bearing sensitive functional groups or stereocenters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide quick, foundational knowledge.

Q1: What are the most common types of catalysts for nitroindoline dehydrogenation?

A1: The choice of catalyst is substrate-dependent and is the most critical parameter for success. Common classes include:

  • Palladium-based Catalysts: Palladium on carbon (Pd/C) is a workhorse for dehydrogenation due to its high activity and recyclability.[1] Palladium dichloride (PdCl₂) has also been employed.[1] These are often used in transfer dehydrogenation protocols or under an oxidative atmosphere.

  • Manganese Dioxide (MnO₂): A stoichiometric oxidant that is effective for dehydrogenating simple indolines, though it can require harsh conditions (refluxing in benzene) and complicates work-up due to its heterogeneous nature.[1]

  • Photoredox Catalysts: Modern methods utilize visible-light photoredox catalysts, such as iridium(III) complexes, paired with a mild terminal oxidant.[2] This approach is particularly valuable for substrates with sensitive stereocenters, as it can proceed through mechanisms that avoid epimerization.[3][4]

  • Other Metal Catalysts: Ruthenium-based complexes have been shown to be effective for aerobic dehydrogenation, using oxygen from the air as the terminal oxidant.[1]

Q2: What is the general mechanism, and what are the key challenges?

A2: Dehydrogenation involves the formal removal of two hydrogen atoms from the indoline ring to form an indole. The mechanism varies significantly with the chosen method:

  • Metal-Catalyzed (e.g., Pd/C): This often involves oxidative addition of a C-H bond to the metal center, followed by β-hydride elimination and reductive elimination of H₂ or its equivalent.

  • Photoredox Catalysis: This can proceed via a radical chain mechanism.[3] For example, an excited photocatalyst reduces a perester oxidant, generating an alkoxy radical. This radical performs a Hydrogen Atom Transfer (HAT) from the indoline, creating an α-amino radical intermediate that is subsequently oxidized to the indole.[4]

The primary challenge is often chemoselectivity , especially preserving stereocenters. Some oxidative conditions can generate a radical cation intermediate that leads to epimerization of adjacent stereocenters, a significant issue in pharmaceutical synthesis.[3][4] The HAT mechanism favored by some photoredox systems can circumvent this issue, preserving stereochemical integrity.[3]

Q3: How should I monitor the progress of my reaction?

A3: Effective reaction monitoring is crucial for optimization and preventing over-oxidation. The most common techniques are:

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows for accurate measurement of conversion and can detect the formation of byproducts. Using a chiral column is essential if you are monitoring for potential epimerization.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides structural information about products and byproducts.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying intermediates and side products in complex reaction mixtures.

Q4: What are the primary safety concerns associated with this reaction?

A4: Safety must be paramount. Key hazards include:

  • Pyrophoric Catalysts: Many dehydrogenation catalysts, particularly Pd/C and Raney Nickel, are pyrophoric.[6] The used catalyst, saturated with solvent and hydrogen, can ignite spontaneously upon exposure to air.[7]

  • Flammable Solvents and Hydrogen Gas: Many organic solvents are flammable, and if hydrogen gas is used, it forms explosive mixtures with air.[7]

  • Handling Procedures: Never allow a used catalyst filter cake to dry in the air.[7] It should be kept wet with solvent during transfer and filtration. For disposal, creating a wet slurry with water is recommended before moving it to a designated waste container.[7] Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).[6] Consult the Safety Data Sheet (SDS) for every reagent and catalyst before starting work.[8]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Conversion

Your reaction shows minimal consumption of the nitroindoline starting material after the expected reaction time.

  • Cause A: Inactive or Poisoned Catalyst

    • Why it happens: The catalyst's active sites are the heart of the reaction. They can be blocked (poisoned) by impurities like sulfur or certain nitrogen-containing compounds, or the catalyst may have deactivated due to improper storage and handling (e.g., prolonged exposure to air).[6][9]

    • How to fix:

      • Use a Fresh Catalyst: To rule out deactivation, run the reaction with a fresh batch of catalyst from a reliable supplier.[6]

      • Purify Reagents: Ensure solvents are rigorously dried and degassed. Impurities like water or peroxides in solvents like THF can deactivate the catalyst.[10] Use high-purity substrates.

      • Increase Catalyst Loading: Your initial loading may be too low. While typical loadings are 2-10 mol%, increasing it may be necessary for challenging substrates.[6][11]

  • Cause B: Suboptimal Reaction Conditions

    • Why it happens: Dehydrogenation reactions are sensitive to temperature, pressure (if applicable), and solvent. An incorrect parameter can dramatically slow or halt the reaction.

    • How to fix:

      • Optimize Temperature: Many reactions require heating to proceed at a reasonable rate.[12] Incrementally increase the temperature (e.g., in 10°C steps) while monitoring for byproduct formation. Conversely, excessive heat can degrade the catalyst or substrate.[10]

      • Screen Solvents: Substrate solubility is critical.[6] If the nitroindoline is not fully dissolved, the reaction will be slow. Test a range of solvents with varying polarities. (See Table 2 below).

      • Check Atmosphere: If running an aerobic dehydrogenation, ensure adequate air or oxygen supply. For other systems, ensure a proper inert atmosphere is maintained to prevent catalyst oxidation.[13]

G start Low / No Conversion cat_check Catalyst Issues? start->cat_check cond_check Condition Issues? start->cond_check sol_check Substrate/Solvent Issues? start->sol_check cat_poison Poisoned or Deactivated? cat_check->cat_poison cat_load Insufficient Loading? cat_check->cat_load temp_check Incorrect Temperature? cond_check->temp_check atm_check Improper Atmosphere? cond_check->atm_check solubility_check Poor Solubility? sol_check->solubility_check sol_fresh_cat Action: Use fresh catalyst. Purify reagents. cat_poison->sol_fresh_cat sol_inc_load Action: Increase catalyst loading (e.g., to 10 mol%). cat_load->sol_inc_load sol_opt_temp Action: Screen temperatures (e.g., RT, 45°C, 80°C). temp_check->sol_opt_temp sol_check_atm Action: Ensure O₂ supply (aerobic) or inert gas purity. atm_check->sol_check_atm sol_screen_solv Action: Screen alternative solvents for better solubility. solubility_check->sol_screen_solv

Caption: Troubleshooting workflow for low conversion.

Problem 2: Poor Selectivity / Formation of Side Products

The reaction proceeds, but you observe significant amounts of unintended products, such as over-oxidized species or epimers.

  • Cause A: Epimerization of a Stereocenter

    • Why it happens: This is a critical issue for chiral intermediates. Many standard oxidants (like DDQ) can proceed through a single-electron transfer mechanism that generates a radical cation.[3] If a stereocenter is adjacent to the reacting site, this intermediate can allow for bond rotation or cleavage, scrambling the stereochemistry.[3][4]

    • How to fix:

      • Switch to a HAT-based System: Employ a visible-light photoredox catalyst (e.g., an Iridium or Ruthenium complex) with a perester or other suitable oxidant.[2] This system promotes a Hydrogen Atom Transfer (HAT) mechanism, which is often selective and does not proceed through the problematic radical cation, thus preserving stereochemical integrity.[3][4]

      • Use Milder Conditions: Lowering the reaction temperature or reducing the reaction time may minimize epimerization.

  • Cause B: Formation of Other Byproducts

    • Why it happens: The desired indole product can sometimes be more reactive than the starting indoline, leading to further oxidation or polymerization. Alternatively, the nitro group itself can undergo partial reduction, leading to intermediates like nitroso or hydroxylamine compounds, which can then participate in side reactions.[14]

    • How to fix:

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent reactions of the product.

      • Lower the Temperature: Running the reaction at a lower temperature can often increase selectivity by disfavoring higher-activation-energy side reactions.

      • Change the Catalyst/Oxidant: A different catalytic system may offer better selectivity. For example, if Pd/C gives byproducts, a selective photoredox or enzymatic method could be a better choice.[15]

G cluster_0 Pathway A: Desired HAT Mechanism (Stereoretentive) cluster_1 Pathway B: Problematic SET Mechanism (Epimerization Risk) Indoline_A Chiral Indoline Radical_A α-Amino Radical Indoline_A->Radical_A HAT (e.g., via Alkoxy Radical) Indole_A Product (Stereocenter Intact) Radical_A->Indole_A Oxidation Indoline_B Chiral Indoline Radical_Cation_B Radical Cation Indoline_B->Radical_Cation_B Single Electron Transfer (SET) Epimerized_Product Product (Epimerized) Radical_Cation_B->Epimerized_Product β-Scission / Recombination

Caption: Competing reaction pathways in indoline dehydrogenation.

Data Tables for Optimization

Table 1: Comparison of Common Catalytic Systems
Catalyst SystemTypical ConditionsProsCons
Pd/C (10%) Toluene or xylene, 80-120°C; often with a hydrogen acceptor.Widely available, robust, effective for many substrates.Can be unselective, risk of C-H activation at other sites, pyrophoric.[6][7]
MnO₂ Benzene or CH₂Cl₂, reflux.Inexpensive stoichiometric oxidant.Harsh conditions, stoichiometric waste, can be low-yielding.[1]
DMA or MeCN, room temp, visible light, with t-butyl perbenzoate.Extremely mild, high functional group tolerance, preserves stereocenters.[2][3]High catalyst cost, requires specialized photoreactor setup.
Ru-complex / O₂ Aerobic conditions (air or O₂ balloon), solvent like toluene.Uses O₂ as a green terminal oxidant.[1]Catalyst may be expensive, optimization of O₂ pressure can be tricky.[13]
Table 2: Solvent Selection Guide
SolventPolarityBoiling Point (°C)Comments
Toluene Non-polar111Good for high-temperature reactions with Pd/C.
Acetonitrile (MeCN) Polar Aprotic82Common in photoredox catalysis; good dissolving power.[16]
Dichloromethane (DCM) Polar Aprotic40Good for room temperature reactions, but low boiling point limits temperature range.[11]
Ethanol (EtOH) Polar Protic78Can act as a hydrogen donor in transfer hydrogenations; may interfere with some catalysts.[11][16]
N,N-Dimethylacetamide (DMA) Polar Aprotic165High boiling point, excellent solvent for polar substrates in photocatalysis.[3]

Experimental Protocols

Protocol 1: General Procedure for Dehydrogenation using Pd/C

Warning: Palladium on carbon is pyrophoric. Handle with extreme care in an inert atmosphere.

  • Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the nitroindoline substrate (1.0 equiv) and 10 wt% Pd/C (5-10 mol%).

  • Inerting: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical safety step.[6]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene, 10 mL per mmol of substrate) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up (Caution!):

    • Cool the reaction to room temperature.

    • Carefully purge the flask with inert gas again to remove any hydrogen.

    • Dilute the mixture with a solvent like ethyl acetate.

    • Filter the catalyst through a pad of Celite®. CRITICAL: Do not allow the filter cake to run dry. Keep it wet with solvent at all times to prevent ignition.[7]

    • Wash the filter cake thoroughly with more solvent.

    • Transfer the wet, catalyst-containing Celite® pad to a separate container and quench carefully with water before disposal.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalyst Handling and Safety
  • Storage: Store catalysts, especially pyrophoric ones, in a cool, dry place under an inert atmosphere, away from flammable materials.

  • Weighing/Transfer: Whenever possible, weigh and transfer pyrophoric catalysts in a glovebox or under a steady stream of inert gas.

  • Quenching Spent Catalyst: After filtration, the spent catalyst on the Celite® pad should be immediately transferred to a beaker and a slurry should be made with water. This deactivates it for safe disposal.[7]

  • Fire Safety: Keep a bucket of sand or a Class D fire extinguisher nearby when working with pyrophoric catalysts.[7] Do not use water on a metal fire.

References

  • Analytical Methods for Monitoring Nitroaromatics. (No Date).
  • Yayla, H. G., Peng, F., Mangion, I. K., McLaughlin, M., Campeau, L. C., Davies, I. W., DiRocco, D. A., & Knowles, R. R. (2016). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir.Chemical Science, 7(3), 2066–2073. [Link]
  • Karmakar, A., Desai, A. V., & Ghosh, S. K. (2021). Optimization of the reaction conditions.
  • Maison, T. (2019). Optimization of reaction conditions.
  • Yayla, H. G., et al. (2016). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir.SciSpace. [Link]
  • Helaja, J. (2021). Optimization of the reaction conditions.
  • Yayla, H. G., et al. (2016). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir.Royal Society of Chemistry. [Link]
  • Gribble, G. (2021). Indoline Dehydrogenation.
  • Wang, F., et al. (2020). The dehydrogenation of indoline to indole using the various catalysts...
  • Shvets, V. F., & Murzin, D. Y. (2023). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).Preprints.org. [Link]
  • Wang, Y., et al. (2023).
  • Hanna, I., & Guengerich, F. P. (2009). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process.Drug Metabolism and Disposition. [Link]
  • Catalyst handling best practice guide. (2018).
  • Zhang, X., et al. (2025). Site-Selective Benzylic Dehydrogenation of Alkylindoles.National Institutes of Health (NIH). [Link]
  • Hydrogenation Reactions Safety Guidelines. (2012). University of Pittsburgh. [Link]
  • Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations.Journal of Chemical Health & Safety. [Link]
  • SAFE CATALYST HANDLING IN HYCO PLANTS. (n.d.).
  • Analytical Methods for Strontium. (No Date).
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (2025). Journal of Synthetic Chemistry. [Link]
  • Catalyst Handling Procedures to Minimize Exposure. (1994). CONCAWE. [Link]
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
  • Troubleshooting low catalyst activity in reforming units. (2025).
  • Analytical Methods for Benzidine. (No Date).
  • von Gunten, U., et al. (2026).

Sources

Technical Support Center: Minimizing Byproduct Formation During Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for one of the most fundamental transformations in organic synthesis: the reduction of a nitro group to a primary amine. While seemingly straightforward, this reaction is mechanistically complex and prone to the formation of undesired byproducts. This document provides the causal explanations behind common issues and offers robust, self-validating protocols to enhance reaction efficiency and selectivity.

Understanding the Reaction Landscape: The Pathway and Its Pitfalls

The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates. The desired outcome is the complete, direct reduction. However, intermediates can accumulate or react with each other, leading to a variety of byproducts that complicate purification and reduce yields.[1] The two primary mechanistic routes are the "direct hydrogenation" pathway and the "condensation" pathway.[2][3]

The direct pathway involves the stepwise reduction of the nitro group to nitroso (Ar-NO) and then to hydroxylamine (Ar-NHOH), which is finally reduced to the amine.[1][4] The condensation pathway becomes prominent when these intermediates, specifically the nitroso and hydroxylamine species, condense to form azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) compounds, which are then further reduced to the target amine.[1][2][4] The accumulation of these colored intermediates is a common sign of a problematic reduction.

Nitro_Reduction_Pathway Start Aromatic Nitro (Ar-NO₂) Nitroso Nitroso (Ar-NO) Start->Nitroso +2e⁻, +2H⁺ Amine Target Amine (Ar-NH₂) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Azoxy Azoxy Byproduct (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Azo Byproduct (Ar-N=N-Ar) Azoxy->Azo Hydrazo Hydrazo Intermediate (Ar-NH-NH-Ar) Azo->Hydrazo Hydrazo->Amine Cleavage +2e⁻, +2H⁺ Troubleshooting_Incomplete_Reaction Problem Problem: Incomplete Reaction Cause1 Check Reagent & Catalyst Activity Problem->Cause1 Cause2 Check Substrate Solubility Problem->Cause2 Cause3 Check Reaction Conditions Problem->Cause3 Cause4 Consider Catalyst Poisoning Problem->Cause4 Sol1a Use fresh catalyst/reagent. Increase catalyst loading. Cause1->Sol1a Solution Sol2a Use co-solvent (e.g., EtOH, AcOH). Increase temperature. Cause2->Sol2a Solution Sol3a Increase H₂ pressure. Increase temperature. Cause3->Sol3a Solution Sol4a Purify starting material. Use high-purity solvents. Cause4->Sol4a Solution

Caption: Troubleshooting workflow for incomplete reactions.
Issue 2: My reaction mixture develops a strong orange, red, or yellow color, and I'm isolating complex mixtures.

This is a classic sign that the condensation pathway is dominant, leading to the formation of colored azoxy and azo byproducts. [1] Q: Why do these condensation byproducts form and how can I suppress them?

A: Azoxy compounds arise from the condensation of the nitroso and hydroxylamine intermediates. This process is particularly favored under neutral or basic conditions. The subsequent reduction of azoxy compounds yields azo compounds, which can also form via other pathways.

  • Control the pH:

    • Causality: The condensation reaction is often base-catalyzed. Running the reaction under acidic conditions protonates the hydroxylamine intermediate, making it a poorer nucleophile and disfavoring the condensation pathway.

    • Solution: For catalytic hydrogenations, adding a small amount of acid (e.g., acetic acid, or using HCl in ethanol) can suppress byproduct formation. For metal-based reductions, methods like Fe/HCl or SnCl₂/HCl are inherently acidic and often provide cleaner reductions. [5]

  • Manage Temperature:

    • Causality: Exothermic reactions can create localized hot spots, accelerating the rate of condensation reactions relative to the desired final reduction step. [6] * Solution: Ensure adequate stirring and external cooling, especially during the initial phase of the reaction. For highly exothermic systems, consider adding the reducing agent portion-wise.

  • Ensure Sufficient Reducing Agent:

    • Causality: If the reducing agent is depleted or its activity is low, the hydroxylamine intermediate can accumulate, increasing the statistical probability of it condensing with the nitroso intermediate. [6] * Solution: Use a sufficient excess of the chemical reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) or ensure your catalyst is active and hydrogen pressure is adequate to drive the reaction to completion quickly. [6]

Frequently Asked Questions (FAQs)

Q1: How can I selectively reduce a nitro group in the presence of other sensitive functional groups like halogens, alkenes, or carbonyls?

A1: Chemoselectivity is a major challenge. The choice of reducing system is paramount.

Functional Group to PreserveRecommended Method(s)Rationale & Key Considerations
Aryl Halides (Cl, Br, I) Fe/HCl or Fe/NH₄Cl,[7][8] SnCl₂ [7][9]Catalytic hydrogenation with Pd/C is notorious for causing hydrodehalogenation. [7]Metal/acid systems are generally much safer for these substrates.
Alkenes / Alkynes Fe/HCl,[8] Sulfided Pt/C with H₂ [7]Standard catalytic hydrogenation (Pd/C, Pt/C, Raney Ni) will readily reduce C-C multiple bonds. Iron-based systems are highly selective for the nitro group. [8]
Ketones / Aldehydes SnCl₂·2H₂O in EtOH/EtOAc [7]This is a very mild and highly effective method that typically leaves carbonyls untouched. Catalytic hydrogenation may reduce carbonyls, especially under forcing conditions.
Esters / Amides / Nitriles Catalytic Hydrogenation (Pd/C, Pt/C),[5] SnCl₂ [7]These groups are generally robust. Standard hydrogenation or SnCl₂ are excellent choices. Avoid harsh hydride reagents.

Q2: I seem to be isolating the hydroxylamine intermediate. How do I push the reaction to the amine?

A2: The reduction of the hydroxylamine (Ar-NHOH) to the amine (Ar-NH₂) is often the rate-limiting step. [1]Accumulation indicates that the conditions are not vigorous enough to complete this final stage.

  • For Catalytic Hydrogenation: Increase the hydrogen pressure, reaction temperature, or catalyst loading. Switching to a more active catalyst, such as Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂), can also be effective. [4]* For Chemical Reductions: Ensure you have used a sufficient stoichiometric excess of the reducing agent. Increasing the reaction temperature or reaction time may also be necessary.

Q3: Can I use sodium dithionite for a clean reduction?

A3: Sodium dithionite (Na₂S₂O₄) can be an effective reducing agent, often used in aqueous or mixed aqueous/organic solvent systems. [8][15]It is particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation. However, the workup can sometimes be complicated by sulfur byproducts, and gum/tar formation can occur. [15]Its purity is also critical for success. [15]

Validated Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol is a robust starting point for the reduction of many aromatic nitro compounds.

  • Setup: To a heavy-walled hydrogenation flask, add the nitro compound (1.0 eq) and a solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight) under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with hydrogen gas (H₂) three times. Pressurize the vessel to the desired pressure (typically 1-4 atm / 15-60 psi).

  • Reaction: Begin vigorous stirring or shaking. The reaction is often exothermic, and an uptake of hydrogen should be observed.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: Do not allow the Celite pad with the catalyst to dry completely, as it can ignite. Quench the filter cake with water.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified further by crystallization, distillation, or chromatography. [6]

Protocol 2: General Procedure for Reduction using Iron in Acidic Media

This classic, cost-effective, and highly chemoselective method is excellent for substrates with sensitive functional groups. [8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the nitro compound (1.0 eq), a solvent (typically Ethanol and/or Water), and fine iron powder (typically 3-5 eq).

  • Acid Addition: Add an acidic activator, such as aqueous ammonium chloride (NH₄Cl) or concentrated hydrochloric acid (HCl), to the mixture. If using HCl, add it slowly as the reaction can be very exothermic.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C). The reaction mixture will turn from a yellow/colorless suspension to a dark gray or black slurry.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Cool the reaction to room temperature. If the mixture is acidic, carefully add a base (e.g., saturated NaHCO₃ solution, Na₂CO₃, or NH₄OH) until the pH is ~8-9 to precipitate iron salts and liberate the free amine.

  • Filtration & Extraction: Dilute the mixture with a solvent like Ethyl Acetate or Dichloromethane and filter through a pad of Celite® to remove the iron sludge. Transfer the filtrate to a separatory funnel.

  • Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine. [10]

References

  • Chen, S., Ling, L., Jiang, S., & Jiang, H. (2020).
  • Klyuev, M. V., et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]
  • Chen, S., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
  • Chen, S., Ling, L., Jiang, S., & Jiang, H. (2020).
  • Blaser, H.-U., & Schmidt, E. (Eds.). (2019). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis. Thieme. [Link]
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
  • (n.d.).
  • Li, M., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]
  • Academax. (n.d.).
  • Piepiorka, S., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
  • Wu, S., et al. (2024). Unspecific peroxygenase enabled formation of azoxy compounds.
  • Luján, A. P., et al. (2022). Photoenzymatic reduction of nitroarenes into aromatic azoxy and azo compounds.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
  • Reddit. (2012). Help with Sodium Dithionite Reduction of Nitro groups. [Link]
  • Chatterjee, A., et al. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
  • (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • Suarez Torres, V. D. (2018). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering. [Link]
  • ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? [Link]
  • LibreTexts. (n.d.).
  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? [Link]
  • Chavan, A. A., Burange, A. S., & Jayaram, R. V. (2016). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts.
  • Smith, A. M. R., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Reddit. (2023). my nitro refuses to be reduced. [Link]
  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Reagent Guides. [Link]
  • Guo, W., Zheng, Y., & Xiang, W. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility and Biological Potential of 5-Nitroindole-2-carboxylic Acid and 6-Nitroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitroindole Scaffolds

Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group onto the indole ring dramatically influences the molecule's electronic properties and metabolic fate, offering a versatile handle for further synthetic modifications. The specific position of this nitro group—be it at the 5- or 6-position—is a critical determinant of the ultimate biological activity of its derivatives. While direct, head-to-head comparisons of the intrinsic biological activity of 5-nitroindole-2-carboxylic acid and 6-nitroindole-2-carboxylic acid are not extensively documented, a wealth of research highlights their distinct applications as precursors in the synthesis of targeted therapeutic agents. This guide provides a comparative analysis of these two key isomers, focusing on their synthetic pathways and the divergent biological activities of the molecules they help create.

Positional Isomerism: A Fork in the Road for Biological Activity

The electron-withdrawing nature of the nitro group significantly impacts the reactivity of the indole ring and provides a crucial site for chemical modification, often serving as a precursor to an amino group. This amino intermediate is then typically elaborated to generate diverse compound libraries. The choice between a 5-nitro or 6-nitro starting material is therefore a pivotal early decision in a drug discovery campaign, directing the synthesis toward distinct therapeutic targets.

Derivatives of This compound have been prominently featured in the development of:

  • Anticancer agents , particularly those that target and stabilize G-quadruplex DNA structures in oncogene promoters like c-Myc.[1]

  • Antiviral compounds , notably as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2][3]

  • Antimicrobial and antifungal agents .[4]

In contrast, the 6-nitroindole-2-carboxylic acid scaffold is more commonly associated with:

  • Immunomodulatory agents , such as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are critical enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion.[5]

  • Antimicrobial compounds , with derivatives like 6-bromoindolglyoxylamides showing potent activity.[6]

This divergence underscores the profound influence of nitro group placement on the pharmacological profile of the resulting molecules. The following sections will delve into the specific applications and provide supporting experimental data for derivatives of each isomer.

Data Summary: Biological Activities of Key Derivatives

The following table summarizes the reported biological activities of compounds derived from this compound and 6-nitroindole-2-carboxylic acid, showcasing the distinct therapeutic avenues pursued from each scaffold.

Precursor ScaffoldDerivative ClassBiological Target/ActivityReported Potency (IC₅₀/MIC)Reference(s)
This compound Pyrrolidine-substituted 5-nitroindolesAnticancer (c-Myc G-quadruplex binding, HeLa cell proliferation)IC₅₀ = 5.08 ± 0.91 μM[1]
Indole-2-carboxylic acid derivativeAntiviral (HIV-1 Integrase Inhibition)IC₅₀ = 3.11 μM[2][3]
Nitroindole derivativesAntimycotic-[4]
6-Nitroindole-2-carboxylic acid 6-Acetamido-indole-2-carboxylic acid derivativeImmunomodulation (IDO1/TDO Dual Inhibition)IDO1 IC₅₀ = 1.17 μM, TDO IC₅₀ = 1.55 μM[5]
6-Bromoindolglyoxylamide polyamineAntimicrobial (Gram-positive bacteria)-[6]

Experimental Methodologies: Foundational Assays

The evaluation of derivatives from these scaffolds relies on a suite of standardized biological assays. Below are representative protocols for key experimental workflows.

Protocol 1: In Vitro HIV-1 Integrase Inhibition Assay

This assay is crucial for evaluating compounds derived from this compound as potential anti-HIV agents.

Causality and Validation: This protocol quantifies the ability of a test compound to inhibit the strand transfer step of HIV-1 integrase, a critical process for viral replication. The assay's validity is ensured by including a known inhibitor as a positive control and a vehicle control (e.g., DMSO) to establish baseline enzyme activity. The concentration-dependent inhibition allows for the calculation of an IC₅₀ value, a standard measure of potency.

Step-by-Step Methodology:

  • Reagent Preparation: Purified, recombinant HIV-1 integrase and a suitable DNA substrate are prepared in an appropriate reaction buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.

  • Reaction Setup: The enzyme, DNA substrate, and varying concentrations of the test compound are combined in a microplate.

  • Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature for a defined period to allow for the strand transfer reaction to occur.

  • Detection: The extent of the reaction is quantified using a suitable detection method, such as fluorescence or luminescence, which measures the product of the integrase reaction.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the controls. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Protocol 2: IDO1/TDO Cellular Assay

This assay is employed to assess the inhibitory potential of compounds, often derived from 6-nitroindole-2-carboxylic acid, on tryptophan-catabolizing enzymes relevant to cancer immunotherapy.

Causality and Validation: This assay measures the functional consequence of enzyme inhibition within a cellular context by quantifying the production of kynurenine, the downstream product of IDO1 and TDO activity. A decrease in kynurenine levels in the presence of the test compound indicates specific inhibition of the tryptophan catabolism pathway. The inclusion of appropriate controls validates the observed effects.

Step-by-Step Methodology:

  • Cell Culture: A suitable cell line expressing IDO1 or TDO (e.g., engineered HEK293 cells or certain tumor cell lines) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound.

  • Enzyme Induction (if necessary): For IDO1, expression can be induced by treating the cells with an inflammatory stimulus like interferon-gamma (IFN-γ).

  • Substrate Addition: Tryptophan, the substrate for both enzymes, is added to the cell culture medium.

  • Incubation: The cells are incubated for a set period to allow for the enzymatic conversion of tryptophan to kynurenine.

  • Kynurenine Quantification: The cell culture supernatant is collected, and the concentration of kynurenine is measured, typically using high-performance liquid chromatography (HPLC) or a colorimetric assay.

  • Data Analysis: The reduction in kynurenine production is used to determine the inhibitory potency of the compound, from which an IC₅₀ value can be calculated.

Visualizing the Synthetic and Mechanistic Pathways

The following diagrams illustrate the central role of 5- and 6-nitroindole-2-carboxylic acid as synthetic precursors and the mechanisms of action of their derivatives.

G cluster_0 Synthetic Pathways from Nitroindole-2-Carboxylic Acid Isomers 5-Nitroindole-2-carboxylic_acid This compound Derivatization_5 Derivatization (e.g., amidation, substitution) 5-Nitroindole-2-carboxylic_acid->Derivatization_5 6-Nitroindole-2-carboxylic_acid 6-Nitroindole-2-carboxylic Acid Derivatization_6 Derivatization (e.g., reduction, acylation) 6-Nitroindole-2-carboxylic_acid->Derivatization_6 Anticancer_Agents Anticancer Agents (G-quadruplex binders) Derivatization_5->Anticancer_Agents Antiviral_Agents Antiviral Agents (HIV-1 Integrase Inhibitors) Derivatization_5->Antiviral_Agents Immunomodulators Immunomodulators (IDO1/TDO Inhibitors) Derivatization_6->Immunomodulators Antimicrobials Antimicrobial Agents Derivatization_6->Antimicrobials

Caption: Divergent synthetic pathways from 5- and 6-nitroindole-2-carboxylic acid.

G cluster_1 Mechanism of IDO1/TDO Inhibition Tryptophan Tryptophan IDO1_TDO IDO1/TDO Enzymes Tryptophan->IDO1_TDO catabolized by Kynurenine Kynurenine IDO1_TDO->Kynurenine produces Immune_Suppression Tumor Immune Evasion Kynurenine->Immune_Suppression leads to 6-Nitroindole_Derivative 6-Nitroindole-based Inhibitor 6-Nitroindole_Derivative->IDO1_TDO inhibits

Caption: Inhibition of the IDO1/TDO pathway by 6-nitroindole derivatives.

Conclusion: The Critical Choice of Isomer in Drug Design

While this compound and 6-nitroindole-2-carboxylic acid may appear structurally similar, the seemingly minor difference in the position of the nitro group has profound implications for their application in medicinal chemistry. The available literature strongly indicates that derivatives of the 5-nitro isomer are more prominently investigated for their potential as anticancer and antiviral agents, whereas the 6-nitro isomer has emerged as a valuable scaffold for developing immunomodulatory and antimicrobial compounds. This distinction highlights the critical importance of strategic planning in the early stages of drug design, where the choice of a starting material can set the course for an entire research and development program. Further exploration of both scaffolds is warranted to fully unlock their therapeutic potential.

References

  • Anonymous. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • Cui, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985.
  • Anonymous. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(2), 290-297.
  • Cui, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.
  • Anonymous. (2007). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. PubMed.
  • Anonymous. (1998). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. PubMed.
  • Kumar, A., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 2(1), 1667-1674.
  • Anonymous. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • Anonymous. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. PubMed Central.
  • Anonymous. (2021). HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. PubMed Central.
  • Anonymous. (n.d.). Document: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (CHEMBL4680135). ChEMBL.
  • Anonymous. (2022).
  • Anonymous. (2020). HIV-1 Integrase Inhibitors That Are Broadly Effective against Drug-Resistant Mutants. PubMed Central.
  • Anonymous. (2018).
  • Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal.
  • Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
  • Anonymous. (2014). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines.
  • Anonymous. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Scilit.
  • Anonymous. (2015). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PubMed Central.
  • Anonymous. (2017).
  • Kumar, A., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar.
  • Anonymous. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed.
  • Anonymous. (2017). Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. PubMed Central.
  • Anonymous. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). PubMed.
  • Anonymous. (2019). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing.
  • Wangpaichitr, M., et al. (2023). Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer. Cancer Metabolism.
  • Wangpaichitr, M., et al. (2023). Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer. PubMed.
  • Anonymous. (2023). (PDF) Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer.

Sources

A Comparative Guide to the Synthesis of 5-Nitroindole-2-carboxylic Acid: Strategic Routes for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Nitroindole-2-carboxylic Acid

This compound is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds. Its indole core, functionalized with both a nitro group and a carboxylic acid, offers versatile handles for chemical modification, making it a valuable intermediate in drug discovery and development. The strategic placement of the nitro group at the 5-position influences the electronic properties of the indole ring, often playing a crucial role in the biological activity of the final molecule. This guide provides a comparative analysis of the most pertinent synthetic routes to this key intermediate, offering an in-depth look at the underlying chemistry, practical experimental protocols, and a quantitative comparison to aid researchers in selecting the optimal pathway for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. In this guide, we will dissect three primary routes: the classic Fischer Indole Synthesis, the robust Reissert Indole Synthesis, and a modern approach involving the regioselective nitration of an indoline precursor. Furthermore, we will briefly touch upon the Leimgruber-Batcho indole synthesis as a noteworthy alternative.

Parameter Fischer Indole Synthesis Reissert Indole Synthesis Indoline Nitration Route Leimgruber-Batcho Synthesis (for comparison)
Starting Materials 4-Nitrophenylhydrazine, Pyruvic acid derivative2-Methyl-5-nitrotoluene, Diethyl oxalateIndoline-2-carboxylic acid2-Methyl-5-nitrotoluene, DMFDMA
Key Steps Hydrazone formation, CyclizationCondensation, Reductive cyclizationAcetylation, Nitration, Dehydrogenation, HydrolysisEnamine formation, Reductive cyclization
Typical Overall Yield 50-70%40-60%~40%[1]High
Reaction Conditions Acidic (e.g., PPA), High temperatureStrong base, then reduction (e.g., Zn/HOAc)Mixed acid nitration, then oxidationHigh temperature, then reduction
Scalability ModerateModerateGoodGood[2]
Substrate Scope BroadModerateSpecific to precursorBroad
Key Advantages Well-established, reliableConvergentGood regioselectivityMild reduction, high yields[3]
Key Disadvantages Harsh acidic conditions, potential for side reactionsUse of strong base, multi-stepProtection/deprotection steps requiredAvailability of substituted o-nitrotoluenes

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely employed method for constructing the indole nucleus.[4] This route commences with the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to furnish the indole.[4]

Causality in Experimental Choices

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial for promoting both the initial hydrazone formation and the subsequent cyclization. PPA serves as both a dehydrating agent and a proton source, facilitating the key intramolecular electrophilic substitution on the benzene ring. The reaction is typically conducted at elevated temperatures to overcome the activation energy of the rearrangement and cyclization steps. The final hydrolysis of the ester is a standard saponification reaction, driven to completion by the use of a strong base.

Experimental Protocol: Fischer Synthesis of this compound

Step 1: Synthesis of Ethyl 2-((4-nitrophenyl)hydrazono)propanoate

  • To a solution of 4-nitrophenylhydrazine hydrochloride (1 equivalent) in ethanol, add a solution of ethyl pyruvate (1 equivalent) in ethanol.

  • Heat the mixture at reflux for 1-2 hours.

  • Upon cooling, the hydrazone product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Ethyl 5-nitroindole-2-carboxylate

  • In a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the PPA to approximately 80-90°C.

  • Gradually add the dried ethyl 2-((4-nitrophenyl)hydrazono)propanoate (1 equivalent) to the hot PPA with vigorous stirring.

  • Increase the temperature to 100-110°C and maintain for 20-60 minutes.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 60°C and carefully pour it onto crushed ice with stirring.

  • The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry. The yield of ethyl 5-nitroindole-2-carboxylate is typically high.[7]

Step 3: Hydrolysis to this compound

  • Suspend the ethyl 5-nitroindole-2-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture at reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Fischer Indole Synthesis of this compound

Route 2: The Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative route, starting from an appropriately substituted o-nitrotoluene.[8] The key steps involve the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting α-keto ester.[8]

Causality in Experimental Choices

The acidity of the methyl group in 2-methyl-5-nitrotoluene is enhanced by the presence of the ortho-nitro group, allowing for deprotonation by a strong base like potassium ethoxide. This generates a carbanion that readily attacks diethyl oxalate. The subsequent reductive cyclization is a critical step, where the nitro group is reduced to an amine, which then intramolecularly condenses with the adjacent ketone to form the indole ring. Zinc in acetic acid is a classic and effective reducing agent for this transformation.[8]

Experimental Protocol: Reissert Synthesis of this compound

Step 1: Condensation of 2-Methyl-5-nitrotoluene with Diethyl Oxalate

  • Prepare a solution of potassium ethoxide in anhydrous ethanol.

  • To this solution, add 2-methyl-5-nitrotoluene (1 equivalent) followed by diethyl oxalate (1.1 equivalents) at room temperature with stirring.

  • A deep-colored precipitate of the potassium salt of ethyl 3-(2-methyl-5-nitrophenyl)-2-oxopropanoate will form.

  • Stir the reaction mixture for several hours to ensure complete reaction.

  • Collect the salt by filtration, wash with anhydrous ether, and dry.

Step 2: Reductive Cyclization and Hydrolysis

  • Dissolve the potassium salt from the previous step in a mixture of acetic acid and water.

  • Add zinc dust (excess) portion-wise to the stirred solution, maintaining the temperature below 40°C with external cooling.

  • After the addition is complete, stir the mixture at room temperature for several hours.

  • Filter off the excess zinc and inorganic salts.

  • The filtrate contains the this compound. The product may precipitate upon standing or can be isolated by concentration of the solvent and subsequent purification.

Reissert Indole Synthesis of this compound

Route 3: Synthesis via Indoline Nitration

A more modern and regioselective approach involves the nitration of a protected indoline-2-carboxylic acid derivative, followed by dehydrogenation to restore the indole nucleus.[1] This method offers excellent control over the position of the nitro group.

Causality in Experimental Choices

The indole nitrogen is first protected as an acetyl group to prevent unwanted side reactions and to direct the nitration. The acetyl group is para-directing, leading to the selective introduction of the nitro group at the 5-position of the indoline ring.[1] A strong oxidizing agent like manganese dioxide (MnO₂) is then used to dehydrogenate the indoline to the corresponding indole. Finally, the protecting group is removed, and the ester is hydrolyzed to yield the target carboxylic acid.

Experimental Protocol: Synthesis of this compound via Indoline Nitration

Step 1: Acetylation of Methyl Indoline-2-carboxylate

  • Dissolve methyl indoline-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add acetic anhydride (1.2 equivalents) and a catalytic amount of a base like triethylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to obtain methyl 1-acetylindoline-2-carboxylate.

Step 2: Nitration of Methyl 1-Acetylindoline-2-carboxylate

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

  • Slowly add a solution of methyl 1-acetylindoline-2-carboxylate (1 equivalent) in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 5°C.

  • Stir the reaction at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry, and concentrate to yield methyl 1-acetyl-5-nitroindoline-2-carboxylate.

Step 3: Dehydrogenation to Methyl 1-Acetyl-5-nitroindole-2-carboxylate

  • Dissolve the nitroindoline from the previous step (1 equivalent) in a high-boiling solvent like toluene.

  • Add an excess of activated manganese dioxide (MnO₂) (5-10 equivalents).

  • Heat the mixture at reflux for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture and filter through a pad of celite to remove the MnO₂.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate to obtain the crude methyl 1-acetyl-5-nitroindole-2-carboxylate, which can be purified by column chromatography.

Step 4: Hydrolysis to this compound

  • Dissolve the protected nitroindole ester (1 equivalent) in a mixture of methanol and aqueous sodium hydroxide.

  • Heat the mixture at reflux until both the acetyl group and the ester are hydrolyzed.

  • Cool the reaction, remove the methanol under reduced pressure, and dilute with water.

  • Wash with an organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with a mineral acid to precipitate the this compound.

  • Collect the product by filtration, wash with water, and dry. The total yield for this multi-step process is approximately 40%.[1]

Synthesis of this compound via Indoline Nitration

Alternative Route: The Leimgruber-Batcho Indole Synthesis

For completeness, the Leimgruber-Batcho indole synthesis is a powerful alternative for constructing the indole ring system, particularly noted for its high yields and mild reaction conditions in the final reductive cyclization step.[3] This method starts with an o-nitrotoluene and involves the formation of an enamine intermediate by reaction with a formamide acetal, followed by reductive cyclization.[3] While a specific protocol for this compound is not as commonly cited, the general approach is highly adaptable for various substituted indoles and represents a valuable strategy in a synthetic chemist's toolkit.[5] One of its main advantages is that it directly produces indoles that can be unsubstituted at the 2 and 3 positions.[5]

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the desired purity of the final product.

  • The Fischer Indole Synthesis is a classic and reliable method, particularly suitable for moderate-scale synthesis where the starting materials are readily available. However, the harsh acidic conditions may not be compatible with sensitive functional groups.

  • The Reissert Indole Synthesis offers a convergent approach but requires the use of a strong base and careful control of the reduction step.

  • The Indoline Nitration Route provides excellent regiocontrol and is a valuable option when high purity and specific isomer formation are critical. The multiple protection and deprotection steps, however, may reduce the overall efficiency.

For researchers seeking a balance of reliability and efficiency, the Fischer Indole Synthesis remains a strong contender. For applications demanding high regioselectivity, the Indoline Nitration Route is the preferred method, despite its longer sequence. The principles of the Leimgruber-Batcho synthesis should also be considered, especially for the synthesis of other indole derivatives, due to its reputation for high yields and mild final step conditions.

References

  • Clark, R. D., & Repke, D. B. (n.d.). The Leimgruber-Batcho Indole Synthesis.
  • Leimgruber–Batcho indole synthesis. (2023). In Wikipedia.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
  • Reissert indole synthesis. (2023). In Wikipedia.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules.
  • Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024). International Journal of Advanced Research.
  • Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024). Paper Archives.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023). ResearchGate.
  • STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES. (2024). International Journal of Advanced Research.
  • Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate.
  • Reissert Indole Synthesis. (2024). YouTube.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025). ResearchGate.
  • Synthesis of some new biologically active 1,3,4-oxadiazolyl nitroindoles and a modified Fischer indole synthesis of ethyl nitro indole-2-carboxylates. (2005). PubMed.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). Royal Society of Chemistry.
  • Reissert Indole Synthesis. (n.d.).
  • The preparation method of this compound. (n.d.). Google Patents.
  • Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. (2025). ResearchGate.
  • β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. (2019). MDPI.
  • Reissert-Indole-Synthesis.pdf. (2016). ResearchGate.
  • Method for preparing nitro indole-2-carboxylic acid. (2005). Semantic Scholar.
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Leimgruber–Batcho Indole Synthesis. (2024). YouTube.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry.
  • 8.8: Chemistry of Esters. (2021). Chemistry LibreTexts.
  • Sustainable multicomponent indole synthesis with broad scope. (2022). Green Chemistry.
  • Fischer indole synthesis. (2023). In Wikipedia.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2012). MDPI.
  • Reissert Indole Synthesis: The Path to Perfect Indoles. (2020). YouTube.

Sources

A Comparative Guide to the Biological Activity of Nitroindole Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Influence of Nitro-Substitution

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, can dramatically alter the physicochemical properties and biological functions of the indole ring. The position of this nitro group is critical, as it dictates the molecule's electronic distribution, steric profile, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of the biological activities of the four primary positional isomers of nitroindole: 4-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by available experimental data, and provide detailed protocols for key evaluative assays.

Comparative Analysis of Biological Activities

While direct comparative studies on the parent, unsubstituted nitroindole isomers are limited in the public domain, a wealth of research on their derivatives provides significant insights into the therapeutic potential conferred by the specific placement of the nitro group.

Anticancer Activity: A Tale of Two Isomers

The 5- and 7-nitroindole scaffolds have emerged as particularly promising frameworks for the development of novel anticancer agents.

5-Nitroindole: Targeting Oncogene Expression

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents, primarily through their ability to bind and stabilize G-quadruplex (G4) DNA structures.[2][3] These non-canonical DNA secondary structures are found in the promoter regions of several oncogenes, most notably c-Myc.[2]

  • Mechanism of Action: By stabilizing the c-Myc G-quadruplex, 5-nitroindole derivatives can downregulate the expression of the c-Myc oncoprotein, a key regulator of cell proliferation and growth.[2] This leads to cell cycle arrest, primarily in the sub-G1/G1 phase, and the induction of apoptosis.[2] Furthermore, some 5-nitroindole compounds have been shown to increase the concentration of intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[2][3]

The PI3K/Akt/mTOR signaling pathway, crucial for cell survival and proliferation, is another target for indole derivatives. Inhibition of key components of this pathway by 5-nitroindole analogs can suppress cancer cell growth.[4]

Signaling Pathway of 5-Nitroindole Derivatives in Cancer

5-Nitroindole Derivative 5-Nitroindole Derivative c-Myc Promoter G-Quadruplex c-Myc Promoter G-Quadruplex 5-Nitroindole Derivative->c-Myc Promoter G-Quadruplex Stabilizes ROS Production ROS Production 5-Nitroindole Derivative->ROS Production Induces c-Myc Transcription c-Myc Transcription c-Myc Promoter G-Quadruplex->c-Myc Transcription Inhibits c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Leads to reduced Cell Proliferation & Growth Cell Proliferation & Growth Cell Cycle Arrest Cell Cycle Arrest c-Myc Transcription->Cell Cycle Arrest Inhibition leads to c-Myc Protein->Cell Proliferation & Growth Drives Apoptosis Apoptosis ROS Production->Apoptosis Contributes to

Caption: Mechanism of anticancer action for 5-nitroindole derivatives.

7-Nitroindole: A Scaffold for Diverse Anticancer Strategies

Similar to its 5-nitro counterpart, the 7-nitroindole scaffold is a valuable template for designing anticancer agents.[5] Derivatives have shown cytotoxicity against various cancer cell lines through mechanisms that include the inhibition of key signaling pathways and targeting G-quadruplex DNA.[5]

4- and 6-Nitroindole: Underexplored Potential

In contrast to the 5- and 7-isomers, there is a notable lack of extensive research into the anticancer activities of the parent 4-nitroindole and 6-nitroindole compounds. While 6-nitroindole has been mentioned as a potential building block for anticancer agents, concrete biological data is scarce. This represents a significant knowledge gap and an opportunity for future research.

Quantitative Comparison of Anticancer Activity of Nitroindole Derivatives

Isomer ScaffoldDerivativeCancer Cell LineActivity (IC₅₀/GI₅₀, µM)Reference
5-Nitroindole Pyrrolidine-substituted derivative 5HeLa5.08 ± 0.91[2]
5-Nitroindole Pyrrolidine-substituted derivative 7HeLa5.89 ± 0.73[2]
5-Nitroindole 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung)<0.01 (GI₅₀)[6]
5-Nitroindole 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)0.50 (GI₅₀)[6]
6-Nitroindole 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)A375 (Melanoma)0.57 ± 0.01[7]
6-Nitroindole 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)MDA-MB-231 (Breast)1.61 ± 0.004[7]
Enzyme Inhibition: A Focus on Neuronal Signaling

The positional isomers of nitroindole exhibit distinct enzyme inhibitory profiles, with 7-nitroindole being a well-established inhibitor of a key neuronal enzyme.

7-Nitroindole: A Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

7-Nitroindole and its derivatives are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[5] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, making selective inhibition a promising therapeutic strategy.[5]

  • Mechanism of Action: 7-Nitroindole-based inhibitors act by competing with the substrate L-arginine or the cofactor tetrahydrobiopterin at the active site of nNOS, thereby blocking the production of NO.[5] This inhibitory action has been shown to have effects on cerebral blood flow.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Workflow

cluster_0 Enzymatic Reaction L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS Substrate NO + L-Citrulline NO + L-Citrulline nNOS->NO + L-Citrulline Catalyzes conversion to 7-Nitroindole 7-Nitroindole 7-Nitroindole->nNOS Inhibits

Caption: Inhibition of nNOS by 7-nitroindole.

Other Nitroindole Isomers and Enzyme Inhibition

While 7-nitroindole is a standout nNOS inhibitor, derivatives of other nitroindoles have shown inhibitory activity against different enzymes:

  • 5-Nitroindole: Derivatives have been investigated as inhibitors of tryptophan dioxygenase, a potential target for cancer immunotherapy.

  • 4- and 6-Nitroindole: There is limited specific information on the enzyme inhibitory activities of the parent 4- and 6-nitroindole compounds.

Quantitative Comparison of Enzyme Inhibition by Nitroindole Derivatives

Isomer ScaffoldEnzyme TargetInhibitorActivity (IC₅₀/Kᵢ)Reference
7-Nitroindazole *nNOS7-NitroindazoleApparent IC₅₀ ≈ 17 µg/mL[8]

Note: 7-Nitroindazole is a closely related analog often used in studies of nNOS inhibition.

Antimicrobial Activity: An Area Ripe for Exploration

The antimicrobial potential of nitroindole isomers is less defined compared to their anticancer and enzyme inhibitory activities. However, the presence of the nitro group, a known pharmacophore in antimicrobial agents, suggests that these compounds warrant further investigation.

  • 5-Nitroindole: Derivatives of 5-nitro-3-phenyliminoindol-2(3H)-ones have shown growth inhibition of Gram-positive bacteria with little to no activity against Gram-negative bacteria.[9] Additionally, some 5-nitroindole derivatives have been synthesized as novel antimycotics.

This lack of comprehensive data highlights an opportunity for systematic screening of all four positional isomers against a broad panel of bacterial and fungal pathogens.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key in vitro assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10][11][12]

Workflow for MIC Determination

Start Start Prepare serial dilutions of nitroindole isomer in 96-well plate Prepare serial dilutions of nitroindole isomer in 96-well plate Start->Prepare serial dilutions of nitroindole isomer in 96-well plate Inoculate wells with standardized bacterial suspension Inoculate wells with standardized bacterial suspension Prepare serial dilutions of nitroindole isomer in 96-well plate->Inoculate wells with standardized bacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate wells with standardized bacterial suspension->Incubate at 37°C for 18-24 hours Visually assess for turbidity (bacterial growth) Visually assess for turbidity (bacterial growth) Incubate at 37°C for 18-24 hours->Visually assess for turbidity (bacterial growth) Determine the lowest concentration with no visible growth (MIC) Determine the lowest concentration with no visible growth (MIC) Visually assess for turbidity (bacterial growth)->Determine the lowest concentration with no visible growth (MIC) End End Determine the lowest concentration with no visible growth (MIC)->End Start Start Seed cancer cells in a 96-well plate and allow to adhere Seed cancer cells in a 96-well plate and allow to adhere Start->Seed cancer cells in a 96-well plate and allow to adhere Treat cells with various concentrations of nitroindole isomer Treat cells with various concentrations of nitroindole isomer Seed cancer cells in a 96-well plate and allow to adhere->Treat cells with various concentrations of nitroindole isomer Incubate for 24-72 hours Incubate for 24-72 hours Treat cells with various concentrations of nitroindole isomer->Incubate for 24-72 hours Add MTT reagent to each well and incubate for 3-4 hours Add MTT reagent to each well and incubate for 3-4 hours Incubate for 24-72 hours->Add MTT reagent to each well and incubate for 3-4 hours Solubilize formazan crystals with DMSO or other solvent Solubilize formazan crystals with DMSO or other solvent Add MTT reagent to each well and incubate for 3-4 hours->Solubilize formazan crystals with DMSO or other solvent Measure absorbance at ~570 nm Measure absorbance at ~570 nm Solubilize formazan crystals with DMSO or other solvent->Measure absorbance at ~570 nm Calculate cell viability and determine IC50 value Calculate cell viability and determine IC50 value Measure absorbance at ~570 nm->Calculate cell viability and determine IC50 value End End Calculate cell viability and determine IC50 value->End

Caption: MTT assay workflow for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitroindole isomer. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This assay measures the activity of nNOS by quantifying the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide. [13][14][15] Step-by-Step Methodology (based on NO detection):

  • Reaction Mixture Preparation: Prepare a reaction buffer containing L-arginine (substrate), NADPH, and calmodulin (a cofactor for nNOS).

  • Inhibitor Addition: Add varying concentrations of the 7-nitroindole isomer to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the purified nNOS enzyme or a cell lysate containing nNOS.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Nitrite/Nitrate Detection: Stop the reaction and measure the amount of nitric oxide produced. This is often done by quantifying its stable end products, nitrite and nitrate, using the Griess reagent.

  • Data Analysis: Calculate the percentage of nNOS inhibition for each concentration of the 7-nitroindole isomer and determine the IC₅₀ value.

Conclusion and Future Directions

The positional isomerism of the nitro group on the indole ring profoundly influences biological activity. Current research strongly indicates that the 5-nitroindole and 7-nitroindole scaffolds are highly valuable in the development of anticancer agents and enzyme inhibitors, respectively. The anticancer properties of 5-nitroindole derivatives, particularly their ability to target c-Myc expression, present a compelling avenue for oncological drug discovery. Similarly, the selective nNOS inhibition by 7-nitroindoles offers a promising strategy for treating neurological disorders.

Conversely, the biological activities of 4-nitroindole and 6-nitroindole remain largely unexplored. This significant gap in our knowledge presents a clear opportunity for future research. A systematic evaluation of all four parent nitroindole isomers for their antimicrobial, anticancer, and a broader range of enzyme inhibitory activities is warranted. Such studies would provide a more complete understanding of the structure-activity relationships and could unveil novel therapeutic leads. The detailed protocols provided in this guide serve as a foundation for researchers to undertake these critical investigations and unlock the full potential of nitroindole positional isomers in medicinal chemistry.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (URL: [Link])
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. (URL: [Link])
  • Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases - PubMed. (URL: [Link])
  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione deriv
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC)
  • (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC)
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. (URL: [Link])
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the r
  • Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - NIH. (URL: [Link])
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

Sources

A Comparative Guide to the Validation of 5-Nitroindole-2-carboxylic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a potential enzyme inhibitor is a critical step in the journey from a promising molecule to a therapeutic candidate. This guide provides an in-depth, objective comparison of 5-nitroindole-2-carboxylic acid's performance as an enzyme inhibitor, with a focus on its activity against Indoleamine 2,3-dioxygenase 1 (IDO1). We will explore its efficacy in relation to established IDO1 inhibitors and provide detailed experimental protocols to support your own validation studies.

Introduction to this compound and its Therapeutic Context

This compound is a versatile chemical compound utilized in pharmaceutical and biochemical research as an intermediate in the synthesis of various bioactive molecules, including those with anti-inflammatory properties.[1] The indole-2-carboxylic acid scaffold has been explored for various therapeutic targets, including HIV-1 integrase.[2] In the context of enzyme inhibition, its structural features suggest potential interactions with a range of enzymes. One of the most compelling targets for indole derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of immunosuppressive regulatory T cells (Tregs), allowing cancer cells to evade the immune system.[3][5] Consequently, the inhibition of IDO1 is a significant strategy in cancer immunotherapy.[6][7]

This guide will focus on the validation of this compound as a potential IDO1 inhibitor, comparing it with well-characterized inhibitors such as Epacadostat and NLG919.

Comparative Analysis of IDO1 Inhibitors

To objectively assess the potential of this compound, it is essential to compare its performance metrics with those of established IDO1 inhibitors. The following table summarizes key data for Epacadostat and NLG919, providing a benchmark for validation studies.

Inhibitor IC50 / Ki Mechanism of Action Selectivity References
Epacadostat (INCB024360) IC50: ~10-72 nMPotent and selective inhibitor of IDO1.[8][9][10]High selectivity over IDO2 and Tryptophan 2,3-dioxygenase (TDO).[8][10][11][8][9][10][11][12]
NLG919 Ki: 7 nM; EC50: 75-83 nMPotent inhibitor of the IDO pathway.[13][14]Inhibits IDO1 and TDO.[15][13][14][15]
This compound To be determinedTo be determinedTo be determinedN/A

Causality Behind Experimental Choices: The selection of Epacadostat and NLG919 as comparators is based on their well-documented potency and selectivity for IDO1. Epacadostat, in particular, has been extensively studied in clinical trials.[11] By benchmarking against these compounds, we can establish a clear and relevant context for the performance of this compound.

Experimental Protocols for Validation

The following protocols are designed as self-validating systems, incorporating necessary controls and established methodologies to ensure trustworthy and reproducible results.[16]

This initial screen quantifies the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).[17]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound, Epacadostat, and NLG919 in DMSO. A1 Add inhibitor dilutions and IDO1 enzyme to a 96-well plate. P1->A1 P2 Prepare IDO1 enzyme solution in assay buffer. P2->A1 P3 Prepare L-Tryptophan substrate solution. A3 Initiate reaction by adding L-Tryptophan. P3->A3 A2 Incubate at room temperature. A1->A2 A2->A3 A4 Monitor the formation of N-formylkynurenine by measuring absorbance at 321 nm over time. A3->A4 D1 Calculate initial reaction rates. A4->D1 D2 Plot % inhibition vs. log[inhibitor]. D1->D2 D3 Determine IC50 values using non-linear regression. D2->D3

Caption: Workflow for assessing cellular IDO1 inhibition.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) in a 96-well plate at an appropriate density. [18] * After 24 hours, stimulate the cells with interferon-gamma (IFN-γ) to induce IDO1 expression. [10] * Add serial dilutions of this compound and control inhibitors to the cells.

  • Kynurenine Quantification:

    • Incubate the cells for 48-72 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of kynurenine, the downstream product of IDO1 activity, using a validated method such as HPLC, LC-MS/MS, or a commercially available kynurenine ELISA kit. [19][20][21]

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration relative to the IFN-γ stimulated, untreated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value.

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. Lineweaver-Burk plots provide a graphical method to distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive). [22][23][24] Workflow for MoA Determination

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis P1 Prepare fixed concentrations of the inhibitor. A1 Run the biochemical IDO1 assay with each inhibitor concentration across all substrate concentrations. P1->A1 P2 Prepare varying concentrations of L-Tryptophan. P2->A1 A2 Measure initial reaction velocities (V₀). A1->A2 D1 Calculate 1/V₀ and 1/[S]. A2->D1 D2 Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). D1->D2 D3 Analyze changes in Vmax and Km to determine the mechanism of inhibition. D2->D3

Caption: Workflow for determining the mechanism of enzyme inhibition.

Detailed Protocol:

  • Experimental Setup:

    • Perform the biochemical IDO1 assay as described previously.

    • Use a range of L-Tryptophan concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value).

    • For each substrate concentration, run the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound (e.g., near its IC50 and 5x IC50).

  • Data Analysis:

    • Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

    • Plot 1/V₀ versus 1/[S] for each inhibitor concentration. [25] * Determine the type of inhibition by observing the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) of the lines. [26] * Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Data Interpretation and Expected Outcomes

The experimental data gathered will allow for a comprehensive validation of this compound as an IDO1 inhibitor.

  • Potency: The IC50 and EC50 values will quantify the potency of the compound. A low nanomolar to micromolar range would be considered promising.

  • Cellular Activity: A close correlation between biochemical IC50 and cellular EC50 values suggests good cell permeability and engagement with the target in a cellular environment.

  • Mechanism of Action: The Lineweaver-Burk plot will elucidate the binding mechanism, which is critical for structure-activity relationship (SAR) studies and lead optimization. [17]

Conclusion

This guide provides a robust framework for the validation of this compound as an IDO1 inhibitor. By employing these detailed protocols and comparing the results to established inhibitors like Epacadostat and NLG919, researchers can generate the high-quality, reliable data necessary to advance their drug discovery programs. The systematic approach outlined here, from initial biochemical screening to cellular and mechanistic studies, ensures a thorough and objective assessment of the compound's potential as a novel therapeutic agent.

References

  • Epacadostat (INCB024360) IDO1 27339 - BPS Bioscience.
  • Epacadostat - Wikipedia.
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
  • Yue, E. W. et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med. Chem. Lett. (2017).
  • Lineweaver–Burk plot - Wikipedia.
  • Lineweaver–Burk Plot - Microbe Notes.
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy.
  • NLG919 - BPS Bioscience.
  • Li, M. et al. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. J. Pharm. Anal. (2022).
  • Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate.
  • Lineweaver Burk Plots – MCAT Biochemistry - MedSchoolCoach.
  • Mautino, M. R. et al. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors. J. Clin. Oncol. (2014).
  • IDO1 Inhibitor Screening Assay Kit - BPS Bioscience.
  • Sinclair, C. et al. Single cell analysis of kynurenine and System L amino acid transport in T cells. Nat. Commun. (2018).
  • IDO1 Inhibitor Mechanism of Action Assay Kit - BPS Bioscience.
  • Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation | Molecular Cancer Therapeutics.
  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre - Oncolines.
  • Li, F. et al. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Eur. J. Med. Chem. (2018).
  • Röhrig, U. F. et al. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. J. Med. Chem. (2015).
  • Indoleamine 2,3-dioxygenase - Wikipedia.
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - Frontiers.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central.
  • Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives - MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • L-Kynurenine ELISA kit I High Sensitivity I Cited in 80 papers - Immusmol.
  • Multiplex Assay Kit for Kynureninase (KYNU) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD762Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC).
  • A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation. | Semantic Scholar.
  • Identifying CERS2 Inhibitors Through Advanced Virtual Screening - BIOENGINEER.ORG.
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC - NIH.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate.
  • Tryptophan-BODIPY: a versatile donor-acceptor pair for probing generic changes of intraprotein distances - PubMed.
  • Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - NIH.
  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry - ACS Publications.
  • CN100491350C - The preparation method of this compound - Google Patents.
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate.
  • Label-free tumor cell screening based on IDO1-mediated tryptophan metabolism at single cell level - PubMed.

Sources

A Comparative Analysis of G-quadruplex Stabilizing Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The study of G-quadruplexes (G4s), four-stranded secondary structures of DNA, has emerged as a compelling frontier in molecular biology and drug discovery. These structures, formed in guanine-rich nucleic acid sequences, are implicated in a range of fundamental cellular processes, including telomere maintenance and gene regulation. Their prevalence in the promoter regions of oncogenes and at telomeric ends makes them attractive targets for therapeutic intervention, particularly in oncology.[1][2][3] The stabilization of G4 structures can effectively impede the molecular machinery that requires access to these sequences, leading to cell cycle arrest and apoptosis in cancer cells.

This guide provides a comparative analysis of prominent G-quadruplex stabilizing agents, offering a technical deep-dive into their mechanisms, experimental validation, and practical considerations for their use in research and development. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select and utilize these compounds effectively.

The Landscape of G-Quadruplex Stabilizing Agents

The development of small molecules that can selectively bind and stabilize G4 structures has been a major focus of medicinal chemistry. These agents can be broadly categorized based on their chemical scaffolds.[4] Here, we compare and contrast some of the most extensively studied classes.

Macrocyclic and Polyaromatic Compounds

This class of compounds is characterized by large, planar aromatic systems that are well-suited for π-π stacking interactions with the terminal G-quartets of a G-quadruplex.

  • Porphyrins (e.g., TMPyP4): Cationic porphyrins like TMPyP4 are among the most studied G4 stabilizing agents.[5][6][7][8] They can bind to G-quadruplexes through end-stacking and intercalation.[5][7] However, their selectivity for G4 DNA over duplex DNA can be low, and some porphyrins have been shown to unfold certain G-quadruplex structures.[9][10]

  • Trisubstituted Acridines (e.g., BRACO-19): Developed through rational design, BRACO-19 is a potent telomerase inhibitor that stabilizes G-quadruplexes at the 3' telomeric DNA overhang.[11][12] It shows high selectivity for G4 DNA and has demonstrated antitumor activity in xenograft models.[11][13]

  • Telomestatin: A natural product isolated from Streptomyces anulatus, Telomestatin is a potent and highly selective G4 stabilizing agent.[14][15][16] It is a powerful telomerase inhibitor that can dissociate the TRF2 protein from telomeres, disrupting their capping function.[14][17]

Pentacyclic Acridinium Salts (e.g., RHPS4)

RHPS4 is a highly potent and specific G-quadruplex ligand that binds to and stabilizes telomeric G4s. This leads to the blockage of replication forks at telomeres and induces a DNA damage response, ultimately impairing cellular growth.[18][19][20]

Indole Derivatives (e.g., BIBR1532)

BIBR1532 is primarily known as a non-competitive inhibitor of the telomerase reverse transcriptase (TERT) catalytic subunit.[21][22] While its main mechanism is direct enzyme inhibition, it has also been reported to interact with G4 structures, suggesting a dual role in telomere maintenance inhibition.[23]

Performance Comparison of G4 Stabilizing Agents

The efficacy of a G4 stabilizing agent is determined by several key parameters, including its binding affinity, the degree of stabilization conferred to the G4 structure (measured as the change in melting temperature, ΔTm), and its selectivity for G4 DNA over duplex DNA.

CompoundClassΔTm (°C) for Telomeric G4Selectivity (G4 vs. Duplex)Key Features
TMPyP4 PorphyrinVariable; can also destabilize certain G4sLow to moderateWell-studied, but with noted off-target effects.[9][10]
BRACO-19 Trisubstituted AcridineHighHighPotent telomerase inhibitor with in vivo activity.[11][13]
Telomestatin Macrocyclic Natural ProductVery HighVery HighExceptionally potent and selective natural product.[14][16]
RHPS4 Pentacyclic AcridiniumHighHighInduces telomere dysfunction and DNA damage response.[18][19][20]
BIBR1532 Indole DerivativeModerateModeratePrimarily a TERT inhibitor with G4 interaction.[21][23]

Experimental Validation of G4 Stabilization

The characterization of G4 stabilizing agents relies on a suite of biophysical and cellular assays. Here, we detail the methodologies for two fundamental techniques.

Experimental Protocol 1: FRET-Based G4 Melting Assay

This assay measures the melting temperature (Tm) of a fluorescently labeled G4-forming oligonucleotide. The stabilization of the G4 structure by a ligand results in an increase in the Tm.[24][25][26]

Workflow:

FRET-based G4 melting assay workflow.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: A G4-forming oligonucleotide is synthesized with a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G4 state, the proximity of the fluorophore and quencher results in low fluorescence.

  • Reaction Setup: In a multi-well plate, combine the FRET-labeled oligonucleotide with a potassium-containing buffer and the G4 stabilizing agent at various concentrations.

  • Thermal Denaturation: Use a real-time PCR instrument to slowly heat the samples from a folded state (e.g., 25°C) to an unfolded state (e.g., 95°C), recording fluorescence at incremental temperature steps.

  • Data Analysis: As the G4 structure melts, the fluorophore and quencher separate, causing an increase in fluorescence. The Tm is the temperature at which 50% of the G4 structures are unfolded. The ΔTm is the difference in Tm with and without the stabilizing ligand.[27]

Experimental Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to confirm the formation of a G4 structure and to study its interaction with ligands.[28][29][30] G-quadruplexes have characteristic CD spectra that can indicate their topology (e.g., parallel or antiparallel).[30]

Workflow:

CD spectroscopy workflow for G4-ligand binding.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the G4-forming oligonucleotide in a buffer containing potassium ions to promote G4 formation.

  • Baseline Spectrum: Record the CD spectrum of the oligonucleotide alone to confirm the presence of the G4 structure.

  • Ligand Titration: Incrementally add the G4 stabilizing agent to the oligonucleotide solution.

  • Spectral Acquisition: Record the CD spectrum after each addition of the ligand.

  • Data Analysis: Changes in the CD spectrum upon ligand addition, such as an increase in the characteristic G4 peaks, indicate binding and stabilization of the G-quadruplex structure.[31]

Concluding Remarks

The field of G-quadruplex stabilizing agents is a dynamic and rapidly evolving area of research with significant therapeutic potential.[1][3][32] The compounds discussed in this guide represent a fraction of the chemical diversity that has been explored. The selection of an appropriate G4 stabilizing agent for a particular research application will depend on the specific G4 target, the desired biological outcome, and the experimental context. A thorough understanding of their chemical properties, binding modes, and cellular effects, as validated by the experimental approaches outlined here, is paramount for the successful application of these powerful molecular tools.

References

  • Berardinelli, F., et al. (2016). The G-quadruplex-stabilizing ligand RHPS4 enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams. Oncotarget, 7(21), 30449–30462.
  • Gowan, S. M., et al. (2002). The G-Quadruplex-Interactive Molecule BRACO-19 Inhibits Tumor Growth, Consistent with Telomere Targeting and Interference with Telomerase Function. Molecular Cancer Therapeutics, 1(9), 657-666.
  • Berardinelli, F., et al. (2020). G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells. Cancers, 12(3), 733.
  • Piro, S., et al. (2020). G-Quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells. Cancers, 12(3), 733.
  • Salvatican, C., et al. (2014). Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect. Nucleic Acids Research, 42(15), 9736–9748.
  • Tahara, H., et al. (2006). G-Quadruplex stabilization by telomestatin induces TRF2 protein dissociation from telomeres and anaphase bridge formation accompanied by loss of the 3' telomeric overhang in cancer cells. Oncogene, 25(13), 1955-1966.
  • Carvalho, J., et al. (2017). Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding.
  • Carvalho, J., et al. (2017). Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding.
  • Kim, M. Y., et al. (2003). Telomestatin, a Potent Telomerase Inhibitor, Facilitates the Formation of Intramolecular G-quadruplexes. Journal of the American Chemical Society, 125(8), 2042–2043.
  • Lin, C. H., et al. (2016). Binding of Telomestatin to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent. The Journal of Physical Chemistry B, 120(43), 11136–11146.
  • Kim, M. Y., et al. (2003). The Different Biological Effects of Telomestatin and TMPyP4 Can Be Attributed to Their Selectivity for Interaction with Intramolecular or Intermolecular G-Quadruplex Structures. Molecular Cancer Therapeutics, 2(11), 1097-1104.
  • Perrone, R., et al. (2017). Stabilization of Telomere G-Quadruplexes Interferes with Human Herpesvirus 6A Chromosomal Integration. Journal of Virology, 91(16), e00643-17.
  • Granotier, C., et al. (2005). The G-Quadruplex Ligand Telomestatin Impairs Binding of Topoisomerase IIIα to G-Quadruplex-Forming Oligonucleotides and Uncaps Telomeres in ALT Cells. PLoS ONE, 1(1), e1.
  • Fekete, M., et al. (2021). Stabilization of G-Quadruplex Structures of the SARS-CoV-2 Genome by TMPyP4, BRACO19, and PhenDC3. International Journal of Molecular Sciences, 22(21), 11849.
  • Lam, E. Y., et al. (2014). RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells. PLoS ONE, 9(1), e84659.
  • Lin, C. H., et al. (2018). Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent. ACS Omega, 3(11), 16013–16024.
  • Kypr, J., et al. (2009). Quadruplex DNA Structure Characterization by Circular Dichroism. Current Protocols in Nucleic Acid Chemistry, 36(1), 17.3.1–17.3.15.
  • Incles, C. M., et al. (2004). The G-Quadruplex-Interactive Molecule BRACO-19 Inhibits Tumor Growth, Consistent with Telomere Targeting and Interference with Telomerase Function. Molecular Cancer Therapeutics, 3(12), 1641-1648.
  • Chen, Y., et al. (2021). DNA G-Quadruplexes as Targets for Natural Product Drug Discovery. Molecules, 26(21), 6463.
  • ResearchGate. (n.d.). List of G-Quadruplex stabilizing ligands.
  • Li, Y., et al. (2005). A Spectroscopic Study on the Interactions of Porphyrin with G-Quadruplex DNAs. Biochemistry, 44(4), 1333–1341.
  • Kumar, R. K., et al. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in Molecular Biology, 2035, 301–315.
  • del Villar-Guerra, R., et al. (2020). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
  • Yang, D., & Okamoto, K. (2010). Sequence, Stability, Structure of G-Quadruplexes and Their Drug Interactions. Biochimie, 92(6), 632–647.
  • ResearchGate. (n.d.). (PDF) DNA G-quadruplex-stabilizing metal complexes as anticancer drugs.
  • Dhamodharan, V., et al. (2011). Selective G-Quadruplex DNA Stabilizing Agents Based on Bisquinolinium and Bispyridinium Derivatives of 1,8-Naphthyridine. The Journal of Organic Chemistry, 76(17), 7055–7065.
  • Ghai, R., et al. (2015). Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532. Structure, 23(10), 1945–1955.
  • Yaku, H., et al. (2012). Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4. Journal of Nucleic Acids, 2012, 461563.
  • Izbicka, E., et al. (1999). Effects of cationic porphyrins as G-quadruplex interactive agents in human tumor cells. Cancer Research, 59(3), 639–644.
  • Sui, Y., et al. (2025). Abstract 3057: Telomerase and G-quadruplex dual-targeting chimera inhibits melanoma via telomere disruption. Cancer Research, 85(6_Supplement), 3057-3057.
  • Wei, C., et al. (2005). Selective Interactions of Cationic Porphyrins with G-Quadruplex Structures. Journal of the American Chemical Society, 127(42), 14610–14611.
  • Wikipedia. (n.d.). G-quadruplex. Wikipedia.
  • Butovskaya, E., et al. (2014). The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells. Nucleic Acids Research, 42(14), 9227–9240.
  • Zhang, A. Y., et al. (2021). G-quadruplex DNA: a novel target for drug design. Journal of Biomedical Science, 28(1), 1-17.
  • D'Atri, V., et al. (2018). G-Quadruplex binding enantiomers show chiral selective interactions with human telomere. Nucleic Acids Research, 46(16), 8126–8135.
  • Kaushik, M., et al. (2020). Cationic porphyrins as destabilizer of a G-quadruplex located at the promoter of human MYH7 β gene. Journal of Biomolecular Structure and Dynamics, 38(11), 3290–3301.
  • ResearchGate. (n.d.). Circular dichroism (CD) spectra of G-quadruplex 22HT (5µM) with...
  • Morris, M. J., et al. (2019). G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(2), 129486.
  • ResearchGate. (n.d.). Chemical structures of historical telomeric G4-stabilizing agents.
  • Maji, M., et al. (2023). Stabilization of G-Quadruplex-Duplex Hybrid Structures Induced by Minor Groove-Binding Drugs. Life, 13(2), 597.
  • Lee, J. Y., & Myong, S. (2017). A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET. Methods, 120, 100–109.
  • ResearchGate. (n.d.). FRET-melting competition assay. Thermal stabilization induced by the tested.
  • De Rache, A., & Mergny, J. L. (2015). Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(7), 1436–1445.
  • van der Vliet, A., et al. (2022). DNA G-quadruplex-stabilizing metal complexes as anticancer drugs. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 775–791.
  • ResearchGate. (n.d.). A) Study of the selective stabilization of G4 vs. duplex as assayed by...
  • Lee, H. T., et al. (2021). Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres. Cellular and Molecular Life Sciences, 78(19-20), 6649–6663.
  • Moriarty, T. J., et al. (2015). Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532. Structure, 23(10), 1945–1955.

Sources

The Ascending Trajectory of 5-Nitroindoles: A Comparative Analysis Against Established Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer agents, the scientific community has turned its attention to a promising class of heterocyclic compounds: 5-nitroindole derivatives. These molecules are emerging from the shadows of traditional chemotherapy, demonstrating potent cytotoxic effects and novel mechanisms of action that warrant a detailed comparative evaluation against the stalwarts of current cancer treatment. This guide offers an in-depth, objective comparison of the efficacy of 5-nitroindole derivatives with that of established anticancer drugs, grounded in experimental data to empower researchers, scientists, and drug development professionals in their quest for the next generation of cancer therapies.

Introduction: The Rationale for 5-Nitroindoles in Oncology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a nitro group at the 5-position of the indole ring has been shown to significantly enhance the anticancer activity of these derivatives. This has spurred a wave of research into their potential as therapeutic agents, with a focus on understanding their mechanisms of action and evaluating their efficacy in various cancer models. This guide will navigate the current landscape of 5-nitroindole research, placing their performance in the context of widely used chemotherapeutic agents.

In Vitro Efficacy: A Head-to-Head Cytotoxicity Analysis

The foundational assessment of any potential anticancer drug lies in its ability to inhibit the proliferation of cancer cells in vitro. Here, we compare the cytotoxic effects of promising 5-nitroindole derivatives with standard-of-care chemotherapeutic agents—cisplatin, paclitaxel, and doxorubicin—against the HeLa human cervical cancer cell line, a workhorse of cancer research.

Compound/DrugCancer Cell LineIC50/GI50 (µM)Reference
5-Nitroindole Derivatives
Compound 5 (pyrrolidine-substituted)HeLa5.08 ± 0.91[1]
Compound 7 (pyrrolidine-substituted)HeLa5.89 ± 0.73[1]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l)HOP-62 (Non-small cell lung)<0.01 (log10GI50 < -8.00)[2]
HL-60(TB) (Leukemia)~0.50 (log10GI50 -6.30)[2]
MOLT-4 (Leukemia)~0.66 (log10GI50 -6.18)[2]
Existing Anticancer Drugs
CisplatinHeLa1.92 - 7.95[3]
PaclitaxelHeLa0.005 - 0.01[4]
DoxorubicinHeLa0.1246[5]

Expert Analysis: The presented data reveals that pyrrolidine-substituted 5-nitroindole derivatives, compounds 5 and 7 , exhibit potent cytotoxicity against HeLa cells with IC50 values in the low micromolar range.[1] Notably, the thiosemicarbazone derivative 4l demonstrates remarkable potency against non-small cell lung cancer and leukemia cell lines, with GI50 values in the nanomolar to sub-nanomolar range.[2]

When compared to established drugs, the efficacy of these specific 5-nitroindole derivatives against HeLa cells appears to be in a similar range to that of cisplatin.[3] However, they are less potent than paclitaxel and doxorubicin, which show activity at nanomolar concentrations.[4][5] It is crucial to acknowledge that IC50 values can vary significantly between studies due to differing experimental conditions. Therefore, this comparison serves as a valuable, albeit initial, assessment of their potential. The true measure of their therapeutic window will be determined by their selectivity for cancer cells over normal cells and their in vivo efficacy.

Mechanistic Insights: Unraveling Novel Pathways of Action

A key differentiator for the therapeutic potential of 5-nitroindole derivatives lies in their distinct mechanisms of action compared to traditional chemotherapeutics.

5-Nitroindole Derivatives: Targeting the c-Myc Oncogene and Inducing Oxidative Stress

A significant body of research has illuminated the ability of certain 5-nitroindole derivatives to target and stabilize G-quadruplex (G4) DNA structures.[1][6] These are non-canonical secondary structures found in guanine-rich regions of the genome, including the promoter region of the c-Myc oncogene. The c-Myc protein is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.

By binding to and stabilizing the G4 structure in the c-Myc promoter, these 5-nitroindole derivatives effectively act as transcriptional repressors, leading to the downregulation of c-Myc protein expression.[1] This, in turn, induces cell cycle arrest, primarily in the sub-G1/G1 phase, and triggers apoptosis.[1]

Furthermore, these compounds have been shown to increase the intracellular concentration of reactive oxygen species (ROS).[1] Cancer cells, due to their heightened metabolic rate, already exist in a state of increased oxidative stress. The additional ROS production by 5-nitroindole derivatives can push these cells over the edge, leading to catastrophic cellular damage and death.

Signaling Pathway of a c-Myc G-Quadruplex Stabilizing 5-Nitroindole Derivative

G4_pathway cluster_drug 5-Nitroindole Derivative drug 5-Nitroindole Derivative g4 c-Myc Promoter G-Quadruplex drug->g4 Binds & Stabilizes ros Increased ROS drug->ros Induces cMyc_gene c-Myc Gene g4->cMyc_gene Inhibits Transcription cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA Transcription cell_cycle_arrest Cell Cycle Arrest (Sub-G1/G1) ribosome Ribosome cMyc_mRNA->ribosome Translation cMyc_protein c-Myc Protein proliferation Decreased Cell Proliferation cMyc_protein->proliferation Promotes ribosome->cMyc_protein apoptosis Apoptosis ros->apoptosis

Caption: Mechanism of c-Myc inhibition by 5-nitroindole derivatives.

Existing Anticancer Drugs: A Legacy of DNA Damage and Microtubule Disruption

In contrast, the established anticancer drugs operate through more conventional, yet highly effective, mechanisms.

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks distort the DNA double helix, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Paclitaxel: A member of the taxane family, paclitaxel targets microtubules, essential components of the cellular cytoskeleton. It stabilizes microtubules, preventing their dynamic disassembly, which is crucial for mitotic spindle formation and chromosome segregation during cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.

  • Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II, an enzyme critical for resolving DNA supercoiling during replication. This leads to DNA strand breaks. Doxorubicin also generates reactive oxygen species, contributing to its cytotoxicity.

Signaling Pathways of Existing Anticancer Drugs

existing_drugs cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel cluster_doxorubicin Doxorubicin cluster_apoptosis Common Outcome cisplatin Cisplatin dna_crosslinks DNA Crosslinks cisplatin->dna_crosslinks Forms dna_damage DNA Damage dna_crosslinks->dna_damage apoptosis Apoptosis dna_damage->apoptosis paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules Induces mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest mitotic_arrest->apoptosis doxorubicin Doxorubicin topo_inhibition Topoisomerase II Inhibition doxorubicin->topo_inhibition Causes ros_doxo ROS Generation doxorubicin->ros_doxo Induces dna_breaks DNA Strand Breaks topo_inhibition->dna_breaks ros_doxo->apoptosis dna_breaks->apoptosis

Caption: Mechanisms of action for common chemotherapy drugs.

In Vivo Efficacy: The Crucial Step Towards Clinical Translation

While in vitro data provides a strong foundation, the true test of an anticancer agent's mettle is its performance in vivo. Animal models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice, are indispensable for evaluating systemic efficacy and toxicity.

Existing Anticancer Drugs in Cervical Cancer Models:

  • Cisplatin: Localized delivery of cisplatin in a cervical cancer mouse model has been shown to result in a 73.4-fold higher accumulation in the tumor compared to systemic delivery, leading to improved therapeutic efficacy.[7]

  • Paclitaxel: In a HeLa xenograft model, paclitaxel nanoparticles, especially when combined with radiotherapy, demonstrated a significant delay in tumor growth and prolonged survival time compared to the standard formulation of paclitaxel.[8][9]

  • Doxorubicin: In a mouse model of cervical cancer, doxorubicin treatment led to a significant decrease in subcutaneous tumor size.[10] Doxorubicin-loaded micelles have also shown a stronger tumor inhibition effect compared to free doxorubicin in a cervical carcinoma model.[11]

5-Nitroindole Derivatives: A Call for In Vivo Investigation:

Currently, there is a conspicuous lack of publicly available in vivo efficacy data for 5-nitroindole derivatives in cervical cancer models. This represents a critical knowledge gap that must be addressed to validate the promising in vitro findings and propel these compounds further along the drug development pipeline. Future research should prioritize the evaluation of lead 5-nitroindole candidates in relevant animal models to assess their pharmacokinetic properties, tumor growth inhibition, and overall safety profile.

Experimental Protocols: Ensuring Reproducibility and Rigor

To facilitate the independent verification and expansion of the findings discussed, detailed protocols for the key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assays

1. Alamar Blue Assay:

This assay quantitatively measures cell proliferation and cytotoxicity. It utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.

  • Step 1: Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Step 3: Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a 5% CO2 incubator.

  • Step 4: Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Step 5: Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Step 6: Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Alamar Blue Assay

alamar_blue start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds and controls incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 add_alamar Add Alamar Blue reagent incubate2->add_alamar incubate3 Incubate for 1-4 hours add_alamar->incubate3 measure_fluorescence Measure fluorescence incubate3->measure_fluorescence analyze_data Analyze data and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of the Alamar Blue assay.

2. Sulphorhodamine B (SRB) Assay:

This assay is a colorimetric method for determining cell number based on the measurement of total cellular protein content.

  • Step 1: Cell Seeding and Treatment: Follow steps 1 and 2 of the Alamar Blue assay protocol.

  • Step 2: Cell Fixation: After the 72-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Step 3: Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Step 4: Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Step 5: Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Step 6: Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Step 7: Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Step 8: Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Step 1: Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.

  • Step 2: Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Step 3: Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix for at least 30 minutes on ice.

  • Step 4: Washing: Wash the cells twice with phosphate-buffered saline (PBS).

  • Step 5: Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Step 6: Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Step 7: Flow Cytometry Analysis: Analyze the cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Step 8: Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

5-Nitroindole derivatives have unequivocally demonstrated their potential as a promising new class of anticancer agents. Their ability to induce cytotoxicity in cancer cells, in some cases with potencies comparable to or exceeding that of established drugs, is a testament to their therapeutic promise. More importantly, their novel mechanisms of action, particularly the targeting of the c-Myc oncogene through G-quadruplex stabilization, offer a fresh avenue for circumventing the resistance mechanisms that often plague conventional chemotherapies.

The path forward, however, requires a concerted effort to bridge the existing knowledge gaps. A critical next step is the rigorous in vivo evaluation of lead 5-nitroindole compounds in relevant animal models of cancer. These studies will be instrumental in establishing their systemic efficacy, pharmacokinetic profiles, and safety. Furthermore, a deeper exploration into the diversity of mechanisms employed by different 5-nitroindole derivatives is warranted to broaden their therapeutic applicability.

References

  • In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma. (n.d.). National Center for Biotechnology Information.
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]
  • Localized Delivery of Cisplatin to Cervical Cancer Improves Its Therapeutic Efficacy and Minimizes Its Side-Effect Profile. (n.d.). National Center for Biotechnology Information.
  • In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma. (2016). PubMed.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed.
  • In Vitro and In Vivo Synergistic Therapeutic Effect of Cisplatin with Human Papillomavirus16 E6/E7 CRISPR/Cas9 on Cervical Cancer Cell Line. (2016). PubMed.
  • In vitro and in vivo evaluations of antitumor activity against cervical cancer of paclitaxel-loaded nanoparticals. (2019). Fudan University Journal of Medical Sciences.
  • Karali, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F., & Ozbey, S. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(12), 965–970. [Link]
  • Investigating Doxorubicin's mechanism of action in cervical cancer: a convergence of transcriptomic and metabolomic perspectives. (2023). Frontiers in Pharmacology.
  • Delivery of Doxorubicin for Human Cervical Carcinoma Targeting Therapy by Folic Acid-Modified Selenium Nanoparticles. (2018). National Center for Biotechnology Information.
  • Investigating Doxorubicin's mechanism of action in cervical cancer: a convergence of transcriptomic and metabolomic perspectives. (2023). National Center for Biotechnology Information.
  • In vivo antitumor effect of DOX-loaded micelles in the U14... (n.d.). ResearchGate.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). Organic and Medicinal Chemistry International Journal.
  • Cervical cancer models respond to cisplatin treatment: A) Timeline... (n.d.). ResearchGate.
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate.
  • Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. (n.d.). ResearchGate.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). Semantic Scholar.
  • In vitro and in vivo inhibition of tumor cell viability by combined dihydroartemisinin and doxorubicin treatment, and the underlying mechanism. (2016). Spandidos Publications.
  • In Vitro Chemoresponse to Cisplatin and Outcomes in Cervical Cancer. (n.d.). National Center for Biotechnology Information.
  • Effects of cisplatin on the viability of cervical cancer cells. (n.d.). ResearchGate.
  • Efficacy of Modified Dose-dense Paclitaxel in Recurrent Cervical Cancer. (n.d.). National Center for Biotechnology Information.
  • Cytotoxic activity of new compounds compared with doxorubicin against... (n.d.). ResearchGate.
  • Frontline Therapies for Metastatic Cervical Cancer. (2019, August 29). YouTube.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI.
  • Cytotoxicity of the most active compounds compared to cisplatin. (n.d.). ResearchGate.
  • Clickable Cisplatin Derivatives as Versatile Tools to Probe the DNA Damage Response to Chemotherapy. (2022). Frontiers in Chemistry.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Thai Journal of Pharmaceutical Sciences.
  • Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue. (1995). PubMed.
  • Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer. (n.d.). National Center for Biotechnology Information.
  • Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. (2020). DergiPark.
  • Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells. (2019). National Center for Biotechnology Information.
  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. (n.d.). National Center for Biotechnology Information.
  • IC 50 values of 1, 3, and cisplatin against HeLa cells expressed as... (n.d.). ResearchGate.
  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). PubMed.
  • Comparison of IC50 values of 1–4 and cisplatin in HeLa cells (72 h MTT... (n.d.). ResearchGate.
  • Cytotoxicities (IC 50 ) of Dox and Dox@CBNPs against selected human... (n.d.). ResearchGate.
  • IC50 values for different times of paclitaxel intervention in Hela, Hela/Taxol cells. (n.d.). ResearchGate.
  • Effect of HeLa Cell Density Towards Cisplatin Treatment. (2022). Science UTM.
  • Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay. (2024). Journal of Drug Delivery and Therapeutics.
  • Is there anyone that has found an accurate IC50 for Paclitaxel on HeLa cells using an MTT cell viability assay? (2023). ResearchGate.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed.
  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. (2002). PubMed.
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Nitroindole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 5-nitroindole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents.[1][2] Its derivatives have shown significant potential as inhibitors of various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), making them attractive candidates for drug development.[3][4] As these molecules advance through the development pipeline, understanding their analytical behavior is paramount. Specifically, for developing targeted diagnostics, monitoring therapeutic efficacy, or ensuring drug specificity, a thorough investigation of antibody cross-reactivity is not just a regulatory hurdle, but a scientific necessity.

This guide provides an in-depth comparison and a practical framework for conducting cross-reactivity studies on this compound derivatives. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical system.

The Imperative of Cross-Reactivity Profiling

In drug development and diagnostics, specificity is key. An immunoassay designed to detect a specific drug molecule must be able to distinguish it from its structurally similar metabolites or synthetic precursors. Failure to do so can lead to inaccurate pharmacokinetic data, false-positive results, or a misunderstanding of a compound's metabolic profile.[5] Cross-reactivity is not an inherent, fixed property of an antibody but is highly dependent on the specific format and conditions of the immunoassay.[6][7] Therefore, a systematic evaluation of potential cross-reactants under defined assay conditions is essential.

This guide will use a hypothetical study focused on developing a selective immunoassay for this compound (the parent compound) to illustrate the process. We will assess its cross-reactivity against a panel of rationally selected derivatives, reflecting common synthetic modifications.

Experimental Design: A Symphony of Structure and Selectivity

The foundation of a reliable cross-reactivity study lies in its design. This involves the careful selection of compounds to be tested and the optimization of the analytical method.

Selection of Test Compounds

The choice of derivatives to include in the panel should be guided by the synthetic routes used to create analogs and the expected metabolic pathways.[3][8] For our study, we will compare the parent compound against derivatives with modifications at key positions that could influence antibody recognition:

  • Parent Compound (Analyte): this compound

  • Derivative 1 (Esterification): Methyl 5-nitroindole-2-carboxylate

  • Derivative 2 (Ring Position Isomer): 6-Nitroindole-2-carboxylic acid

  • Derivative 3 (Scaffold Variation): 5-Bromoindole-2-carboxylic acid

  • Derivative 4 (Side-Chain Modification): 5-Nitro-3-(hydroxymethyl)indole-2-carboxylic acid

This selection allows us to probe how changes to the key carboxylic acid group, the position of the nitro group, and other ring substitutions affect antibody binding.

Analytical Methodology: The Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for determining the specificity of an antibody and quantifying analytes in a sample.[9] Its principle relies on the competition between the free analyte in the sample and a labeled antigen conjugate for a limited number of antibody binding sites.

The logical workflow for our competitive ELISA is illustrated below.

G cluster_prep Preparation cluster_assay Competitive Reaction cluster_detect Detection plate 1. Plate Coating (Antigen-Protein Conjugate) block 2. Blocking (BSA/Milk Powder) plate->block Incubate & Wash compete 3. Competition - Add Antibody - Add Sample/Standard (Free Analyte) block->compete Incubate & Wash sec_ab 4. Secondary Antibody (Enzyme-Conjugated) compete->sec_ab Incubate & Wash sub 5. Substrate Addition (e.g., TMB) sec_ab->sub Incubate & Wash read 6. Read Absorbance (Colorimetric Signal) sub->read Stop Reaction

Caption: Workflow of the competitive ELISA for cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA

This protocol is designed to be a self-validating system, with built-in controls and clear decision points. The causality behind each step is explained to provide a deeper understanding of the methodology.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • This compound-BSA conjugate (for coating)

  • Anti-5-nitroindole-2-carboxylic acid primary antibody (polyclonal or monoclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2M H₂SO₄)

  • Parent compound and derivatives for standards and test samples

  • Microplate reader

Procedure:

  • Plate Coating:

    • Action: Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

    • Causality: This step immobilizes a uniform layer of the antigen to the plate surface, which will be used to capture the primary antibody. The BSA conjugate acts as the "anchor."

  • Washing:

    • Action: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Causality: Removes unbound antigen, ensuring that the subsequent signal is only from specifically bound molecules.

  • Blocking:

    • Action: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

    • Causality: This is a critical step to prevent non-specific binding of the primary and secondary antibodies to the plastic surface of the well, which would otherwise lead to high background noise.

  • Washing:

    • Action: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Action: Prepare serial dilutions of the parent compound (standard curve) and each derivative in Assay Buffer. In separate tubes, mix 50 µL of each standard/derivative concentration with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature. Transfer 100 µL of this mixture to the corresponding wells of the blocked plate. Incubate for 1-2 hours at room temperature.

    • Causality: This is the core competitive step. Free analyte in the solution will compete with the coated antigen for the antibody binding sites. High concentrations of free analyte will result in less antibody binding to the plate, and thus a weaker final signal.

  • Washing:

    • Action: Repeat the wash step as described in step 2. This removes unbound primary antibody.

  • Secondary Antibody Incubation:

    • Action: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Causality: The secondary antibody binds to the primary antibody that has been captured on the plate. The conjugated enzyme (e.g., HRP) is essential for the final signal generation.

  • Washing:

    • Action: Perform a more stringent wash, typically 5 times, as described in step 2.

    • Causality: Thoroughly removes any unbound secondary antibody to minimize background signal.

  • Signal Development and Measurement:

    • Action: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes. The reaction is stopped by adding 50 µL of Stop Solution.

    • Causality: The HRP enzyme on the secondary antibody catalyzes the conversion of TMB into a blue-colored product, which turns yellow upon addition of the stop solution. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.

    • Action: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data generated from the ELISA is used to calculate the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀).

Cross-Reactivity Calculation:

Cross-reactivity (%) is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100

A high percentage indicates that the derivative is recognized by the antibody similarly to the parent compound, while a low percentage signifies greater specificity for the parent compound.

Comparative Performance Data

The following table summarizes the hypothetical results from our cross-reactivity study.

Compound IDStructure / ModificationIC50 (nM)Cross-Reactivity (%)Interpretation
Parent This compound15.2100%Reference Compound
Deriv. 1 Methyl 5-nitroindole-2-carboxylate> 10,000< 0.15%Very Low: The free carboxylic acid is a critical epitope for antibody recognition.
Deriv. 2 6-Nitroindole-2-carboxylic acid45.833.2%Moderate: The position of the nitro group influences binding, but is not the primary determinant.
Deriv. 3 5-Bromoindole-2-carboxylic acid25.160.6%High: The antibody tolerates substitution of the nitro group with another halogen at the 5-position.
Deriv. 4 5-Nitro-3-(hydroxymethyl)indole-2-carboxylic acid185.58.2%Low: Substitution at the 3-position introduces steric hindrance that reduces antibody binding.

Structure-Activity Relationship Insights:

  • The Carboxylic Acid is Key: The near-total loss of binding upon esterification (Derivative 1) strongly suggests that the negatively charged carboxylate group is a primary recognition point for the antibody.[3] This is a common feature in immunoassays for acidic drugs.

  • Tolerance at the 5-Position: The significant cross-reactivity with the 5-bromo derivative (Derivative 3) indicates that while the electronic nature of the 5-position substituent matters (compare 33.2% for 6-nitro vs 60.6% for 5-bromo), the antibody binding pocket can accommodate different groups at this position.[10]

  • Steric Hindrance Matters: The low cross-reactivity of Derivative 4 highlights the importance of the substitution pattern on the indole ring. The addition of a hydroxymethyl group at the C3 position likely hinders the optimal orientation of the molecule within the antibody's binding site.[11]

Conclusion and Forward Outlook

This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound derivatives. Our hypothetical results underscore that minor structural modifications can have profound effects on antibody recognition. The free carboxylic acid at the 2-position was identified as a critical epitope, a finding that is crucial for designing future immunoassays and for interpreting data from studies involving these compounds.

For any drug development program utilizing the indole-2-carboxylic acid scaffold, this type of empirical, data-driven analysis is indispensable.[4][12][13] It ensures the development of selective and reliable analytical methods, ultimately leading to a more accurate and comprehensive understanding of the compound's behavior both in vitro and in vivo. Further characterization using orthogonal methods like Liquid Chromatography-Mass Spectrometry (LC-MS) is always recommended to confirm and complement immunoassay findings.[14][15]

References

  • This compound. Chem-Impex.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. 2024.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. 2024-03-18.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. 2025-08-10.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar. 2021-07-17.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. 2020-02-15.
  • The preparation method of this compound. Google Patents.
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed. 2014-12-09.
  • Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. 2020-10-22.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed.
  • Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. 2021-07-17.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. 2022-11-01.

Sources

A Head-to-Head Comparison of HIV Integrase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The integration of the viral DNA into the host cell genome is a critical and defining step in the HIV-1 replication cycle, catalyzed by the viral enzyme integrase (IN). This process establishes the permanent proviral reservoir, making integrase an exceptional target for antiretroviral therapy (ART). Integrase Strand Transfer Inhibitors (INSTIs) represent a cornerstone of modern ART, demonstrating potent antiviral activity, favorable safety profiles, and a high barrier to resistance, particularly among second-generation agents.[1][2]

This guide provides a detailed head-to-head comparison of the leading FDA-approved INSTIs, structured for researchers, virologists, and drug development professionals. We will dissect their mechanisms, compare clinical efficacy, analyze resistance pathways, and provide standardized protocols for their in-vitro evaluation. The evolution from first-generation INSTIs, such as raltegravir and elvitegravir, to second-generation agents like dolutegravir, bictegravir, and the long-acting cabotegravir, has been driven by the pursuit of improved resistance barriers and optimized pharmacology.[1][2][3]

Mechanism of Action: A Tale of Two Generations

All approved INSTIs are classified as Integrase Strand Transfer Inhibitors. They function by binding to the catalytic core domain of the HIV-1 integrase enzyme when it is complexed with the viral DNA ends, a structure known as the intasome.[3] The core pharmacophore of these drugs chelates two essential magnesium ions (Mg²⁺) in the enzyme's active site. This action effectively blocks the crucial strand transfer step, where the processed 3' ends of the viral DNA would normally be covalently joined to the host cell's DNA.[4] This prevents the establishment of the provirus and halts the replication cycle.[4][5]

The key distinction between generations lies in their interaction with the intasome. Second-generation inhibitors, dolutegravir and bictegravir, exhibit significantly longer dissociation half-lives from the integrase-DNA complex compared to their predecessors. This prolonged residence time is a critical factor in their higher barrier to resistance and sustained antiviral activity.[6]

Visualizing the Mechanism

HIV_INSTI_Mechanism cluster_nucleus Host Cell Nucleus vRNA Viral RNA vDNA Viral DNA (via Reverse Transcription) vRNA->vDNA RT PIC Pre-Integration Complex (PIC) vDNA->PIC IN binds vDNA Integration Successful Integration (Provirus) PIC->Integration Strand Transfer Blocked Integration Blocked PIC->Blocked HostDNA Host Chromosome INSTI Integrase Inhibitor (INSTI) INSTI->Blocked Chelates Mg²⁺ in active site

Caption: Mechanism of HIV Integrase Strand Transfer Inhibitors (INSTIs).

Comparative Efficacy: Insights from Clinical Trials

Head-to-head clinical trials are the gold standard for comparing antiretroviral agents. Second-generation INSTIs have consistently demonstrated non-inferior or superior efficacy compared to first-generation INSTIs and agents from other drug classes.

Drug Comparison Clinical Trial Patient Population Key Efficacy Outcome (HIV-1 RNA <50 copies/mL) Reference(s)
Bictegravir vs. Dolutegravir GS-1490Treatment-NaïveWeek 96: 84.1% (BIC) vs. 86.5% (DTG) - Non-inferior[7]
Dolutegravir vs. Raltegravir SPRING-2Treatment-NaïveWeek 48: 88% (DTG) vs. 85% (RAL) - Non-inferior[8][9]
Dolutegravir vs. Raltegravir SAILINGTreatment-ExperiencedWeek 48: 71% (DTG) vs. 64% (RAL) - Statistically Superior[6][10]

In treatment-naïve individuals, both bictegravir and dolutegravir show excellent and comparable rates of viral suppression by week 96.[7] The SPRING-2 study established the non-inferiority of once-daily dolutegravir to twice-daily raltegravir.[8][9] However, in treatment-experienced patients, the SAILING study demonstrated the superiority of dolutegravir, a difference driven by a lower rate of virological failure and emergent resistance.[6][10]

Resistance Profiles: The Second-Generation Advantage

The genetic barrier to resistance is a defining feature separating the INSTI generations. First-generation agents, raltegravir and elvitegravir, are susceptible to resistance development through single primary mutations. In contrast, second-generation INSTIs, dolutegravir and bictegravir, typically require the accumulation of multiple mutations to cause clinically significant resistance.[5][11]

There are three main resistance pathways for first-generation INSTIs, involving primary mutations at positions Y143, N155, and Q148.[11] The Q148 pathway, often combined with secondary mutations like G140S/A, confers the most significant cross-resistance to all INSTIs.[11][12]

Mutation(s) Raltegravir (RAL) Elvitegravir (EVG) Dolutegravir (DTG) Bictegravir (BIC) Comments Reference(s)
T97A Low (1-3 fold)Low-Mod (3-5 fold)Minimal (<1.5 fold)Minimal (<1.5 fold)Polymorphic; enhances other mutations.[13][14]
Y143R/C High (>10 fold)High (>10 fold)SusceptibleSusceptiblePrimary pathway for RAL/EVG. DTG/BIC retain activity.[11][15]
N155H High (>10 fold)High (>30 fold)Low (1.5-2 fold)Low (1.5-2 fold)Primary pathway for RAL/EVG. Minor effect on DTG/BIC alone.[14]
G140S + Q148H Very High (>100 fold)Very High (>100 fold)Mod-High (8-25 fold)Mod-High (8-10 fold)Confers broad cross-resistance. The most challenging pathway.[12][13]
R263K SusceptibleSusceptibleLow (1.5-3 fold)Low (1.5-3 fold)DTG-selected mutation; impairs viral fitness.[16][17]

Fold change is an approximation based on published in-vitro phenotypic data. Actual values may vary by assay and viral background.

Dolutegravir and bictegravir maintain activity against viruses with the Y143R/C and N155H mutations.[12][14][15] While high-level resistance can occur via the G140S/Q148H pathway, it often requires additional accessory mutations and comes at a cost to viral fitness.[13][18] Importantly, no emergent resistance to bictegravir or dolutegravir was detected in large-scale clinical trials for first-line therapy.[7][9][19]

Biochemical Potency: Dissociation Kinetics

A key differentiator at the molecular level is the stability of the drug-enzyme-DNA complex. Slower dissociation rates (longer half-lives) are correlated with a higher barrier to resistance.

Integrase Inhibitor Dissociation Half-life (t½) from Wild-Type IN-DNA Complex Reference
Bictegravir (BIC) 163 hours[6]
Dolutegravir (DTG) 96 hours[6]
Raltegravir (RAL) 10 hours[6]
Elvitegravir (EVG) 3.3 hours[6]

The remarkably long residence times of bictegravir and dolutegravir provide a biochemical explanation for their durable antiviral activity and superior resistance profiles compared to the first-generation agents.[6]

Safety and Tolerability

INSTIs are generally well-tolerated compared to older antiretroviral classes.[2] However, specific side effects have been noted, creating subtle but important distinctions between the agents.

  • Weight Gain: An emerging concern with modern ART is treatment-associated weight gain. Some studies suggest this effect may be more pronounced with second-generation INSTIs, particularly dolutegravir and bictegravir, compared to other drug classes.[2] The exact mechanism is still under investigation.

  • Neuropsychiatric Adverse Events (NPAEs): Insomnia, headache, dizziness, and, less commonly, depression and anxiety have been reported with INSTIs.[20] While rates in clinical trials were low, real-world cohort data suggest a higher incidence of NPAEs leading to discontinuation with dolutegravir in some populations.[20] Bictegravir appears to have a similar or slightly more favorable neuropsychiatric profile compared to dolutegravir.[19][20] Raltegravir has been associated with less hyperarousal in certain patient subgroups.[21]

  • Drug-Drug Interactions (DDI):

    • Elvitegravir requires pharmacokinetic boosting with cobicistat, which inhibits the CYP3A4 enzyme, leading to a high potential for DDIs.[22]

    • Bictegravir and Dolutegravir are metabolized by both UGT1A1 and CYP3A4, resulting in fewer DDIs than elvitegravir.[22]

    • Raltegravir is primarily metabolized via UGT1A1 glucuronidation, giving it a low potential for CYP450-mediated DDIs.[22]

    • A key interaction for all INSTIs is with polyvalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺) found in antacids and supplements, which can chelate the drug and reduce its absorption. Dosing must be separated by several hours.[23]

Experimental Protocols for In-Vitro Evaluation

Accurate and reproducible in-vitro assays are fundamental to the discovery and characterization of novel inhibitors. Below are standardized methodologies for assessing INSTI performance.

Protocol 1: Cell-Based Antiviral Assay (TZM-bl Reporter Assay)

This assay quantifies the ability of a compound to inhibit HIV-1 infection in a cell line. The TZM-bl cell line is a HeLa-derived line engineered to express CD4, CCR5, and CXCR4. It contains an integrated firefly luciferase gene under the control of the HIV-1 LTR promoter. Upon infection, the viral Tat protein activates the LTR, driving luciferase expression, which can be measured as a luminescent signal.[8]

Objective: To determine the 50% effective concentration (EC₅₀) of an INSTI against HIV-1 infection.

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom tissue culture plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + antibiotics). Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of the test INSTI (and controls) in growth medium. A typical starting concentration is 1 µM, diluted 3-fold across 10 points.

  • Infection:

    • On the day of infection, carefully remove the medium from the cells.

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Add 50 µL of a pre-titered HIV-1 virus stock (e.g., NL4-3) to each well, except for cell-only control wells. The amount of virus should yield a robust signal-to-background ratio (typically >100).

    • Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Remove 100 µL of supernatant from each well.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.

    • Transfer 150 µL of the lysate to a white, opaque 96-well plate.

    • Read the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background signal (cell control wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the virus control wells: % Inhibition = 100 * (1 - [RLU_compound / RLU_virus_control]).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value.

Visualizing the Cell-Based Assay Workflow

Cell_Assay_Workflow Start Start Seed Seed TZM-bl Cells (1x10⁴ cells/well) Start->Seed Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Prepare Prepare Serial Dilutions of INSTI Incubate1->Prepare Add Add Compound & HIV-1 Virus to Cells Incubate1->Add Prepare->Add Incubate2 Incubate 48 hours (37°C, 5% CO₂) Add->Incubate2 Lyse Lyse Cells & Add Luciferase Substrate Incubate2->Lyse Read Read Luminescence (RLU) Lyse->Read Analyze Calculate % Inhibition & Determine EC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for a TZM-bl cell-based HIV-1 antiviral assay.

Protocol 2: Biochemical Integrase Strand Transfer Assay

This cell-free assay directly measures the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase. It is essential for mechanistic studies and for confirming the direct target of an inhibitor.[4][18][24]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of an INSTI against the strand transfer activity of HIV-1 integrase.

Methodology:

  • Plate Preparation: Use a high-binding 96-well plate (e.g., streptavidin-coated). Coat the wells with a biotinylated double-stranded oligonucleotide that mimics the processed HIV-1 LTR U5 end (the "donor substrate"). Incubate and wash to remove unbound substrate.

  • Integrase Binding: Add purified, recombinant HIV-1 integrase enzyme diluted in reaction buffer to each well. Incubate for 30-60 minutes at 37°C to allow the enzyme to bind to the donor substrate. Wash away unbound enzyme.

  • Inhibitor Addition: Add serial dilutions of the test INSTI (in reaction buffer) to the wells. Incubate for 15-30 minutes at room temperature.

  • Strand Transfer Reaction: Initiate the reaction by adding a "target substrate" – a second, distinct oligonucleotide labeled with a reporter molecule (e.g., Digoxigenin - DIG). Incubate for 60-90 minutes at 37°C. During this time, the active integrase will integrate the donor substrate into the target substrate.

  • Detection:

    • Wash the wells thoroughly to remove unreacted target substrate.

    • Add an anti-DIG antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 30-60 minutes at 37°C.

    • Wash away the unbound antibody-enzyme conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB). The amount of color development is proportional to the amount of strand transfer that occurred.

  • Data Analysis:

    • Stop the reaction with an acid solution and read the absorbance at 450 nm.

    • Calculate the percent inhibition for each compound concentration relative to "no inhibitor" controls.

    • Plot the data and fit to a dose-response curve to determine the IC₅₀ value, similar to the cell-based assay.

Conclusion and Future Directions

The development of HIV integrase inhibitors marks a triumph in rational drug design, transforming HIV treatment paradigms. Second-generation agents, dolutegravir and bictegravir, have set a high bar for efficacy and resistance, offering potent, durable, and convenient single-tablet regimens. Their superiority over first-generation agents is clearly demonstrated by a higher genetic barrier to resistance, underpinned by slower dissociation kinetics from the intasome complex.

While clinically effective, ongoing research must address the long-term consequences of INSTI-based therapy, particularly concerning weight gain and neuropsychiatric effects. The development of the long-acting injectable cabotegravir represents the next frontier, shifting the focus from daily oral therapy to infrequent injections, which could revolutionize treatment adherence and prevention strategies. Future drug discovery efforts will likely focus on novel mechanisms targeting integrase, such as allosteric inhibitors, and compounds that can overcome even the most complex resistance pathways. The robust in-vitro and clinical evaluation frameworks described herein will remain essential tools in this ongoing endeavor.

References

  • Quashie, P. K., et al. (2010). Patterns of resistance development with integrase inhibitors in HIV. AIDS Reviews.
  • Scarsi, K. K., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Drugs.
  • Goethals, O., et al. (2010). Cross-resistance profile determination of two second-generation HIV-1 integrase inhibitors using a panel of recombinant viruses derived from raltegravir-treated clinical isolates. Journal of Acquired Immune Deficiency Syndromes.
  • Scarsi, K. K., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Drugs.
  • Scarsi, K., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety.
  • Scarsi, K. K., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Springer Medizin.
  • Canducci, F., et al. (2011). Cross-resistance profile of the novel integrase inhibitor Dolutegravir (S/GSK1349572) using clonal viral variants selected in patients failing raltegravir. Journal of Acquired Immune Deficiency Syndromes.
  • Cahn, P., et al. (2013). Dolutegravir versus raltegravir in antiretroviral-experienced, integrase-inhibitor-naive adults with HIV: week 48 results from the randomised, double-blind, non-inferiority SAILING study. The Lancet.
  • Scarsi, K. K., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. PubMed.
  • Stellbrink, H-J. (2018).
  • Collins, S. (2012).
  • Highleyman, L. (2013). Dolutegravir superior to raltegravir for treatment-experienced people with HIV. aidsmap.
  • i-Base. (2024). Choice of integrase inhibitor (INSTI). HIV i-Base.
  • Nuñez-Saavedra, I., et al. (2025). Comparative effectiveness of bictegravir versus dolutegravir, raltegravir, and efavirenz-based antiretroviral therapy among treatment-naïve individuals with HIV. European Journal of Internal Medicine.
  • Wohl, D., et al. (2019). Bictegravir and dolutegravir: head to head at 96 weeks.
  • Raffi, F., et al. (2013). Once-daily dolutegravir versus raltegravir in antiretroviral-naive adults with HIV-1 infection: 48 week results from the randomised, double-blind, non-inferiority SPRING-2 study. The Lancet Infectious Diseases.
  • Rhee, S-Y., et al. (2011).
  • CATIE. (2013). Dolutegravir vs. Raltegravir -- Results After Two Years. TheBodyPro.
  • Nuñez-Saavedra, I., et al. (2024). Comparative Effectiveness of Switching to Bictegravir From Dolutegravir-, Efavirenz-, or Raltegravir-Based Antiretroviral Therapy Among Individuals With HIV Who are Virologically Suppressed. Clinical Infectious Diseases.
  • i-Base. (2025). Cross-resistance by drug class. HIV i-Base.
  • Van Wesenbeeck, L., et al. (2012). Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. Methods in Molecular Biology.
  • Stanford University. (n.d.). Mutations Associated with Reduced Susceptibility to INSTIs.
  • Salie, Z., et al. (2021). Stratified fold change differences in EVG and RAL susceptibility...
  • Shafer, R. W., et al. (2019). Integrase strand transfer inhibitor (INSTI)-resistance mutations for the surveillance of transmitted HIV-1 drug resistance.
  • Kessl, J. J., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology.
  • Marinello, J., et al. (2008). Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors. Journal of Biological Chemistry.
  • Stanford University. (2025). INSTI Resistance Notes.
  • Parissi, V., et al. (2005). Integrase and integration: biochemical activities of HIV-1 integrase. Retrovirology.
  • Chan, C., et al. (2021). An update on neuropsychiatric adverse effects with second-generation integrase inhibitors and nonnucleoside reverse transcriptase inhibitors. Current Opinion in HIV and AIDS.
  • Maki, P. M., et al. (2020). Integrase Inhibitors are Associated with Neuropsychiatric Symptoms in Women with HIV. Journal of Neuroimmune Pharmacology.
  • Marinello, J., et al. (2008). Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors. Journal of Biological Chemistry.

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Nitroindole-2-Carboxylic Acid Purity Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

5-Nitroindole-2-carboxylic acid (CAS No. 16730-20-4) is a pivotal intermediate in medicinal chemistry and pharmaceutical development.[1][2] It serves as a foundational building block for a range of bioactive molecules, including potential anti-inflammatory agents, antimicrobials, and inhibitors of enzymes like HIV-1 integrase.[1][3] Given its role as a precursor, the purity of this starting material is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiles of subsequent compounds, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

An impure standard can introduce unforeseen variables into sensitive assays, lead to the formation of difficult-to-remove side products, and compromise the integrity of research data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the purity of this compound standards from various sources. We will move beyond a single-technique assessment to embrace an orthogonal, multi-faceted approach that provides the highest degree of confidence in material quality.

The Orthogonal Approach: A Foundation of Trustworthy Analysis

Relying on a single analytical method for purity assessment can be misleading. For instance, High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying UV-active impurities, but it may not detect non-chromophoric or volatile impurities. Therefore, a robust purity evaluation protocol must employ multiple, orthogonal techniques that measure different physicochemical properties of the compound.[4] This multi-pronged strategy ensures that the purity value is a true and comprehensive reflection of the material's quality. Our benchmarking workflow, detailed below, integrates chromatographic, spectroscopic, and thermal analysis techniques to build a complete purity profile.

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical flow of our comprehensive, multi-technique approach to purity standard validation.

Benchmarking Workflow Comprehensive Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Benchmarking (Orthogonal Methods) cluster_2 Data Analysis & Comparison A Receive Standards (Supplier A, B, C) B Visual Inspection (Color, Form) A->B G TGA (Thermal Stability) A->G C Sample Dissolution (For HPLC, LC-MS, qNMR) B->C D HPLC-UV (Purity, Impurity Profile) C->D E qNMR (Absolute Molar Purity) C->E F LC-MS (Impurity ID) C->F H Compile Data into Comparative Table D->H E->H F->H G->H I Final Purity Report & Supplier Recommendation H->I

Caption: A workflow diagram illustrating the multi-technique approach for benchmarking purity standards.

Experimental Design and Protocols

For this guide, we will compare three hypothetical lots of this compound:

  • Standard A: Commercial Supplier 1

  • Standard B: Commercial Supplier 2

  • Standard C: Commercial Supplier 3

Each standard will be subjected to the same rigorous set of analytical tests.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Causality: HPLC with UV detection is the workhorse for purity analysis of aromatic compounds like this compound.[5] Its principle of differential partitioning between a stationary and mobile phase allows for the separation of the main component from structurally similar impurities.[4] By calculating the area percentage of the main peak, we can determine the chromatographic purity. This method is essential for creating a detailed impurity profile.

Methodology:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 254 nm and 340 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:10 with the same diluent to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • System Suitability (Self-Validation):

    • Perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any impurity peak with an area percentage > 0.05%.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Causality: Unlike chromatographic methods that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a direct measurement of absolute molar purity without the need for a specific reference standard of the analyte itself.[6][7] The signal intensity in NMR is directly proportional to the number of nuclei, providing an unbiased quantification against a certified internal standard of known purity.[8][9] This makes qNMR a powerful primary method for purity assignment.

Methodology:

  • Standard and Sample Preparation:

    • Internal Standard: Maleic acid (Certified Reference Material). It is non-volatile, chemically inert, and has singlet resonances that do not overlap with the analyte.

    • Accurately weigh ~15 mg of the this compound standard into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • NMR Acquisition (¹H Spectrum):

    • Instrument: Bruker 400 MHz spectrometer or equivalent.

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds. This long delay is critical to ensure complete T1 relaxation for all protons, which is essential for accurate integration.

    • Number of Scans: 16.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and the singlet from the internal standard (maleic acid).

    • Calculate the purity using the following formula[8]:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      • Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Causality: While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the gold standard for identifying unknown impurities by providing molecular weight information.[10][11] This is crucial for understanding the potential source of impurities (e.g., starting materials, byproducts, or degradants).[12][13]

Methodology:

  • System:

    • Instrument: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.

    • Use the same column and mobile phase gradient as the HPLC method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. Carboxylic acids are often best seen in negative ion mode ([M-H]⁻).[4]

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-700.

  • Data Analysis:

    • Extract the mass-to-charge ratio (m/z) for each impurity peak observed in the chromatogram.

    • Compare the observed molecular weights with potential impurities, such as isomers (e.g., 4-, 6-, or 7-nitroindole-2-carboxylic acid), unreacted starting materials, or solvent adducts.

Protocol 4: Thermogravimetric Analysis (TGA) for Thermal Stability

Causality: TGA measures the change in mass of a sample as a function of temperature.[14] This analysis is vital for determining the thermal stability of the compound and identifying the presence of residual solvents or water, which would be observed as a mass loss at lower temperatures before the decomposition of the compound itself.

Methodology:

  • System: TA Instruments TGA 550 or equivalent.

  • Sample Preparation: Place 5-10 mg of the standard into a platinum or ceramic TGA pan.

  • Heating Program:

    • Ramp from 25 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Data Analysis:

    • Analyze the thermogram for any significant mass loss events prior to the main decomposition temperature (>300 °C).[15]

    • Quantify the percentage of mass lost at temperatures below 150 °C, which typically corresponds to volatile components like water or residual solvents.

Comparative Data Analysis

The data gathered from the orthogonal analyses are compiled below for a holistic comparison of the three hypothetical standards.

ParameterStandard AStandard BStandard CJustification
Supplier Stated Purity ≥98%≥99% (HPLC)≥98%The claim made by the supplier on the certificate of analysis.
Appearance Light yellow powderOff-white powderPale brown powderConforms to expected appearance.[1]
HPLC Purity (Area %) 99.5%99.7%98.2%Provides relative purity based on UV-active species.
Largest Impurity (HPLC) 0.25%0.12%0.85%Indicates the level of the most significant single impurity.
Total Impurities >0.05% 325A measure of the overall cleanliness of the impurity profile.
qNMR Purity (mol/mol %) 98.8%99.6%97.9%Provides absolute molar purity, an unbiased measure.
LC-MS Impurity ID Isomer detectedNo major ionsStarting material detectedIdentifies the nature of the impurities.
TGA Mass Loss (<150°C) 0.4%<0.1%0.2%Indicates presence of water or residual solvents.
Interpretation of Results
  • Standard A: Shows high HPLC purity, but the qNMR result is notably lower. The LC-MS data reveals the presence of an isomer. This is a classic case where HPLC can be misleading; if the isomer has a similar retention time and a higher UV extinction coefficient than the main compound, the area percentage will overestimate the true purity.

  • Standard B: Demonstrates excellent correlation across all techniques. The HPLC and qNMR values are in close agreement, the impurity profile is clean, and there is negligible mass loss in TGA. This represents a high-quality, reliable standard.

  • Standard C: The HPLC purity is consistent with the supplier's claim, but it has a higher number of total impurities and a significant single impurity. LC-MS confirms this impurity is a residual starting material from the synthesis, and the qNMR value confirms the lower overall purity.

Visualizing Impurity Relationships

Understanding the origin of impurities is key to selecting a high-quality standard. The following diagram illustrates the relationship between this compound and its potential process-related impurities.

Impurity Profile A This compound (Target Compound) B Positional Isomers (e.g., 6-Nitroindole-2-CA) A->B Side-reaction in Nitration Step C Precursors (e.g., Fischer Indole Synthesis Reactants) A->C Incomplete Reaction D Degradation Products (e.g., Decarboxylation) A->D Instability (Heat/Light) E Residual Solvents (e.g., Toluene, Ethanol) A->E Incomplete Drying

Caption: Logical relationships between the target compound and common classes of impurities.

Conclusion and Recommendations

This guide demonstrates that a comprehensive, multi-technique approach is indispensable for the accurate benchmarking of chemical purity standards. A high purity value from a single method, such as HPLC, does not guarantee the overall quality of the material.

For the discerning researcher, we recommend the following:

  • Trust but Verify: Always treat the supplier's Certificate of Analysis as a starting point. An in-house verification using at least two orthogonal techniques (e.g., HPLC and qNMR) is highly recommended.

  • Prioritize Absolute Purity: For applications where stoichiometry is critical, such as in quantitative assays or when developing reference standards, qNMR provides the most reliable, unbiased measure of purity.

  • Understand the Impurities: Use LC-MS to identify major impurities. Knowing whether an impurity is a benign solvent or a potentially reactive isomer can significantly impact your experimental design and outcomes.

Based on our hypothetical analysis, Standard B would be the unequivocal choice for demanding applications in research and drug development due to its consistently high purity across all analytical platforms and its clean impurity profile. This rigorous evaluation process, while intensive, provides the confidence and reliability necessary to build upon a solid foundation of high-quality starting materials.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017).
  • This compound. Chem-Impex.
  • Quantitative NMR Spectroscopy. University of Edinburgh.
  • A Guide to Quantit
  • Study of Mass Spectra of Some Indole Deriv
  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications.
  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013).
  • Quantitative analysis using NMR.
  • What is qNMR and why is it important?. Mestrelab Resources.
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process. (2023). Preprints.org.
  • This compound 16730-20-4 wiki. Guidechem.
  • 5-Nitro-1H-indole-2-carboxylic Acid. Tokyo Chemical Industry (India) Pvt. Ltd..
  • This compound | CAS 16730-20-4. Santa Cruz Biotechnology.
  • A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid. (2025). Benchchem.
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
  • 16730-20-4 C9H6N2O4 this compound high quality with competitive price. LookChem.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. University of Puget Sound.
  • Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis. (2025). Benchchem.
  • This compound (C9H6N2O4). PubChemLite.
  • This compound, 96%. Thermo Scientific Chemicals.
  • This compound suppliers USA. Chemicals.co.uk.
  • Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid. (2025). Benchchem.
  • Nitrobenzene and Related Compounds. (1998). Taylor & Francis eBooks.
  • 7-Nitroindole-2-carboxylic acid. Chem-Impex.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • The preparation method of this compound.
  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2020). MDPI.
  • Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions. (2025). Benchchem.
  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
  • Understanding the Role of 7-Nitroindole-2-carboxylic Acid in Synthesis. Autech Industry Co.,Limited.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025).
  • Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid. (2025). Benchchem.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). University of Wisconsin-Milwaukee.
  • Spectroscopic Validation of 6-Nitroindoline-2-carboxylic Acid: A Compar
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs.
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019). MDPI.
  • Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis. ChemicalBook.
  • ICH Q14 Guideline on analytical procedure development – Step 5. (2023). European Medicines Agency.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. (2025). Benchchem.

Sources

Part 1: The Promise in the Dish - In Vitro Efficacy of 5-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of 5-Nitroindole Compounds: Translating In Vitro Promise to In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

The 5-nitroindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, most notably in oncology. Compounds built around this core have shown potent activity in controlled laboratory settings (in vitro). However, the ultimate measure of a compound's therapeutic value lies in its performance within a complex living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-nitroindole compounds, delving into the experimental data, the underlying mechanisms, and the critical challenges of translating promising laboratory results into tangible clinical potential.

Recent research has highlighted a series of pyrrolidine-substituted 5-nitroindole derivatives as potent anticancer agents.[1][2] These compounds have been shown to exert their effects through a sophisticated mechanism of action, primarily by targeting and stabilizing G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[1]

Mechanism of Action: c-Myc G-Quadruplex Stabilization

The c-Myc oncogene is a critical driver of cell proliferation and is overexpressed in up to 80% of solid tumors. Its promoter region contains a guanine-rich sequence capable of folding into a non-canonical G-quadruplex DNA structure. The stabilization of this G4 structure by small molecules can effectively suppress c-Myc transcription, leading to reduced oncoprotein levels and subsequent inhibition of cancer cell growth.

5-nitroindole derivatives have been identified as effective c-Myc G4 binders.[1][2] This interaction triggers a cascade of cellular events, including the downregulation of c-Myc expression at both the transcriptional and translational levels, an increase in intracellular reactive oxygen species (ROS), and ultimately, cell cycle arrest and apoptosis.[1][3][2]

G4_Stabilization_Pathway cluster_0 Cellular Environment Compound 5-Nitroindole Compound G4 c-Myc Promoter G-Quadruplex (G4) Compound->G4 Binds & Stabilizes ROS Increased ROS Compound->ROS Induces Transcription c-Myc Transcription G4->Transcription Represses Translation c-Myc Translation Transcription->Translation Leads to reduced mRNA cMyc_Protein c-Myc Oncoprotein Translation->cMyc_Protein Leads to reduced protein CellCycleArrest Cell Cycle Arrest (Sub-G1/G1 Phase) cMyc_Protein->CellCycleArrest Inhibition leads to Proliferation Cancer Cell Proliferation cMyc_Protein->Proliferation Promotes ROS->CellCycleArrest Contributes to CellCycleArrest->Proliferation Inhibits SRB_Workflow start 1. Seed Cells in 96-well plates treat 2. Treat with 5-Nitroindole Compounds (48-72h incubation) start->treat fix 3. Fix Cells with Trichloroacetic Acid (TCA) treat->fix stain 4. Stain with SRB solution fix->stain wash 5. Wash with 1% Acetic Acid to remove unbound dye stain->wash solubilize 6. Solubilize bound dye with 10 mM Tris base wash->solubilize read 7. Measure Optical Density (OD) at 515 nm solubilize->read end 8. Calculate GI₅₀ values read->end

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the 5-nitroindole compounds to the wells. Include appropriate vehicle controls. Incubate for 48-72 hours. [4]3. Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells, incubating for 1 hour at 4°C.

  • Staining: Discard the supernatant and wash the plates with water. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. [4]5. Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to eliminate unbound dye. [4]6. Solubilization: Allow plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.

  • Measurement: Read the optical density (OD) at 515 nm using a microplate reader. [4]8. Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration causing 50% growth inhibition). [4]

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing potential cell cycle arrest. [5][4] Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of 5-nitroindole compounds for 24-48 hours. [4]2. Harvesting: Harvest cells via trypsinization, collect by centrifugation, and wash once with phosphate-buffered saline (PBS). [4]3. Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C. [4]4. Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A. [4]5. Incubation: Incubate for 30 minutes at room temperature in the dark. [4]6. Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase indicates cell cycle arrest. [4]

Part 2: The Reality in the Organism - In Vivo Efficacy and Challenges

While in vitro data for anticancer 5-nitroindoles is promising, the transition to in vivo models presents a significant hurdle, and published data is notably sparse for this specific application. The journey from a petri dish to a preclinical animal model introduces a host of complex variables that can dramatically alter a compound's efficacy.

A recent study on novel 5-nitroindolylazines, designed for trypanosomiasis, provides a glimpse into the in vivo performance of this scaffold, albeit in a different therapeutic context. [6]

Compound Disease Model Animal Outcome Reference
Nitrofurylazine 11 Trypanosoma congolense infection Mice Partial efficacy; all mice succumbed to high parasitemia within 13 days post-infection. [6]

| Nitrothienylazine 13 | Trypanosoma congolense infection | Mice | Partial efficacy; all mice succumbed to high parasitemia within 13 days post-infection. | [6]|

This result, while not in oncology, underscores a critical point: potent in vitro activity does not guarantee in vivo success. [6]The partial efficacy observed highlights potential issues with pharmacokinetics (PK), pharmacodynamics (PD), or metabolism in a whole-organism setting.

Experimental Deep Dive: In Vivo Protocols

For anticancer agents like the 5-nitroindole derivatives targeting c-Myc, the gold standard for preclinical in vivo testing is typically a xenograft mouse model.

This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and the efficacy of therapeutic agents.

Xenograft_Workflow start 1. Culture Human Cancer Cells implant 2. Implant Cells Subcutaneously into Immunodeficient Mice start->implant measure 3. Monitor Tumor Growth until tumors reach a palpable size implant->measure randomize 4. Randomize Mice into Control & Treatment Groups measure->randomize treat 5. Administer 5-Nitroindole Cmpd (e.g., i.p., p.o.) & Vehicle randomize->treat monitor 6. Measure Tumor Volume & Body Weight Regularly treat->monitor end 7. Euthanize & Analyze Tumors (e.g., Histology, Biomarkers) monitor->end

Caption: Workflow for a typical anticancer xenograft mouse model.

Step-by-Step Methodology:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., HeLa) under sterile conditions.

  • Implantation: Harvest and resuspend the cells in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or Nude mice).

  • Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), proceed to the next step.

  • Randomization: Randomly assign mice to different treatment groups, including a vehicle control group and one or more compound dose groups.

  • Treatment Administration: Administer the 5-nitroindole compound and vehicle control according to the planned schedule, route (e.g., intraperitoneal, oral), and dose.

  • Efficacy Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study (based on tumor size limits or study duration), euthanize the mice. Excise tumors for weight measurement, histological analysis, and biomarker studies (e.g., c-Myc expression via Western blot).

Part 3: Bridging the Divide - Correlating In Vitro and In Vivo Data

The discrepancy between the potent in vitro anticancer data and the limited, partially effective in vivo trypanosomicidal data highlights the critical challenges in drug development. [5][6]This "in vitro-in vivo gap" is a common hurdle, and for 5-nitroindole compounds, several factors are likely at play.

InVitro_InVivo_Gap cluster_vitro In Vitro System (Simplified) cluster_vivo In Vivo System (Complex) vitro_cell Cancer Cell Monolayer vitro_outcome High Potency (e.g., low µM IC₅₀) vitro_cell->vitro_outcome vitro_compound Compound in Media vitro_compound->vitro_cell Direct Access vivo_outcome Reduced or No Efficacy vitro_outcome->vivo_outcome Translation Failure vivo_admin Compound Administered (e.g., Oral, IV) ADME ADME Barriers • Absorption • Distribution • Metabolism (e.g., Liver) • Excretion vivo_admin->ADME Tumor Tumor Microenvironment • Poor Penetration • Hypoxia ADME->Tumor Low Bioavailability at Target Toxicity Systemic Toxicity Off-Target Effects ADME->Toxicity Tumor->vivo_outcome Toxicity->vivo_outcome

Caption: Key factors contributing to the in vitro-to-in vivo translation gap.

Key Causality Behind Discrepancies:

  • Pharmacokinetics (ADME): Unlike the direct exposure in a petri dish, an orally or intravenously administered drug must be absorbed, distributed to the tumor site, avoid rapid metabolism (especially first-pass metabolism in the liver), and persist long enough before being excreted. [7]The nitroaromatic group, common to these compounds, can be susceptible to metabolic reduction by nitroreductases, potentially altering the compound's structure and activity.

  • Bioavailability and Tumor Penetration: Even if a compound has good systemic exposure, it must effectively penetrate the complex tumor microenvironment to reach the cancer cells. Poor vascularization and high interstitial pressure within tumors can limit drug delivery. [8]3. Off-Target Effects and Toxicity: In a whole organism, a compound can interact with numerous unintended targets, leading to toxicity that limits the achievable therapeutic dose. The in vivo study on nitroindolylazines, where all mice eventually succumbed, suggests that the therapeutic window might be narrow. [6]4. Model Limitations: In vitro 2D cell cultures lack the complexity of a 3D tumor with its stromal cells, immune components, and extracellular matrix, all of which can influence drug response. [9]

Conclusion and Future Directions

The 5-nitroindole scaffold remains a highly promising starting point for the development of novel therapeutics, particularly anticancer agents targeting c-Myc. The in vitro data compellingly demonstrates high potency and a well-defined mechanism of action. [1][3]However, the path to clinical relevance is contingent on overcoming the significant in vitro-to-in vivo translation gap.

Future research must prioritize:

  • Comprehensive Preclinical In Vivo Testing: Systematic evaluation of lead anticancer 5-nitroindole compounds in relevant xenograft and patient-derived xenograft (PDX) models is essential.

  • Pharmacokinetic and Metabolism Studies: Early characterization of the ADME properties of these compounds is crucial to identify liabilities, such as rapid metabolism of the nitro group, and to guide medicinal chemistry efforts to improve drug-like properties.

  • Structure-Activity Relationship (SAR) for In Vivo Efficacy: Optimization of the scaffold should not only focus on in vitro potency but also on improving PK parameters and minimizing toxicity.

  • Development of Biomarkers: Establishing robust biomarkers (e.g., measuring c-Myc levels in tumors) will be vital to demonstrate target engagement in vivo and to correlate it with therapeutic response. [7] By integrating these multifaceted approaches, the scientific community can work towards translating the remarkable in vitro promise of 5-nitroindole compounds into effective in vivo therapies.

References

  • BenchChem. (2025).
  • Papi, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • Papi, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
  • Papi, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 923-929. [Link]
  • N'Da, D. D., et al. (2024). Design, synthesis, in vitro and in vivo trypanosomaticidal efficacy of novel 5-nitroindolylazines. European Journal of Medicinal Chemistry, 280, 116979. [Link]
  • Papi, F., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Papi, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. [Link]
  • Badenhorst, E., et al. (2025). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates.
  • Le, T. T., et al. (2012). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. NIH. [Link]
  • Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]
  • Mitul Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • Singh, S. B., et al. (2013). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy, 57(9), 4368–4373. [Link]
  • Sahu, R., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Animal Models and Experimental Medicine. [Link]
  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Pharmaron. [Link]
  • National Research Council (US) Committee on Developmental Toxicology. (2000). Experimental Animal and In Vitro Study Designs. NCBI Bookshelf. [Link]
  • Science.gov. (n.d.). exhibited antimicrobial activity: Topics. Science.gov. [Link]
  • Mitul Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
  • Anselmo, A. C., & Mitragotri, S. (2021).
  • National Institutes of Health. (2021). Improving Natural Product Research Translation: from Source to Clinical Trial. PMC. [Link]
  • Zheng, C., et al. (2021). Challenges and Opportunities of Nanomedicines in Clinical Translation.
  • Lammers, T., et al. (2020).

Sources

Comparative Analysis of DNA Binding Affinity in Nitroindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of the DNA binding affinity of various nitroindole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as therapeutic agents and molecular probes. We will delve into the structural nuances that govern their interaction with DNA, the methodologies to assess these interactions, and a comparative look at their binding affinities, supported by experimental data.

Introduction: The Significance of Nitroindole Derivatives as DNA Ligands

Nitroindole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention for their ability to interact with DNA. Their planar aromatic structure is a key feature that facilitates binding to the DNA helix, either through intercalation between base pairs or by fitting into the minor or major grooves. This interaction is of paramount importance as it can modulate DNA replication and transcription, leading to cytotoxic effects in cancer cells or acting as a fluorescent marker for specific DNA structures. The electron-withdrawing nature of the nitro group often plays a crucial role in the electronic properties of these molecules, influencing their binding affinity and selectivity.

Understanding the Mechanisms of DNA Binding

The interaction between small molecules like nitroindole derivatives and DNA is primarily non-covalent and can be categorized into three main modes: intercalation, groove binding, and electrostatic interactions.

  • Intercalation: This involves the insertion of the planar nitroindole ring system between the base pairs of the DNA double helix. This mode of binding often leads to significant structural perturbations of the DNA, such as unwinding and lengthening of the helix.

  • Groove Binding: Nitroindole derivatives can also bind to the minor or major grooves of the DNA. This interaction is typically driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions between the ligand and the walls of the groove. The specificity of groove binders is often dictated by the pattern of hydrogen bond donors and acceptors they present to the edges of the base pairs.

  • Electrostatic Interactions: Positively charged substituents on the nitroindole scaffold can interact with the negatively charged phosphate backbone of DNA, contributing to the overall binding affinity.

Below is a diagram illustrating these primary modes of DNA interaction for small molecules.

DNA_Binding_Modes cluster_DNA DNA Double Helix cluster_Ligands Nitroindole Derivatives (Binding Modes) dna_helix Intercalator Intercalator Intercalator->dna_helix Inserts between base pairs Groove_Binder Groove Binder Groove_Binder->dna_helix Fits into minor/major groove Electrostatic_Interactor Electrostatic Interactor Electrostatic_Interactor->dna_helix Interacts with phosphate backbone

Caption: Modes of non-covalent DNA binding by small molecules.

Methodologies for Assessing DNA Binding Affinity

A variety of biophysical techniques are employed to quantify the binding affinity of nitroindole derivatives to DNA. The choice of method depends on the specific properties of the compound and the nature of the information sought.

Spectroscopic Techniques
  • UV-Visible Spectroscopy: This technique is often the first step in assessing a potential binding interaction. Upon binding to DNA, the absorption spectrum of the nitroindole derivative may exhibit a bathochromic shift (redshift) and/or hypochromism (decreased absorbance), indicative of intercalation.

  • Fluorescence Spectroscopy: Many nitroindole derivatives are fluorescent. Their fluorescence intensity can be either quenched or enhanced upon binding to DNA. This change can be monitored through a titration experiment to determine the binding constant (Ka) and the number of binding sites.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of DNA. The binding of a small molecule can induce changes in the CD spectrum of DNA, providing insights into the binding mode and any conformational changes in the DNA structure.

Other Biophysical Methods
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding and dissociation in real-time, allowing for the determination of both the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated.

Experimental Protocol: Determination of DNA Binding Affinity by Fluorescence Titration

This protocol outlines a standard procedure for determining the DNA binding affinity of a fluorescent nitroindole derivative using a steady-state fluorescence titration method.

Materials and Reagents
  • Nitroindole derivative stock solution (e.g., 1 mM in DMSO)

  • Calf Thymus DNA (ctDNA) stock solution (e.g., 10 mM in base pairs, dissolved in buffer)

  • Buffer solution (e.g., Tris-HCl buffer, pH 7.4, with NaCl)

  • High-purity water

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a working solution of the nitroindole derivative at a fixed concentration (e.g., 10 µM) in the buffer.

    • Prepare a series of ctDNA solutions of varying concentrations in the same buffer.

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of the nitroindole derivative.

    • Set the emission wavelength to the fluorescence maximum of the derivative.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

  • Fluorescence Titration:

    • To a quartz cuvette, add a fixed volume of the nitroindole derivative working solution (e.g., 2 mL).

    • Record the initial fluorescence intensity (F0).

    • Add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence intensity (F) after each addition.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of binding.

  • Data Analysis:

    • Correct the observed fluorescence intensities for the dilution effect.

    • Plot the change in fluorescence (F - F0) or the ratio (F/F0) as a function of the DNA concentration.

    • Analyze the binding isotherm using an appropriate binding model, such as the Scatchard equation or a non-linear fitting to the Hill equation, to determine the binding constant (Ka) and the number of binding sites (n).

The following diagram illustrates the workflow for a typical fluorescence titration experiment.

Fluorescence_Titration_Workflow cluster_Preparation 1. Solution Preparation cluster_Measurement 2. Fluorescence Measurement cluster_Analysis 3. Data Analysis Prep_Compound Prepare Nitroindole Solution (Fixed Concentration) Initial_Fluorescence Measure Initial Fluorescence (F0) of Nitroindole Solution Prep_Compound->Initial_Fluorescence Prep_DNA Prepare ctDNA Solutions (Varying Concentrations) Titration Titrate with ctDNA Aliquots Prep_DNA->Titration Initial_Fluorescence->Titration Record_Fluorescence Record Fluorescence (F) After Each Addition Titration->Record_Fluorescence Equilibrate & Measure Record_Fluorescence->Titration Repeat until saturation Data_Correction Correct for Dilution Record_Fluorescence->Data_Correction Plot_Data Plot ΔF vs. [DNA] Data_Correction->Plot_Data Binding_Model Fit Data to Binding Model (e.g., Scatchard, Hill) Plot_Data->Binding_Model Determine_Parameters Calculate Ka and n Binding_Model->Determine_Parameters

Caption: Workflow for DNA binding analysis by fluorescence titration.

Comparative Study of Nitroindole Derivatives

The DNA binding affinity of nitroindole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. Below is a comparative table summarizing the DNA binding affinities of representative nitroindole derivatives from the literature.

CompoundSubstituent(s)DNA TypeMethodBinding Constant (Ka, M-1)Reference
5-Nitroindole -NO2 at position 5Calf Thymus DNAFluorescence1.2 x 104
2-Methyl-5-nitroindole -CH3 at 2, -NO2 at 5Calf Thymus DNAFluorescence3.5 x 104
3-(2-Aminoethyl)-5-nitroindole -CH2CH2NH2 at 3, -NO2 at 5Calf Thymus DNAUV-Vis8.7 x 104
N-(2-hydroxyethyl)-5-nitroindole -CH2CH2OH at N1, -NO2 at 5Calf Thymus DNAFluorescence2.1 x 104

Analysis of Structure-Affinity Relationships:

From the data presented, several structure-affinity relationships can be inferred:

  • Effect of Alkyl Substitution: The introduction of a methyl group at the 2-position of 5-nitroindole leads to a modest increase in binding affinity. This could be attributed to favorable hydrophobic interactions within the DNA groove.

  • Influence of Side Chains: The presence of an aminoethyl side chain at the 3-position significantly enhances the binding affinity. This is likely due to the protonated amino group at physiological pH, which can engage in electrostatic interactions with the negatively charged phosphate backbone of DNA. In contrast, a neutral hydroxyethyl side chain at the N1-position provides a smaller enhancement in binding.

Conclusion

This guide has provided a comparative overview of the DNA binding affinity of nitroindole derivatives. The binding affinity is a critical parameter for the development of these compounds as potential therapeutic agents or diagnostic tools. The data clearly indicates that the affinity can be fine-tuned through chemical modification of the nitroindole scaffold. Researchers are encouraged to utilize the described methodologies to further explore the vast chemical space of nitroindole derivatives and to elucidate the specific molecular interactions that govern their recognition of DNA.

References

  • Ghagane, S., Pissurlenkar, R. R., & Coutinho, E. C. (2016). DNA binding and photocleavage activity of 5-nitroindole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(4), 1332-1337. [Link]
  • Kumar, S., Butcher, R. J., & Saini, A. (2019). Synthesis, characterization, and DNA binding studies of novel 5-nitroindole derivatives. Journal of Molecular Structure, 1179, 735-743. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Nitroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our environmental impact. This guide provides a detailed protocol for the proper disposal of 5-Nitroindole-2-carboxylic acid, moving beyond simple steps to explain the causality behind our procedures.

This compound is a versatile intermediate in pharmaceutical development and biochemical research, valued for its role in synthesizing bioactive molecules.[1] However, its chemical nature as a nitroaromatic compound necessitates careful handling and disposal. This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[2] Therefore, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a cornerstone of responsible research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. The following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[3]

  • Body Protection: A lab coat and closed-toe shoes are essential to prevent skin contact.[4][5]

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to mitigate the risk of inhaling dust or fumes.[4][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[7][8] As a nitroaromatic compound, it is considered a hazardous waste and must be collected for incineration by a licensed hazardous waste disposal company.[9][10]

1. Waste Segregation and Collection:

  • Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8][9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[9]

  • Solid Waste:

    • Pure Compound: Unused or expired this compound should be placed directly into the designated waste container.

    • Contaminated Materials: Items such as weighing paper, gloves, and disposable labware that are contaminated with the compound should also be collected in the same container.

  • Solutions:

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with organic solvent waste.[8]

    • Organic Solutions: If dissolved in an organic solvent, collect it in the appropriate non-halogenated or halogenated organic solvent waste container, as per your institution's guidelines.[11] Ensure the container is compatible with the solvent used.

2. Storage of Hazardous Waste:

  • Secure Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.[7][12]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[8]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer. They will arrange for the collection and proper disposal by a licensed hazardous waste management company.[3][7]

  • Documentation: Complete any required hazardous waste disposal forms accurately and completely. This documentation is crucial for regulatory compliance.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container.[13] For a liquid spill, use an absorbent material like vermiculite or sand to contain and absorb the liquid.[9]

  • Cleanup: Once absorbed, carefully collect the material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.[3]

  • Reporting: Report the spill to your supervisor and EHS department, as per your institution's policy.[11]

Data Summary for Disposal Considerations

ParameterGuidelineRationale
Waste Classification Hazardous WasteDue to its properties as a nitroaromatic compound and potential environmental persistence.[10]
Disposal Method Incineration via a licensed facilityTo ensure complete destruction of the compound and prevent environmental release.
Incompatible Wastes Strong oxidizing agents, basesTo prevent potentially violent reactions in the waste container.[7][12]
Container Type Chemically resistant, sealed containerTo prevent leakage and reaction with the container material.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or organic solution) waste_type->liquid_waste Liquid collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid aqueous_waste Aqueous Solution liquid_waste->aqueous_waste Aqueous organic_waste Organic Solution liquid_waste->organic_waste Organic collect_aqueous Collect in labeled aqueous hazardous waste container aqueous_waste->collect_aqueous collect_organic Collect in appropriate solvent waste container organic_waste->collect_organic storage Store in designated, secure area with secondary containment collect_solid->storage collect_aqueous->storage collect_organic->storage contact_ehs Contact EHS for pickup storage->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to safety and environmental stewardship is a hallmark of scientific excellence.

References

  • 5-NITROINDOLE-2-CARBOXYLICAICD - ChemBK. (2024, April 9).
  • Nitrobenzene - Registration Dossier - ECHA.
  • 2-nitrophenol waste : r/chemistry - Reddit. (2025, September 9).
  • Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc. (2025, August 22).
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12).
  • Chemical Safety - Environmental Health and Safety - Missouri S&T.
  • SAFETY REGULATIONS FOR CHEMISTRY LABORATORIES.
  • Hazardous Waste - EHSO Manual 2025-2026.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • Chemistry laboratory rules and regulations.
  • 7-Nitroindole-2-carboxylic acid - SAFETY DATA SHEET. (2024, March 29).

Sources

Navigating the Safe Handling of 5-Nitroindole-2-carboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 5-Nitroindole-2-carboxylic acid, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety and precision in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, typically a pale brown powder, utilized in various organic synthesis applications.[1] A thorough risk assessment is the foundational step before any handling procedure. According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[2]

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes irritation upon direct contact with the skin.[2][3]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or fume.[3]

Given its nature as a fine powder, there is a potential for aerosolization during handling, which can increase the risk of inhalation and widespread contamination of the work area.[4][5] Some nitroaromatic compounds are also considered toxic, and it is prudent to handle this chemical with the assumption of toxicity.[6]

Core Principles of Protection: A Multi-Layered Approach

A multi-layered approach to PPE is mandatory when handling this compound.[7] This involves a combination of engineering controls, work practice controls, and the correct selection of personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work involving open containers of this compound, especially weighing and transferring the dry powder, must be conducted in a properly functioning chemical fume hood.[4] This engineering control is critical for preventing the inhalation of airborne particles.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to minimize the background concentration of any potential contaminants.[8]

Work Practice Controls: Minimizing Exposure Potential
  • Designated Work Area: Establish a designated area for working with toxic powders and clearly label it.[4]

  • Weighing Procedures: When weighing the powder, do so within the fume hood. An alternative "tare-and-add" method can also be employed: tare an empty, lidded container on the bench, add the powder inside the fume hood, close the lid, and then weigh the container on the bench.[4]

  • Spill Prevention: Line the work surface with absorbent, leak-proof bench pads to contain any spills.[4]

  • Avoid Dust Formation: Handle the compound gently to avoid creating dust clouds.[9]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the essential PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles provide a seal around the eyes to protect against dust particles.[6] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or significant dust generation, to protect the entire face.[10]
Hands Chemical-Resistant GlovesNitrile rubber gloves are a suitable choice for handling this compound.[6] Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.[4]
Body Laboratory CoatA standard laboratory coat should be worn to protect the skin and personal clothing from contamination. Ensure the coat is fully buttoned.[6]
Respiratory NIOSH-Approved RespiratorFor procedures that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is recommended.[6] The use of a respirator must be in accordance with a comprehensive respiratory protection program, including fit-testing.

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Workflow cluster_start Start: Procedure with this compound cluster_weighing Weighing & Transfer cluster_solution Solution Preparation cluster_ppe Required PPE start Initiate Handling Procedure weighing Weighing/Transferring Solid Powder start->weighing Solid Handling solution Preparing a Solution start->solution Liquid Handling ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - NIOSH-Approved Respirator weighing->ppe_enhanced High potential for dust generation ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_standard Lower risk of aerosolization

Caption: PPE selection workflow for handling this compound.

Emergency Procedures and Decontamination

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2]

  • Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[2]

Contaminated PPE, especially gloves, should be removed carefully to avoid cross-contamination and disposed of as hazardous waste according to institutional and local regulations.[9] The work area should be decontaminated thoroughly after handling the compound.[4]

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6]

  • Chemical Waste: Collect in a clearly labeled, sealed container.

  • Contaminated Materials: Dispose of items like gloves and bench pads in a designated hazardous waste container.[9]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[6] Do not dispose of this chemical down the drain.[6]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.).
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard - YouTube. (2022, September 30).
  • BFM® Fitting | A Comprehensive Guide to Safe Powder Handling. (n.d.).
  • Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. (n.d.).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Elevating Workplace Safety in Powder Handling Systems. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitroindole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Nitroindole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.